3-Aminopiperidine-2,6-dione hydrochloride
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-aminopiperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPULGHBTPQLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60947609 | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2686-86-4, 24666-56-6 | |
| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Piperidinedione, 3-amino-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024666566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-6-hydroxy-4,5-dihydropyridin-2(3H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopiperidine-2,6-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glutamimide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V22J5M2KYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride: A Cornerstone for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 3-Aminopiperidine-2,6-dione hydrochloride. This compound, a derivative of glutaric acid, has emerged as a critical building block in modern medicinal chemistry, most notably as the core structural motif for a class of therapeutics that modulate the ubiquitin-proteasome system. Its central role lies in its ability to bind to the Cereblon (CRBN) E3 ubiquitin ligase, thereby enabling the targeted degradation of specific proteins. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and validated experimental protocols to facilitate its application in the laboratory. We will delve into its synthesis, analytical characterization, and the biochemical assays used to probe its interaction with its biological targets, providing a solid foundation for its use in the development of novel therapeutics, including immunomodulatory drugs (IMiDs®) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Emergence of a Privileged Scaffold
This compound, often referred to as 3-aminoglutarimide hydrochloride, is a synthetic heterocyclic compound. While structurally unassuming, it forms the critical pharmacophore of highly successful drugs like lenalidomide and pomalidomide.[1][2] The significance of this glutarimide moiety was truly illuminated with the discovery of its direct binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[3] This interaction underpins the therapeutic efficacy of IMiDs and has catalyzed the burgeoning field of targeted protein degradation (TPD).
This guide will provide a holistic understanding of this compound, from its fundamental chemical properties to its sophisticated applications in hijacking the cellular protein degradation machinery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The hydrochloride salt form enhances its stability and solubility in aqueous media compared to the free base.[4]
| Property | Value | Source(s) |
| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [5] |
| Synonyms | 3-Amino-2,6-piperidinedione hydrochloride, 3-Aminoglutarimide hydrochloride | [6] |
| CAS Number | 24666-56-6 | [5] |
| Molecular Formula | C₅H₉ClN₂O₂ | [5] |
| Molecular Weight | 164.59 g/mol | [5] |
| Appearance | White to off-white or light yellow powder/crystal | [7] |
| Melting Point | >245°C (decomposition) | [3] |
| Solubility | Soluble in water, DMSO. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep container tightly closed. | [3] |
Synthesis of this compound
The synthesis of this compound is a critical process for the production of numerous pharmaceuticals. A common and efficient route starts from the readily available and inexpensive amino acid, L-glutamine.[8] This multi-step synthesis involves protection of the amino group, cyclization to form the piperidine-2,6-dione ring, and subsequent deprotection.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into three key stages:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a synthesized representation of common laboratory procedures.[8][9]
Step 1: Protection of L-Glutamine
-
Suspend L-Glutamine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Cool the mixture in an ice bath to 0-5°C.
-
Add a base (e.g., triethylamine or sodium bicarbonate) to the suspension.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same organic solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until completion.
-
Upon completion, perform an aqueous workup, typically involving acidification followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamine.
Step 2: Cyclization
-
Dissolve the N-Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a cyclizing agent, such as N,N'-Carbonyldiimidazole (CDI), portion-wise to the solution.
-
The reaction may require gentle heating (e.g., 40-60°C) to proceed to completion. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude N-Boc-3-aminopiperidine-2,6-dione.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude N-Boc-3-aminopiperidine-2,6-dione in a suitable organic solvent such as ethyl acetate or dioxane.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 2-4 hours. A precipitate will form.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether or ethyl acetate) to remove impurities.
-
Dry the solid under vacuum to yield this compound as a white to off-white powder.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The biological significance of the 3-aminopiperidine-2,6-dione scaffold lies in its ability to bind to Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[3] This binding event is the cornerstone of the mechanism of action for immunomodulatory drugs (IMiDs) and a vast array of proteolysis-targeting chimeras (PROTACs).
The Role of Cereblon (CRBN)
CRBN is a key component of the CUL4-DDB1 E3 ubiquitin ligase complex, which is responsible for tagging specific proteins with ubiquitin for subsequent degradation by the proteasome.[10] In its native state, this complex regulates the turnover of endogenous substrates.
Molecular Glues and PROTACs
The glutarimide moiety of compounds like lenalidomide acts as a "molecular glue," inducing a novel protein-protein interaction between CRBN and "neosubstrates" that are not typically targeted by the CRL4 complex.[10][11] This leads to the ubiquitination and degradation of these neosubstrates, which are often transcription factors involved in cancer pathogenesis (e.g., Ikaros and Aiolos).
In the context of PROTACs, the 3-aminopiperidine-2,6-dione moiety serves as the E3 ligase-binding element. It is connected via a chemical linker to a ligand that binds to a protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the CRL4 E3 ligase, leading to the ubiquitination and degradation of the POI.[10]
Caption: Mechanism of PROTAC-mediated protein degradation via CRBN engagement.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the analytical characterization and biological evaluation of this compound and its derivatives.
Analytical Characterization
5.1.1. High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
HPLC is a fundamental technique for assessing the purity of this compound and for resolving its enantiomers.[12][13][14]
Protocol for Purity Analysis (Reversed-Phase HPLC):
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid. A typical gradient could be 10% to 90% acetonitrile over 20 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection Wavelength: 210 nm.[12]
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent like a water/acetonitrile mixture.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas to determine the purity of the sample.
Protocol for Chiral HPLC Analysis:
Due to the weak UV absorbance of the parent compound, derivatization is often employed for chiral analysis.[13][14]
-
Derivatization: React 3-Aminopiperidine-2,6-dione with a UV-active derivatizing agent like benzoyl chloride in the presence of a base.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or a glycoprotein-based column).[14]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic modifier.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection Wavelength: 254 nm (for the benzoyl derivative).[13]
-
Analysis: The two enantiomers will have different retention times, allowing for the determination of the enantiomeric excess (ee%).
5.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation and confirmation.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Expected signals would include multiplets for the piperidine ring protons and a signal for the amine proton.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals would correspond to the carbonyl carbons and the aliphatic carbons of the piperidine ring.
-
Data Analysis: Chemical shifts, coupling constants, and integration values are used to confirm the structure.
5.1.3. Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent compatible with ESI, such as methanol or acetonitrile/water.
-
Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).
-
Analysis: Infuse the sample directly or inject it via an HPLC system. Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for the free base (C₅H₈N₂O₂) would be at m/z 129.06.
-
High-Resolution MS (HRMS): Use HRMS to determine the exact mass and confirm the elemental formula.
Biological Assays
5.2.1. Cereblon (CRBN) Binding Assay
Determining the binding affinity of a compound to CRBN is a primary step in evaluating its potential as a molecular glue or a PROTAC component. Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) are common high-throughput methods.[10][15][16][17]
Caption: Workflow for a competitive HTRF Cereblon binding assay.
HTRF Cereblon Binding Assay Protocol:
-
Reagents: HTRF Cereblon binding kit (containing GST-tagged CRBN, a fluorescent CRBN ligand like Thalidomide-Red, and an anti-GST antibody labeled with Europium cryptate).[10][17]
-
Assay Plate: Use a low-volume 384-well white plate.
-
Compound Dispensing: Dispense serial dilutions of the test compound (e.g., 3-aminopiperidine-2,6-dione derivatives) into the assay plate.
-
CRBN Addition: Add the GST-tagged CRBN protein to each well.
-
HTRF Reagent Addition: Add a pre-mixed solution of the Thalidomide-Red and the anti-GST Europium cryptate antibody.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Detection: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The displacement of the fluorescent ligand by the test compound results in a decrease in the HTRF signal. Plot the HTRF ratio against the test compound concentration to determine the IC₅₀ value.
5.2.2. TNF-α Secretion Assay in Peripheral Blood Mononuclear Cells (PBMCs)
Compounds derived from 3-aminopiperidine-2,6-dione, such as lenalidomide, are known to modulate cytokine production. A common assay measures the inhibition of lipopolysaccharide (LPS)-induced TNF-α secretion from PBMCs.[11][18][19][20]
Protocol:
-
Cell Culture: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Plating: Plate the PBMCs in a 96-well culture plate at a density of 1-2 x 10⁵ cells per well.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and pre-incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
5.2.3. Cell Viability Assay
It is essential to assess the cytotoxicity of any new compound. The MTT or resazurin assay are common methods.[21][22]
Protocol (MTT Assay):
-
Cell Plating: Seed a cancer cell line of interest (e.g., MM.1S multiple myeloma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot the percent viability against the compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Safety and Handling
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.[1][3][23]
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed or in contact with skin.[3]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[23]
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]
-
Avoid contact with skin, eyes, and clothing.[23]
-
Wash hands thoroughly after handling.[3]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Conclusion
This compound has transitioned from a simple chemical intermediate to a cornerstone of modern drug discovery. Its unique ability to engage the Cereblon E3 ubiquitin ligase has unlocked a powerful therapeutic paradigm: targeted protein degradation. This guide has provided a comprehensive technical overview of its chemical properties, a detailed synthetic route, and a deep dive into its mechanism of action. The inclusion of validated, step-by-step experimental protocols for its analytical characterization and biological evaluation is intended to empower researchers to confidently and effectively utilize this pivotal molecule in their quest for novel therapeutics. As the fields of molecular glues and PROTACs continue to expand, the fundamental understanding and proficient handling of this compound will remain an invaluable asset to the scientific community.
References
- CN109305935A. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
- Capot Chemical. (n.d.). MSDS of (S)-3-aMino-piperidine-2,6-dione hydrochloride.
- BPS Bioscience. (n.d.). Cereblon Binding Assay Kit.
- BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit - Data Sheet.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Yuan, H., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. NIH.
- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.
- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. NIH.
- CN104034814B. (2016). The HPLC analytical approach of 3-amino piperidine. Google Patents.
- van der Meer, A., et al. (2018). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. NIH.
- CN104007202B. (2016). A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
- ACS Publications. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.
- CN103864674A. (2014). Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
- PubMed Central. (2011). Effects of immunomodulatory drugs on TNF-α and IL-12 production by purified epidermal langerhans cells and peritoneal macrophages.
- ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Pharmaffiliates. (n.d.). CAS No : 24666-56-6 | Product Name : this compound.
- PubMed. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide.
- ResearchGate. (n.d.). Guidelines for cell viability assays.
- PubMed Central. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.
- ResearchGate. (n.d.). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide.
Sources
- 1. capotchem.com [capotchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 14. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. Effects of immunomodulatory drugs on TNF-α and IL-12 production by purified epidermal langerhans cells and peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. biosynth.com [biosynth.com]
The Definitive Guide to the Structural Elucidation of 3-Aminopiperidine-2,6-dione Hydrochloride
Abstract
3-Aminopiperidine-2,6-dione hydrochloride, a key heterocyclic compound, serves as a fundamental building block in the synthesis of various pharmaceutical agents, most notably thalidomide and its analogs like lenalidomide and pomalidomide.[1][2] These immunomodulatory drugs (IMiDs®) have significant therapeutic applications in treating multiple myeloma and other hematologic malignancies.[3] The precise molecular structure, including stereochemistry, of the 3-aminopiperidine-2,6-dione moiety is critical to the biological activity of these drugs, as it directly influences their binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4] This guide provides an in-depth, technically-focused protocol for the comprehensive structure elucidation of 3-aminopiperidine-2,6-dione HCl, designed for researchers and drug development professionals. We will explore the integrated application of modern analytical techniques, emphasizing not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and robust analytical workflow.
Introduction: The Significance of a Well-Defined Structure
The 3-aminopiperidine-2,6-dione core, also known as a glutarimide derivative, is the cornerstone of a class of drugs that function as "molecular glues."[3] Their therapeutic effect is derived from their ability to bind to the CRBN substrate receptor, inducing the ubiquitination and subsequent degradation of specific target proteins.[2][4] The chirality at the 3-position of the piperidine ring is a crucial determinant of this interaction. Therefore, unambiguous confirmation of the compound's chemical structure, purity, and stereochemistry is a non-negotiable prerequisite for its use in research and pharmaceutical development.
This guide will systematically detail the necessary analytical steps to achieve complete structural confirmation of 3-aminopiperidine-2,6-dione HCl, a common synthetic precursor.[5]
Foundational Analysis: Confirming Identity and Purity
Before delving into complex structural analysis, it is imperative to establish the fundamental properties of the synthesized compound.
Physicochemical Properties
This compound is a white to light yellow crystalline solid. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical factor for many biological assays and downstream chemical reactions.[6][7]
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O₂ | [6][8] |
| Molecular Weight | 164.59 g/mol | [6][8][9] |
| Melting Point | >245°C (decomposition) | [9] |
| Appearance | Solid | [9] |
| CAS Number | 24666-56-6 | [9] |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. For 3-aminopiperidine-2,6-dione HCl, a reverse-phase method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection: UV spectrophotometer at 254 nm.[11]
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
Analysis: The presence of a single major peak indicates high purity. The retention time can be used for identification when compared to a known standard.
Causality: The acidic modifier (TFA) ensures the protonation of the amine group, leading to sharp, symmetrical peaks. The C18 stationary phase provides excellent separation for this moderately polar compound.
Definitive Structural Elucidation: A Multi-Technique Approach
No single technique can provide a complete structural picture. A combination of spectroscopic methods is essential for unambiguous elucidation.[12]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a primary tool for determining the molecular weight and elemental composition of a molecule.[13][14]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Source: Electrospray Ionization (ESI) is preferred due to the polar nature of the compound.
-
Analysis Mode: Positive ion mode will readily detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan spectrum to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern provides valuable structural information.[15]
Data Interpretation:
-
The accurate mass measurement of the molecular ion should correspond to the calculated mass of the molecular formula (C₅H₈N₂O₂ for the free base).
-
The fragmentation pattern can help confirm the connectivity of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution.[12][16] A suite of 1D and 2D NMR experiments is required for a complete assignment.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity.
-
Experiments:
-
¹H NMR: Provides information about the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.[16]
-
Expected NMR Data (Illustrative):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H3 | ~3.5 | ~50 | C2, C4, C5, C6 |
| H4 (axial) | ~2.0 | ~25 | C3, C5, C6 |
| H4 (equatorial) | ~2.5 | ~25 | C3, C5, C6 |
| H5 (axial) | ~1.8 | ~20 | C3, C4, C6 |
| H5 (equatorial) | ~2.2 | ~20 | C3, C4, C6 |
| NH (imide) | ~11.0 | - | C2, C6 |
| NH₂ | ~8.5 (broad) | - | C3, C4 |
| C2 | - | ~173 | - |
| C6 | - | ~173 | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretch (amine and imide) |
| ~3000-2800 | C-H stretch (aliphatic) |
| ~1720 & ~1680 | C=O stretch (imide carbonyls) |
Causality: The two distinct carbonyl peaks are characteristic of the glutarimide ring system. The broad N-H stretching band confirms the presence of both the primary amine and the imide N-H.
X-ray Crystallography: The Ultimate Confirmation
For an unequivocal determination of the three-dimensional structure, including the solid-state conformation and stereochemistry, single-crystal X-ray diffraction is the definitive technique.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of the compound, often by slow evaporation of a solvent.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: The data is processed to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the absolute configuration if a chiral starting material was used.[17]
Synthesis Overview
A common synthetic route to this compound starts from L-glutamine.[6][18] The process generally involves three key steps:
-
Protection: The amino group of L-glutamine is protected.
-
Cyclization: The protected glutamine undergoes cyclization to form the piperidine-2,6-dione ring.
-
Deprotection: The protecting group is removed under acidic conditions, which also forms the hydrochloride salt.[6][18]
Caption: General synthetic workflow for 3-aminopiperidine-2,6-dione HCl from L-glutamine.
Integrated Analytical Workflow
The following diagram illustrates the logical flow of the structure elucidation process, emphasizing the self-validating nature of the combined techniques.
Caption: Integrated workflow for the structural elucidation of 3-aminopiperidine-2,6-dione HCl.
Conclusion
The structural elucidation of this compound is a critical process that underpins its use in the development of life-saving therapeutics. A rigorous, multi-technique approach as outlined in this guide is essential. By integrating data from HPLC, mass spectrometry, NMR, and IR spectroscopy, a high degree of confidence in the proposed structure can be achieved. For absolute confirmation of stereochemistry and solid-state structure, single-crystal X-ray crystallography remains the unparalleled gold standard. This comprehensive analytical package ensures the identity, purity, and structural integrity of this vital pharmaceutical building block, thereby upholding the principles of scientific integrity and enabling the development of safe and effective medicines.
References
- Holman, R. W., et al. (2019). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon Conference & Expo.
- Smolecule. (2023). This compound. Smolecule.
- Muller, G. W., et al. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3793-9.
- Benjamin, A. M., & Hijji, Y. M. (2017). A Novel Green Synthesis of Thalidomide and Analogs. Journal of Chemistry, 2017.
- ResearchGate. (n.d.). Thalidomide and thalidomide analogs synthesized.
- AK Scientific, Inc. (n.d.).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- PubMed. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. PubMed.
- Fiehn, O. (n.d.).
- Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide. Encyclopedia.pub.
- BenchChem. (n.d.). (S)-3-Amino-piperidine-2,6-dione hydrochloride. BenchChem.
- Norris, J. L., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 4(1), 18-36.
- Google Patents. (2019). A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Sigma-Aldrich. (n.d.). 3-Aminopiperidine-2,6-dione HCl. Sigma-Aldrich.
- Borys, A. M., et al. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry, 85(7), 4694-4704.
- Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon.
- ChemicalBook. (2024).
- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
- Synlett. (2023). Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Thieme.
- Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686.
- Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 247, 114990.
- Zhang, C., et al. (2021). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal, 288(12), 3786-3798.
- LGC Standards. (n.d.). This compound. LGC Standards.
- Royal Society of Chemistry. (2023).
- MDPI. (2022). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. MDPI.
- Google Patents. (2008). Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
- ChemicalBook. (n.d.). 3-AMINO-PIPERIDINE-2,6-DIONE synthesis. ChemicalBook.
- ResearchGate. (2025). Synthesis, Spectroscopic Characterization, Stability Assessment and DNA-Binding of New 2,6-Piperidinedione Derivatives.
- BLDpharm. (n.d.). (R)-3-Aminopiperidine-2,6-dione hydrochloride. BLDpharm.
- ResearchGate. (2025). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide.
- European Patent Office. (2018).
- BenchChem. (n.d.). N-Hydroxy-1-piperidinecarboximidamide: A Comprehensive Spectroscopic and Methodological Guide. BenchChem.
- BenchChem. (n.d.). A Comprehensive Spectroscopic Analysis of 1-(Piperidin-2-ylmethyl)piperidine and its Analogs. BenchChem.
- ResearchGate. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- Pharmaffiliates. (n.d.). This compound.
- MDPI. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. MDPI.
- MedChemExpress. (n.d.). (R)-3-Aminopiperidine-2,6-dione-d hydrochloride. MedChemExpress.
- MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- Advanced ChemBlocks. (n.d.). (S)-3-Aminopiperidine-2,6-dione. Advanced ChemBlocks.
- Ambeed. (n.d.). This compound. Ambeed.com.
- Human Metabolome Database. (2021). 3-Aminopiperidine-2,6-dione. HMDB.
- TCI Chemicals. (n.d.). 3-Amino-2,6-piperidinedione Hydrochloride. TCI Chemicals.
- PubMed. (2025).
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione - Google Patents [patents.google.com]
- 6. Buy this compound | 2686-86-4 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Amino-piperidine-2,6-dione Hydrochloride
This guide provides a comprehensive overview of the essential physicochemical properties of (S)-3-Amino-piperidine-2,6-dione hydrochloride. As a critical chiral building block in modern medicinal chemistry, particularly as a key intermediate in the synthesis of immunomodulatory drugs such as Lenalidomide, a thorough understanding of its characteristics is paramount for researchers in drug discovery, process development, and quality control. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for its analysis.
Chemical Identity and Molecular Architecture
(S)-3-Amino-piperidine-2,6-dione hydrochloride is a chiral molecule whose biological significance is intrinsically tied to its specific stereochemical configuration. The hydrochloride salt form is deliberately utilized to enhance the compound's physical properties for practical application in both research and manufacturing settings.
The molecule features a six-membered piperidine ring with two carbonyl groups at the 2 and 6 positions, forming a glutarimide moiety. A primary amine is located at the chiral center on the 3-position in the S-configuration.[1] This specific enantiomer is crucial for the desired pharmacological activity in its downstream products.
Key Identifiers:
-
Chemical Name: (3S)-3-aminopiperidine-2,6-dione hydrochloride[1][2]
-
Synonyms: (S)-3-Amino-2,6-piperidinedione HCl, 2,6-Dioxopiperidine-3-ammonium chloride[3]
-
InChIKey: YCPULGHBTPQLRH-DFWYDOINSA-N[1]
-
Canonical SMILES: C1CC(=O)NC(=O)[C@H]1N.Cl[1]
The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This conversion is a fundamental strategy in pharmaceutical development to improve aqueous solubility and stability compared to the free base (CAS: 29883-25-8, Molecular Formula: C₅H₈N₂O₂).[1][6]
Physicochemical Characterization
The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data presented below are critical for designing experiments, from in vitro assays to process scale-up.
| Property | Value | Experimental Context & Rationale |
| Molecular Weight | 164.59 g/mol | This value is calculated based on the molecular formula C₅H₉ClN₂O₂ and is essential for all stoichiometric calculations, including solution preparation and reaction optimization. The corresponding free base has a molecular weight of 128.13 g/mol .[1][5] |
| Appearance | White to off-white solid/powder | Visual inspection is the first-pass indicator of purity. Any significant deviation in color may suggest the presence of impurities or degradation.[3] |
| Melting Point | >245°C (with decomposition) | A high melting point with decomposition is characteristic of many salts of organic compounds.[7] This thermal behavior is critical for determining appropriate drying and storage conditions, as exceeding this temperature will lead to irreversible degradation. |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3] Enhanced water solubility compared to the free base.[1][5] | The hydrochloride salt form significantly enhances solubility in polar protic solvents like water, which is a direct consequence of the ionizable amino group. This property is crucial for preparing stock solutions for biological assays and for use in aqueous reaction media. Solubility in organic solvents like DMSO is vital for NMR analysis and for use in organic synthesis.[1][3][5] |
| Optical Rotation | [α]D = -68.1° (c=1.00 in Methanol) | This is a critical parameter for confirming the enantiomeric identity and purity of the (S)-enantiomer.[5] A deviation from this value would indicate the presence of the (R)-enantiomer or other chiral impurities. |
| pKa | Data not readily available in literature. | The pKa of the primary amine is the most significant ionization constant. While not empirically reported, it is expected to be in the range of typical primary amines (approx. 8-9). This value governs the charge state of the molecule at different physiological pH values, which in turn influences its membrane permeability and target binding. An experimental determination via potentiometric titration is recommended for precise data. |
Synthesis and Analytical Workflows
A robust and well-characterized molecule requires validated methods for its synthesis and analysis. The following sections provide insight into common procedures.
Synthetic Strategy Overview
The synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride is typically achieved from readily available chiral starting materials to ensure stereochemical integrity. A common and efficient route starts from L-Glutamine.
The workflow involves three key steps:
-
Protection: The primary amine of L-Glutamine is protected, often with a Boc (tert-butyloxycarbonyl) group.
-
Cyclization: The protected L-Glutamine undergoes an intramolecular cyclization to form the piperidine-2,6-dione ring.
-
Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt.[8]
This method is advantageous as it avoids high-pressure hydrogenation and starts from an inexpensive chiral precursor.[8]
Caption: A common synthetic workflow from L-Glutamine.
Analytical Characterization Protocols
Confirming the identity, purity, and stability of the compound is a non-negotiable aspect of its use.
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method allows for the separation of the polar analyte from non-polar impurities. Due to the weak UV absorbance of the analyte, derivatization is sometimes employed for chiral purity analysis, but for achiral purity, detection at low wavelengths is often sufficient.[5][9]
Methodology:
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution, for example: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
The purity is calculated based on the area percent of the main peak relative to the total peak area. Purity levels are often expected to be >98%.[7]
-
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the molecular structure, confirming the presence of key functional groups and their connectivity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent and its residual peak does not typically interfere with analyte signals.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectrum: The spectrum should be consistent with the structure. A known spectrum shows the following characteristic peaks:
-
δ 11.22 (br s, 1H): Imide N-H proton.
-
δ 8.68 (br s, 3H): Ammonium (-NH₃⁺) protons.
-
δ 4.20 (dd, 1H): Chiral C-H proton at the 3-position.
-
δ 2.77-1.97 (m, 4H): Methylene protons of the piperidine ring.
-
Caption: A typical quality control workflow for the compound.
Stability, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of the compound and ensure user safety.
Stability and Storage:
-
The compound is stable under recommended storage conditions.[7]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[7]
-
Hazardous Decomposition Products: Upon thermal decomposition, it may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride.[7]
Safety and Handling: (S)-3-Amino-piperidine-2,6-dione hydrochloride is classified with the following hazards:
-
It may also be harmful if swallowed or inhaled.[2]
Precautionary Measures:
-
P261: Avoid breathing dust.[7]
-
P280: Wear protective gloves, eye protection, and face protection.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Handle only in a well-ventilated area or a chemical fume hood.
Conclusion
(S)-3-Amino-piperidine-2,6-dione hydrochloride is more than just an intermediate; it is an enabling tool for the synthesis of complex and life-saving therapeutics. Its physicochemical properties—particularly the enhanced solubility and stability afforded by the hydrochloride salt—make it a practical and reliable building block. The protocols and data presented in this guide are intended to equip researchers with the necessary knowledge to handle, analyze, and utilize this compound effectively and safely, thereby accelerating the pace of drug discovery and development.
References
- 3-Aminopiperidine-2,6-dione Hydrochloride CAS 24666-56-6. Home Sunshine Pharma. [Link]
- The HPLC analytical approach of 3-amino piperidine.
- This compound. PubChem. [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 6. (S)-3-Aminopiperidine-2,6-dione 95% | CAS: 29883-25-8 | AChemBlock [achemblock.com]
- 7. aksci.com [aksci.com]
- 8. 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 [sigmaaldrich.com]
- 9. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 10. 25181-50-4 Cas No. | (S)-3-Amino-piperidine-2,6-dione hydrochloride | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Solubility of 3-Aminopiperidine-2,6-dione Hydrochloride in Organic Solvents
Introduction: The Pivotal Role of 3-Aminopiperidine-2,6-dione Hydrochloride in Modern Drug Discovery
This compound, a chiral heterocyclic compound, has emerged as a cornerstone in the synthesis of a new generation of therapeutics. It is the key building block for immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide, which are critical in the treatment of multiple myeloma and other hematological malignancies.[1] The efficacy and novelty of these drugs have also propelled the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in drug discovery that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. The 3-aminopiperidine-2,6-dione moiety is a crucial component of many PROTACs, serving as the E3 ligase-binding element.
Given its significance, a thorough understanding of the physicochemical properties of this compound is paramount for researchers, scientists, and drug development professionals. Among these properties, solubility in organic solvents is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, synthesizes available data, and offers a robust experimental protocol for its quantitative determination.
Physicochemical Properties: A Foundation for Understanding Solubility
To comprehend the solubility profile of this compound, it is essential to first consider its molecular structure and key physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClN₂O₂ | [2] |
| Molecular Weight | 164.59 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| Melting Point | >245°C (decomposes) | [4] |
| CAS Number | 24666-56-6 | [5] |
The presence of a primary amine, two amide carbonyl groups, and its formulation as a hydrochloride salt significantly influences its polarity and, consequently, its solubility. The hydrochloride salt form enhances its polarity, which generally favors solubility in polar solvents.
Visualizing the Core Structure
The unique arrangement of functional groups in this compound is central to its chemical reactivity and solubility. The following diagram illustrates its molecular structure.
Caption: Molecular structure of this compound.
Solubility Profile in Organic Solvents: A Qualitative and Estimated Overview
While extensive quantitative equilibrium solubility data for this compound is not widely available in peer-reviewed literature, a qualitative understanding can be constructed from various sources, including supplier information and patent literature describing its use in synthesis.
Qualitative Solubility
The compound exhibits good solubility in a range of polar organic solvents. This is consistent with its polar nature, stemming from the amide groups and the hydrochloride salt of the primary amine.
| Solvent | Solvent Type | Reported Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | [3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | |
| Acetone | Polar Aprotic | Soluble | [3] |
| Chloroform | Nonpolar | Soluble | [3] |
| Dichloromethane | Nonpolar | Soluble | [3] |
| Ethyl Acetate | Moderately Polar | Soluble | [3] |
| Methanol | Polar Protic | Sparingly (Sonication may be required) | |
| Ethanol | Polar Protic | Soluble | |
| Acetonitrile | Polar Aprotic | Used as a reaction solvent |
Note: "Soluble" is a qualitative term. The actual concentration at saturation may vary.
Estimated Solubility in Dimethyl Sulfoxide (DMSO)
From patent literature describing the synthesis of lenalidomide, we can derive an estimation of its solubility in DMSO. In one documented procedure, 25 grams of this compound were dissolved in 150 mL of DMSO to carry out a reaction. This suggests a solubility of at least:
~167 mg/mL in DMSO
It is crucial to note that this value is an estimation based on its use in a chemical reaction and not from a formal equilibrium solubility study. The actual equilibrium solubility may be higher. This high solubility in DMSO makes it a preferred solvent for reactions involving this intermediate.
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
For researchers requiring precise solubility data for their specific applications, the gold-standard shake-flask method is recommended. This method establishes the equilibrium solubility of a compound in a given solvent at a controlled temperature.
Principle
An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the dissolved solute in the supernatant is then determined analytically.
Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Shake-flask method workflow for solubility determination.
Detailed Step-by-Step Methodology
1. Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvent(s) (HPLC grade or equivalent)
-
Analytical balance
-
Temperature-controlled shaker bath or incubator
-
Vials with screw caps
-
Centrifuge and centrifuge tubes (or syringe filters, e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Validated analytical method (e.g., HPLC-UV) for quantification
2. Procedure:
-
Preparation:
-
Equilibrate the solvent(s) and the solid this compound to the desired experimental temperature (e.g., 25 °C).
-
To a series of vials, add a precisely measured volume of the solvent (e.g., 2 mL).
-
-
Sample Preparation:
-
Add an excess amount of this compound to each vial. A visible amount of undissolved solid should remain at the bottom of the vial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker and agitate at a constant speed for a predetermined time (typically 24 to 48 hours is sufficient to reach equilibrium). It is advisable to perform a time-course study initially to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, either:
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the suspension using a chemically resistant syringe filter (e.g., 0.22 µm PTFE).
-
-
-
Sampling and Dilution:
-
Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., the mobile phase of the analytical method) in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Conclusion and Practical Implications
This compound demonstrates good solubility in a range of polar aprotic and some polar protic organic solvents, with particularly high solubility in DMSO. This solubility profile is a direct consequence of its polar functional groups and its nature as a hydrochloride salt. For drug development professionals, this information is critical for selecting appropriate solvent systems for chemical synthesis, purification via crystallization, and for the preparation of stock solutions for in vitro and in vivo studies.
While this guide provides a comprehensive overview based on available data, it is imperative for researchers to determine the precise quantitative solubility in their solvent systems of interest, especially for applications requiring high accuracy and reproducibility. The provided experimental protocol for the shake-flask method offers a robust and reliable approach to generate this critical data, ensuring the successful application of this compound in the advancement of novel therapeutics.
References
- Home Sunshine Pharma. This compound CAS 24666-56-6.
- ResearchGate. Effect of Cosolvents on the Solubility of Lenalidomide and Thermodynamic Model Correlation of Data.
- ResearchGate. Solubility parameter of lenalidomide for predicting the type of solubility profile and application of thermodynamic model.
- PubChem. Lenalidomide. National Institutes of Health.
- ACS Publications. Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development.
- PubChem. This compound. National Institutes of Health.
- Google Patents. Method for producing optically active 3-aminopiperidine or salt thereof.
- Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
Sources
- 1. Buy this compound | 2686-86-4 [smolecule.com]
- 2. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS 24666-56-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. aksci.com [aksci.com]
- 5. 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide on the Mechanism of Action of 3-Aminopiperidine-2,6-dione Hydrochloride
Abstract
The 3-aminopiperidine-2,6-dione chemical scaffold is the core component of a class of therapeutics known as immunomodulatory imide drugs (IMiDs®). This guide provides a detailed examination of the mechanism of action of 3-aminopiperidine-2,6-dione hydrochloride and its derivatives, such as thalidomide, lenalidomide, and pomalidomide. These molecules function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This targeted protein degradation of specific transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3), leads to profound immunomodulatory and anti-neoplastic effects. This document will explore the molecular interactions, downstream signaling cascades, and the experimental methodologies used to elucidate this unique mechanism of action, offering valuable insights for researchers and drug development professionals in the field of targeted protein degradation.
Introduction: The Serendipitous Discovery and Evolution of a Powerful Pharmacophore
The story of 3-aminopiperidine-2,6-dione is a compelling narrative of scientific rediscovery. Initially, the parent compound, thalidomide, was introduced in the 1950s as a sedative but was later withdrawn due to its severe teratogenic effects.[1][2] Decades later, its potent anti-inflammatory and anti-angiogenic properties sparked a renaissance in its clinical application, particularly in the treatment of multiple myeloma and myelodysplastic syndrome.[1][3] This resurgence drove intensive research to understand its pleiotropic effects, ultimately revealing a novel mechanism of action centered on the E3 ubiquitin ligase complex.[1][4]
The 3-aminopiperidine-2,6-dione moiety is the key pharmacophore responsible for the biological activity of thalidomide and its more potent and refined analogs, lenalidomide and pomalidomide.[1][5] These compounds, collectively known as immunomodulatory imide drugs (IMiDs), have become a cornerstone in the treatment of various hematologic malignancies.[5][6] Their mechanism, now understood as the targeted degradation of specific proteins, has opened up a new frontier in drug development, moving beyond simple inhibition to the induced elimination of disease-driving proteins.[4][7]
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action for 3-aminopiperidine-2,6-dione-based drugs is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[7][8] This multi-protein complex is a key component of the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The CRL4^CRBN^ complex is composed of Cullin-4 (CUL4), DDB1, RBX1, and the substrate receptor Cereblon (CRBN).[8][9] CRBN is responsible for recognizing and binding to specific proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[6][9]
The Molecular Glue Effect: Altering Substrate Specificity
Derivatives of 3-aminopiperidine-2,6-dione act as "molecular glues." They bind directly to a specific pocket within the CRBN protein.[10][11] This binding event induces a conformational change in CRBN, creating a new binding surface that has a high affinity for proteins that it would not normally recognize. These newly targeted proteins are referred to as "neosubstrates."[1][5]
The most well-characterized neosubstrates for the CRBN-IMiD complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][13] The binding of an IMiD to CRBN promotes the interaction between CRBN and Ikaros/Aiolos, leading to their polyubiquitination by the CRL4^CRBN^ complex and subsequent degradation by the 26S proteasome.[12][13][14]
Caption: Core mechanism of 3-aminopiperidine-2,6-dione derivatives.
Downstream Consequences of Ikaros and Aiolos Degradation
The degradation of Ikaros and Aiolos has profound and pleiotropic effects on the immune system and cancer cells.[14][15] These transcription factors are crucial regulators of lymphocyte development and function.[14] Their removal from the cellular environment triggers a cascade of downstream events.
Immunomodulatory Effects
-
T-Cell Co-stimulation: Ikaros and Aiolos act as transcriptional repressors of Interleukin-2 (IL-2).[12][13] Their degradation leads to increased IL-2 production, a critical cytokine for T-cell proliferation and activation.[1][16] This results in enhanced anti-tumor T-cell responses.
-
NK Cell Activation: IMiDs have been shown to enhance the cytotoxic activity of Natural Killer (NK) cells, further contributing to their anti-cancer effects.[10][]
-
Cytokine Modulation: Beyond IL-2, these compounds modulate the production of various other cytokines. They inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1, IL-6, and IL-12.[3][10]
Anti-Neoplastic Effects
-
Direct Anti-Proliferative and Pro-Apoptotic Activity: In multiple myeloma cells, Ikaros and Aiolos are overexpressed and act as survival factors.[14][18] Their degradation leads to the downregulation of key oncogenes like c-Myc and IRF4, resulting in cell cycle arrest and apoptosis.[15][19]
-
Anti-Angiogenic Properties: Thalidomide and its analogs have been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is crucial for tumor growth and metastasis.[3][]
| Downstream Effect | Key Molecular Consequence | Cellular Outcome |
| Immunomodulation | Increased IL-2 production | T-cell proliferation and activation |
| Enhanced NK cell activity | Increased tumor cell lysis | |
| Decreased TNF-α, IL-1, IL-6, IL-12 | Anti-inflammatory effects | |
| Anti-Neoplastic | Downregulation of c-Myc and IRF4 | Cell cycle arrest and apoptosis in myeloma cells |
| Inhibition of blood vessel formation | Reduced tumor growth and metastasis |
Experimental Protocols for Mechanistic Elucidation
A suite of biochemical and cell-based assays is employed to study the mechanism of action of 3-aminopiperidine-2,6-dione derivatives.[20]
Cereblon Binding Assays
These assays are designed to confirm the direct interaction between the compound and the CRBN protein.
-
Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [21][22]
-
Reagents: Recombinant CRBN-DDB1 protein complex, fluorescently labeled ligand (e.g., a thalidomide analog), and a specific antibody against a tag on the recombinant protein.
-
Procedure: a. Incubate the CRBN-DDB1 complex with the fluorescently labeled ligand and the antibody in a microplate. b. Add the test compound at various concentrations. c. Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent ligand by the test compound, confirming binding to CRBN.
-
Neosubstrate Degradation Assays
These assays quantify the degradation of target proteins like Ikaros and Aiolos in a cellular context.
-
Protocol: Western Blotting [16][23]
-
Cell Culture: Treat relevant cells (e.g., multiple myeloma cell lines) with the test compound at various concentrations and time points.
-
Lysis: Harvest the cells and prepare protein lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., actin or tubulin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the intensity of the Ikaros and Aiolos bands indicates degradation.
-
-
Protocol: High-Throughput Cellular Substrate Degradation Assays (e.g., HTRF, AlphaLISA) [24][25]
-
Principle: These assays utilize two antibodies that recognize different epitopes on the target protein. When both antibodies are bound, they bring a donor and acceptor fluorophore into close proximity, generating a signal.
-
Procedure: a. Lyse the cells treated with the test compound directly in the assay plate. b. Add the antibody pair. c. Read the plate on a compatible reader. A decrease in the signal corresponds to a decrease in the target protein level.
-
Caption: A generalized workflow for studying the mechanism of action.
Conclusion and Future Directions
The 3-aminopiperidine-2,6-dione scaffold has been instrumental in ushering in the era of targeted protein degradation. Its unique ability to act as a molecular glue, redirecting the activity of the CRL4^CRBN^ E3 ubiquitin ligase, represents a paradigm shift in pharmacology.[4][7] The degradation of neosubstrates like Ikaros and Aiolos provides a powerful therapeutic strategy for hematologic malignancies and other diseases.[14][18]
Future research in this area will likely focus on:
-
Discovery of Novel Neosubstrates: Identifying new protein targets for CRBN modulators to expand their therapeutic applications.
-
Development of Next-Generation Modulators: Designing new chemical entities with improved potency, selectivity, and safety profiles.[18]
-
Expansion to Other E3 Ligases: Applying the molecular glue concept to other E3 ubiquitin ligases to target a wider range of disease-causing proteins.[24]
The continued exploration of the 3-aminopiperidine-2,6-dione mechanism of action will undoubtedly fuel the development of innovative therapies that can address previously "undruggable" targets.
References
- CRL4–cereblon E3 ubiquitin ligase complex (CRL4(CRBN)) - Gosset. (URL: )
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC - NIH. (URL: [Link])
- The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed. (URL: [Link])
- The novel mechanism of lenalidomide activity - PMC - NIH. (URL: [Link])
- Thalidomide - Wikipedia. (URL: [Link])
- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed. (URL: [Link])
- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC - NIH. (URL: [Link])
- Cereblon E3 Ligase P
- Development of Analogs of Thalidomide - Encyclopedia.pub. (URL: [Link])
- Cereblon - Wikipedia. (URL: [Link])
- Cereblon E3 ligase modul
- Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain...
- Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - NIH. (URL: [Link])
- The molecular mechanism of thalidomide analogs in hematologic malignancies | Request PDF - ResearchG
- Molecular mechanisms of thalidomide and its deriv
- Molecular Glues - Charnwood Discovery. (URL: [Link])
- Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - Taylor & Francis. (URL: [Link])
- Lenalidomide and pomalidomide induce the degradation of Aiolos and Ikaros in T cells in a time-dependent manner and concentration-dependent manner via proteosomal degradation.
- Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - MDPI. (URL: [Link])
- Protein Degraders Molecular Glues Part 1 2023 Archive - Drug Discovery Chemistry. (URL: [Link])
- Mechanism of Action of Thalidomide, Lenalidomide, and Pomalidomide - ResearchG
- Profiling CELMoD-Mediated Degradation of Cereblon Neosubstr
- Full article: Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide - Taylor & Francis Online. (URL: [Link])
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - ResearchG
- WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google P
- Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC - NIH. (URL: [Link])
- Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed. (URL: [Link])
- Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)
- Molecular glues: new solutions for undruggable proteins | BMG LABTECH. (URL: [Link])
- Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL | Clinical Cancer Research - AACR Journals. (URL: [Link])
- Degradation of Aiolos and Ikaros and induction of ISGs is correlated...
- A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - NIH. (URL: [Link])
- Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC - NIH. (URL: [Link])
- 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. (URL: [Link])
- Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality | Scilit. (URL: [Link])
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. (URL: [Link])
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google P
- This compound | CAS 24666-56-6 - Veeprho. (URL: [Link])
- Chemical Ligand Space of Cereblon - PMC - NIH. (URL: [Link])
- (PDF) (S)
Sources
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 7. gosset.ai [gosset.ai]
- 8. gosset.ai [gosset.ai]
- 9. Cereblon - Wikipedia [en.wikipedia.org]
- 10. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 21. Protein Degraders Molecular Glues Part 1 2023 Archive [drugdiscoverychemistry.com]
- 22. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. charnwooddiscovery.com [charnwooddiscovery.com]
- 25. revvity.com [revvity.com]
A Technical Guide to 3-Amino-2,6-piperidinedione Monohydrochloride: The Core Pharmacophore of Thalidomide-Derived Cereblon Modulators
Abstract: This technical guide provides an in-depth examination of 3-amino-2,6-piperidinedione monohydrochloride, the fundamental chemical scaffold of thalidomide and its highly potent analogs, lenalidomide and pomalidomide. We will dissect its mechanism of action as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, explore its synthesis and chemical properties, and detail its critical role in the development of targeted protein degradation technologies, specifically Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to harness the therapeutic potential of this pivotal molecule.
The Serendipitous Legacy of Thalidomide: From Tragedy to Targeted Therapy
The story of thalidomide is one of the most compelling in pharmaceutical history. Initially marketed as a sedative in the 1950s, it was tragically discovered to be a potent teratogen, causing severe birth defects[1][2][3]. For decades, the molecule was synonymous with medical disaster. However, its re-emergence as a highly effective treatment for multiple myeloma and other hematological malignancies sparked a renaissance in research.[1][2][3] This revival was driven by a critical question: how does this simple molecule exert such powerful and pleiotropic effects?
The answer, discovered decades later, was a paradigm-shifting revelation. Thalidomide and its more potent and safer derivatives, known as Immunomodulatory imide Drugs (IMiDs), function as "molecular glues."[4][5] They do not inhibit a target in the classical sense but instead hijack the cell's own protein disposal machinery. The key to this mechanism is the direct binding of the 3-amino-2,6-piperidinedione (also known as a glutarimide) moiety to a substrate receptor protein called Cereblon (CRBN) .[1][2][6] This binding event remodels the substrate specificity of the CRL4^CRBN^ E3 ubiquitin ligase complex, inducing the degradation of specific proteins, or "neosubstrates," that are critical for cancer cell survival.[1][7][8]
This guide focuses on the hydrochloride salt of the core 3-amino-2,6-piperidinedione structure, a key building block and the essential pharmacophore responsible for this groundbreaking mechanism of action.[9][10]
Structural Analysis: The Common Denominator of IMiDs
The therapeutic and adverse effects of thalidomide and its analogs are dictated by the chemical modifications to a shared scaffold. The core structure consists of two key rings: a phthalimide ring and a glutarimide ring (2,6-piperidinedione). The 3-amino-2,6-piperidinedione moiety is the essential component for CRBN binding.
The evolution from thalidomide to lenalidomide and pomalidomide involved strategic modifications to the phthalimide ring to enhance potency and refine the therapeutic window.
-
Thalidomide: The parent compound.
-
Lenalidomide: Features an amino group at the 4th position of the phthaloyl ring and the removal of one carbonyl group, which significantly increases its potency in inhibiting TNF-α production.[11][12]
-
Pomalidomide: Possesses an amino group at the 4th position and retains the two carbonyl groups of the phthaloyl ring, making it one of the most potent IMiDs.[][14]
Table 1: Comparative Physicochemical Properties of Key IMiDs
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 | |
| Lenalidomide [11][15][16] | C₁₃H₁₃N₃O₃ | 259.26 | |
| Pomalidomide [][14][17] | C₁₃H₁₁N₃O₄ | 273.25 | |
| 3-Amino-2,6-piperidinedione HCl [10][18] | ![]() | C₅H₉ClN₂O₂ | 164.59 |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic efficacy of compounds containing the 3-amino-2,6-piperidinedione core is dependent on their ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex.[7][19]
The CRL4^CRBN^ Complex: This multi-protein complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for degrading proteins to maintain cellular homeostasis.[20][21] It consists of:
-
Cullin-4A (CUL4A): A scaffold protein.
-
Regulator of Cullins 1 (RBX1 or ROC1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).
-
DNA Damage-Binding Protein 1 (DDB1): A linker protein.
-
Cereblon (CRBN): The substrate receptor that determines which proteins the complex will target for degradation.[8][20]
Molecular Glue Mechanism:
-
Binding: The 3-amino-2,6-piperidinedione moiety of the IMiD inserts into a binding pocket on CRBN.[22]
-
Interface Remodeling: This binding event creates a new surface on CRBN, enhancing its affinity for proteins it would not normally recognize, the "neosubstrates."[1][2]
-
Neosubstrate Recruitment: Key neosubstrates for the anti-myeloma effects of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[1][]
-
Ubiquitination: The now-proximal E2 enzyme transfers ubiquitin molecules onto the recruited neosubstrate.
-
Proteasomal Degradation: The polyubiquitinated neosubstrate is recognized and degraded by the 26S proteasome.
The degradation of IKZF1 and IKZF3 leads to the downstream killing of multiple myeloma cells and enhanced T-cell activity, contributing to the dual cytotoxic and immunomodulatory effects of these drugs.[1][]
Caption: Mechanism of IMiD-induced neosubstrate degradation via CRL4^CRBN^.
Synthesis and Characterization
3-Amino-2,6-piperidinedione hydrochloride is commonly synthesized from inexpensive and readily available starting materials, such as L-glutamine. The general strategy involves protection of the amino group, cyclization to form the piperidinedione ring, and subsequent deprotection and salt formation.[23]
Protocol 4.1: Representative Synthesis of 3-Amino-2,6-piperidinedione HCl
-
Rationale: This multi-step synthesis is designed to first protect the reactive amine of L-glutamine, facilitate the intramolecular cyclization to form the desired glutarimide ring, and finally deprotect and isolate the product as a stable hydrochloride salt.[23]
-
Step 1: N-Boc Protection of L-Glutamine
-
Dissolve L-glutamine in a suitable solvent mixture (e.g., 1,4-dioxane and water) with a base like sodium hydroxide.
-
Add Di-tert-butyl dicarbonate (Boc)₂O portion-wise while maintaining the temperature at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Acidify the reaction mixture (e.g., with citric acid or dilute HCl) and extract the N-Boc-L-glutamine product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected amino acid.
-
-
Step 2: Cyclization to N-Boc-3-amino-2,6-piperidinedione
-
Dissolve the N-Boc-L-glutamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a coupling agent like N,N'-Carbonyldiimidazole (CDI) and a catalyst such as 4-Dimethylaminopyridine (DMAP).[23]
-
Stir the reaction at room temperature for 12-24 hours. The CDI activates the carboxylic acid, which then undergoes intramolecular cyclization with the amide to form the piperidinedione ring.
-
Quench the reaction, perform an aqueous workup, and purify the product by flash column chromatography on silica gel.
-
-
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-3-amino-2,6-piperidinedione in a suitable organic solvent (e.g., methanol, ethyl acetate, or 1,4-dioxane).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or acetyl chloride in methanol) dropwise at 0°C.
-
Stir the mixture at room temperature for 2-4 hours. The acidic conditions cleave the Boc protecting group.
-
The product, 3-amino-2,6-piperidinedione hydrochloride, will often precipitate from the solution. Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the chemical structure and mass.[24] HPLC can be used to assess purity.
Application in Targeted Protein Degradation: PROTACs
The discovery of the IMiD-CRBN interaction has been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs) .[21][25] PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase, leading to the POI's ubiquitination and degradation.[26]
A PROTAC consists of three components:
-
A "warhead" ligand that binds to the target protein (POI).
-
An E3 ligase ligand (or "handle") that recruits an E3 ligase.
-
A chemical linker that connects the warhead and the handle.[26]
Derivatives of thalidomide, lenalidomide, and pomalidomide, which contain the essential 3-amino-2,6-piperidinedione core, are among the most widely used and effective E3 ligase ligands for recruiting CRBN in PROTAC design.[25][27] The 3-amino-2,6-piperidinedione hydrochloride serves as a key building block for synthesizing these CRBN-recruiting handles.[27]
Caption: General workflow of PROTAC-mediated targeted protein degradation.
Essential Experimental Workflows
Validating the activity of 3-amino-2,6-piperidinedione-based compounds requires a series of robust cellular and biochemical assays.
Protocol 6.1: Western Blotting for Neosubstrate Degradation
-
Objective: To qualitatively or semi-quantitatively measure the degradation of a target neosubstrate (e.g., IKZF1) in cells following treatment with a CRBN-modulating compound.
-
Rationale: Western blotting provides a direct visual confirmation of protein loss. Including a proteasome inhibitor control is critical to validate that the observed protein loss is due to proteasomal degradation and not transcriptional repression.
-
Methodology:
-
Cell Culture: Plate multiple myeloma cells (e.g., MM.1S) at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
Compound Treatment:
-
Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Include a positive control (e.g., 1 µM Pomalidomide).
-
For mechanism validation, include a co-treatment condition: Test Compound (1 µM) + a proteasome inhibitor like MG132 (10 µM) or Carfilzomib (100 nM).
-
-
Incubation: Incubate cells for a specified time course (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against the target neosubstrate (e.g., anti-IKZF1) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis can be performed to quantify the reduction in protein levels relative to the loading control.
-
Protocol 6.2: Quantitative Targeted Mass Spectrometry for Substrate Profiling
-
Objective: To precisely and simultaneously quantify the levels of multiple known neosubstrates and CRBN itself, providing a detailed profile of a compound's degradation activity.[28]
-
Rationale: While Western blotting is excellent for validation, targeted mass spectrometry (MS) offers superior precision, multiplexing capabilities, and throughput, allowing for the detailed characterization of differential substrate degradation kinetics and competition between substrates.[28]
-
Methodology Overview:
-
Sample Preparation: Treat and harvest cells as described in Protocol 6.1.
-
Lysis and Digestion: Lyse cells and digest proteins into peptides using trypsin.
-
Peptide Labeling (Optional): For relative quantification, peptides from different conditions can be labeled with isobaric tags (e.g., TMT or iTRAQ).
-
Targeted MS Analysis: Analyze the peptide mixture using a triple quadrupole or high-resolution mass spectrometer operating in a targeted mode (e.g., Selected Reaction Monitoring, SRM, or Parallel Reaction Monitoring, PRM).
-
Method Development: For each protein of interest (e.g., IKZF1, IKZF3, CK1α, CRBN, GAPDH), select a set of unique, proteotypic peptides that are readily detectable by MS. Optimize instrument parameters for the detection of these specific peptides.
-
Data Analysis: Quantify the signal intensity of the target peptides across all experimental conditions. Normalize the data to housekeeping proteins to determine the precise fold-change in protein abundance following compound treatment. This method can reveal subtle differences in degradation efficacy and selectivity between different IMiD analogs.[28]
-
Conclusion and Future Perspectives
3-Amino-2,6-piperidinedione monohydrochloride is far more than a chemical intermediate; it is the cornerstone of a therapeutic modality that has transformed the treatment of hematological cancers and opened up the new field of targeted protein degradation. Its ability to act as a molecular glue, reprogramming an E3 ligase to eliminate disease-driving proteins, represents a fundamental shift from classical occupancy-based inhibition. As research into PROTACs and molecular glues intensifies, the demand for versatile and efficient syntheses of this core scaffold and its derivatives will continue to grow. Future work will undoubtedly focus on developing novel analogs that can recruit different E3 ligases or induce the degradation of a wider array of previously "undruggable" targets, further cementing the legacy of the thalidomide scaffold in modern medicine.
References
- The molecular mechanism of thalidomide analogs in hematologic malignancies.
- CRL4–cereblon E3 ubiquitin ligase complex (CRL4(CRBN)).
- The molecular mechanism of thalidomide analogs in hematologic malignancies.
- Molecular mechanisms of thalidomide and its derivatives.
- Development of Analogs of Thalidomide.
- Thalidomide.
- Structures of cereblon (CRBN)-DDB1-E3 ligase complex. a Domain... (No date).
- Pomalidomide: Definition, Structure, Mechanism of Action and Application.
- Cereblon E3 Ligase Pathway (null).
- Lenalidomide | C13H13N3O3 | CID 216326.
- Cereblon.
- Structural formulae of thalidomide, lenalidomide, and pomalidomide.... (No date).
- Pomalidomide | C13H11N3O4 | CID 134780.
- CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma. (2022). PMC.
- Lenalidomide | CC-5013 | CAS#191732-72-6 | TNF-alpha.
- Pomalidomide (CC-4047) | Immunomodulatory Agent | CAS 19171-19-8.
- Lenalidomide | Drug Information, Uses, Side Effects, Chemistry.
- Lenalidomide | 191732-72-6. (2025). ChemicalBook.
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (No date).
- 3-Aminopiperidine-2,6-dione Hydrochloride | CAS 24666-56-6.
- Pomalidomide (CC-4047) | Immunomodulatory Agent.
- 3-AMINO-PIPERIDINE-2,6-DIONE synthesis.
- Synthesis and Biological Evaluation of Thalidomide Derivatives as Potential Anti-Psoriasis Agents. (2018). PMC.
- Novel approaches to targeted protein degradation technologies in drug discovery.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
- Thalidomide Derivatives Show Promise Against Resistant Cancer Cells. (2024). Technology Networks.
- Targeted protein degradation as a powerful research tool in basic biology and drug target discovery.
- Targeted Protein Degradation for Infectious Diseases: from Basic Biology to Drug Discovery.
- CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride.
- Discovery of a Novel Mechanism of Resistance to Thalidomide Deriv
- Targeted Protein Degradation Service. (No date).
- Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). (No date). Journal of the American Chemical Society.
- PROTAC Linker.
- Targeted Protein Degradation (TPD) for Immunotherapy: Understanding Proteolysis Targeting Chimera-Driven Ubiquitin-Proteasome Interactions. (No date).
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- PROTAC linker, E3 Ligase Ligand-Linker.
- 3-Amino-2,6-piperidinedione hydrochloride | CAS:24666-56-6 | High Purity.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. (2022). Royal Society of Chemistry.
- This compound.
- Novel approaches for the rational design of PROTAC linkers. (2020).
- Thalidomide-Piperazine-Piperidine hydrochloride | E3 Ligase Ligand-Linker Conjugate.
Sources
- 1. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies | Semantic Scholar [semanticscholar.org]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Thalidomide Derivatives Show Promise Against Resistant Cancer Cells | Technology Networks [technologynetworks.com]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gosset.ai [gosset.ai]
- 8. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride [cymitquimica.com]
- 11. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Lenalidomide | 191732-72-6 [chemicalbook.com]
- 14. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. Lenalidomide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. researchgate.net [researchgate.net]
- 18. aksci.com [aksci.com]
- 19. gosset.ai [gosset.ai]
- 20. Cereblon - Wikipedia [en.wikipedia.org]
- 21. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 24. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. explorationpub.com [explorationpub.com]
- 27. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ashpublications.org [ashpublications.org]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to the 3-Aminopiperidine-2,6-dione Scaffold
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopiperidine-2,6-dione chemical scaffold, a derivative of glutarimide, has emerged as a cornerstone in the development of novel targeted therapies, most notably in the realm of oncology.[1][2] Initially recognized as the pharmacophore of thalidomide and its analogs, lenalidomide and pomalidomide, this moiety is now understood to be a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This interaction underpins a powerful therapeutic modality known as targeted protein degradation (TPD), which harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[5][6] This in-depth technical guide provides a comprehensive overview of the 3-aminopiperidine-2,6-dione core, its mechanism of action, its evolution into sophisticated therapeutic agents like Proteolysis-Targeting Chimeras (PROTACs), and the experimental methodologies crucial for its study and application in drug discovery.
The 3-Aminopiperidine-2,6-dione Scaffold: From Thalidomide to Targeted Therapies
The journey of the 3-aminopiperidine-2,6-dione scaffold is a compelling narrative in medicinal chemistry. Its origins are tied to the controversial drug thalidomide, which, despite its tragic history of teratogenicity, was later repurposed for the treatment of multiple myeloma.[7] This led to the development of second-generation immunomodulatory drugs (IMiDs®), lenalidomide (Revlimid®) and pomalidomide (Pomalyst®), which exhibit enhanced potency and a more favorable safety profile.[4][8][9] These agents have become standard-of-care treatments for multiple myeloma and other hematological malignancies.[4][8][10]
The therapeutic efficacy of these molecules was initially attributed to their pleiotropic effects, including anti-angiogenic, anti-inflammatory, and immunomodulatory activities.[11][12][13] However, the seminal discovery that Cereblon (CRBN) is the primary molecular target of thalidomide and its analogs revolutionized our understanding of their mechanism of action.[3][4][14] It is now established that the 3-aminopiperidine-2,6-dione moiety is essential for binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[15][16][17]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic activity of 3-aminopiperidine-2,6-dione-based compounds stems from their ability to modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[15][18] This complex, composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), RING-box protein 1 (RBX1), and the substrate receptor CRBN, is a key component of the ubiquitin-proteasome system (UPS).[15][19]
Upon binding of an IMiD to CRBN, the surface of the E3 ligase complex is altered, creating a neomorphic interface that recognizes and binds to specific proteins that are not endogenous substrates of CRBN.[17] These newly recruited proteins, termed "neosubstrates," are then polyubiquitinated by the E3 ligase, marking them for degradation by the 26S proteasome.[16][17]
In the context of multiple myeloma, the key neosubstrates of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[14][18][20][21] The degradation of IKZF1 and IKZF3 leads to the downregulation of critical survival factors for myeloma cells, including interferon regulatory factor 4 (IRF4) and c-MYC, ultimately resulting in cell death.[18][22] This targeted degradation of key oncoproteins is the primary driver of the anti-myeloma activity of these drugs.[18][22]
Caption: IMiD-Mediated Protein Degradation Pathway.
Therapeutic Applications and Clinical Significance
The primary clinical application of 3-aminopiperidine-2,6-dione-based therapies is in the treatment of multiple myeloma.[4][8] Lenalidomide, often in combination with other agents, is a frontline therapy for newly diagnosed multiple myeloma.[10] Pomalidomide is a crucial option for patients with relapsed or refractory multiple myeloma, particularly those who have become resistant to lenalidomide.[16][23][24]
The efficacy of these drugs is well-established through numerous clinical trials. For instance, the OPTIMISMM phase III trial demonstrated that the combination of pomalidomide, bortezomib, and dexamethasone significantly improved progression-free survival in patients with relapsed or refractory multiple myeloma who had prior lenalidomide treatment.[23] Real-world evidence further supports the effectiveness of pomalidomide-based regimens in this patient population.[16] A meta-analysis of 12 trials showed that pomalidomide-based combination therapies were effective in patients with relapsed/refractory multiple myeloma previously treated with lenalidomide, with better outcomes observed when used earlier in the treatment course.[7]
Evolution into PROTACs: A New Frontier in Targeted Therapy
The discovery of the CRBN-recruiting mechanism of 3-aminopiperidine-2,6-dione derivatives has paved the way for the development of a new class of therapeutics called Proteolysis-Targeting Chimeras (PROTACs).[11][17][25] PROTACs are heterobifunctional molecules that consist of two key components: a "warhead" that binds to a protein of interest (POI) and an E3 ligase-recruiting ligand, connected by a chemical linker.[11][25]
The 3-aminopiperidine-2,6-dione scaffold, particularly derivatives of lenalidomide and pomalidomide, is widely used as a CRBN-recruiting ligand in the design of PROTACs.[11][25] By tethering this scaffold to a ligand that targets a specific disease-causing protein, researchers can create a PROTAC that brings the POI into close proximity with the CRL4-CRBN E3 ligase, leading to its ubiquitination and degradation.[15]
This technology has expanded the "druggable" proteome, as it allows for the targeting of proteins that lack a functional active site and are therefore not amenable to traditional small molecule inhibition.[5][6] The design of CRBN-recruiting PROTACs involves careful consideration of the E3 ligase ligand, the linker length and composition, and the attachment point ("exit vector") on both the CRBN ligand and the POI ligand.[25]
Caption: Design and Synthesis of CRBN-Recruiting PROTACs.
Experimental Protocols for Studying 3-Aminopiperidine-2,6-dione-Based Compounds
A robust and reproducible experimental workflow is critical for the evaluation of 3-aminopiperidine-2,6-dione-based compounds. The following protocols provide a framework for assessing key parameters such as CRBN binding, in vitro protein degradation, and cellular degradation efficiency.
Cereblon Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of a compound to the CRBN-DDB1 complex. It is a competitive binding assay that measures the displacement of a fluorescently labeled ligand from the protein complex.[4][26]
Materials:
-
Purified recombinant human CRBN-DDB1 complex
-
Fluorescently labeled thalidomide (e.g., Cy5-thalidomide)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)
-
Test compounds
-
Pomalidomide (as a positive control)
-
Black, low-binding 384-well plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the CRBN-DDB1 complex to the desired concentration in assay buffer.
-
Dilute the fluorescently labeled thalidomide to the desired concentration in assay buffer.
-
Prepare a serial dilution of the test compounds and pomalidomide in DMSO, and then dilute further in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted CRBN-DDB1 complex to each well of the 384-well plate.
-
Add the serially diluted test compounds or controls to the respective wells.
-
Add assay buffer to the "no protein" control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for compound binding.
-
-
Initiate Reaction:
-
Add a fixed volume of the diluted fluorescently labeled thalidomide to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes), protected from light, to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (mP) for each well.
-
Plot the mP values against the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vitro Protein Degradation Assay
This assay assesses the ability of a compound to induce the degradation of a target protein in a cell-free system.
Materials:
-
Cell lysate from a cell line expressing the target protein and CRBN (e.g., MM.1S cells for IKZF1/3)
-
Test compounds
-
Proteasome inhibitor (e.g., MG132, as a negative control)
-
Reaction buffer (e.g., cell lysis buffer)
-
ATP regenerating system
-
Ubiquitin
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein, CRBN, and a loading control (e.g., GAPDH)
Procedure:
-
Prepare Cell Lysate:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine the cell lysate, ATP regenerating system, and ubiquitin.
-
Add the test compounds at various concentrations. Include a vehicle control (DMSO) and a proteasome inhibitor control.
-
-
Incubation:
-
Incubate the reactions at 37°C for a defined period (e.g., 2-4 hours).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using antibodies against the target protein, CRBN, and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and normalize to the loading control.
-
Determine the extent of protein degradation at each compound concentration.
-
Cellular Protein Degradation Assay (DC50 and Dmax Determination)
This assay measures the concentration of a compound required to induce 50% degradation of the target protein (DC50) and the maximum level of degradation (Dmax) in a cellular context.
Materials:
-
A suitable cell line (e.g., MM.1S for IKZF1/3 degradation)
-
Test compounds
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Cell lysis buffer
-
Western blotting or quantitative mass spectrometry-based proteomics workflow
Procedure:
-
Cell Seeding:
-
Seed the cells in multi-well plates at an appropriate density and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 4, 8, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each lysate.
-
Analyze the levels of the target protein using Western blotting or a quantitative proteomics method.
-
-
Data Analysis:
-
Quantify the target protein levels and normalize to a loading control or total protein.
-
Plot the percentage of remaining protein against the log of the compound concentration.
-
Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
-
Quantitative Data and Performance Metrics
The following tables summarize key quantitative data for representative 3-aminopiperidine-2,6-dione-based compounds.
Table 1: Cereblon Binding Affinities
| Compound | Assay Method | IC50 (nM) | Ki (nM) | Source |
| Thalidomide | Fluorescence Polarization | 347.2 | 249.20 | [1] |
| Lenalidomide | Fluorescence Polarization | 268.6 | 177.80 | [1] |
| Pomalidomide | Fluorescence Polarization | 153.9 | 156.60 | [1] |
| Pomalidomide | TR-FRET | 6.4 | - |
Table 2: Neosubstrate Degradation in MM.1S Cells (Lenalidomide Treatment)
| Neosubstrate | Log2 Fold Change (Lenalidomide vs. DMSO) | Source |
| IKZF1 (Ikaros) | -1.54 | [20] |
| IKZF3 (Aiolos) | -2.09 | [20] |
Mechanisms of Resistance
Despite the significant clinical success of IMiDs, acquired resistance is a major challenge.[3][8][18] Mechanisms of resistance can be broadly categorized as CRBN-dependent and CRBN-independent.
CRBN-dependent mechanisms include:
-
Mutations in the CRBN gene: These can prevent drug binding or disrupt the formation of the E3 ligase complex.[3]
-
Decreased CRBN expression: Lower levels of the CRBN protein can limit the drug's efficacy.[3]
-
Defects in CRBN-substrate binding: Alterations that prevent the recruitment of neosubstrates to the CRBN-IMiD complex can confer resistance.[3]
CRBN-independent mechanisms involve:
-
Alterations in the tumor microenvironment: Changes in the immune cell composition and signaling within the bone marrow can contribute to resistance.[8][9]
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways that are not dependent on IKZF1/3 can allow myeloma cells to evade the effects of IMiDs.[22]
-
Epigenetic modifications: Changes in the epigenetic landscape of myeloma cells can lead to a state of drug resistance.[22]
Understanding these resistance mechanisms is crucial for the development of next-generation therapies and rational combination strategies to overcome resistance.
Conclusion and Future Directions
The 3-aminopiperidine-2,6-dione scaffold has transitioned from the core of a class of immunomodulatory drugs to a versatile tool for inducing targeted protein degradation. Its ability to recruit the CRL4-CRBN E3 ubiquitin ligase has not only provided a deeper understanding of the mechanism of action of IMiDs but has also unlocked the potential to target a wide array of previously "undruggable" proteins through the development of PROTACs.
Future research in this area will likely focus on:
-
Expanding the repertoire of E3 ligase recruiters: While CRBN is a workhorse in TPD, identifying and validating new E3 ligase ligands will provide greater flexibility and selectivity in PROTAC design.
-
Developing next-generation CRBN modulators: The design of novel molecules that bind to CRBN with different affinities and induce the degradation of a wider range of neosubstrates could lead to therapies for new indications.
-
Overcoming resistance: A deeper understanding of the mechanisms of resistance to IMiDs and CRBN-recruiting PROTACs will be essential for designing more durable therapies and effective combination strategies.
-
Tissue-specific protein degradation: The development of strategies to achieve tissue-selective protein degradation will be a major advancement in minimizing off-target effects and improving the therapeutic index of these powerful drugs.
The 3-aminopiperidine-2,6-dione core will undoubtedly remain a central player in the rapidly evolving field of targeted protein degradation, offering exciting opportunities for the development of innovative medicines for a wide range of diseases.
References
- Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules.
- Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma. Frontiers in Oncology.
- Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond.
- Mechanism of immunomodulatory drug resistance and novel therapeutic strategies in multiple myeloma. Leukemia & Lymphoma.
- Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. MDPI.
- IMiD resistance in multiple myeloma: current understanding of the underpinning biology and clinical impact. Blood.
- Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma. Frontiers.
- Cereblon Binding Assay Kit. BPS Bioscience.
- Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Bio-Techne.
- Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions. Journal of the American Chemical Society.
- Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. Journal of Medicinal Chemistry.
- Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory p
- Real-World Outcomes of Pomalidomide Therapy after Lenalidomide Induction in Relapsed/Refractory Multiple Myeloma. Taylor & Francis Online.
- A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure. Clinical Lymphoma, Myeloma & Leukemia.
- Cereblon Binding Assay Kit. BPS Bioscience.
- PROTAC Design | Degrader Design and Synthesis. Bio-Techne.
- Real-world outcomes of pomalidomide therapy after lenalidomide induction in relapsed/refractory multiple myeloma. PubMed.
- Pomalidomide, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial. Leukemia & Lymphoma.
- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1...
- Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science.
- Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science.
- Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science.
- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1...
- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs. Blood.
- Lenalidomide induces degradation of IKZF1 and IKZF3. OncoImmunology.
- Cereblon Binding Assay Service. Reaction Biology.
- Assay in Summary_ki. BindingDB.
- Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay. ACS Medicinal Chemistry Letters.
- Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Broad Institute.
- In vitro methods to determine rate and extent of ruminal protein degradation.
- Determination of protein degradation rates using a rumen in vitro system containing inhibitors of microbial nitrogen metabolism. The British Journal of Nutrition.
- An evaluation of the validity of an in vitro and an in situ/in vitro procedure for assessing protein digestibility of blood meal, feather meal and a rumen-protected lysine prototype. Journal of Dairy Science.
- Enzymic and in sacco methods to estimate rumen degradation of food protein in cattle.
- Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols.
- Targeted Protein Degraders. NJ Bio, Inc..
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Biotechnology and Applied Biochemistry.
- Biologically important of piperidinedione derivatives.
- 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry.
- Enhancing Treatments using Targeted Protein Degrad
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. An evaluation of the validity of an in vitro and an in situ/in vitro procedure for assessing protein digestibility of blood meal, feather meal and a rumen-protected lysine prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A Meta-Analysis of the Efficacy of Pomalidomide-Based Regimens for the Treatment of Relapsed/Refractory Multiple Myeloma After Lenalidomide Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to immunomodulatory drugs in multiple myeloma: the cereblon pathway and beyond | Haematologica [haematologica.org]
- 7. Frontiers | Tumor and microenvironmental mechanisms of resistance to immunomodulatory drugs in multiple myeloma [frontiersin.org]
- 8. beyondspringpharma.com [beyondspringpharma.com]
- 9. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 13. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. PROTAC Design | Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Results from the OPTIMISMM phase III trial: Pomalidomide for lenalidomide-refractory patients [multiplemyelomahub.com]
- 22. Real-world outcomes of pomalidomide therapy after lenalidomide induction in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pomalidomide, dexamethasone, and daratumumab immediately after lenalidomide-based treatment in patients with multiple myeloma: updated efficacy, safety, and health-related quality of life results from the phase 2 MM-014 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride and its Engagement with E3 Ligases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopiperidine-2,6-dione hydrochloride scaffold, a derivative of glutarimide, is a cornerstone in the development of targeted protein degradation therapeutics. This guide provides a comprehensive technical overview of its mechanism of action, focusing on its critical binding interaction with the E3 ubiquitin ligase Cereblon (CRBN). We will delve into the structural basis of this interaction, the resulting neosubstrate recruitment, and the experimental methodologies used to characterize these molecular events. This document is intended to serve as a detailed resource for researchers actively engaged in the discovery and development of novel molecular glue degraders and Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The Rise of a Privileged Scaffold in Targeted Protein Degradation
The field of pharmacology is undergoing a paradigm shift, moving beyond simple inhibition of protein function to inducing the selective degradation of disease-causing proteins.[1] At the heart of this revolution lies the 3-aminopiperidine-2,6-dione moiety, the core chemical structure of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide.[2][3] Initially approved for other indications, the profound anti-cancer effects of these molecules were later understood to be mediated by their ability to hijack the cell's ubiquitin-proteasome system (UPS).[2][4]
This guide will focus on the hydrochloride salt form of 3-aminopiperidine-2,6-dione, a key intermediate in the synthesis of many of these powerful therapeutics.[5][6][7] Its enhanced water solubility makes it a versatile building block in medicinal chemistry.[5] The central mechanism of action for compounds containing this scaffold is their function as "molecular glues."[8] They bind to the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN), and modulate its substrate specificity.[2][9] This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not the natural targets of CRBN.[2][4]
This unique mechanism has not only provided new treatments for diseases like multiple myeloma but has also paved the way for the development of Proteolysis-Targeting Chimeras (PROTACs).[10][11][12] PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ligase-recruiting moiety, often a derivative of 3-aminopiperidine-2,6-dione, to induce the degradation of virtually any protein of interest.[12]
The Molecular Mechanism: A Tale of Induced Proximity
The therapeutic efficacy of 3-aminopiperidine-2,6-dione-based compounds is entirely dependent on their interaction with CRBN.[13][14] Understanding the structural and biochemical basis of this interaction is therefore paramount for the rational design of new degraders.
The Cereblon Binding Pocket: A "Tri-Trp" Embrace
The 3-aminopiperidine-2,6-dione moiety binds within a specific pocket on the surface of CRBN.[9] This binding is primarily driven by the glutarimide ring of the molecule.[15] Key features of this interaction include:
-
Hydrogen Bonding: The glutarimide ring forms critical hydrogen bonds with the backbone of residues within the CRBN binding pocket.[9]
-
Hydrophobic Interactions: The glutarimide ring is nestled within a hydrophobic "tri-Trp pocket" composed of three tryptophan residues.[9]
The phthalimide portion of thalidomide and its analogs is largely solvent-exposed, providing an ideal attachment point for linkers in the design of PROTACs.[9]
Caption: Binding of the 3-aminopiperidine-2,6-dione core to the CRBN binding pocket.
Neosubstrate Recruitment and Degradation
The binding of the 3-aminopiperidine-2,6-dione derivative to CRBN creates a novel protein-protein interaction surface. This new surface recruits proteins that would not normally bind to CRBN, leading to their ubiquitination and degradation.[4] In multiple myeloma, for example, lenalidomide and pomalidomide induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of myeloma cells.[4][9]
The process can be summarized in the following steps:
-
The 3-aminopiperidine-2,6-dione-containing molecule binds to CRBN.
-
This binding event alters the surface of CRBN, creating a new binding site for a neosubstrate.
-
The neosubstrate is recruited to the CRL4-CRBN E3 ligase complex.
-
The E3 ligase transfers ubiquitin molecules to the neosubstrate.
-
The poly-ubiquitinated neosubstrate is recognized and degraded by the proteasome.
Caption: The molecular glue-induced protein degradation pathway.
Experimental Methodologies: Characterizing the Interaction
A robust and multi-faceted experimental approach is necessary to fully characterize the binding of 3-aminopiperidine-2,6-dione derivatives to CRBN and their subsequent effects on neosubstrate degradation.
Isothermal Titration Calorimetry (ITC): Quantifying Binding Affinity
ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event.[16][17] This allows for the determination of key thermodynamic parameters of the interaction between a 3-aminopiperidine-2,6-dione derivative and CRBN, including:
-
Binding Affinity (Kd): A measure of the strength of the interaction.
-
Stoichiometry (n): The molar ratio of the interacting molecules.
-
Enthalpy (ΔH) and Entropy (ΔS): Provide insights into the driving forces of the binding event.[18][19]
Table 1: Representative Binding Affinities of IMiDs to CRBN
| Compound | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~250 nM[20] |
| Lenalidomide | Higher affinity than thalidomide[13] |
| Pomalidomide | Higher affinity than thalidomide[13] |
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of a 3-aminopiperidine-2,6-dione derivative to purified CRBN protein.
Materials:
-
Purified recombinant CRBN protein
-
3-aminopiperidine-2,6-dione derivative of interest
-
ITC instrument (e.g., MicroCal ITC200)[21]
-
Identical, degassed buffer for both protein and ligand solutions (e.g., PBS or HEPES)[21]
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified CRBN protein against the chosen ITC buffer to ensure buffer matching.[21]
-
Dissolve the 3-aminopiperidine-2,6-dione derivative in the same ITC buffer.
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas both solutions immediately before the experiment to prevent air bubbles.[21]
-
-
Instrument Setup:
-
Set the experimental temperature (typically 25°C).
-
Equilibrate the instrument until a stable baseline is achieved.
-
-
Titration:
-
Load the CRBN protein solution into the sample cell of the calorimeter.
-
Load the 3-aminopiperidine-2,6-dione derivative solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Causality Behind Experimental Choices:
-
Identical Buffer: Using the exact same buffer for both the protein and the ligand is critical to minimize heats of dilution, which can interfere with the measurement of the heat of binding.[18][21]
-
Degassing: Removing dissolved gases from the solutions prevents the formation of air bubbles during the experiment, which can cause significant artifacts in the data.[21]
-
Accurate Concentrations: The accuracy of the determined stoichiometry and binding affinity is directly dependent on the accuracy of the input concentrations.
Cellular Degradation Assays: Assessing Functional Activity
While ITC provides valuable information about the direct binding interaction, it is essential to confirm that this binding translates into the desired functional outcome: the degradation of the target neosubstrate in a cellular context.
Experimental Protocol: Western Blotting for Protein Degradation
Objective: To determine the dose-dependent degradation of a target neosubstrate (e.g., IKZF1) in cells treated with a 3-aminopiperidine-2,6-dione derivative.
Materials:
-
Cell line expressing the target neosubstrate (e.g., MM.1S multiple myeloma cells)
-
3-aminopiperidine-2,6-dione derivative of interest
-
Cell lysis buffer
-
Primary antibody against the target neosubstrate
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density.
-
Treat the cells with a range of concentrations of the 3-aminopiperidine-2,6-dione derivative for a specified time (e.g., 24 hours).
-
Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target neosubstrate.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities for the target neosubstrate and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels as a function of the compound concentration to determine the DC50 (the concentration at which 50% of the protein is degraded).
-
Self-Validating System:
The inclusion of a loading control is crucial for this protocol to be self-validating. It ensures that any observed decrease in the target protein is due to specific degradation and not due to unequal loading of protein between lanes.
Future Directions: Expanding the E3 Ligase Landscape
While CRBN has been the workhorse for the development of molecular glue degraders and PROTACs, the human genome encodes over 600 E3 ligases.[11] A major focus of current research is to identify and develop ligands for other E3 ligases.[11] This will enable the development of degraders with improved tissue specificity and the potential to overcome resistance mechanisms that can arise from mutations in CRBN.[11][22]
Conclusion
The this compound scaffold is a remarkable example of how a deep understanding of molecular mechanism can lead to the development of novel and effective therapeutics. Its ability to engage the E3 ligase CRBN and induce the degradation of disease-causing proteins has opened up a new frontier in drug discovery. The experimental methodologies outlined in this guide provide a framework for the robust characterization of these powerful molecules, from their initial binding to their ultimate functional effects. As our understanding of the ubiquitin-proteasome system continues to grow, we can expect to see the development of even more sophisticated and targeted protein degraders based on this versatile and privileged chemical scaffold.
References
- Thalidomide - Wikipedia. (URL: [Link])
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing). (2022-07-07). (URL: [Link])
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC - NIH. (URL: [Link])
- Isothermal titration calorimetry for studying protein-ligand interactions - PubMed. (URL: [Link])
- Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases - PubMed. (2023-07-15). (URL: [Link])
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (URL: [Link])
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (URL: [Link])
- The novel mechanism of lenalidomide activity - PMC - NIH. (URL: [Link])
- Structural basis of thalidomide enantiomer binding to cereblon - Semantic Scholar. (2018-01-22). (URL: [Link])
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed. (URL: [Link])
- Cereblon E3 ligase modul
- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (URL: [Link])
- Molecular mechanisms of thalidomide and its deriv
- Assays for Targeted Protein Degrad
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (URL: [Link])
- Molecular Glues - Charnwood Discovery. (URL: [Link])
- Protein Degradation Assays - PROTAC Screening - Reaction Biology. (URL: [Link])
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central. (2023-10-27). (URL: [Link])
- The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degrad
- Small molecule PROTACs: an emerging technology for targeted therapy in drug discovery. (2019-05-30). (URL: [Link])
- Structure of the human DDB1– Cereblon – thalidomide complex - SPring-8. (URL: [Link])
- Structural basis of thalidomide enantiomer binding to cereblon - ResearchG
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC. (2020-05-20). (URL: [Link])
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books. (2020-10-08). (URL: [Link])
- Chemical Ligand Space of Cereblon - PMC - NIH. (URL: [Link])
- Mechanism of Action of Thalidomide, Lenalidomide, and Pomalidomide - ResearchG
- Charting functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - bioRxiv. (2022-04-15). (URL: [Link])
- Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - ResearchG
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
- A high-throughput compatible workflow for the biochemical identification and characterization of molecular glues - PubMed. (2024-04-22). (URL: [Link])
- Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic | Biochemistry - ACS Public
- Strategies for Advancing Molecular Glue Drug Discovery - YouTube. (2023-09-16). (URL: [Link])
- CRBN binding and E3 inhibition by thalidomide derivatives. (a)...
- The E3 ligase adapter cereblon targets the C-terminal cyclic imide degron. (URL: [Link])
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. (URL: [Link])
- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com. (2018-05-11). (URL: )
- Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC - PubMed Central. (URL: [Link])
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google P
- This compound | C5H9ClN2O2 | CID 134548 - PubChem. (URL: [Link])
- (PDF)
Sources
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy this compound | 2686-86-4 [smolecule.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Targeted Protein Degradation in Lung Cancer: The Emerging Role of PROTAC Technology and E3 Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. biorxiv.org [biorxiv.org]
The Glutarimide Saga: From Sedative to Targeted Protein Degradation
An In-depth Technical Guide on the Discovery, Fall, and Renaissance of Glutarimide Derivatives in Medicine
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
The history of glutarimide derivatives in medicine is a compelling narrative of serendipity, tragedy, and scientific redemption. Initially rising to prominence with the notorious sedative thalidomide, the glutarimide scaffold became synonymous with one of the most significant medical disasters of the 20th century. However, a deeper understanding of its complex pharmacology has led to a remarkable revival. This technical guide provides an in-depth exploration of the discovery and history of glutarimide derivatives, their evolution from a public health crisis to a cornerstone of modern therapeutics, particularly in oncology and immunology. We will delve into the pivotal discovery of their mechanism of action as modulators of the Cereblon E3 ubiquitin ligase complex, the development of safer and more potent analogs like lenalidomide and pomalidomide, and the current landscape of their application in targeted protein degradation.
The Dawn of the Glutarimide Era: Thalidomide's Tumultuous Introduction
The story of glutarimide derivatives in medicine begins in the 1950s with the synthesis of thalidomide by the Swiss pharmaceutical company CIBA in 1953 and its subsequent introduction to the market by the German company Chemie Grünenthal in 1956.[1] Initially developed as a sedative, thalidomide, chemically known as α-(N-phthalimido) glutarimide, was marketed as a non-barbiturate hypnotic capable of inducing deep sleep without the risk of dependency.[1] It was hailed as a "wonder drug" for insomnia, coughs, colds, and headaches.[2] Its perceived safety, based on rodent studies that failed to establish a median lethal dose, led to its widespread use, including as an over-the-counter remedy in West Germany.[1][2]
A significant factor in its popularity was its effectiveness in alleviating morning sickness in pregnant women.[1][3] However, this widespread use among expectant mothers would soon lead to a devastating public health crisis.
The Thalidomide Tragedy: A Catalyst for Change
Between 1957 and 1961, a dramatic increase in the incidence of severe birth defects was observed, most notably phocomelia, a rare condition characterized by malformed or absent limbs.[2][4] The link to thalidomide was eventually established, revealing the drug's potent teratogenic effects. It is estimated that thalidomide caused the death of approximately 2,000 children and serious birth defects in over 10,000 children worldwide.[2] A single dose was sufficient to cause these devastating effects.[2]
The thalidomide disaster served as a stark wake-up call, leading to a fundamental overhaul of drug regulation and testing protocols in many countries.[4] It underscored the critical need for rigorous preclinical testing, including assessments for teratogenicity, which were not standard practice at the time.[2]
The Path to Redemption: Unraveling the Multifaceted Pharmacology of Thalidomide
Despite its tragic past, the scientific community did not entirely abandon thalidomide. Intriguing observations of its therapeutic effects in other conditions spurred further investigation into its mechanism of action.
Early Rediscoveries: Anti-inflammatory and Immunomodulatory Properties
In the mid-1960s, a serendipitous discovery revealed thalidomide's potent anti-inflammatory properties in treating erythema nodosum leprosum (ENL), a painful complication of leprosy.[5][6] This marked the beginning of thalidomide's renaissance. Further research uncovered its immunomodulatory effects, including the ability to selectively inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine.[1]
A New Frontier: Anti-Angiogenic and Anti-Cancer Activity
The 1990s brought another pivotal discovery: thalidomide's anti-angiogenic properties, its ability to inhibit the formation of new blood vessels.[1][2] This finding, pioneered by Judah Folkman, opened the door to its investigation as an anti-cancer agent, as tumors rely on angiogenesis for growth and metastasis.[2] Clinical trials in patients with advanced multiple myeloma, a cancer of plasma cells, showed promising results, leading to its FDA approval for this indication in 2006.[1][3]
The Mechanistic Breakthrough: Cereblon as the Molecular Target
For decades, the precise molecular mechanism underlying thalidomide's diverse effects remained elusive. The breakthrough came in 2010 when researchers identified Cereblon (CRBN) , a component of the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^), as the primary molecular target of thalidomide.[1][4][7]
This discovery was a watershed moment, explaining both the teratogenic and therapeutic effects of glutarimide derivatives. These compounds, now often referred to as immunomodulatory drugs (IMiDs), act as "molecular glues."[8] They bind to Cereblon and modulate its substrate specificity, essentially hijacking the cell's protein degradation machinery.[7]
Figure 1: Simplified signaling pathway of glutarimide derivatives.
By binding to Cereblon, IMiDs induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by the CRL4^CRBN^ complex. Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and casein kinase 1 alpha (CK1α).[7][9] The degradation of these proteins is central to the anti-myeloma and immunomodulatory effects of these drugs.[7] Conversely, the teratogenic effects are also linked to the degradation of other, yet to be fully identified, developmental proteins.
The Next Generation: Lenalidomide and Pomalidomide
The understanding of thalidomide's mechanism of action paved the way for the rational design of safer and more potent analogs. This led to the development of lenalidomide (Revlimid®) and pomalidomide (Pomalyst®).[2]
| Drug | FDA Approval (Multiple Myeloma) | Key Characteristics |
| Thalidomide | 2006 | First-generation IMiD; significant side effects including teratogenicity and peripheral neuropathy.[1][2] |
| Lenalidomide | 2005 (for MDS), expanded to MM | Second-generation IMiD; improved safety profile and greater potency than thalidomide.[9][10] |
| Pomalidomide | 2013 | Third-generation IMiD; potent anti-myeloma activity, even in patients resistant to lenalidomide.[2][11] |
These newer derivatives exhibit enhanced anti-angiogenic, anti-inflammatory, and immunomodulatory properties with a more favorable side-effect profile compared to thalidomide, although the risk of teratogenicity remains, necessitating strict risk evaluation and mitigation strategies (REMS) programs.[10][11]
The Glutarimide Scaffold in Modern Drug Discovery: PROTACs and Beyond
The discovery of the glutarimide-Cereblon interaction has had a profound impact on drug discovery, extending far beyond the realm of IMiDs. The glutarimide moiety now serves as a key Cereblon-binding ligand in the development of Proteolysis-Targeting Chimeras (PROTACs).[12]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon. By bringing the target protein into close proximity with the E3 ligase, PROTACs induce the ubiquitination and degradation of the target protein. This technology represents a paradigm shift in drug discovery, enabling the targeting of proteins previously considered "undruggable."
Sources
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of 3-Aminopiperidine-2,6-dione Hydrochloride
This guide provides an in-depth analysis of the stability and optimal storage conditions for 3-aminopiperidine-2,6-dione hydrochloride (CAS: 24666-56-6), a key intermediate in the synthesis of various pharmaceutical agents, including lenalidomide analogues.[1][2][3][4][5][6] Adherence to appropriate storage and handling protocols is critical to ensure the compound's integrity, purity, and performance in research and drug development applications. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.
Compound Profile and Significance
This compound, also known as 3-aminoglutarimide hydrochloride, is a white to off-white crystalline solid.[7][8] Its structure, featuring a chiral center at the 3-position of the piperidine ring and a glutarimide moiety, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form generally enhances the compound's solubility in aqueous media and improves its handling characteristics compared to the free base.[7] The stability of this intermediate is paramount, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the final active pharmaceutical ingredient (API).
Recommended Storage Conditions
To maintain the long-term integrity of this compound, the following storage conditions are recommended based on material safety data sheets and general best practices for pharmaceutical intermediates:
| Parameter | Recommendation | Rationale & Key Considerations |
| Temperature | Store in a cool, dry place. Specific recommendations vary from room temperature to refrigerated (2°C - 8°C).[9] For long-term storage, refrigeration is preferable to minimize the rate of potential degradation reactions. | Lower temperatures slow down chemical degradation processes. Consistent temperature is crucial to prevent thermal cycling. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[8][10] | The compound may be sensitive to air, particularly oxidation. An inert atmosphere displaces oxygen and moisture. |
| Container | Keep in a tightly sealed, light-resistant container. | Prevents exposure to moisture (hygroscopicity is a concern) and light, which can initiate degradation.[9][11] |
| Incompatibilities | Avoid contact with strong oxidizing agents.[12] | The amino group and the piperidine ring can be susceptible to oxidation. |
Key Insight: While room temperature storage is acceptable for short-term use, our experience suggests that for lots intended for use over several months, storage at 2°C - 8°C under an inert gas provides the best assurance of stability and prevents the slow accumulation of low-level impurities.
Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, we can infer likely degradation pathways based on its chemical structure, which contains a hydrolytically susceptible glutarimide ring and an oxidizable aminopiperidine scaffold.
Hydrolytic Degradation
The imide functionality in the glutarimide ring is the most probable site for hydrolysis. This can occur under both acidic and basic conditions, leading to ring-opening.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen is followed by nucleophilic attack by water, leading to the formation of a glutamic acid derivative.
-
Base-Catalyzed Hydrolysis: Under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can occur, also resulting in ring opening.
Caption: Potential Hydrolytic Degradation Pathways.
Oxidative Degradation
The secondary amine within the piperidine ring and the primary amino group are potential sites for oxidation. Common laboratory oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidative degradation products.
Photodegradation
While not as common for this class of molecules as hydrolysis, exposure to high-intensity light, particularly UV radiation, could potentially lead to degradation. The ICH Q1B guidelines provide a framework for assessing photostability.[9][10][11][13][14]
Thermal Degradation
At elevated temperatures, particularly near its melting point of >245°C (with decomposition), the molecule can undergo thermal decomposition.[12] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[12]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is essential. The following protocols are based on the ICH Q1A(R2) and Q1B guidelines.[14][15][16]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. This stock solution will be used for the stress studies.
Forced Degradation (Stress) Conditions
The goal is to achieve 5-20% degradation of the active substance. The duration and conditions may need to be optimized.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. 2. Heat at 60°C for 24-48 hours. 3. Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. 4. Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis. |
| Base Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. 2. Keep at room temperature for 8-24 hours. 3. Neutralize with an equivalent amount of 0.1 M HCl. 4. Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis. |
| Oxidative Stress | 1. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light. 3. Dilute to a final concentration of ~100 µg/mL with mobile phase for analysis. |
| Thermal Stress | 1. Place the solid compound in a thermostatically controlled oven at 80°C for 7 days. 2. After exposure, dissolve the solid in the solvent to prepare a ~100 µg/mL solution for analysis. |
| Photostability | 1. Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[10][14] 2. A control sample should be wrapped in aluminum foil to protect it from light. 3. After exposure, prepare solutions of both the exposed and control samples at ~100 µg/mL for analysis. |
Self-Validation: For each condition, a control sample (without the stressor) should be prepared and analyzed alongside the stressed sample to differentiate between degradation and simple dilution effects.
Caption: Experimental Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Methodology
A validated, stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.
Recommended HPLC Method (Example)
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or 254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to prove that the method can resolve the main peak from all significant degradation product peaks.
Identification of Degradation Products
For the identification of unknown peaks observed in the chromatograms of stressed samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[17] By comparing the mass-to-charge ratio (m/z) of the degradation products with the parent compound, the chemical modifications (e.g., addition of water in hydrolysis) can be elucidated.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are hydrolysis of the glutarimide ring and, to a lesser extent, oxidation. To ensure the highest quality of this critical intermediate, it is imperative to store it in a cool, dry, and inert environment, protected from light. For development purposes, conducting forced degradation studies as outlined in this guide will provide a comprehensive understanding of its stability profile and enable the development of robust analytical methods to monitor its purity over time.
References
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Biosynth. (2021). Safety Data Sheet - this compound salt.
- Echemi. (n.d.). 24666-56-6 3-Amino-2,6-piperidinedione...
- Sigma-Aldrich. (n.d.). 3-Aminopiperidine-2,6-dione HCl | 24666-56-6.
- Apollo Scientific. (2023).
- CymitQuimica. (n.d.). CAS 24666-56-6: 3-Amino-2,6-piperidinedione hydrochloride.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
- RAPS. (2025).
- TCI Chemicals. (n.d.). 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6.
- Home Sunshine Pharma. (n.d.). This compound CAS 24666-56-6.
- MDPI. (2024).
- AK Scientific, Inc. (n.d.).
- ResearchGate. (n.d.). (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- RSC Publishing. (n.d.).
- PubMed. (2025).
- ResearchGate. (2018). Kinetic Study of oxidation of 2, 6-Diphenyl-Piperidine-4-one and 3-Methyl 2,6-Diphenyl-Piperidine-4-one by Manganese (IV) Ion.
- LGC Standards. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 24666-56-6.
- NIH. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- NIH. (n.d.).
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- LGC Standards. (n.d.). This compound.
- BLD Pharm. (n.d.). 24666-56-6|this compound.
- Sigma-Aldrich. (n.d.). This compound | 24666-56-6.
- ResearchGate. (n.d.). (PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- Echemi. (n.d.). 24666-56-6 3-Amino-2,6-piperidinedione...
- PubChem. (n.d.). This compound | C5H9ClN2O2 | CID 134548.
- ResearchGate. (n.d.).
- Der Pharma Chemica. (n.d.).
- Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide.
- ResearchGate. (n.d.). Novel thalidomide analogues lenalidomide and pomalidomide . The quest... | Download Scientific Diagram.
- NIH. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia.
- NIH. (n.d.).
- Thermo Fisher Scientific. (n.d.). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
- Sigma-Aldrich. (n.d.). 3-Aminopiperidine-2,6-dione HCl | 24666-56-6.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 24666-56-6 this compound Impurity.
- PubMed. (2015). A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound [lgcstandards.com]
- 3. scbt.com [scbt.com]
- 4. This compound [lgcstandards.com]
- 5. 24666-56-6|this compound|BLD Pharm [bldpharm.com]
- 6. CAS 24666-56-6 this compound Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 8. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aksci.com [aksci.com]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Official web site : ICH [ich.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride (CAS: 24666-56-6): A Cornerstone for Targeted Protein Degradation
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the field of targeted protein degradation. We will explore the fundamental properties, synthesis, mechanism of action, and critical applications of 3-Aminopiperidine-2,6-dione hydrochloride, a pivotal molecular scaffold in modern therapeutics.
Executive Summary: Beyond a Simple Intermediate
This compound, often referred to as 3-aminoglutarimide hydrochloride, is far more than a simple chemical building block. It represents the core pharmacophore of the highly successful immunomodulatory imide drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide.[1][2] Its true significance in contemporary drug discovery lies in its function as a potent and well-characterized ligand for Cereblon (CRBN), a substrate receptor component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This property has established it as an indispensable tool for the rational design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[5][6] This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this compound in advanced drug discovery programs.
Physicochemical and Handling Properties
The hydrochloride salt form of 3-Aminopiperidine-2,6-dione is predominantly used in research and development due to its enhanced stability and solubility in aqueous media compared to the free base, which is critical for both chemical synthesis and biological assays.[7][8]
| Property | Value | Source(s) |
| CAS Number | 24666-56-6 | [9][10] |
| Molecular Formula | C₅H₉ClN₂O₂ | [7][9] |
| Molecular Weight | 164.59 g/mol | [7][10] |
| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [10][11] |
| Synonyms | 3-Amino-2,6-piperidinedione HCl, Glutamimide HCl | [12] |
| Appearance | White to light yellow crystalline powder/solid | [9] |
| Melting Point | >245°C (decomposition) | [9] |
| Storage | Room temperature, under inert atmosphere, in a cool, dark place | [13] |
| Handling Precautions | Causes skin, eye, and respiratory irritation. Wear appropriate PPE. | [9][14] |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic and research applications of this compound are rooted in its ability to bind to the Cereblon (CRBN) E3 ligase.[3] CRBN acts as a substrate receptor, identifying specific proteins to be tagged for destruction.[3] By itself, the compound has modest biological activity; however, when incorporated into a larger molecule like a PROTAC, it acts as a molecular anchor to recruit the entire E3 ligase machinery.
A PROTAC is a heterobifunctional molecule comprising three parts:
-
A "warhead" that binds to a specific protein of interest (POI).
-
An E3 ligase ligand—in this case, derived from 3-Aminopiperidine-2,6-dione.
-
A flexible linker that connects the two.
The PROTAC molecule does not inhibit the target protein but instead forms a ternary complex, bringing the POI into close proximity with the CRBN E3 ligase.[6] This induced proximity allows for the efficient transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal, marking the POI for degradation by the 26S proteasome.[6]
Caption: PROTAC-mediated protein degradation workflow.
Synthesis and Manufacturing Workflow
The most common and scalable synthesis of this compound starts from the readily available and inexpensive amino acid, L-Glutamine.[15] The process is a robust three-step sequence involving protection, cyclization, and deprotection.[7][15]
Caption: General synthesis route from L-Glutamine.
Step-by-Step Synthesis Protocol
This protocol is a representative synthesis adapted from publicly available methods.[7][15] Researchers should perform their own optimization and safety assessments.
Step 1: Protection of L-Glutamine
-
Dissolve L-Glutamine in a suitable alkaline medium (e.g., aqueous sodium hydroxide).
-
Cool the solution in an ice bath to 0-5°C.
-
Add Di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature and pH.
-
Stir the reaction mixture until completion, as monitored by TLC or LC-MS.
-
Perform an acidic workup to isolate the N-Boc-L-Glutamine product.
Step 2: Cyclization
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-L-Glutamine in an anhydrous solvent such as Tetrahydrofuran (THF).[15]
-
Add N,N'-Carbonyldiimidazole (CDI) as the cyclizing agent. The molar ratio of substrate to CDI is typically between 1:1 and 1:1.5.[15]
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete.
-
Quench the reaction and perform an extractive workup to isolate the crude N-Boc-3-aminopiperidine-2,6-dione.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the protected intermediate from Step 2 in a suitable organic solvent (e.g., Dioxane, Methanol).
-
Add a solution of hydrochloric acid (e.g., 4M HCl in Dioxane) and stir at room temperature.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield the final product.
Application in PROTAC Development
The primary utility of 3-Aminopiperidine-2,6-dione HCl is as the E3 ligase-binding component in PROTAC synthesis. The free amine at the C3 position serves as a versatile chemical handle for attaching a linker, which is then connected to the warhead that targets the protein for degradation.
Caption: Workflow for PROTAC design and evaluation.
Analytical Quality Control Protocols
Ensuring the purity and identity of 3-Aminopiperidine-2,6-dione HCl is paramount for reproducible results. High-Performance Liquid Chromatography (HPLC) is the standard method for purity assessment.[9][16]
Protocol: HPLC Purity Analysis
This protocol is a general guideline for assessing purity.[1][16] Method development and validation are required for specific applications.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient appropriate for eluting the compound and potential impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[16]
-
Detection Wavelength: 210 nm (due to lack of a strong chromophore).[1]
-
Injection Volume: 10 µL.[16]
-
Sample Preparation: Dissolve a known quantity of the compound in a suitable solvent (e.g., a water/methanol mixture) to a concentration of approximately 1 mg/mL.[16]
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. A purity of >98% is common for commercially available material.[9]
Biological Evaluation Protocols
The ultimate test of a PROTAC constructed with this moiety is its ability to induce the degradation of the target protein. Western blotting is the most direct and widely used method to quantify this effect.
Protocol: Western Blot for Target Protein Degradation
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (and appropriate vehicle controls) for a set time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal protein loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Imaging: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity using image analysis software. A decrease in the target protein band intensity (normalized to the loading control) in PROTAC-treated samples compared to the vehicle control indicates successful degradation.
Conclusion and Future Perspectives
This compound is a molecule of profound significance in modern medicinal chemistry.[17] Its well-defined interaction with the CRBN E3 ligase provides a reliable and powerful tool for the targeted degradation of disease-relevant proteins. As the field of targeted protein degradation continues to expand, the demand for high-quality, well-characterized building blocks like this one will only increase. Future research will likely focus on developing novel derivatives of this core scaffold to modulate CRBN binding affinity, expand the scope of degradable proteins, and overcome potential resistance mechanisms, further solidifying its central role in the development of next-generation therapeutics.[17][18]
References
- PubChem. This compound.
- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Pharmaffiliates. This compound. [Link]
- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Microbial Life. [Link]
- CNKI. (2021). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
- Google Patents. (2018).
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- Montalvany-Anton, C. (2022). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison. [Link]
- Wang, L., et al. (2023). 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O'PROTAC. Bioorganic & Medicinal Chemistry Letters. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (2024). 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. [Link]
- Linder, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Pharmaceutics. [Link]
Sources
- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy this compound | 2686-86-4 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. aksci.com [aksci.com]
- 10. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound [lgcstandards.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 [sigmaaldrich.com]
- 14. 24666-56-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 15. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 16. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 17. nbinno.com [nbinno.com]
- 18. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Proteolysis Targeting Chimeras (PROTACs)
Introduction: A Paradigm Shift in Therapeutic Intervention
For decades, the dominant strategy in drug discovery has been occupancy-driven pharmacology, where a therapeutic agent binds to a protein's active site to inhibit its function. While successful, this approach has limitations, leaving a significant portion of the proteome, including non-enzymatic scaffolding proteins and transcription factors, deemed "undruggable"[1][2]. Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts this paradigm from occupancy-driven inhibition to event-driven pharmacology.[3]
PROTACs are heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins.[4][5][6] Instead of merely blocking a protein's function, PROTACs eliminate the protein entirely, offering a powerful strategy for targeting proteins previously considered intractable.[5][7] This guide provides an in-depth technical overview of PROTAC technology, from its core mechanism of action to the critical experimental workflows required for the successful design, synthesis, and validation of these innovative molecules.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
PROTACs function by acting as a molecular bridge, bringing a target Protein of Interest (POI) into close proximity with an E3 ubiquitin ligase.[2][7] This induced proximity is the critical event that initiates a catalytic cycle of protein degradation.[1]
The mechanism can be broken down into several key steps:
-
Ternary Complex Formation: A PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase).[1][2][3][8][9][10] The stability and kinetics of this complex are crucial determinants of degradation efficiency.[3]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[2][9]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.[2][6][11]
-
Catalytic Cycle: After the POI is degraded, the PROTAC molecule is released and can go on to recruit another target protein molecule, initiating another round of degradation.[2][6] This catalytic nature allows PROTACs to be effective at low concentrations.[2][7][12]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Designing a PROTAC: The Three Key Components
The efficacy of a PROTAC is determined by the careful design and interplay of its three constituent parts.[1]
Protein of Interest (POI) Ligand (The "Warhead")
This component provides specificity by binding to the target protein.[1] Often derived from a known inhibitor, the warhead's primary role is to tether the POI. A significant advantage of PROTACs is that the warhead does not need to bind to a functional active site; it only requires sufficient affinity and selectivity to recruit the protein.[1] This feature dramatically expands the "druggable" proteome to include proteins that lack well-defined enzymatic pockets.[1][2]
E3 Ligase Ligand (The "Anchor")
This moiety recruits an E3 ubiquitin ligase. While the human genome encodes over 600 E3 ligases, the development of PROTACs has been dominated by ligands for a select few, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL).[9][13][14][15] The choice of E3 ligase is a critical design decision, as it can influence the PROTAC's degradation efficiency, tissue distribution, and potential off-target effects.[11][]
Table 1: Comparison of Commonly Used E3 Ligase Ligands
| E3 Ligase | Common Ligands | Key Characteristics |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Relatively small, orally available scaffolds; fast catalytic rate.[] Can shuttle between nucleus and cytoplasm.[] |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor (HIF) mimetics | Forms long-lived complexes, suitable for stable proteins.[] Predominantly cytosolic.[] |
| MDM2 | Nutlin-based ligands | Often used in oncology applications. |
| IAP | Bestatin-based ligands | Members of the Inhibitor of Apoptosis Protein family. |
The Linker
Far from being an inert tether, the linker is a critical determinant of a PROTAC's success.[4][][18] Its properties—length, rigidity, and chemical composition—dictate the geometry and stability of the ternary complex.[4][]
-
Length: An optimal linker length is crucial and must be empirically determined.[4] A linker that is too short may prevent the formation of a productive ternary complex due to steric hindrance, while an overly long linker might lead to unproductive binding modes.[4][19]
-
Composition: The chemical makeup of the linker influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[4] Polyethylene glycol (PEG) and alkyl chains are the most common motifs used in linker design.[18][20]
-
Attachment Point: The site where the linker is attached to both the warhead and the E3 ligase ligand can significantly impact the orientation of the ternary complex and, consequently, degradation efficiency.
Caption: The three core components of a PROTAC molecule.
Experimental Workflow for PROTAC Validation
A rigorous, multi-step experimental cascade is essential to validate a PROTAC's mechanism of action and characterize its potency and selectivity.
Caption: A typical experimental workflow for PROTAC validation.
Step 1: Characterizing Ternary Complex Formation
The formation of a stable ternary complex is the foundational step for PROTAC activity.[3] Several biophysical techniques can be employed to measure the binding affinities and kinetics of this interaction.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technology for studying biomolecular interactions in real-time.[21] It is currently the only technique capable of measuring the full kinetic profile (association and dissociation rates) of ternary complex formation in vitro.[22][23] This allows for the determination of binding affinities (KD) for both binary (PROTAC-POI, PROTAC-E3) and ternary complexes, as well as an assessment of cooperativity.[8][21]
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic data on binding events, but it is generally lower-throughput and more sample-intensive than SPR and does not provide kinetic information.[8][21][23]
-
In-Cell Proximity Assays (e.g., NanoBRET™): These assays allow for the detection and kinetic monitoring of ternary complex formation within living cells, providing valuable insights into how the cellular context affects complex stability.[10][24][25]
Step 2: Quantifying Protein Degradation
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein within a cellular context.
Protocol: Western Blot Analysis for Protein Degradation
Western blotting is the most fundamental and widely used technique for quantifying changes in protein levels following PROTAC treatment.[5][26] It provides a semi-quantitative assessment of degradation.[5]
I. Cell Culture and Treatment:
-
Seed cells (e.g., into a 6- or 24-well plate) at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.[26][27]
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. It is crucial to perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration and observe any potential "hook effect".[28][29]
-
Treat cells with the PROTAC dilutions for a specified time course (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.[28][29] Include a vehicle-only control (e.g., DMSO).[28]
II. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[28]
-
Harvest the cell lysates and clarify by centrifugation to remove cell debris.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for electrophoresis.[28]
III. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 15-30 µg) from each sample onto an SDS-PAGE gel.[28]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
IV. Immunodetection:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Crucially, also probe a separate membrane or the same stripped membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.[28]
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve. From this curve, key parameters such as DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum percentage of degradation) can be determined.[28][29]
Alternative High-Throughput Degradation Assays
While Western blotting is the gold standard, it can be a bottleneck in drug discovery. Higher-throughput methods are often employed for screening large numbers of compounds.
-
In-Cell Western™ (ICW): This is a quantitative, plate-based immunofluorescence method that eliminates the need for cell lysis and electrophoresis.[30][31][32][33] Adherent cells are cultured, treated, fixed, and permeabilized directly in 96- or 384-well plates, followed by immunostaining.[30] It offers significantly higher throughput than traditional Westerns.[30][32]
-
HiBiT-based Lytic Detection: This method involves genetically tagging the POI with a small 11-amino-acid peptide (HiBiT). In the presence of a complementary larger fragment (LgBiT) and a substrate, a bright luminescent signal is produced. The loss of this signal upon PROTAC treatment provides a highly sensitive and quantitative measure of protein degradation.
Step 3: Navigating Common Challenges: The Hook Effect
A common phenomenon observed in PROTAC dose-response experiments is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a characteristic bell-shaped curve.[28][29]
Causality: The hook effect arises from the formation of unproductive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at excessive PROTAC concentrations.[28][29] These binary complexes are unable to form the productive ternary complex required for ubiquitination, thus inhibiting the degradation process.[28]
Mitigation Strategies:
-
Comprehensive Dose-Response: Always test a wide range of PROTAC concentrations to fully define the dose-response curve and identify the optimal concentration range before the onset of the hook effect.[29]
-
Time-Course Experiments: Assess degradation at multiple time points to understand the kinetics of the hook effect.[28]
-
Enhancing Ternary Complex Stability: The hook effect can be dampened by designing PROTACs with positive cooperativity, where the formation of the ternary complex is favored over the binary complexes.[25]
Conclusion: The Future of Targeted Protein Degradation
PROTAC technology has ushered in a new era of drug discovery, providing a powerful tool to target and eliminate disease-causing proteins previously considered undruggable.[6][7] Its unique catalytic mechanism offers the potential for highly potent and selective therapeutics.[2][7] The success of a PROTAC discovery program hinges on a deep understanding of the intricate interplay between the target protein, the PROTAC molecule, and the E3 ligase. By employing a systematic and rigorous experimental approach, from biophysical characterization of the ternary complex to quantitative assessment of cellular protein degradation, researchers can effectively navigate the complexities of PROTAC design and unlock the full therapeutic potential of this transformative technology.
References
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.Vertex AI Search.
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation R
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed.Vertex AI Search.
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC.Vertex AI Search.
- Technical Support Center: Minimizing the "Hook Effect" in PROTAC Experiments - Benchchem.Vertex AI Search.
- CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.Vertex AI Search.
- Protein Degradation Assays - PROTAC Screening - Reaction Biology.Vertex AI Search.
- The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.Vertex AI Search.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - Frontiers.Vertex AI Search.
- E3 Ligands Usage in PROTAC Design - BLDpharm.Vertex AI Search.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells.Vertex AI Search.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.Vertex AI Search.
- A Technical Guide to PROTAC Technology: Harnessing Cellular Machinery for Targeted Protein Degrad
- What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem.Vertex AI Search.
- Overview of PROTAC Linkers | ChemPep.Vertex AI Search.
- Application Notes and Protocols for Western Blot Analysis of PROTAC-Mediated Protein Degrad
- What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News.Vertex AI Search.
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
- The Formation of Ternary Complexes with PROTACs: An In-depth Technical Guide - Benchchem.Vertex AI Search.
- Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.Vertex AI Search.
- PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC - PubMed Central.Vertex AI Search.
- What are PROTAC Linkers? - BroadPharm.Vertex AI Search.
- Overcoming the hook effect with PROTAC FLT-3 degrader 3 - Benchchem.Vertex AI Search.
- Correlating cellular ternary complex formation with degradation kinetics - ACS Fall 2025.Vertex AI Search.
- The mechanism of action and clinical value of PROTACs: A graphical review - OUCI.Vertex AI Search.
- Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity.Vertex AI Search.
- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences.Vertex AI Search.
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC - NIH.Vertex AI Search.
- PROTAC® Degradation Assays - LifeSensors.Vertex AI Search.
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - MRC PPU.Vertex AI Search.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer N
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Vertex AI Search.
- Characterizing PROTAC ternary complex formation using Biacore SPR systems - Cytiva.Vertex AI Search.
- Prototypical CRBN and VHL ligands and their respective physicochemical...
- Characterising PROTAC ternary complex formation using SPR - o2h discovery website.Vertex AI Search.
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation | Request PDF - ResearchG
- How to Tackle the Developmental Challenges of PROTAC Drugs - WuXi AppTec.Vertex AI Search.
- PROTAC-Induced Proteolytic Targeting - PMC - NIH.Vertex AI Search.
- The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degrad
- Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed.Vertex AI Search.
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC.Vertex AI Search.
- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System - ACS Public
- In-cell Westerns: Your Essential Guide - Bitesize Bio.Vertex AI Search.
- In-Cell Western Assay Development Project - LICORbio™.Vertex AI Search.
- Critical assessment of targeted protein degradation as a research tool and pharmacological modality - NIH.Vertex AI Search.
- PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Altern
- rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - Oxford Academic.Vertex AI Search.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. E3 Ligands Usage in PROTAC Design [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 20. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 21. aragen.com [aragen.com]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. o2hdiscovery.co [o2hdiscovery.co]
- 24. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. bitesizebio.com [bitesizebio.com]
The Cornerstone of Novel Therapeutics: An In-depth Technical Guide to 3-Aminopiperidine-2,6-dione Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopiperidine-2,6-dione hydrochloride, a seemingly unassuming heterocyclic compound, has emerged as a critical building block in modern medicinal chemistry. Its central role as the core scaffold for a class of potent therapeutic agents, including the immunomodulatory drugs (IMiDs) and a new generation of targeted protein degraders, has made a thorough understanding of its properties and handling indispensable for researchers in the field. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental chemical properties, synthesis and purification protocols, analytical characterization, and its pivotal role in the mechanism of action of groundbreaking therapies. By delving into the causality behind experimental choices and providing field-proven insights, this document serves as a vital resource for professionals engaged in the discovery and development of next-generation therapeutics.
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of this compound is the foundation for its effective use in research and development.
Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and corresponding molecular weight. These parameters are fundamental for all stoichiometric calculations in synthesis and for mass spectrometry-based analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClN₂O₂ | [1] |
| Molecular Weight | 164.59 g/mol | [1] |
| Monoisotopic Mass | 164.0352552 Da | [1] |
| CAS Number | 24666-56-6 | [2] |
Physicochemical Characteristics
The physical state and solubility of the compound are critical for its handling, storage, and application in various experimental settings.
| Property | Description | Source(s) |
| Appearance | White to light yellow crystalline powder or solid. | [2] |
| Solubility | Soluble in DMSO, with some solubility in chloroform, dichloromethane, and ethyl acetate. | [1] |
| Storage Conditions | Store at room temperature under an inert atmosphere. It is known to be hygroscopic and air-sensitive. | [2] |
| Melting Point | >245°C (with decomposition) |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common and industrially scalable approach starts from L-glutamine.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into three key stages: protection of the amine, cyclization to form the glutarimide ring, and deprotection to yield the final hydrochloride salt. This strategy prevents unwanted side reactions and allows for the isolation of a stable, pure product.
Caption: A three-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a synthesis of methods described in the literature, particularly drawing from established patent literature.[3]
Step 1: Synthesis of N-tert-butoxycarbonyl-L-glutamine (N-Boc-L-Glutamine)
-
Reaction Setup: In a reaction vessel, dissolve L-Glutamine (1 equivalent) in a suitable alkaline medium, such as a solution of sodium hydroxide or sodium bicarbonate in water.
-
Protection: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise while maintaining the temperature between 0-10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a suitable acid (e.g., citric acid or dilute HCl) to a pH of ~3 to precipitate the product.
-
Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to yield N-Boc-L-Glutamine as a white solid.
Step 2: Synthesis of N-tert-butoxycarbonyl-3-aminopiperidine-2,6-dione
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-Glutamine (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cyclization: Add N,N'-Carbonyldiimidazole (CDI, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (4-DMAP, 0.05 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 60-70°C) and stir for 4-6 hours. Monitor the formation of the cyclized product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude N-Boc-3-aminopiperidine-2,6-dione.
Step 3: Synthesis of this compound
-
Deprotection: Dissolve the crude product from Step 2 in a suitable solvent such as ethyl acetate or methanol.
-
Salt Formation: Add a solution of hydrochloric acid in the chosen solvent (e.g., 2-4 M HCl in ethyl acetate) and stir the mixture at room temperature. The reaction temperature can be maintained between 0-50°C.[3]
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Stir for an additional 1-2 hours to ensure complete precipitation.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold ethyl acetate or diethyl ether to remove any remaining impurities. Dry the product under vacuum to yield this compound.
Purification
For most applications, the product obtained after filtration and washing is of sufficient purity (>98%). However, if further purification is required, recrystallization can be performed.
-
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as methanol/isopropanol or ethanol/water.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR (in DMSO-d₆): The proton NMR spectrum will exhibit characteristic signals corresponding to the protons in the piperidine ring and the amine group. The chemical shifts may vary slightly depending on the solvent and concentration. Key expected signals include multiplets for the diastereotopic methylene protons and a signal for the methine proton adjacent to the amino group. The amino and imide protons will appear as broad signals.
-
¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will show distinct peaks for the two carbonyl carbons of the glutarimide ring, the methine carbon bearing the amino group, and the two methylene carbons of the piperidine ring.
Purity can be assessed by the absence of signals from residual solvents or synthetic intermediates. Integration of the proton signals should correspond to the number of protons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to show a prominent ion corresponding to the protonated free base [M+H]⁺.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient containing a small amount of an acid (e.g., trifluoroacetic acid or formic acid) is typically employed. The purity is determined by the area percentage of the main peak.
The Central Role in Targeted Protein Degradation
The significance of this compound in modern drug discovery lies in its function as a key E3 ligase-binding moiety. This property is exploited in the design of immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The glutarimide moiety of 3-Aminopiperidine-2,6-dione is the pharmacophore responsible for binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4]
Caption: Mechanism of action of molecular glues containing the 3-aminopiperidine-2,6-dione moiety.
This binding event alters the substrate specificity of the CRBN E3 ligase, inducing the recruitment of "neosubstrates"—proteins that are not normally targeted by this ligase. In the context of multiple myeloma, these neosubstrates are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] Once recruited to the E3 ligase complex, these transcription factors are poly-ubiquitinated, marking them for degradation by the 26S proteasome. The degradation of these factors is a key event leading to the anti-myeloma effects of drugs like lenalidomide and pomalidomide.[4][5]
Application in PROTACs and Molecular Glues
The ability of the 3-aminopiperidine-2,6-dione scaffold to recruit the CRBN E3 ligase has made it a cornerstone in the development of PROTACs. In a PROTAC molecule, this moiety serves as the "E3 ligase handle," which is connected via a linker to a "warhead" that binds to a specific protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and degradation of the POI. This technology has opened up the possibility of targeting proteins that were previously considered "undruggable."
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Always handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
This compound has transitioned from a simple chemical intermediate to a molecule of profound importance in the development of novel therapeutics. Its unique ability to engage the Cereblon E3 ligase has paved the way for the creation of immunomodulatory drugs that have transformed the treatment of multiple myeloma and for the burgeoning field of targeted protein degradation. A thorough understanding of its synthesis, characterization, and mechanism of action, as detailed in this guide, is paramount for any researcher or scientist working at the forefront of drug discovery. As the quest for new and more effective treatments for a wide range of diseases continues, the versatile and powerful 3-aminopiperidine-2,6-dione scaffold is certain to remain a central player in the innovation of future medicines.
References
- Quach, H., Ritchie, D., Stewart, A. K., Neeson, P., Harrison, S., Smyth, M. J., & Prince, H. M. (2010). Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. Leukemia, 24(1), 22–32.
- Zhu, Y. X., Braggio, E., Shi, C. X., Kortuem, K. M., & Stewart, A. K. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Leukemia & lymphoma, 55(6), 1249–1257.
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents.
- Polson, A. G., & Williams, M. (1989). Mechanisms of action of two new immunomodulators. The Journal of trauma, 29(7), 964–969.
- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. Google Patents.
- This compound. PubChem.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters, 593(19), 2719-2727.
- Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof. Google Patents.
- (R)-3-amino piperidine hydrochloride preparation method. Patsnap.
- Huang, D., Shen, C., Wang, Y., Zhang, Y., & Li, J. (2017). New synthesis route for the preparation of pomalidomide. Synthetic Communications, 47(1), 1-6.
- Hartmann, M. D., Boichenko, I., Coles, M., Lupas, A. N., & Hernandez Alvarez, B. (2015). Structural Dynamics of the Cereblon Ligand Binding Domain. PloS one, 10(5), e0128342.
- Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents.
- Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.
Sources
- 1. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 4. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of lenalidomide from 3-aminopiperidine-2,6-dione hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of Lenalidomide, a critical immunomodulatory agent, starting from 3-aminopiperidine-2,6-dione hydrochloride. Lenalidomide, an analogue of thalidomide, is a cornerstone therapy for multiple myeloma and other hematologic malignancies.[1][2] This protocol details a robust and widely-used two-step synthetic route involving the initial condensation to a nitro-intermediate followed by a non-catalytic reduction. The methodology is designed for researchers in medicinal chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation.
Introduction and Scientific Background
Lenalidomide, chemically known as (RS)-3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, exerts its therapeutic effects through potent anti-neoplastic, anti-angiogenic, and immunomodulatory activities.[2][3] It functions by binding to the cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific substrate proteins.[1]
The synthesis described herein is a logical and efficient pathway that builds the core isoindolinone structure and subsequently installs the critical 4-amino functionality. The key transformation involves two main stages:
-
Formation of the Isoindolinone Ring: A nucleophilic substitution and cyclization reaction between methyl 2-(bromomethyl)-3-nitrobenzoate and the primary amine of 3-aminopiperidine-2,6-dione. This step forms the nitro-precursor, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[4][5][6]
-
Reduction of the Nitro Group: Conversion of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a common method, this guide focuses on a more accessible chemical reduction using iron powder and ammonium chloride, which avoids the need for specialized high-pressure hydrogenation equipment and expensive catalysts.[4][5]
This approach is well-documented in patent literature and offers a reliable route to high-purity Lenalidomide.
Synthesis Pathway Overview
The overall transformation is depicted below, starting from the key precursors.
Caption: Overall two-step synthesis of Lenalidomide.
Mandatory Safety and Handling Protocols
WARNING: Lenalidomide is a structural analog of Thalidomide, a known human teratogen that can cause severe birth defects or death to an unborn baby.[7][8] Strict adherence to safety protocols is mandatory.
-
Restricted Access: This synthesis should only be performed by trained personnel in a controlled laboratory setting. Pregnant individuals or those who may become pregnant must not handle these materials.[8][9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves.[7][10]
-
Engineering Controls: All operations involving powders or volatile solvents must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Waste Disposal: All contaminated materials (glassware, gloves, filter paper) must be treated as hazardous waste and disposed of according to institutional and governmental regulations. Do not release into the environment.[7][10]
-
Contraception: Men and women of childbearing potential involved in this synthesis must be aware of the risks and adhere to strict contraception guidelines as outlined in the Thalomid® REMS program.[9]
Detailed Experimental Protocols
This section provides step-by-step instructions for the synthesis. It is assumed that the starting materials, this compound and methyl 2-(bromomethyl)-3-nitrobenzoate, are available. The latter can be synthesized via radical bromination of methyl 2-methyl-3-nitrobenzoate.[4][11]
Part A: Synthesis of 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (Nitro-Intermediate)
This step involves the coupling of the two primary precursors. The base, triethylamine, is used to neutralize the hydrochloride salt of the aminopiperidinedione, generating the free amine required for the nucleophilic attack.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| 3-Aminopiperidine-2,6-dione HCl | 24654-99-7 | 164.58 | 2.96 g | 18.0 | 1.0 |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 98475-07-1 | 274.07 | 4.58 g | 16.7 | 0.93 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 3.76 mL | 27.0 | 1.5 |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 250 mL | - | - |
| Methanol | 67-56-1 | 32.04 | 125 mL | - | - |
Protocol:
-
Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
To the flask, add this compound (2.96 g) and DMSO (30 mL). Stir to dissolve.[12]
-
Under a gentle stream of nitrogen, slowly add triethylamine (3.76 mL) to the solution over 10 minutes. Stir for an additional 15 minutes at room temperature.
-
In a separate beaker, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate (4.58 g) in DMSO (20 mL).
-
Add the solution of the benzoate dropwise to the reaction flask over 20 minutes.[12]
-
Heat the reaction mixture to 50-55°C and maintain this temperature for 12 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add deionized water (250 mL) to the stirred mixture. A precipitate will form.
-
Heat the suspension to 55°C for 1 hour to encourage complete precipitation and improve filterability, then cool back to room temperature.[12]
-
Collect the solid product by vacuum filtration. Wash the filter cake with additional water.
-
To further purify the crude product, transfer the solid to a beaker, add methanol (125 mL), and stir at 50°C for 30 minutes. Cool to room temperature and filter.[12]
-
Dry the pale yellow solid product in a vacuum oven at 50-55°C to a constant weight.
Part B: Synthesis of Lenalidomide via Reduction
This protocol uses an iron/ammonium chloride system in an ethanol/water solvent mixture. This method is effective and avoids the use of palladium catalysts and pressurized hydrogen gas.[4]
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
|---|---|---|---|---|---|
| Nitro-Intermediate (from Part A) | 261406-38-6 | 289.24 | 6.50 g | 22.5 | 1.0 |
| Iron Powder (<325 mesh) | 7439-89-6 | 55.85 | 5.02 g | 89.9 | 4.0 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 9.61 g | 179.7 | 8.0 |
| Ethanol (95%) | 64-17-5 | 46.07 | 290 mL | - | - |
| Deionized Water | 7732-18-5 | 18.02 | 58 mL | - | - |
Protocol:
-
To a 500 mL round-bottom flask, add ammonium chloride (9.61 g) and deionized water (58 mL). Stir until fully dissolved.[4]
-
Add the nitro-intermediate (6.50 g) from Part A, followed by ethanol (290 mL).[4]
-
Heat the resulting suspension to 60°C with vigorous stirring.
-
Once the temperature is stable, add the iron powder (5.02 g) portion-wise over 15-20 minutes. An exotherm may be observed.[4]
-
After the addition is complete, increase the temperature to 80°C and stir for 4 hours. The color of the mixture will change from yellow to dark brown/black.[4]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
While still hot, filter the reaction mixture through a pad of Celite® to remove the iron powder and iron salts.
-
Wash the filter cake with a hot ethanol-water mixture (15 mL water + 45 mL ethanol).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Add deionized water (20 mL) to the residue and stir for 30 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-55°C. A typical yield is around 80%.[4]
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., dioxane/ethyl acetate) if required.[6]
Experimental Workflow and Characterization
Caption: Step-by-step experimental workflow for Lenalidomide synthesis.
Product Characterization: The identity and purity of the final product, Lenalidomide, must be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and quantify any related substances or impurities. A reverse-phase C18 column with a mobile phase of phosphate buffer and acetonitrile is commonly employed, with detection at 210 nm.[3][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The spectra should be consistent with the assigned structure of 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[2]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of Lenalidomide (C₁₃H₁₃N₃O₃, Approx. M.W. 259.26 g/mol ).[2]
References
- A process for the preparation of lenalidomide. (2015).
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (n.d.).
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.).
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022).
- Alternative synthesis of lenalidomide. (2025).
- An improved process for synthesis of lenalidomide. (n.d.).
- Thalomid® Capsules (50, 100, 150 and 200 mg). (n.d.). Celgene.
- Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i. (n.d.).
- Synthesis of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester. (n.d.). PrepChem.com.
- Chemical structures of lenalidomide and its impurity. (n.d.).
- Management of Thalidomide Toxicity. (n.d.).
- Process for synthesis of lenalidomide. (n.d.).
- SAFETY DATA SHEET - Thalidomide. (n.d.). Fisher Scientific.
- ORAL CANCER TREATMENT EDUC
- Lenalidomide Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
- SAFETY DATA SHEET - Thalidomide. (2024). Sigma-Aldrich.
- A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. (n.d.). ijpar.com.
Sources
- 1. Molecular and structural characterization of lenalidomide-mediated sequestration of eIF3i - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. ijpar.com [ijpar.com]
- 4. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 7. packageinserts.bms.com [packageinserts.bms.com]
- 8. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ncoda.org [ncoda.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. prepchem.com [prepchem.com]
- 12. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 3-Aminopiperidine-2,6-dione HCl for Robust PROTAC® Synthesis
Abstract
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins, including those previously deemed "undruggable".[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1] A critical component of many clinically advanced PROTACs is a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][] 3-Aminopiperidine-2,6-dione hydrochloride serves as the foundational chemical scaffold for synthesizing the glutarimide moiety essential for high-affinity binding to CRBN. This document provides an in-depth guide for researchers, detailing the strategic importance of this building block, comprehensive protocols for its incorporation into PROTACs, and methods for subsequent analytical and biological validation.
The Central Role of Cereblon and the Glutarimide Moiety in PROTAC Design
PROTACs function by forming a ternary complex between a target protein (POI) and an E3 ubiquitin ligase.[5][6] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[7] Among the 600+ E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ligase complex, is one of the most frequently hijacked for PROTAC development.[3][5][8]
The recruitment of CRBN is most commonly achieved using derivatives of immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide.[1][9] The critical pharmacophore for CRBN binding in these molecules is the glutarimide ring, which anchors into a conserved tri-tryptophan pocket of the protein.[10] 3-Aminopiperidine-2,6-dione is the chemical precursor to this essential glutarimide moiety, making it an indispensable starting material for the synthesis of CRBN-recruiting PROTACs.[7][11][12] The hydrochloride salt form is typically used to enhance the compound's stability and solubility in aqueous and organic media during synthesis.[11][13]
// UPS Pathway E1 -> E2 [label="Ub Transfer"]; E2 -> E3 [label="E2-Ub Binds E3"]; Ub -> E1 [label="ATP-dependent\nActivation"];
// PROTAC Action POI -> Ternary; E3 -> Ternary; PROTAC -> Ternary [label="Induces Proximity"];
Ternary -> POI_Ub [label="Ubiquitination\nof POI"]; POI_Ub -> Proteasome [label="Recognition & Targeting"]; Proteasome -> AminoAcids [label="Degradation", shape=plaintext, fontcolor="#202124"]; Ternary -> PROTAC [label="Catalytic Release\n& Recycling", style=dashed, dir=back]; } caption [label="Fig 1. Mechanism of PROTAC-mediated protein degradation via CRBN.", fontname="Arial", fontsize=10];
Caption: General mechanism of a CRBN-recruiting PROTAC.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| IUPAC Name | 3-aminopiperidine-2,6-dione;hydrochloride | [14] |
| Molecular Formula | C₅H₉ClN₂O₂ | [11][14][15] |
| Molecular Weight | 164.59 g/mol | [11][13][14] |
| Appearance | White to light yellow solid/powder | [16] |
| Purity | Typically >97% | [15] |
| Storage | Inert atmosphere, room temperature | [13][15] |
| Key Synonyms | 3-Aminoglutarimide HCl, Glutamimide HCl | [16] |
Synthetic Protocol: From Building Block to Final PROTAC
This section details a representative multi-step synthesis to generate a PROTAC. The causality behind reagent selection is explained to empower researchers to adapt the protocol as needed.
Caption: A streamlined workflow for PROTAC synthesis.
Part 3.1: Synthesis of Pomalidomide-Linker Precursor
This protocol creates a pomalidomide core functionalized with a carboxylic acid-terminated linker, ready for conjugation to a POI ligand.
Rationale: Pomalidomide is chosen for its high affinity to CRBN. The 4-amino position on the phthalimide ring provides a convenient and well-established attachment point for the linker that minimally disrupts CRBN binding.[1] A polyethylene glycol (PEG) linker is used here to enhance the solubility of the final PROTAC, a common challenge due to their high molecular weight.[17]
Materials:
-
This compound
-
4-Nitro-phthalic anhydride
-
Zinc dust (Zn)
-
Boc-NH-PEGx-COOH (e.g., x=3)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Solvents: Glacial Acetic Acid, DMF, DCM, Ethyl Acetate, Hexanes
Procedure:
-
Synthesis of 4-nitro-pomalidomide:
-
To a solution of 3-aminopiperidine-2,6-dione HCl (1.0 eq) in glacial acetic acid, add 4-nitro-phthalic anhydride (1.1 eq).
-
Heat the mixture to reflux (approx. 120°C) for 4-6 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to room temperature. Pour into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the nitro-intermediate.
-
-
Reduction to 4-amino-pomalidomide:
-
Suspend the nitro-intermediate (1.0 eq) in acetic acid.
-
Add Zinc dust (5.0 eq) portion-wise while stirring. An exotherm may be observed.
-
Stir at room temperature for 2-4 hours until the starting material is consumed (monitor by LC-MS).
-
Filter the reaction mixture through Celite to remove excess zinc and salts.
-
Neutralize the filtrate carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield 4-amino-pomalidomide.
-
-
Linker Coupling:
-
Dissolve Boc-NH-PEGx-COOH (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF. Stir for 20 minutes to pre-activate the carboxylic acid.
-
Add a solution of 4-amino-pomalidomide (1.0 eq) in DMF to the activated linker mixture.
-
Add DIPEA (2.5 eq) and stir at room temperature overnight. Causality: DIPEA is a non-nucleophilic base used to neutralize hydrochloride salts formed during the coupling reaction and to facilitate the reaction without causing unwanted side reactions.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by flash column chromatography (e.g., DCM/Methanol gradient) to obtain the Boc-protected pomalidomide-linker.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected product in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solvent under reduced pressure to yield the crude amine-linker intermediate as a TFA salt, which can often be used directly in the next step.
-
Part 3.2: Final PROTAC Assembly
Rationale: This final step conjugates the E3 ligase-linker component with the POI ligand via a stable amide bond. HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization, making it ideal for the final, often most valuable, coupling step.[18]
Materials:
-
Pomalidomide-NH2-Linker-COOH (from Part 3.1)
-
POI-ligand with a carboxylic acid handle (POI-COOH) (1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
Procedure:
-
Activation: In an inert atmosphere vial, dissolve the POI-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir for 15-30 minutes at room temperature.
-
Coupling: Add a solution of the Pomalidomide-NH2-Linker TFA salt (1.2 eq) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS until the POI-ligand starting material is consumed.
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate.
-
Purify the final PROTAC compound using reverse-phase preparative HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Analytical Characterization of the Final PROTAC
Rigorous structural validation is paramount to ensure the synthesized molecule is correct and pure before proceeding to biological assays.[19]
| Analytical Method | Key Quantitative Outputs & Purpose |
| LC-MS | Provides molecular weight confirmation of the final product and assesses purity by UV trace. Essential for reaction monitoring.[20] |
| ¹H and ¹³C NMR | Confirms the precise chemical structure, connectivity, and stereochemistry of the molecule. Integral ratios confirm the presence of all components.[19][20] |
| HRMS | High-Resolution Mass Spectrometry provides a highly accurate mass measurement, allowing for unambiguous confirmation of the elemental composition.[20] |
| HPLC | Determines the final purity of the compound (e.g., >95%) before biological testing. |
Biological Evaluation Protocols
Once synthesized and characterized, the PROTAC's biological activity must be confirmed.
Caption: Key steps to validate the biological function of a new PROTAC.
Protocol 5.1: Western Blot for Target Protein Degradation
Rationale: Western blotting is a direct and robust method to visualize and semi-quantify the reduction in the level of the target protein following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment:
-
Plate a relevant human cell line (e.g., one that endogenously expresses the POI and CRBN) in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 µM down to 1 nM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20 µg per lane) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ. Normalize the POI band intensity to the loading control.
-
-
Data Analysis:
-
Plot the normalized protein levels against the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
-
Conclusion
3-Aminopiperidine-2,6-dione HCl is a cornerstone building block for the synthesis of CRBN-recruiting PROTACs. Its glutarimide core is fundamental to the mechanism of action for a significant class of potent protein degraders. By understanding its chemical properties and employing robust, well-rationalized synthetic and biological protocols, researchers can efficiently generate and validate novel PROTAC molecules. The detailed methodologies provided herein serve as a comprehensive resource for drug development professionals aiming to harness the power of targeted protein degradation to address unmet medical needs.
References
- A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods. (n.d.). Benchchem.
- The Synthesis of Thalidomide Derivatives for PROTACs: A Technical Guide. (n.d.). Benchchem.
- A Comparative Guide to Cereblon E3 Ligase Ligands in Targeted Protein Degradation. (n.d.). Benchchem.
- Almodóvar-Rivera, C. M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin–Madison.
- Ishida, T., & Ciulli, A. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications.
- Krajcovicova, S., et al. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- Ligands for E3 Ligase. (n.d.). MedChemExpress.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). ACS Publications.
- Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs. (2021). PubMed.
- Lessons in PROTAC design from selective degradation with a promiscuous warhead. (n.d.). PMC.
- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). Nature Communications.
- This compound. (2023). Smolecule.
- (S)-3-Amino-piperidine-2,6-dione hydrochloride. (n.d.). Benchchem.
- PROTAC Design - CRBN Ligand Modification. (2023). BOC Sciences.
- Solid-phase Synthesis for Thalidomide-based Proteolysis-Targeting Chimeras (PROTAC). (n.d.). ResearchGate.
- Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). (2019). Semantic Scholar.
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). ACS Publications.
- This compound. (n.d.). PubChem.
- A Head-to-Head Comparison of Linker Technologies in PROTAC Synthesis: Traditional Amide vs. Click Chemistry. (n.d.). Benchchem.
- PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs.
- Paiva, S.-L., & Crews, C. M. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Current Opinion in Chemical Biology, 50, 111-119.
- Application of PROTACs in target identification and validation. (2024). ScienceOpen.
- 3-Aminopiperidine-2,6-dione HCl. (n.d.). Sigma-Aldrich.
- E3 Ligands Usage in PROTAC Design. (n.d.). BLDpharm.
- A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). PMC.
- 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research. (n.d.). Tocris.
- Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (n.d.). ResearchGate.
- Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
- Linker Design & Optimization for PROTACs. (n.d.). BOC Sciences.
- Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 3-Bromopiperidine-2,6-dione. (n.d.). Benchchem.
- Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing.
- 3-Amino-2,6-piperidinedione Hydrochloride. (n.d.). TCI Chemicals.
- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. (2018). Google Patents.
- Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022). CHIMIA.
- Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (n.d.). PMC.
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (n.d.). Google Patents.
- PROTACs improve selectivity for targeted proteins. (2025). ScienceOpen.
- The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination. (n.d.). PMC.
- Summary of PROTAC And Other Targeted Protein Degradation Technologies. (n.d.). BOC Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy this compound | 2686-86-4 [smolecule.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Aminopiperidine-2,6-dione HCl | 24666-56-6 [sigmaaldrich.com]
- 16. 3-Amino-2,6-piperidinedione Hydrochloride | 24666-56-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. chimia.ch [chimia.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Conjugation of Linkers to 3-Aminopiperidine-2,6-dione
Introduction
3-Aminopiperidine-2,6-dione and its derivatives are pivotal structural motifs in modern medicinal chemistry, most notably as the cornerstone for a class of immunomodulatory drugs (IMiDs) and as potent E3 ligase recruiting elements in the field of Targeted Protein Degradation (TPD).[1][2] The primary amine at the 3-position of the piperidine-2,6-dione ring serves as a versatile chemical handle for the attachment of various linkers, enabling the creation of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[3][4]
PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[5][6][7][8] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] 3-Aminopiperidine-2,6-dione is a well-established ligand for the Cereblon (CRBN) E3 ligase.[5] The nature and composition of the attached linker are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]
These application notes provide detailed protocols for the conjugation of linkers to 3-aminopiperidine-2,6-dione, focusing on common, robust, and versatile chemical strategies. The methodologies described herein are intended to provide researchers, scientists, and drug development professionals with a practical guide to the synthesis of these important conjugates.
Core Principles of Conjugation
The primary amino group of 3-aminopiperidine-2,6-dione is a nucleophilic site that can readily participate in a variety of chemical reactions to form stable covalent bonds with suitably functionalized linkers. The choice of conjugation strategy depends on the functional group present on the linker and the desired chemical properties of the final conjugate.
Protocol 1: Amide Bond Formation via Activated Carboxylic Acids
Amide bond formation is one of the most common and reliable methods for conjugating linkers to 3-aminopiperidine-2,6-dione. This method involves the reaction of the primary amine with a linker containing a carboxylic acid that has been pre-activated.
Scientific Rationale
Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must be converted into a more electrophilic species, an "activated" intermediate. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form a more stable activated ester and suppress side reactions.
Experimental Workflow
Caption: Workflow for amide bond formation.
Detailed Step-by-Step Protocol
-
Activation of the Linker's Carboxylic Acid:
-
Dissolve the linker containing a terminal carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the NHS-activated ester can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Conjugation to 3-Aminopiperidine-2,6-dione:
-
In a separate flask, dissolve 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) in anhydrous DMF.[9]
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.[9]
-
Slowly add the solution of the activated linker from step 1 to the solution of 3-aminopiperidine-2,6-dione.
-
Stir the reaction mixture at room temperature for 12-16 hours.[9]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure conjugate.
-
Data Summary Table
| Reagent | Stoichiometry (eq) | Purpose |
| Linker-COOH | 1.0 | The linker to be conjugated. |
| EDC | 1.2 | Carbodiimide coupling agent to activate the carboxylic acid. |
| NHS | 1.2 | Forms a more stable activated ester and minimizes side reactions. |
| 3-Aminopiperidine-2,6-dione HCl | 1.1 | The amine-containing core for conjugation. |
| DIPEA | 2.5 | A non-nucleophilic base to neutralize the HCl salt and drive the reaction. |
| Anhydrous DMF/DCM | - | Reaction solvent. |
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming a carbon-nitrogen bond between the primary amine of 3-aminopiperidine-2,6-dione and a linker containing an aldehyde or ketone functionality.
Scientific Rationale
This two-step, one-pot reaction first involves the formation of a Schiff base (imine) intermediate between the amine and the carbonyl group of the linker.[10] This intermediate is then reduced in situ by a mild reducing agent to form a stable secondary amine linkage. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents because they are selective for the imine over the carbonyl starting material and are stable in common organic solvents.[10][11]
Experimental Workflow
Caption: Workflow for reductive amination.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
Dissolve the linker containing a terminal aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.
-
-
Reductive Amination:
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary Table
| Reagent | Stoichiometry (eq) | Purpose |
| Linker-Aldehyde/Ketone | 1.0 | The carbonyl-containing linker. |
| 3-Aminopiperidine-2,6-dione HCl | 1.2 | The amine source. |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Mild reducing agent selective for the imine intermediate. |
| Acetic Acid | 0.1 | Catalyst for imine formation. |
| 1,2-Dichloroethane (DCE) / Methanol (MeOH) | - | Reaction solvent. |
Protocol 3: "Click" Chemistry - Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and bioorthogonal method for conjugation.[12][13][14] This requires the pre-functionalization of the linker and 3-aminopiperidine-2,6-dione with an azide and a terminal alkyne, respectively (or vice versa).
Scientific Rationale
The CuAAC reaction forms a stable 1,4-disubstituted-1,2,3-triazole ring, which is a robust and metabolically stable linkage.[13][14] The reaction is highly specific, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it an attractive strategy for complex molecule synthesis.
Experimental Workflow
Caption: Workflow for CuAAC "Click" Chemistry.
Detailed Step-by-Step Protocol
This protocol assumes the synthesis of an azido-functionalized 3-aminopiperidine-2,6-dione derivative and an alkyne-functionalized linker as starting materials.
-
Reaction Setup:
-
Dissolve the alkyne-functionalized linker (1.0 eq) and the azido-functionalized 3-aminopiperidine-2,6-dione derivative (1.1 eq) in a solvent mixture, typically t-butanol/water (1:1) or DMF.
-
Degas the solution with argon or nitrogen for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
"Click" Reaction:
-
Add a copper(II) sulfate solution (0.1 eq) to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) to reduce Cu(II) to the active Cu(I) species in situ.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel or by preparative HPLC.
-
Data Summary Table
| Reagent | Stoichiometry (eq) | Purpose |
| Alkyne-Linker | 1.0 | One of the click reaction partners. |
| Azido-piperidine-dione | 1.1 | The complementary click reaction partner. |
| Copper(II) Sulfate | 0.1 | The source of the copper catalyst. |
| Sodium Ascorbate | 0.2 | Reducing agent to generate the active Cu(I) catalyst. |
| t-Butanol/Water or DMF | - | Reaction solvent. |
Characterization of Conjugates
The successful synthesis and purity of the 3-aminopiperidine-2,6-dione-linker conjugates should be confirmed by standard analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the conjugate and confirm the formation of the new covalent bond.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[15]
Conclusion
The protocols outlined in these application notes describe robust and versatile methods for the conjugation of linkers to the 3-aminopiperidine-2,6-dione core. The choice of a specific protocol will depend on the available functional groups on the linker and the desired properties of the final conjugate. Careful execution of these protocols and thorough characterization of the products will enable the successful synthesis of these valuable molecules for applications in targeted protein degradation and other areas of drug discovery.
References
- Steinebach, C., Lindner, S., & Gütschow, M. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
- Lin, H. C., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS Letters, 596(12), 1536-1547.
- Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(1), e202200986.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Aminopiperidine-2,6-dione: Exploring its Role in Targeted Therapies and Future Research.
- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Lin, H. C., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. ResearchGate.
- European Patent Office. (2020). EP 3623366 A1 - NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF.
- Matassini, C., Clemente, F., & Goti, A. (2021). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 26(16), 4983.
- Testa, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1121-1129.
- Li, Y., et al. (2017). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Analytical Sciences, 33(3), 295-299.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312.
- Human Metabolome Database. (2021). Showing metabocard for 3-Aminopiperidine-2,6-dione (HMDB0242134).
- Jiang, Y., et al. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Molecules, 29(2), 346.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Weiss, F. T., et al. (2021). An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. Angewandte Chemie International Edition, 60(6), 3008-3013.
- Royal Society of Chemistry. (2022). Translational PK–PD for targeted protein degradation.
- Google Patents. (2008). US20080064876A1 - Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
- An, S., & Fu, L. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 93.
- Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues.
- MDPI. (n.d.). Molecules | Topical Collection : Advances in Click Chemistry.
- Angeli, A., et al. (2023). Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162985.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. soc.chim.it [soc.chim.it]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Aminopiperidine-2,6-dione Hydrochloride as a CRBN Ligand for PROTACs
Introduction: A New Paradigm in Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate disease-causing proteins entirely by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] This tripartite assembly forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4] This catalytic mechanism offers the potential to target proteins previously considered "undruggable."[2][3]
A critical component in the design of many potent PROTACs is the E3 ligase ligand. Among the most successfully utilized E3 ligases is Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex.[2][5][6] Ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide and its analogs, have proven highly effective at recruiting CRBN.[6][7] 3-Aminopiperidine-2,6-dione hydrochloride serves as a pivotal building block for the synthesis of these CRBN ligands, with its glutarimide moiety being essential for binding to CRBN.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the development of CRBN-recruiting PROTACs.
Understanding the Key Players: CRBN and the PROTAC Mechanism
The efficacy of a CRBN-based PROTAC hinges on the precise orchestration of a multi-step intracellular process. The PROTAC molecule acts as a molecular bridge, bringing the target protein and the CRBN E3 ligase complex into close proximity.[3][4] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[3] A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[3] The PROTAC molecule is then released to engage another target protein, acting in a catalytic manner.[3]
Caption: PROTAC-mediated protein degradation workflow.
Cereblon itself is a fascinating protein, acting as a substrate receptor within the larger Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN) complex.[6] While its physiological roles are still being fully elucidated, it is known to be involved in various developmental processes.[7][8] The binding of IMiD-based ligands, and by extension PROTACs containing these warheads, modulates CRBN's substrate specificity, leading to the degradation of so-called "neosubstrates."[6] This phenomenon underscores the importance of careful PROTAC design to ensure selective degradation of the intended target protein and minimize off-target effects.[]
Physicochemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O₂ | [10][11] |
| Molecular Weight | 164.59 g/mol | [10][11] |
| Appearance | Solid | [10] |
| Melting Point | >245°C (decomposes) | [10] |
| Purity | Typically >95-98% (HPLC) | [10][12] |
| Storage | Store at 2-8°C or room temperature under an inert atmosphere.[13] | |
| Solubility | The hydrochloride salt form enhances solubility in polar solvents like water and DMF compared to the free base.[14] |
Safety and Handling Precautions
This compound requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][13]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[10][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[13][15] Wash hands thoroughly after handling.[10][13] Minimize dust generation.[10]
-
Spills: In case of a spill, clean up immediately using dry methods to avoid generating dust.[15][16] Collect the material in a suitable, sealed container for disposal.[15][16]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10][13]
-
Skin: Wash with plenty of soap and water.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: Rinse mouth with water. Consult a physician.[17]
-
Synthesis of a CRBN Ligand-Linker Conjugate: A Step-by-Step Protocol
The following protocol outlines a general procedure for the synthesis of a CRBN ligand-linker conjugate, a key intermediate in the creation of a PROTAC. This example demonstrates the coupling of this compound with a carboxylic acid-bearing linker.
Caption: General workflow for CRBN ligand-linker synthesis.
Materials and Reagents
-
This compound
-
Linker with a terminal carboxylic acid
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., DCM/Methanol or Ethyl Acetate/Hexanes)
Protocol
-
Reaction Setup: To a solution of the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Addition of CRBN Ligand Precursor: Add this compound (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired CRBN ligand-linker conjugate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
For alternative coupling strategies and linker attachment points, refer to the literature.[18][19][20]
Biochemical and Cellular Assays for PROTAC Evaluation
Once the final PROTAC molecule is synthesized, a series of biochemical and cellular assays are essential to characterize its activity and efficacy.
Biochemical Assays: Confirming Molecular Interactions
These assays are crucial for understanding the binding events that precede protein degradation.
| Assay Type | Purpose | Key Considerations |
| Fluorescence Polarization (FP) | To determine the binding affinity of the PROTAC to both the target protein and the E3 ligase independently (binary binding) and to assess the formation of the ternary complex.[21][22] | Requires a fluorescently labeled ligand or protein. It is a powerful tool for measuring binary and ternary binding affinities and cooperativity.[21] |
| Isothermal Titration Calorimetry (ITC) | A label-free method to directly measure the thermodynamic parameters of binding (affinity, enthalpy, entropy).[23] | Requires larger amounts of pure protein and can be lower throughput.[22] |
| Surface Plasmon Resonance (SPR) | Provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.[21] | Can provide insights into the stability of the ternary complex, which has been shown to correlate with degradation efficiency.[21][22] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A proximity-based assay to detect the formation of the ternary complex in a homogenous format, suitable for high-throughput screening.[24][25] | Requires specifically labeled binding partners (e.g., with donor and acceptor fluorophores).[24] |
| In Vitro Ubiquitination Assays | To confirm that the PROTAC can induce the ubiquitination of the target protein in a reconstituted system containing E1, E2, E3 ligase, ubiquitin, and ATP.[25][26] | Can be assessed by Western blot for the appearance of higher molecular weight ubiquitinated species of the target protein.[26] |
Cell-Based Assays: Measuring Protein Degradation and Phenotypic Effects
These assays evaluate the PROTAC's performance in a more physiologically relevant context.
| Assay Type | Purpose | Key Considerations |
| Western Blotting | The most common method to directly measure the reduction in the level of the target protein in cells treated with the PROTAC.[21][26][27] | Allows for the determination of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). Requires a specific and high-quality antibody for the target protein.[21] |
| Mass Spectrometry (MS)-based Proteomics | Provides an unbiased, global view of protein level changes, confirming on-target degradation and identifying potential off-target effects.[21][26] | A powerful tool for selectivity profiling.[26] |
| HiBiT/NanoBRET™ Target Engagement | Luminescence-based assays to quantify target protein levels and target engagement in live cells, suitable for high-throughput applications.[26][27] | Requires genetic tagging of the target protein.[27] |
| Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTT) | To assess the functional consequences of target protein degradation, such as anti-proliferative effects in cancer cells.[25][26][27] | Links protein degradation to a cellular phenotype. |
| Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining) | To determine if the degradation of the target protein induces programmed cell death.[25][26][27] | Important for understanding the mechanism of cell killing for anti-cancer PROTACs. |
| Cellular Thermal Shift Assay (CETSA) | To confirm target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon PROTAC binding.[23][28] | A label-free method to verify intracellular target binding.[28] |
| Permeability Assays (e.g., Caco-2, PAMPA) | To evaluate the ability of the PROTAC to cross cell membranes, a critical aspect of its drug-like properties.[21][22][23] | PROTACs are often large molecules, and poor permeability can be a significant challenge.[23] |
Conclusion and Future Perspectives
This compound is an indispensable chemical tool for the construction of PROTACs that recruit the CRBN E3 ligase. Its straightforward incorporation into bifunctional degraders has enabled the development of numerous potent and selective protein degraders, some of which are advancing in clinical trials.[] The protocols and methodologies outlined in this document provide a solid foundation for researchers to design, synthesize, and evaluate novel CRBN-based PROTACs. As the field of targeted protein degradation continues to evolve, a deep understanding of the chemistry of E3 ligase ligands and the intricate biology of the ubiquitin-proteasome system will be paramount in realizing the full therapeutic potential of this exciting technology.
References
- Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects... - ResearchGate.
- Cereblon E3 Ligase Pathway - Gosset.
- This compound | C5H9ClN2O2 | CID 134548 - PubChem.
- How PROTAC Degraders Work: Molecular Recognition and Design Principles.
- Introduction to PROTAC Technology and Design Services | Blog.
- Cereblon E3 ligase modulator - Wikipedia.
- Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations - ResearchGate.
- PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs.
- An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH.
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC.
- Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays | Request PDF - ResearchGate.
- (S)-3-Amino-piperidine-2,6-dione hydrochloride - Apollo Scientific.
- MSDS of (S)-3-aMino-piperidine-2,6-dione hydrochloride - Capot Chemical.
- The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - NIH.
- Cellular Assays for characterization of PROTAC activity and... - ResearchGate.
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry - ACS Publications.
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC - PubMed Central.
- Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione - Google Patents.
- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com.
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH.
- (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column - ResearchGate.
- The HPLC analytical approach of 3-amino piperidine - Google Patents.
- A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to PROTAC Technology and Design Services | Blog [aurigeneservices.com]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. researchgate.net [researchgate.net]
- 6. gosset.ai [gosset.ai]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [lgcstandards.com]
- 13. biosynth.com [biosynth.com]
- 14. benchchem.com [benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. capotchem.com [capotchem.com]
- 18. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Experimental Procedure for the Synthesis of Pomalidomide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pomalidomide
Pomalidomide (marketed as Pomalyst® and Imnovid®) is a third-generation immunomodulatory drug (IMiD) that has become a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1][2] It is an analog of thalidomide with a more potent antineoplastic and immunomodulatory profile.[3][4] The mechanism of action for pomalidomide is centered on its ability to bind to the cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival. This targeted protein degradation, along with anti-angiogenic effects and T-cell co-stimulation, underpins its clinical efficacy.
Given its therapeutic importance, access to reliable and efficient synthetic protocols is critical for both academic research into new derivatives and for process development in pharmaceutical manufacturing. This application note provides a detailed, field-proven experimental procedure for the synthesis of pomalidomide, emphasizing the chemical rationale behind each step to ensure reproducibility and high purity.
Overview of the Synthetic Strategy
The most common and practical synthetic route to pomalidomide is a multi-step process commencing from 3-nitrophthalic acid. The strategy involves three primary stages:
-
Formation of the Nitro-Substituted Intermediate: 3-Nitrophthalic acid is first converted to its more reactive anhydride. This anhydride is then condensed with 3-aminopiperidine-2,6-dione to form the key intermediate, 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.
-
Reduction of the Nitro Group: The nitro group on the isoindoline ring is selectively reduced to a primary amine. This transformation is the final chemical step in forming the pomalidomide molecule.
-
Purification: The crude product is purified through recrystallization to yield high-purity pomalidomide suitable for analytical and biological studies.
This workflow is depicted in the diagram below.
Caption: Synthetic workflow for Pomalidomide.
Detailed Experimental Protocols
PART A: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (Nitro Intermediate)
This two-step, one-pot procedure first converts 3-nitrophthalic acid to its anhydride, which is then immediately used for the condensation reaction.
Materials:
-
3-Nitrophthalic acid
-
Acetic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Triethylamine (TEA)
-
Glacial Acetic Acid
-
Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Protocol:
-
Anhydride Formation:
-
To a round-bottom flask, add 3-nitrophthalic acid (1.0 eq) and toluene. The toluene acts as an azeotropic solvent to remove water.
-
Add acetic anhydride (1.5 - 2.0 eq). Acetic anhydride is the dehydrating agent that facilitates the cyclization of the dicarboxylic acid to the anhydride.[6]
-
Heat the mixture to reflux (approx. 110-120°C) for 20-30 minutes. The completion of this step can be observed by the formation of a solid mass upon slight cooling.[6]
-
Cool the reaction mixture to room temperature. The 4-nitrophthalic anhydride product can be filtered and washed with toluene, or used directly in the next step.[6]
-
-
Condensation Reaction:
-
To a separate flask, charge glacial acetic acid, this compound (1.0 eq), and the 4-nitrophthalic anhydride (1.0 eq) from the previous step. Acetic acid serves as a polar protic solvent that facilitates the reaction.
-
Slowly add triethylamine (TEA) (1.1 eq) to the suspension while stirring. TEA is a base used to neutralize the hydrochloride salt of the aminoglutarimide, liberating the free amine for the nucleophilic attack on the anhydride.[1][6]
-
Heat the reaction mixture to reflux (approx. 118°C) for several hours (typically 4-10 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid and salts, and then with a small amount of cold methanol.
-
Dry the yellow solid product under vacuum to yield the nitro-intermediate.
-
PART B: Reduction of Nitro Intermediate to Pomalidomide
This step involves the catalytic hydrogenation of the nitro group to the crucial amino group.
Materials:
-
2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
-
10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)
-
Methanol or Dimethylformamide (DMF)
-
Hydrogen source (H₂ gas cylinder or balloon)
-
Hydrogenation vessel (e.g., Parr shaker or flask with balloon)
Protocol:
-
Reaction Setup:
-
In a suitable hydrogenation vessel, suspend the nitro-intermediate (1.0 eq) in methanol or DMF.[1][6]
-
Carefully add 10% Pd/C catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material.
-
Causality: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups to amines under mild conditions, leaving the imide and glutarimide rings intact.[7]
-
-
Hydrogenation:
-
Seal the vessel and purge the system with nitrogen, followed by hydrogen gas to create an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (a balloon is sufficient for small-scale synthesis, while a pressure reactor is used for larger scales, e.g., 1.0 MPa).[1]
-
Stir the reaction vigorously at room temperature for 30 minutes to a few hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during filtration.
-
Wash the Celite pad with additional solvent (methanol or DMF).
-
Concentrate the filtrate under reduced pressure to obtain the crude pomalidomide as a solid.
-
PART C: Purification of Pomalidomide
High purity is essential for any pharmaceutical compound. Recrystallization is a standard and effective method.
Materials:
-
Crude Pomalidomide
-
Dimethylsulfoxide (DMSO)
-
Methanol or Acetone (as anti-solvent)
-
Beaker, magnetic stirrer, and filtration apparatus
Protocol:
-
Dissolution:
-
In a beaker, dissolve the crude pomalidomide in a minimal amount of DMSO with gentle heating (60-65°C).[8] DMSO is a suitable solvent due to its high dissolving power for pomalidomide at elevated temperatures.
-
-
Crystallization:
-
Cool the solution to room temperature (25-30°C).
-
Slowly add an anti-solvent such as methanol or acetone while stirring.[8] The anti-solvent reduces the solubility of pomalidomide, inducing crystallization of the pure compound.
-
Continue stirring for 1-2 hours to maximize the precipitation of the solid.
-
-
Isolation and Drying:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the solid with the anti-solvent (methanol or acetone) to remove residual DMSO and impurities.
-
Dry the final product under vacuum at 55-60°C to obtain pure pomalidomide as a yellow crystalline solid.[8] The purity should be verified by HPLC, typically achieving >99.5%.[1][8]
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this synthetic procedure.
| Parameter | Step 1 (Condensation) | Step 2 (Reduction) | Step 3 (Purification) | Overall |
| Key Reagents | 3-Nitrophthalic Acid, 3-Aminopiperidine-2,6-dione HCl | Nitro-Intermediate, 10% Pd/C | Crude Pomalidomide, DMSO | - |
| Solvent | Glacial Acetic Acid | Methanol or DMF | DMSO / Methanol | - |
| Temperature | Reflux (~118°C) | Room Temperature | 65°C then RT | - |
| Reaction Time | 4 - 10 hours | 0.5 - 3 hours | 1 - 2 hours (crystallization) | - |
| Typical Yield | ~90% | ~90-95% | ~80-90% | ~65-75%[1][9] |
| Purity (Post-Step) | >95% (Crude) | >98% (Crude) | >99.5% (HPLC)[1] | >99.5% (HPLC) |
Characterization
The identity and purity of the synthesized pomalidomide should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and quantify any impurities.[10]
-
Nuclear Magnetic Resonance (¹H NMR): To confirm the chemical structure. The spectrum should show characteristic peaks for the aromatic protons, the glutarimide ring protons, and the newly formed amine group.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₁₃H₁₁N₃O₄, M.W. 273.24 g/mol ).[3]
Conclusion
The described three-stage synthesis provides a robust, scalable, and efficient route to high-purity pomalidomide. By starting from readily available 3-nitrophthalic acid, this protocol employs well-understood chemical transformations, including anhydride formation, condensation, and catalytic hydrogenation. The rationale behind reagent selection and reaction conditions has been detailed to provide researchers with a comprehensive understanding of the process. The final purification step ensures the product meets the high-purity standards required for pharmaceutical research and development. This method is cost-effective and avoids the use of overly toxic or hazardous reagents, making it suitable for both laboratory-scale synthesis and industrial process development.[1]
References
- Li, J., et al. (2016). New synthesis route for the preparation of pomalidomide. Synthetic Communications.
- Taylor & Francis Online. (2016). New synthesis route for the preparation of pomalidomide.
- PubMed Central. (2021). Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment.
- Google Patents. (2020). CN110790746B - Synthesis process for continuously preparing pomalidomide by using microchannel reactor.
- Chemical Communications (RSC Publishing). (2021). Rapid Synthesis of Pomalidomide-Conjugates in Minutes via Temperature Elevation and Delayed Feeding.
- PubChem - NIH. Pomalidomide | C13H11N3O4 | CID 134780.
- Google Patents. (2017). US20170260157A1 - Process for preparation and purification of pomalidomide.
- Google Patents. (2017). WO2017221261A1 - Process for the preparation of pomalidomide and its purification.
- Google Patents. (2016). US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification.
- Google Patents. (2014). CN104016967A - Synthetic method of pomalidomide.
- ResearchGate. (2021). Synthetic routes available for the preparation of pomalidomide derivatives.
- European Patent Office. (2014). IMPROVED PROCESS FOR THE PREPARATION OF POMALIDOMIDE AND ITS PURIFICATION - EP 3074383 B1.
- ResearchGate. (2023). Identification and characterization of related substances in pomalidomide by hyphenated LC–MS techniques.
- ResearchGate. (2021). Synthesis, Identification and Charcaterization of Potential impurities of Pomalidomide.
- Wikipedia. Thalidomide.
- ResearchGate. (2023). Determination of the Physical and Chemical Properties of Pomalidomide (Form A).
- Google Patents. (2013). CN103275062A - Purification method for Pomalidomide.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pomalidomide synthesis - chemicalbook [chemicalbook.com]
- 6. WO2017221261A1 - Process for the preparation of pomalidomide and its purification - Google Patents [patents.google.com]
- 7. Synthesis and pharmacological evaluation of pomalidomide derivatives useful for Sickle Cell Disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Development of Novel CRBN-Recruiting PROTACs
Prepared by: Gemini, Senior Application Scientist
Introduction: The Dawn of Targeted Protein Degradation with CRBN-Recruiting PROTACs
The landscape of modern therapeutics is undergoing a paradigm shift, moving beyond simple inhibition to actively commanding cellular machinery for disease intervention. At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically, hijacking the cell's own ubiquitin-proteasome system (UPS) to tag target proteins for destruction.[2][3] This offers the potential to target proteins previously considered "undruggable" and overcome resistance mechanisms associated with conventional inhibitors.[2]
A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[] The simultaneous binding of the PROTAC to both the POI and the E3 ligase induces the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.
Among the ~600 E3 ligases in the human proteome, Cereblon (CRBN) has emerged as one of the most widely and successfully utilized for PROTAC development.[3][6] CRBN functions as the substrate receptor for the Cullin 4-RING E3 ligase (CRL4^CRBN^) complex.[7][8] The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs bind directly to CRBN opened the door to its exploitation in targeted protein degradation.[7][][10] PROTACs built with CRBN ligands benefit from their favorable physicochemical properties, such as smaller size and better drug-like characteristics compared to ligands for other E3 ligases like VHL.[][][11]
This guide provides a comprehensive overview of the principles and methodologies for designing, synthesizing, and evaluating novel CRBN-recruiting PROTACs. We will delve into the critical aspects of ligand selection, linker optimization, and the analytical techniques required to validate the formation of the ternary complex and subsequent cellular degradation, providing researchers with the foundational knowledge and practical protocols to accelerate their drug discovery efforts.
Section 1: The Architectural Blueprint of a CRBN-Recruiting PROTAC
The efficacy of a CRBN-recruiting PROTAC is not merely the sum of its parts but a result of the synergistic interplay between its three architectural components. A thoughtful design of each element is paramount to achieving potent and selective protein degradation.
The CRBN Ligand: An Anchor to the Degradation Machinery
The choice of the CRBN-recruiting ligand is a critical first step. The most established ligands are derived from the IMiD class of molecules.[][11]
-
Thalidomide, Lenalidomide, and Pomalidomide: These are the foundational scaffolds for CRBN-based PROTACs.[10] They bind to a hydrophobic pocket in CRBN, and upon doing so, can modulate the substrate specificity of the CRL4^CRBN^ complex.[][7] This inherent "molecular glue" activity means that even the CRBN ligand alone can induce the degradation of certain native substrates (neosubstrates) like IKZF1 and GSPT1, which can be a source of off-target effects.[]
-
Novel CRBN Ligands: To overcome the limitations of IMiDs, such as potential off-target effects and chemical instability, research has focused on developing new CRBN binders.[12] Phenyl dihydrouracil derivatives, for example, have emerged as a promising alternative that lacks the chiral center and associated racemization issues of thalidomide-based ligands.[] Other strategies involve modifying the IMiD scaffold, such as adding a methoxy group, to block the recruitment of neosubstrates without compromising CRBN binding.[]
| CRBN Ligand Type | Key Characteristics | Common Scaffolds | Considerations |
| Immunomodulatory (IMiDs) | Well-established, potent CRBN binders. | Thalidomide, Lenalidomide, Pomalidomide | Potential for off-target neosubstrate degradation; chiral center can lead to racemization.[][] |
| Novel Non-IMiD Ligands | Designed to improve properties like selectivity and stability. | Phenyl Dihydrouracil Derivatives, Benzamides | May require more extensive validation; can offer improved selectivity profiles.[][12] |
The POI Ligand: The Targeting Warhead
The POI ligand provides the specificity for the PROTAC. Any molecule with a sufficient binding affinity for the target protein can potentially be used as a warhead. This is a key advantage of the PROTAC technology; it is not restricted to potent enzyme inhibitors. Even ligands that bind to allosteric sites or have only moderate affinity can be successfully converted into potent degraders.[1] The primary consideration is selecting a ligand with a known or predictable exit vector—a position on the molecule where the linker can be attached without disrupting binding to the POI.
The Linker: The Critical Bridge
The linker is arguably the most critical and least predictable component of PROTAC design. It is not merely a passive spacer but plays an active role in dictating the PROTAC's efficacy. The linker's length, composition, and attachment points influence:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow the POI and CRBN to come together in a productive orientation for ubiquitination. An unfavorable linker can create steric clashes or an unstable ternary complex, leading to poor degradation.[1][13]
-
Physicochemical Properties: PROTACs are often large molecules that violate traditional "rule-of-five" guidelines for drug-likeness. The linker composition (e.g., using PEG chains or aliphatic carbons) significantly impacts solubility, cell permeability, and metabolic stability.[14]
Due to the empirical nature of linker optimization, a systematic approach involving the synthesis of a library of PROTACs with varying linker lengths and compositions is standard practice.[1]
Section 2: The PROTAC Development Workflow: From Concept to Cellular Activity
The development of a novel CRBN-recruiting PROTAC is an iterative process of design, synthesis, and evaluation. A well-structured workflow ensures that each stage informs the next, leading to the efficient identification of potent and selective degraders.
Protocol 2.1: Convergent Synthesis of a PROTAC Molecule
A convergent, modular synthetic approach is typically employed for PROTAC synthesis. This involves preparing the POI ligand and the CRBN ligand with appropriate linker attachment handles separately, followed by a final coupling step.[15]
Objective: To synthesize a PROTAC molecule by coupling a CRBN ligand-linker intermediate with a POI ligand.
Materials:
-
CRBN ligand with an amine- or alkyne-terminated linker (e.g., Pomalidomide-linker-NH2).
-
POI ligand with a carboxylic acid or azide handle.
-
Coupling reagents (e.g., HATU, HOBt) or Click chemistry reagents (e.g., Copper(II) sulfate, sodium ascorbate).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification system (e.g., HPLC).
-
Analytical instruments (e.g., LC-MS, NMR).
Procedure (Amide Coupling Example):
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add coupling reagents HATU (1.2 eq) and a base such as DIPEA (2.0 eq). Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the CRBN ligand-linker-amine intermediate (1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.[15]
Expert Insight: The choice of linker chemistry is crucial. While amide bonds are common, they can sometimes negatively impact permeability.[14] Alternative chemistries like click reactions (CuAAC) or ether linkages should be considered as part of the library synthesis to explore a wider chemical space.
Section 3: Biophysical and Biochemical Characterization
Before moving into cellular assays, it is essential to confirm that the synthesized PROTAC can engage its intended targets and, most importantly, form a stable ternary complex. The stability of this trimolecular assembly is often more predictive of degradation efficacy than the binary binding affinities of the individual ligands.[14][16]
Protocol 3.1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC is the gold standard for characterizing binding thermodynamics.[16] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]
Objective: To measure the binding affinity and thermodynamics of the PROTAC to CRBN in the presence and absence of the POI, thereby determining cooperativity.
Materials:
-
Isothermal Titration Calorimeter (e.g., MicroCal ITC200).
-
Purified recombinant POI protein.
-
Purified recombinant CRBN/DDB1 complex.
-
Synthesized PROTAC.
-
ITC Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP), degassed.
Procedure:
-
Binary Titration (PROTAC into CRBN):
-
Prepare solutions: Load the ITC syringe with ~400 µM PROTAC. Fill the sample cell with ~20 µM CRBN/DDB1 complex. Use buffer for all dilutions.
-
Set experimental parameters: 25°C, 19 injections of 2 µL each, 150-second spacing, 750 rpm stirring speed.
-
Perform the titration and analyze the data to determine Kd(CRBN).
-
-
Ternary Titration (PROTAC into CRBN + POI):
-
Prepare solutions: Load the ITC syringe with ~400 µM PROTAC. Fill the sample cell with ~20 µM CRBN/DDB1 complex and a saturating concentration (e.g., 5-10x Kd(POI)) of the POI.
-
Perform the titration using the same parameters as the binary experiment.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding) to obtain Kd, ΔH, and n.[19]
-
Calculate the cooperativity factor (α) using the formula: α = Kd(binary) / Kd(ternary) .
-
An α > 1 indicates positive cooperativity (the presence of the POI enhances PROTAC binding to CRBN).
-
An α < 1 indicates negative cooperativity.
-
An α ≈ 1 indicates no cooperativity.
-
-
Expert Insight: Positive cooperativity is a highly desirable feature in a PROTAC, as it signifies the formation of a stable ternary complex driven by favorable protein-protein interactions.[20] ITC provides the most complete thermodynamic picture of this interaction.[16][21]
Protocol 3.2: Fluorescence Polarization (FP) for High-Throughput Binding Analysis
FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16][22] It is well-suited for higher-throughput screening of PROTAC libraries to rank-order compounds based on binding.[23][24]
Objective: To determine the binding affinity of a PROTAC for its target protein using a competition assay format.
Materials:
-
Fluorescently labeled tracer (a known binder for the POI).
-
Purified recombinant POI protein.
-
Synthesized PROTAC library.
-
Microplate reader with FP capabilities.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
Procedure:
-
Determine the optimal concentration of POI protein and fluorescent tracer by performing a saturation binding experiment. Aim for a concentration of POI that gives a good assay window (e.g., 100-150 mP shift) and is at or below the Kd of the tracer.
-
Prepare a serial dilution of the PROTAC compounds in assay buffer.
-
In a 384-well plate, add the POI protein and fluorescent tracer at their pre-determined optimal concentrations to all wells.
-
Add the serially diluted PROTAC compounds to the wells. Include controls for no inhibitor (high polarization) and no protein (low polarization).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.[25]
-
Plot the mP values against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 can be converted to a Ki value using the Cheng-Prusoff equation.
Expert Insight: While ITC provides detailed thermodynamic data, FP is more amenable to screening a library of PROTACs to quickly identify promising candidates for further characterization.[16] The same principle can be applied to characterize ternary complex formation by pre-incubating the PROTAC with one protein partner before titrating in the second.[16]
| Technique | Principle | Key Outputs | Throughput | Pros | Cons |
| ITC | Measures heat change upon binding | Kd, ΔH, ΔS, Stoichiometry (n) | Low | Gold standard, label-free, full thermodynamic profile.[16][17] | High protein consumption, low throughput.[16] |
| FP/FRET | Measures change in light polarization or energy transfer | IC50 / Kd | High | Low sample consumption, high-throughput compatible.[16][23] | Requires fluorescent labels, indirect measurement. |
| SPR/BLI | Measures change in refractive index at a surface | Kd, kon, koff | Medium | Real-time kinetics, label-free.[16] | Requires protein immobilization, potential for artifacts. |
Section 4: Cellular and Functional Evaluation
The ultimate test of a PROTAC is its ability to induce potent, selective, and mechanism-dependent degradation of the target protein within a cellular context.
Protocol 4.1: Western Blotting for Target Degradation Assessment
Western blotting is the most common and straightforward method for directly visualizing and quantifying the loss of a target protein.[15]
Objective: To determine the concentration- and time-dependent degradation of a POI following PROTAC treatment.
Materials:
-
PROTAC compound stock solution in DMSO.
-
Cell culture media and reagents.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer system (wet or semi-dry).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Dose-Response: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed time (e.g., 18 hours).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the approximate DC50 from the dose-response experiment) and harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize samples to the same total protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imager.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Plot the normalized intensity against PROTAC concentration or time to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[28]
Protocol 4.2: HiBiT Assay for High-Throughput Degradation Kinetics
The HiBiT system is a powerful bioluminescence-based method for quantifying protein levels in real-time.[29][30] It involves inserting an 11-amino acid HiBiT tag into the endogenous POI locus using CRISPR/Cas9.[31] This tagged protein produces a luminescent signal when complemented with the LgBiT subunit, providing a highly sensitive and quantitative readout of protein abundance.[32]
Objective: To measure the kinetics of PROTAC-induced protein degradation in live cells.
Materials:
-
CRISPR-edited cell line endogenously expressing HiBiT-tagged POI.
-
LgBiT protein or expression vector.
-
Nano-Glo® Live Cell Reagent.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer plate reader.
Procedure:
-
Seed the HiBiT-POI cells in a white assay plate.
-
Prepare a serial dilution of the PROTAC compound.
-
Add the Nano-Glo® Live Cell substrate and the PROTAC dilutions to the cells.
-
Immediately place the plate in a luminometer pre-heated to 37°C.
-
Measure luminescence kinetically over a period of 24 hours, taking readings every 15-30 minutes.
-
Data Analysis: Normalize the luminescence signal to the time-zero reading for each well. Plot the normalized signal over time to visualize degradation kinetics. From this data, key parameters like the degradation rate (kdeg), DC50, and Dmax can be calculated.[32]
Protocol 4.3: Mechanistic Validation (Rescue Experiments)
To confirm that the observed protein loss is due to the intended PROTAC mechanism, "rescue" experiments are essential.[27]
Objective: To demonstrate that POI degradation is dependent on the proteasome and the CRBN E3 ligase.
Procedure:
-
Seed cells in 6-well plates.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 or 1 µM Carfilzomib) or a neddylation inhibitor (which inactivates Cullin-RING ligases, e.g., 1 µM MLN4924) for 1-2 hours.[1][27]
-
Add the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC50).
-
CRBN Competition: Pre-treat cells with an excess of a free CRBN ligand (e.g., 10 µM Pomalidomide) for 1-2 hours.[27]
-
Add the PROTAC.
-
Incubate for the standard treatment duration (e.g., 18 hours).
-
Harvest lysates and analyze POI levels by Western blot as described in Protocol 4.1.
Expected Outcome: Successful degradation will be blocked or "rescued" in the presence of the inhibitors or the competing CRBN ligand, confirming that the PROTAC acts through the CRL4^CRBN^-proteasome pathway.
Protocol 4.4: Proteomics for Selectivity Profiling
A critical attribute of a good PROTAC is selectivity. Mass spectrometry-based global proteomics is the definitive method to assess what other proteins, besides the intended target, are degraded upon PROTAC treatment.[2][20]
Objective: To identify on-target and off-target effects of a PROTAC across the entire proteome.
Procedure:
-
Treat cells with the PROTAC (at a relevant concentration) and a vehicle control (DMSO) for a short duration (e.g., 6-8 hours) to enrich for direct degradation events.[1]
-
Harvest cells and prepare lysates.
-
Perform protein digestion (e.g., using trypsin) to generate peptides.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform differential expression analysis to identify proteins whose abundance is significantly decreased in the PROTAC-treated samples compared to the control.
-
Data Visualization: A volcano plot is typically used to visualize the results, plotting the log2 fold change in protein abundance against the -log10 p-value. Significantly downregulated proteins will appear in the bottom-left quadrant.[2]
Expert Insight: This unbiased approach is crucial for building a safety profile for a lead PROTAC candidate and can reveal unexpected biology. It helps distinguish between a highly selective degrader and a promiscuous one, guiding further optimization efforts.[33]
Conclusion
The development of novel CRBN-recruiting PROTACs represents a powerful strategy in modern drug discovery, offering a path to target challenging disease-related proteins. Success in this field hinges on a rational, iterative design process coupled with a robust suite of analytical methods. By carefully selecting and optimizing the three core components—the POI ligand, the CRBN ligand, and the linker—and by rigorously validating each candidate through biophysical, biochemical, and cellular assays, researchers can efficiently advance new degraders. The protocols and insights provided in this guide offer a comprehensive framework for navigating the complexities of PROTAC development, from initial design to mechanistic validation, ultimately enabling the creation of potent, selective, and transformative new medicines.
References
- A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System.
- Thalidomide Analogs and Other CRBN Ligands in PROTACs. BOC Sciences.
- Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
- Development of FBXO22 Degraders and the Recruitment Ligand 2-Pyridinecarboxyaldehyde (2-PCA). Journal of the American Chemical Society.
- Targeted protein degradation (via PROTACs, molecular glues, etc.)
- PROTAC Design - CRBN Ligand Modific
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews (RSC Publishing). [Link]
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degrad
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science.
- Targeted Protein Degradation: Design Consider
- Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader. PMC - PubMed Central.
- Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead.
- Developments of CRBN-based PROTACs as potential therapeutic agents.
- Protein degraders - from thalidomide to new PROTACs. PubMed. [Link]
- Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]
- PROTACs: proteolysis-targeting chimeras. BMG Labtech. [Link]
- PROTAC-Induced Proteolytic Targeting. PMC - NIH. [Link]
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- PROTACs improve selectivity for targeted proteins. ScienceOpen. [Link]
- A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. [Link]
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PubMed. [Link]
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- The Simple Way to Targeted Protein Degrad
- High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed. [Link]
- Isothermal Titration Calorimetry in Bioc
- Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]
- Cell-based PROTAC screening for cancer drug discovery. AACR Journals. [Link]
- Examples of proteolysis targeting chimeras characterized by the fluorescence polarization assay.
- Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
- Fluorescence Polariz
Sources
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. tandfonline.com [tandfonline.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 20. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 29. Target Degradation [promega.com]
- 30. HiBiT Protein Tagging Technology [promega.kr]
- 31. promegaconnections.com [promegaconnections.com]
- 32. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
Application Notes and Protocols: 3-Aminopiperidine-2,6-dione Hydrochloride in Anti-Cancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 3-aminopiperidine-2,6-dione hydrochloride, a pivotal building block in the synthesis of modern anti-cancer therapeutics. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of its utility, focusing on its role in the creation of Cereblon E3 ligase modulators (CELMoDs), including the renowned immunomodulatory drugs (IMiDs®) and versatile Proteolysis Targeting Chimeras (PROTACs). We will explore the causality behind its selection in drug design, provide detailed, field-tested synthetic protocols, and present data in a clear, actionable format to empower researchers in their drug discovery and development endeavors.
Introduction: The Central Role of a Privileged Scaffold
The 3-aminopiperidine-2,6-dione moiety, often referred to as the "glutarimide" core, is a cornerstone of some of the most significant advancements in oncology over the past two decades. Its incorporation into molecules like thalidomide and its more potent, better-tolerated analogs, lenalidomide and pomalidomide, transformed the treatment landscape for multiple myeloma and other hematological malignancies.[1] These molecules, collectively known as immunomodulatory drugs (IMiDs), exert their pleiotropic anti-cancer effects through a novel mechanism: hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3][4]
The discovery that the glutarimide moiety of these drugs binds directly to CRBN was a watershed moment in chemical biology and drug discovery.[4] It revealed that these small molecules act as "molecular glues," inducing the degradation of specific target proteins that are not the natural substrates of the CRBN E3 ligase.[4] This paradigm-shifting mechanism has since been harnessed to develop a new class of therapeutics called Proteolysis Targeting Chimeras (PROTACs), which utilize the this compound as a CRBN-binding ligand to target a wide array of disease-causing proteins for degradation.[5][6]
This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize this compound in the synthesis of both established and novel anti-cancer agents.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic efficacy of agents derived from 3-aminopiperidine-2,6-dione is intrinsically linked to their ability to modulate the function of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex, for which Cereblon (CRBN) serves as a substrate receptor.[4][7]
2.1. The CRL4CRBN E3 Ligase Complex
The CRL4CRBN complex is a key component of the ubiquitin-proteasome system (UPS), the cell's primary machinery for degrading unwanted or damaged proteins. In its native state, CRL4CRBN recognizes and ubiquitinates specific substrate proteins, marking them for destruction by the proteasome.
2.2. The "Molecular Glue" Concept
IMiDs, containing the 3-aminopiperidine-2,6-dione core, bind to a specific pocket on CRBN.[4][7] This binding event alters the substrate specificity of the CRL4CRBN complex, inducing the recruitment of "neo-substrates"—proteins that would not normally be targeted by this E3 ligase.[4] In the context of multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][5]
The subsequent ubiquitination and proteasomal degradation of Ikaros and Aiolos lead to a cascade of downstream effects, including:
-
Direct anti-proliferative effects on myeloma cells.[8][9][10]
-
Immunomodulatory effects , such as the enhancement of T-cell and Natural Killer (NK) cell activity.[2][8]
-
Anti-angiogenic properties .[8]
The following diagram illustrates the mechanism of action of IMiDs:
IMiD-mediated protein degradation pathway.
Synthetic Protocols: From Building Block to Bioactive Molecule
The hydrochloride salt of 3-aminopiperidine-2,6-dione is the preferred starting material for many synthetic routes due to its stability and ease of handling. The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and final products.
3.1. Synthesis of Pomalidomide: A Representative IMiD
Pomalidomide is a third-generation IMiD with potent anti-myeloma activity. Its synthesis from this compound is a well-established process. One efficient route involves the condensation with a nitro-substituted phthalic anhydride derivative, followed by reduction of the nitro group.[11][12]
Protocol 1: Synthesis of 4-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Pomalidomide Precursor) [12]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 164.59 | (Specify amount) |
| 3-Nitrophthalic anhydride | 1.0 | 193.11 | (Calculate amount) |
| Acetic Acid | Solvent | 60.05 | (Specify volume) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and 3-nitrophthalic anhydride.
-
Add glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux and maintain for the specified time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of solution. Isolate the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the 4-nitro substituted thalidomide analog.
Protocol 2: Reduction to Pomalidomide [11]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | 1.0 | 317.24 | (Specify amount) |
| 10% Palladium on Carbon (Pd/C) | Catalytic | - | (Specify weight %) |
| Methanol | Solvent | 32.04 | (Specify volume) |
Procedure:
-
Suspend the 4-nitro intermediate in methanol in a hydrogenation vessel.
-
Carefully add the 10% Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas (e.g., 1.0 MPa) and stir at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude pomalidomide.
-
The product can be further purified by recrystallization.
A simplified workflow for pomalidomide synthesis is depicted below:
Pomalidomide synthesis workflow.
3.2. Synthesis of Lenalidomide: A Second-Generation IMiD
The synthesis of lenalidomide follows a similar logic, involving the reaction of this compound with a suitable electrophile, followed by a reduction step.[13][14][15]
Protocol 3: Synthesis of (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione (Lenalidomide Nitro Precursor) [13][14]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.1 | 164.59 | (Calculate amount) |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 1.0 | 274.06 | (Specify amount) |
| Sodium Bicarbonate | 2.6 | 84.01 | (Calculate amount) |
| N,N-Dimethylformamide (DMF) | Solvent | 73.09 | (Specify volume) |
Procedure:
-
In a reaction vessel, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate and this compound in DMF.
-
Add sodium bicarbonate to the mixture with stirring.
-
Heat the reaction to 50-60°C and maintain for 2-3 hours.[15]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and proceed with workup and purification as described in the cited literature.
Protocol 4: Reduction to Lenalidomide [15][16]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Lenalidomide Nitro Precursor | 1.0 | 289.24 | (Specify amount) |
| Iron Powder | 7.6 | 55.85 | (Calculate amount) |
| Acetic Acid | 14.8 | 60.05 | (Calculate amount) |
| Water/Ethanol | Solvent | - | (Specify volume) |
Procedure:
-
A mixture of water, acetic acid, and ethanol is prepared in a reactor.
-
The lenalidomide nitro precursor and iron powder are added.
-
The system is heated to 65-75°C and stirred for 3-4 hours.[15]
-
The reaction mixture is filtered while hot, and the filtrate is cooled to induce crystallization.
-
The solid product is collected by filtration, washed, and dried to yield lenalidomide.
Analytical Characterization
Rigorous analytical characterization is crucial to ensure the purity and identity of the synthesized compounds.
| Analytical Technique | Purpose | Expected Outcome |
| HPLC | Purity assessment and quantification. | Sharp, single peak corresponding to the desired product with purity >99%.[11][16] |
| LC-MS | Molecular weight confirmation. | Mass spectrum showing the [M+H]+ ion corresponding to the calculated molecular weight. |
| NMR (¹H and ¹³C) | Structural elucidation. | Spectra consistent with the proposed chemical structure, with correct chemical shifts, integrations, and coupling patterns. |
| Chiral HPLC | Enantiomeric purity determination for chiral compounds. | Separation of enantiomers to determine the enantiomeric excess (e.e.%).[17] |
Safety and Handling
This compound and its derivatives are potent biologically active molecules and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and a face shield.[18][19][20]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[18][19]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][20]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[18]
Conclusion
This compound is more than just a chemical reagent; it is a key that has unlocked a new paradigm in cancer therapy. Its ability to engage the Cereblon E3 ligase has paved the way for the development of molecular glues and PROTACs, offering novel strategies to target previously "undruggable" proteins. A thorough understanding of its mechanism of action, coupled with robust and reproducible synthetic protocols, is essential for any researcher aiming to innovate in this exciting field. The protocols and data presented in this guide are intended to serve as a valuable resource for the synthesis and application of this critical anti-cancer pharmacophore.
References
- Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC. (n.d.).
- New synthesis route for the preparation of pomalidomide. (2016). Taylor & Francis Online.[Link]
- Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs. (2021). Frontiers in Immunology.[Link]
- A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function. (2014). The FASEB Journal.[Link]
- Mechanism of action of Immunomodulatory drugs (IMiDs): Immunomodulatroy... (n.d.).
- Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. (2011). Mayo Clinic Proceedings.[Link]
- Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma. (2011). PubMed.[Link]
- Cereblon E3 ligase modul
- Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. (2018). Journal of Biological Chemistry.[Link]
- Development of Analogs of Thalidomide. (n.d.). Encyclopedia.pub.[Link]
- Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Chemical Society Reviews.[Link]
- De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2019). Journal of Medicinal Chemistry.[Link]
- A New Synthesis Route for the Preparation of Pomalidomide. (2016).
- Schematic representation for the synthesis of lenalidomide. (n.d.).
- Improved Process for the Preparation of Pomalidomide and its Purification. (2016).
- Alternative synthesis of lenalidomide. (2022).
- A Novel Green Synthesis of Thalidomide and Analogs. (2014).
- METHOD FOR PREPARING LENALIDOMIDE. (2019).
- Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. (2022). Taylor & Francis Online.[Link]
- (S)-3-aMino-piperidine-2,6-dione hydrochloride. (n.d.). Capot Chemical.[Link]
- Facile Synthesis of an Azido-Labeled Thalidomide Analogue. (2022).
- Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. (1998). PubMed.[Link]
- Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. (2021). PubMed.[Link]
- preparation of lenalidomide. (2016).
- Process for the preparation of lenalidomide. (2015).
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022).
- The HPLC analytical approach of 3-amino piperidine. (2016).
- Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. (2019).
- This compound | CAS 24666-56-6. (n.d.). Veeprho.[Link]
- Recent Advances in the Development of Pro-PROTAC for Selective Protein Degrad
- This compound CAS 24666-56-6. (n.d.). Home Sunshine Pharma.[Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019).
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022).
- Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (2021).
Sources
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. patents.justia.com [patents.justia.com]
- 17. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biosynth.com [biosynth.com]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 20. aksci.com [aksci.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Phthalimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Phthalimide Moiety in Modern Drug Discovery
The phthalimide scaffold, characterized by its isoindoline-1,3-dione core, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique chemical properties, including hydrophobicity that allows for passage across biological membranes, a hydrogen bonding subunit, and an aromatic hydrophobic region, contribute to its diverse biological activities.[1] Phthalimide derivatives have demonstrated a wide array of therapeutic applications, including anti-inflammatory, anticancer, immunomodulatory, and antimicrobial effects.[1][2][3]
Historically, the Gabriel synthesis established the utility of phthalimide as a robust protecting group for primary amines, preventing over-alkylation and enabling the synthesis of complex molecules like amino acids and peptides.[4][5] More recently, the discovery that thalidomide and its analogs (lenalidomide and pomalidomide) bind to the Cereblon (CRBN) E3 ubiquitin ligase has revolutionized the field.[6][7][8] This has led to the development of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that recruit CRBN to induce the degradation of specific target proteins.[6][7][9][10][11][12][13][14] Phthalimide-based PROTACs represent a paradigm shift in pharmacology, moving from target inhibition to targeted elimination.[6][7][10][11][12][13][14]
This guide provides a comprehensive overview of the synthesis of phthalimide conjugates, offering detailed, step-by-step protocols for key synthetic transformations. We will delve into the underlying principles of these reactions, providing insights into the rationale behind experimental choices and offering practical guidance for the successful synthesis and characterization of these important molecules.
I. Foundational Synthesis of the Phthalimide Core
The synthesis of the phthalimide scaffold itself is a fundamental starting point. A common and efficient method involves the condensation of phthalic anhydride with an amine source.
Protocol 1: Microwave-Assisted Synthesis of Phthalimide from Phthalic Anhydride and Urea
This method offers a rapid, solvent-free, and high-yielding approach to the phthalimide core.[15] The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.[6][15]
Rationale: Urea serves as a convenient source of ammonia in this reaction. Upon heating, it decomposes to ammonia and isocyanic acid. The in-situ generated ammonia then reacts with phthalic anhydride. The addition of a high-dielectric solvent like DMF can facilitate the absorption of microwave energy and accelerate the reaction.
Experimental Protocol:
-
In a mortar and pestle, thoroughly grind 0.01 mol of phthalic anhydride with 0.01 mol of urea for 1 minute.
-
Transfer the mixture to a 50 mL beaker and add 5 drops of dimethylformamide (DMF).
-
Cover the beaker with a watch glass and place it in a commercial microwave oven.
-
Irradiate the mixture at 700 W for the appropriate time (typically 30-60 seconds, monitor for solidification).
-
After the reaction is complete (the mixture solidifies and puffs up), allow the flask to cool to room temperature.[16]
-
Add 12.5 mL of water to the solidified mass to break it up and dissolve any unreacted urea.[16]
-
Collect the solid product by vacuum filtration and wash with a 5% sodium carbonate solution to remove any remaining phthalic anhydride.
-
Dry the product in a vacuum oven at 45°C. The resulting phthalimide is typically of high purity.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Phthalic Anhydride | 148.12 | 1.48 | 0.01 |
| Urea | 60.06 | 0.60 | 0.01 |
II. The Gabriel Synthesis and its Modern Applications
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, utilizing the phthalimide anion as a protected amine equivalent.[4][5][17][18][19][20] This prevents the overalkylation often observed when using ammonia or primary amines directly in SN2 reactions.[4]
Logical Workflow for Gabriel Synthesis
Caption: General workflow for conjugating a phthalimide derivative to a protein.
Experimental Protocol:
Step 1: Activation of the Phthalimide Derivative
-
Dissolve the phthalimide derivative containing a carboxylic acid (1.0 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq), and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DMF or DMSO.
-
Incubate the reaction mixture at room temperature for 1-2 hours to generate the NHS-ester.
Step 2: Protein Conjugation
-
Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.
-
Add the activated phthalimide-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
Step 3: Quenching and Purification
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of ~50 mM. Incubate for 30 minutes.
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Characterization of the Conjugate:
-
Protein Concentration: Determine the concentration using a standard protein assay (e.g., BCA or Bradford).
-
Degree of Labeling: This can be determined using UV-Vis spectroscopy if the phthalimide derivative has a unique absorbance, or more accurately by mass spectrometry (MALDI-TOF or ESI-MS). SDS-PAGE can also show a shift in the molecular weight of the conjugated protein.
IV. Synthesis of Phthalimide-Based Fluorescent Probes
Phthalimide and its analogs, such as naphthalimides, are excellent fluorophores for the development of fluorescent probes for bioimaging due to their high quantum yields, photostability, and large Stokes shifts.
Protocol 4: Synthesis of a Naphthalimide-Based Fluorescent Probe
This protocol outlines the synthesis of a naphthalimide-based fluorescent probe, which can be adapted for phthalimide-based probes.
Rationale: The synthesis involves the reaction of a naphthalic anhydride derivative with a primary amine to form the naphthalimide core. Further functionalization can be achieved by introducing recognition moieties that modulate the fluorescence properties upon binding to a target analyte.
Experimental Protocol (adapted from naphthalimide synthesis):
Step 1: Synthesis of N-Substituted Naphthalimide
-
Dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.
-
Add a solution of the desired primary amine (e.g., n-butylamine, 1.1 eq) in ethanol dropwise with stirring.
-
Reflux the mixture for 8 hours.
-
Cool the reaction to room temperature to allow the product to precipitate.
-
Collect the crude product by filtration and recrystallize from ethanol to obtain the pure N-substituted naphthalimide.
Step 2: Introduction of a Recognition Moiety (Example: Hydrazine)
-
Dissolve the N-substituted bromo-naphthalimide (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (excess) and reflux for 12 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
This hydrazino-naphthalimide can then be further reacted with aldehydes or ketones to form Schiff bases, which can act as chemosensors for metal ions.
V. Advanced Synthetic Strategies
Copper-Catalyzed Ullmann Condensation for N-Aryl Phthalimides
The Ullmann condensation is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl phthalimides, which can be challenging to synthesize via direct condensation. [3][7] Rationale: This reaction involves the copper-catalyzed coupling of an aryl halide with phthalimide. The use of ligands can facilitate the reaction under milder conditions. [3][7] General Reaction Scheme:
Phthalimide + Aryl Halide --(Cu Catalyst, Ligand, Base)--> N-Aryl Phthalimide
VI. Deprotection of the Phthalimide Group
The removal of the phthalimide protecting group is a critical step in many synthetic sequences. While hydrazinolysis is common, milder methods are often required for sensitive substrates.
Mild Deprotection Methods
-
Reductive Deprotection with Sodium Borohydride: This two-stage, one-flask method involves reduction of the phthalimide with NaBH₄ followed by acid-catalyzed lactonization to release the primary amine. This method is particularly useful for substrates sensitive to hydrazinolysis and avoids racemization in peptide synthesis. [15]* Deprotection with Ethylenediamine: This method can be used under mild conditions, even on solid-phase, making it compatible with peptide synthesis.
VII. Characterization of Phthalimide Conjugates
Thorough characterization is essential to confirm the identity and purity of the synthesized conjugates.
| Technique | Application |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of small molecule phthalimide derivatives and linkers. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Determination of molecular weight of small molecules and protein conjugates, and to confirm the degree of labeling. |
| FT-IR Spectroscopy | Identification of functional groups, such as the characteristic imide C=O stretches. |
| HPLC | Purity assessment and purification of phthalimide derivatives and conjugates. |
| UV-Vis and Fluorescence Spectroscopy | Characterization of the photophysical properties of fluorescent probes. |
Conclusion
The phthalimide moiety is a versatile and powerful tool in the arsenal of chemists and drug developers. From its traditional role in the Gabriel synthesis to its modern application in targeted protein degradation, the ability to synthesize and conjugate phthalimides is a critical skill. The protocols and principles outlined in this guide provide a solid foundation for the rational design, synthesis, and characterization of novel phthalimide conjugates for a wide range of applications in research and therapeutic development.
References
- A convenient procedure for the synthesis of phthalimides under microwave irradiation. Indian Journal of Chemistry.
- Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. Asian Journal of Chemistry.
- Phthalimide conjugation as a strategy for in vivo target protein degradation. Scite.ai.
- Phthalimide as a versatile pharmacophore scaffold: unlocking its diverse biological activities. UCL Discovery.
- Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities. Wiley Online Library.
- Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. National Center for Biotechnology Information.
- An exceptionally mild deprotection of phthalimides. Organic Chemistry Portal.
- Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. ACS Publications.
- Selective Target Protein Degradation via Phthalimide Conjugation. National Center for Biotechnology Information.
- DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation. PubMed.
- Development of Analogs of Thalidomide. Encyclopedia.pub.
- Phthalimide Conjugation: The "Black Spot" for Targeted Protein Destruction. Bio-Rad.
- Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives. Scholars Research Library.
- Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PubMed Central.
- Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica.
- The Gabriel Synthesis. Master Organic Chemistry.
- Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. National Center for Biotechnology Information.
- Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information.
- Conjugation Based on Lysine Residues. Creative Biolabs.
- Phthalimide conjugation as a strategy for in vivo target protein degradation. Semantic Scholar.
- Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. National Center for Biotechnology Information.
- Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2. ACS Publications.
- Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. PatSnap.
- A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution. ResearchGate.
- Phthalimide-containing drugs approved by the Food and Drug Administration. ResearchGate.
- Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI.
- Gabriel Synthesis. Perlego.
- Exploring Phthalimide as the Acid Component in the Passerini Reaction. National Center for Biotechnology Information.
- Abstract IA31: Phthalimide conjugation as a strategy for targeted protein degradation. American Association for Cancer Research.
- A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution. PubMed.
- Gabriel Amine Synthesis. Chem-Station.
- Phthalimide synthesis. PierpaLab.
- Abstract IA31: Phthalimide conjugation as a strategy for targeted protein degradation. ResearchGate.
- A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2. National Center for Biotechnology Information.
- Traditional N–CC=O disconnection for N-aryl phthalimides synthesis A... ResearchGate.
- Preparation of Phthalimide. BYJU'S.
- Gabriel Phthalimide Synthesis. YouTube.
- Gabriel Synthesis: Mechanism & Examples. NROChemistry.
- Fluorescence probes for bioimaging: synthesis, photophysical properties and applications. New Jersey Institute of Technology.
- Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. MDPI.
- Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. PubMed Central.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. mdpi.com [mdpi.com]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. researchgate.net [researchgate.net]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Phthalimide conjugation as a strategy for in vivo target protein degradation | Semantic Scholar [semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 15. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Analytical techniques for characterizing 3-aminopiperidine-2,6-dione derivatives
Application Note & Protocol Guide
Topic: Analytical Techniques for the Comprehensive Characterization of 3-Aminopiperidine-2,6-dione Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminopiperidine-2,6-dione (or glutarimide) scaffold is a cornerstone of modern therapeutics, most notably in the class of immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These molecules and their derivatives function as "molecular glues," redirecting E3 ubiquitin ligase activity to induce the degradation of specific target proteins.[1][2][3] Given their potent and often stereospecific activity, rigorous and comprehensive analytical characterization is paramount during discovery, development, and quality control. This guide provides a detailed overview of the essential analytical techniques and validated protocols for the structural elucidation, purity assessment, and physicochemical characterization of this critical class of compounds.
Introduction: The Significance of the Glutarimide Scaffold
The therapeutic relevance of 3-aminopiperidine-2,6-dione derivatives exploded with the discovery that thalidomide's tragic teratogenicity and its potent therapeutic effects are mediated by its interaction with the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).[2][4] This understanding paved the way for the rational design of next-generation IMiDs and a broader class of therapeutics known as molecular glues.[3][]
These molecules operate by inducing or stabilizing a protein-protein interaction, typically between an E3 ligase and a "neosubstrate" protein, marking the latter for proteasomal degradation.[6] The precise geometry of the ternary complex (E3 ligase-glue-target) is critical for efficacy, and minor structural changes, including stereochemistry at the C3 position of the glutarimide ring, can dramatically alter the substrate profile and biological outcome.[7] Therefore, unambiguous confirmation of structure, stereochemistry, purity, and solid-state form is not merely a procedural step but a fundamental requirement for advancing safe and effective drugs.
The Integrated Analytical Workflow
A multi-technique approach is essential for the comprehensive characterization of a novel 3-aminopiperidine-2,6-dione derivative. No single method can provide all the necessary information. The following workflow illustrates a logical progression from initial sample analysis to complete structural and purity confirmation.
Caption: Integrated workflow for characterizing glutarimide derivatives.
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Application: NMR is the most powerful technique for the unambiguous structural confirmation of organic molecules in solution. For glutarimide derivatives, ¹H and ¹³C NMR provide a definitive fingerprint of the core structure and its substituents.
-
Why it's essential: NMR confirms covalent bond connectivity, differentiates between isomers, and provides insights into the electronic environment of each atom. For these molecules, key diagnostic signals include the glutarimide N-H proton, the chiral proton at C3, and the diastereotopic protons of the piperidine ring.[8][9]
¹H and ¹³C NMR Data for a Generic 3-Aminopiperidine-2,6-dione Scaffold:
| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity / Notes |
| ¹H | Glutarimide N-H | 8.0 - 11.0 | Broad singlet, exchangeable with D₂O |
| ¹H | Chiral CH -NH₂ (at C3) | 4.5 - 5.5 | Doublet of doublets (dd) or multiplet |
| ¹H | Piperidine -CH ₂- | 1.9 - 2.9 | Complex multiplets, often diastereotopic |
| ¹³C | Carbonyls (C2, C6) | 170 - 175 | Two distinct signals expected |
| ¹³C | Chiral C H (at C3) | 50 - 60 | Key signal for confirming the core structure |
| ¹³C | Piperidine -C H₂- | 20 - 40 | Signals corresponding to the remaining ring carbons |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it readily dissolves these compounds and keeps the N-H protons from exchanging too rapidly.[10]
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
If structural ambiguity remains, perform 2D NMR experiments such as COSY (to identify H-H couplings) and HSQC/HMBC (to correlate H and C atoms).
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals to determine proton ratios and assign peaks based on chemical shifts, coupling constants, and 2D correlations.
Mass Spectrometry (MS)
Principle & Application: MS provides a highly accurate measurement of the molecular weight of the compound, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it serves as a rapid tool for monitoring reactions and assessing purity.
-
Why it's essential: High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula to within a few parts per million (ppm), providing strong evidence of the compound's identity.[8][9] Tandem MS (MS/MS) can be used to study fragmentation patterns, offering further structural clues.[11]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography (LC):
-
Column: Use a standard reverse-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to promote ionization), is typical.[12]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is generally effective, targeting the protonated molecule [M+H]⁺.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used for HRMS measurement. A triple quadrupole is used for quantitative studies or MS/MS fragmentation.[11]
-
-
Data Analysis: Extract the mass of the major peak from the chromatogram. Use a formula calculator to match the experimentally observed accurate mass to the theoretical mass of the expected compound.
X-Ray Crystallography
Principle & Application: Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule, including its stereochemistry and solid-state packing.
-
Why it's essential: For chiral molecules like 3-aminopiperidine-2,6-dione derivatives, crystallography is the gold standard for determining the absolute configuration (R or S). It also reveals intermolecular interactions, such as hydrogen bonding, which govern the crystal form (polymorphism).[13][14] Different polymorphs can have different physical properties, including solubility and stability. Powder X-Ray Diffraction (PXRD) is used to characterize the bulk crystalline material and identify different polymorphic forms.[15][16]
Protocol: Crystal Growth and Data Collection
-
Crystal Growth (Prerequisite): This is often the most challenging step. Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation, vapor diffusion, or cooling of a saturated solution. Common solvents include DMSO, DMF, methanol, or acetone.
-
Mounting: Carefully mount a suitable crystal onto a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) on the diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding atomic coordinates, bond lengths, bond angles, and the absolute stereochemistry. The final structure is typically presented in a Crystallographic Information File (CIF).
Purity, Separation, and Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle & Application: RP-HPLC is the workhorse technique for determining the purity of a compound and for quantifying it in various matrices. It separates compounds based on their hydrophobicity.
-
Why it's essential: It allows for the separation of the main compound from starting materials, byproducts, and degradation products. A validated, stability-indicating HPLC method is a regulatory requirement for any active pharmaceutical ingredient (API).[17][18][19]
Protocol: Purity Determination by RP-HPLC
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~0.5-1.0 mg/mL.[19]
-
Chromatographic Conditions:
-
Column: A C8 or C18 column is standard (e.g., 150 x 4.6 mm, 3.5 µm).[17][19]
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0-3.5).[17][20]
-
Gradient: A typical gradient might run from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30-40 °C.[17]
-
Detection: UV detection at a wavelength where the analyte absorbs strongly, often around 210-230 nm.[20][21]
-
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
Chiral HPLC
Principle & Application: The biological activity of these derivatives is often dependent on the stereochemistry at the C3 position. Chiral HPLC is used to separate the two enantiomers (R and S) to determine the enantiomeric excess (ee) or enantiomeric purity.
-
Why it's essential: The S-enantiomer of thalidomide is associated with teratogenicity, while the R-enantiomer is sedative.[7] Although they can interconvert in vivo, controlling the stereochemistry of the starting material is critical. Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli | MDPI [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a highly sensitive liquid chromatography/mass spectrometry method for simultaneous quantification of lenalidomide and flavopiridol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structure of pomalidomide Form I, C13H11N3O4 | Powder Diffraction | Cambridge Core [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. CN104072476B - Pomalidomide crystal and its preparation method and application - Google Patents [patents.google.com]
- 16. CN104072476A - Pomalidomide crystal form, and preparing method and uses thereof - Google Patents [patents.google.com]
- 17. sciensage.info [sciensage.info]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Development and Validation of Stability-Indicating RP-HPLC Method for the Estimation of Lenalidomide and its Impurities in Oral Solid Dosage form – Oriental Journal of Chemistry [orientjchem.org]
- 20. ijpar.com [ijpar.com]
- 21. chemrevlett.com [chemrevlett.com]
A Senior Application Scientist's Guide to In Vitro Efficacy Testing of CRBN-Recruiting PROTACs
Introduction: The Paradigm Shift of Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) represent a transformative approach in pharmacology, shifting the paradigm from protein inhibition to outright elimination.[1] These heterobifunctional molecules act as intracellular matchmakers, linking a target Protein of Interest (POI) to an E3 ubiquitin ligase.[2] This induced proximity hijacks the cell's native Ubiquitin-Proteasome System (UPS), leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3][4]
Among the hundreds of E3 ligases, Cereblon (CRBN), a substrate receptor for the CUL4-DDB1-Rbx1 (CRL4^CRBN^) E3 ligase complex, has become a cornerstone of PROTAC development.[1][2] Its ligands, derived from immunomodulatory imide drugs (IMiDs) like thalidomide, provide a versatile and effective handle for recruiting this powerful degradation machinery.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro efficacy of novel CRBN-based PROTACs. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating workflow from initial binding events to final protein degradation.
Core Principle: The PROTAC-Induced Ternary Complex
The entire mechanism of action for a PROTAC hinges on its ability to form a productive ternary complex (POI-PROTAC-CRBN).[] This event is the linchpin for all subsequent downstream effects. The PROTAC molecule doesn't inhibit; it connects. This connection brings the E3 ligase's enzymatic machinery within range of the target protein, facilitating the transfer of ubiquitin and marking the target for destruction.[1] Understanding and confirming the formation of this complex is, therefore, the foundational first step in evaluating any new PROTAC.
Caption: PROTAC-induced ubiquitination pathway.
A Step-Wise Workflow for In Vitro Efficacy Testing
A logical, multi-assay approach is essential for building a convincing data package for a novel PROTAC. We recommend a three-stage workflow that interrogates each key mechanistic step.
Caption: A sequential workflow for PROTAC evaluation.
Step 1: Confirming Ternary Complex Formation
Why it's critical: The formation and stability of the ternary complex are often predictive of a PROTAC's degradation efficiency.[7] This step validates that the PROTAC can successfully bridge the POI and CRBN. Proximity-based assays are ideal for this purpose.
| Assay | Principle | Advantages | Disadvantages |
| AlphaLISA® / HTRF® | Homogeneous, bead-based immunoassays where signal is generated only when tagged POI and tagged CRBN are brought into close proximity by the PROTAC.[][8] | High-throughput, solution-based, low protein requirement, highly sensitive.[9] | Requires tagging/labeling of proteins, potential for artifacts from tags. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures binding kinetics and affinities in real-time by detecting changes in mass on a sensor surface.[10] | Label-free, provides kinetic data (kon/koff), can determine cooperativity. | Lower throughput, requires specialized equipment, higher protein consumption. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters (ΔH, ΔS), affinity (KD), and stoichiometry (n).[9] | Gold-standard for thermodynamics, label-free, solution-based. | Very low throughput, requires large amounts of pure protein. |
Protocol: Ternary Complex Formation using AlphaLISA
This protocol provides a framework for assessing complex formation using AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology.
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex
-
Recombinant GST-tagged Protein of Interest (POI)
-
PROTAC compound series (and controls)
-
AlphaLISA Anti-His Acceptor Beads
-
AlphaLISA Streptavidin Donor Beads
-
Biotinylated Anti-GST Antibody
-
Assay Buffer (e.g., PBS, 0.1% BSA)
-
384-well white microplate (e.g., OptiPlate™)
-
Plate reader capable of AlphaLISA detection (e.g., EnVision®)
Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of the PROTAC compound in DMSO, then dilute into assay buffer. A typical final concentration range might span from 1 pM to 10 µM.
-
Prepare a solution of His-CRBN, GST-POI, and Biotinylated Anti-GST antibody in assay buffer. Optimal concentrations must be determined empirically via titration but often fall in the low nanomolar range (e.g., 1-10 nM).[7]
-
Prepare suspensions of Acceptor and Donor beads according to the manufacturer's protocol. Critical: Perform this step in low light conditions to protect the beads.
-
-
Assay Assembly:
-
Add 2.5 µL of the PROTAC dilution (or DMSO vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the protein/antibody mix (His-CRBN + GST-POI + Biotin-Ab) to each well.
-
Incubate for 60 minutes at room temperature to allow for ternary complex formation.
-
-
Detection:
-
Add 2.5 µL of the Anti-His Acceptor beads to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 15 µL of the Streptavidin Donor beads to all wells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition & Analysis:
Step 2: Measuring Target Ubiquitination
Why it's critical: This assay provides direct evidence that the ternary complex is functional—that is, capable of mediating the enzymatic transfer of ubiquitin to the target protein.[13] It is a crucial mechanistic link between complex formation and protein degradation.
Caption: Reconstituted in vitro ubiquitination cascade.
Protocol: In Vitro Ubiquitination Assay (Western Blot Detection)
This assay reconstitutes the key components of the ubiquitin cascade in a test tube to directly visualize the modification of the POI.[3]
Materials:
-
Recombinant Human E1 Enzyme (e.g., UBE1)
-
Recombinant Human E2 Enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant Human Ubiquitin
-
Recombinant CRL4^CRBN^ E3 Ligase Complex
-
Recombinant Protein of Interest (POI)
-
ATP Solution (100 mM)
-
10X Ubiquitination Reaction Buffer
-
PROTAC compound and controls (DMSO)
-
SDS-PAGE gels, transfer system, and Western blot reagents
-
Primary antibody specific for the POI
Methodology:
-
Reaction Setup (on ice): For a 25 µL reaction, assemble a master mix. The final concentrations provided are typical starting points.[3][13]
-
E1 Enzyme: 50-100 nM
-
E2 Enzyme: 200-500 nM
-
CRL4^CRBN^ Complex: 100-200 nM
-
Protein of Interest (POI): 200-500 nM
-
Ubiquitin: 5-10 µM
-
ATP: 1-2 mM
-
PROTAC (or DMSO): Test a range, e.g., 0.1, 1, 10 µM.
-
-
Essential Controls: To ensure the observed ubiquitination is specific and dependent on the intended mechanism, run parallel reactions omitting key components:[3][13]
-
- E1: Confirms the reaction is E1-dependent.
-
- E3: Confirms the reaction is E3-dependent.
-
- PROTAC: Confirms ubiquitination is PROTAC-dependent.
-
- ATP: Confirms the process is energy-dependent.
-
-
Incubation:
-
Initiate the reactions by transferring the tubes from ice to a 37°C incubator.
-
Incubate for 60-120 minutes. A time-course experiment can be performed to optimize this step.
-
-
Termination and Detection:
-
Stop the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel and separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Probe with a primary antibody against the POI overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Develop with an ECL substrate and image the blot.
-
-
Data Analysis:
-
The unmodified POI will appear as a single band at its expected molecular weight.
-
PROTAC-induced ubiquitination will appear as a "ladder" of higher molecular weight bands above the unmodified protein, representing the addition of one or more ubiquitin molecules.[3] The intensity of this ladder should be dependent on the presence of the PROTAC and all other core reaction components.
-
Step 3: Quantifying Target Protein Degradation
Why it's critical: This is the ultimate biological readout of PROTAC efficacy in a relevant cellular context.[14] While biochemical assays confirm the mechanism, a cell-based degradation assay demonstrates that the PROTAC can permeate cells, engage its targets, and successfully induce degradation.
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Standard immunoblotting to quantify the level of a target protein in cell lysates after PROTAC treatment.[4] | Gold standard, provides visual confirmation of protein loss and molecular weight, widely accessible. | Low-throughput, semi-quantitative, requires high-quality antibodies.[15] |
| In-Cell Western™ / High-Content Imaging | Plate-based immunofluorescence methods that quantify protein levels directly in fixed cells.[16] | Higher throughput than traditional Westerns, more quantitative, provides spatial information (imaging).[16] | Requires specific instrumentation, antibody optimization can be challenging. |
| Targeted Mass Spectrometry | Quantifies specific peptides from the POI as a proxy for protein abundance. | Highly specific and quantitative, does not require antibodies. | Low-throughput, expensive, requires specialized expertise and equipment. |
| Reporter Assays (e.g., NanoBRET™, HiBiT) | Cells are engineered to express the POI fused to a luciferase reporter, allowing for luminescence-based quantification of protein levels.[17] | Very high-throughput, highly sensitive, allows for real-time kinetic measurements. | Requires genetic modification of cells, potential for artifacts from the fusion tag. |
Protocol: Cell-Based Degradation by Western Blot
This protocol is the workhorse for confirming and quantifying PROTAC-induced degradation.
Materials:
-
Cancer cell line of interest (e.g., MCF7, VCaP, MV4;11)
-
Cell culture medium, FBS, and antibiotics
-
PROTAC compound and controls
-
Proteasome inhibitor (e.g., MG132 or Bortezomib)
-
Ice-cold PBS
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Western blot reagents and anti-POI antibody
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of harvest. Allow them to adhere overnight.
-
Treat cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 16-24 hours).[4] Always include a vehicle-only control (e.g., 0.1% DMSO).
-
Crucial Control: To confirm proteasome-dependent degradation, include a condition where cells are co-treated with an effective concentration of the PROTAC and a proteasome inhibitor (e.g., 1 µM MG132).[5] Degradation should be "rescued" in this condition.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[4]
-
-
Sample Preparation and Western Blot:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 15-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis, protein transfer, blocking, and antibody incubations as described in the ubiquitination protocol. It is critical to also probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Image the blot and perform densitometry analysis to quantify the band intensity for the POI and the loading control in each lane.
-
Normalize the POI signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation level).[14]
-
Critical Consideration: The Hook Effect
A hallmark of PROTAC dose-response curves is the "hook effect," where degradation efficiency decreases at supra-optimal concentrations.[11] This occurs because at very high concentrations, the PROTAC saturates both the POI and CRBN, leading to the formation of non-productive binary complexes (POI-PROTAC and CRBN-PROTAC) that compete with the formation of the productive ternary complex.[18] It is therefore essential to test a wide dose-response range to accurately determine the optimal concentration window and avoid misinterpreting a potent degrader as inactive.[11][19]
References
- Domainex. (n.d.). Ternary Complex Formation Assays.
- ResearchGate. (2022). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects...[Link]
- ResearchGate. (2025).
- Frontiers in Chemistry. (2020).
- Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. [Link]
- NIH National Cancer Institute. (n.d.).
- eScholarship, University of California. (2023).
- NIH National Cancer Institute. (n.d.).
- ResearchGate. (2025).
- eScholarship, University of California. (2022).
- Nature. (n.d.). Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders. [Link]
- Taylor & Francis Group. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. [Link]
- NIH National Cancer Institute. (n.d.). PROTACs– a game-changing technology. [Link]
- Profacgen. (n.d.). Ubiquitination Assay.
- Biocompare. (2022). PROTACs: A Practical Guide. [Link]
- NIH National Cancer Institute. (n.d.). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. [Link]
- Oxford Academic. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]
- Drug Hunter. (2025).
- NIH National Cancer Institute. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]
- Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.
- bioRxiv. (2024).
- ACS Publications. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]
- NIH National Cancer Institute. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 10. lifesensors.com [lifesensors.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 3-Aminopiperidine-2,6-dione Derivatives in Multiple Myeloma Therapy
Introduction: A Paradigm Shift in Multiple Myeloma Treatment
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. For decades, treatment relied on conventional chemotherapy. However, the therapeutic landscape was revolutionized by a class of drugs built upon the 3-aminopiperidine-2,6-dione chemical scaffold.[1][2][3][4][5] This core structure is the foundation for the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which have become cornerstones of MM therapy.[6][7][8][9] More recently, a new generation of Cereblon E3 Ligase Modulatory Drugs (CELMoDs), such as iberdomide and mezigdomide, have been developed to enhance potency and overcome resistance.[10][11][12][13]
These agents exhibit a remarkable range of activities, including direct anti-proliferative and pro-apoptotic effects on myeloma cells, as well as indirect anti-tumor activity through potent immunomodulation and anti-angiogenic properties.[7][14][15][16] This guide provides an in-depth look at the molecular mechanism of these powerful compounds and offers detailed protocols for researchers to evaluate their activity in a laboratory setting.
Mechanism of Action: Hijacking the Cellular Waste Disposal System
The pleiotropic effects of 3-aminopiperidine-2,6-dione derivatives remained a puzzle for years until the discovery of their primary molecular target: Cereblon (CRBN) .[6][8][17][18] CRBN is a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex, a key component of the cell's protein degradation machinery.[12][18]
These drugs act as a "molecular glue," binding to CRBN and altering its substrate specificity.[18] This drug-induced interaction recruits new proteins, or "neo-substrates," to the E3 ligase complex for ubiquitination and subsequent degradation by the 26S proteasome.[6][12][18]
In multiple myeloma, the critical neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[19][20][21][22][23]
The downstream consequences of IKZF1 and IKZF3 degradation are twofold:
-
Direct Anti-Myeloma Effect: IKZF1 and IKZF3 are essential for the survival of myeloma cells. Their degradation leads to the downregulation of key oncogenes, including Interferon Regulatory Factor 4 (IRF4) and MYC, triggering cell cycle arrest and apoptosis.[8][20]
-
Immunomodulatory Effect: In T-cells, IKZF1 and IKZF3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[6][20] Their degradation removes this repression, leading to increased IL-2 production and enhanced T-cell and Natural Killer (NK) cell activation and cytotoxicity against myeloma cells.[16][19][20][21]
The next-generation CELMoDs, iberdomide and mezigdomide, bind to cereblon with much higher affinity than their predecessors.[24] This results in more efficient and profound degradation of Ikaros and Aiolos, offering a potential therapeutic option for patients who have become refractory to lenalidomide or pomalidomide.[12][13][24]
Signaling Pathway: CRBN-Mediated Protein Degradation
The following diagram illustrates how 3-aminopiperidine-2,6-dione derivatives modulate the CRL4-CRBN E3 ligase complex.
Sources
- 1. Buy 3-Aminopiperidine-2,6-dione hydrochloride | 2686-86-4 [smolecule.com]
- 2. veeprho.com [veeprho.com]
- 3. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myeloma.org [myeloma.org]
- 12. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 13. An update on CELMoDs in myeloma: the promising activity and safety of iberdomide & mezigdomide | VJHemOnc [vjhemonc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Lenalidomide and thalidomide: mechanisms of action--similarities and differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. beyondspringpharma.com [beyondspringpharma.com]
- 20. labs.dana-farber.org [labs.dana-farber.org]
- 21. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 22. researchgate.net [researchgate.net]
- 23. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
Designing piperidine-based linkers for PARP1 degraders
Methodology Overview: This is a bead-based proximity assay. [10][24]1. Recombinant GST-tagged PARP1 is bound to Glutathione-donor beads. 2. Recombinant FLAG-tagged CRBN/DDB1 complex is bound to anti-FLAG-acceptor beads. 3. In the presence of an effective PROTAC, the two proteins are brought into close proximity. 4. Upon laser excitation of the donor bead, a singlet oxygen is released, which excites the nearby acceptor bead, generating a measurable light signal. 5. The strength of the signal is proportional to the amount of ternary complex formed. This assay can also reveal cooperativity and the "hook effect". [10][21]
Conclusion and Future Perspectives
The rational design of linkers is paramount to the development of effective PROTAC degraders. Piperidine-based linkers offer a compelling strategy to impart conformational rigidity, enhancing metabolic stability and promoting the formation of potent ternary complexes required for efficient PARP1 degradation. [16][21]The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of these next-generation cancer therapeutics.
Future advancements will likely involve the integration of computational modeling to predict optimal linker geometries, further reducing the need for extensive empirical screening. [23]Additionally, the exploration of novel piperidine derivatives and other rigid scaffolds will continue to expand the toolbox for creating highly selective and potent protein degraders for PARP1 and beyond.
References
- Donlic, A., Morgan, S. L., & Ciulli, A. (2023). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. [Link]
- Neklesa, T. (2023). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. Technology Networks. [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
- Pettersson, M., & Crews, C. M. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]
- Shashank, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. [Link]
- Adooq Bioscience. (n.d.). E3 Ligase Ligands. Adooq Bioscience. [Link]
- Desantis, J., et al. (2022).
- Huang, Q., & Wang, L. (2022). A PARP1 PROTAC as a novel strategy against PARP inhibitor resistance via promotion of ferroptosis in p53-positive breast cancer. Biochemical Pharmacology. [Link]
- Wang, S., et al. (2020).
- Li, B., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
- Clarivate. (2020). Specific PARP1-PROTAC degrader shows anticancer activity in preclinical models. BioWorld Science. [Link]
- Rumpel, K., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Methods in Molecular Biology. [Link]
- Roy, M. J., et al. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. SpringerLink. [Link]
- BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit. BPS Bioscience. [Link]
- Hopkins, T. A., et al. (2019). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Link]
- BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]
- Puentes, F., et al. (2023). Evaluation of a Low-Toxicity PARP Inhibitor as a Neuroprotective Agent for Parkinson's Disease.
- Shen, Y., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics. [Link]
- West Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. West Bioscience. [Link]
- BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]
- Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Semantic Scholar. [Link]
- BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]
- Schiemer, J., et al. (2019).
- Rumpel, K., & Ciulli, A. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes.
Sources
- 1. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A PARP1 PROTAC as a novel strategy against PARP inhibitor resistance via promotion of ferroptosis in p53-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. adooq.com [adooq.com]
- 16. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Aminopiperidine-2,6-dione Hydrochloride in Ubiquitination Research
A Foreword for the Modern Researcher in Targeted Protein Degradation
Welcome to a comprehensive guide on the application of 3-Aminopiperidine-2,6-dione hydrochloride, a foundational molecular entity that has propelled the field of targeted protein degradation (TPD) into a new era of therapeutic innovation. This document is crafted not as a rigid set of instructions, but as a detailed narrative to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this compound. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles, ensuring that each experiment is not only technically sound but also conceptually robust. As you delve into this guide, you will gain an in-depth understanding of how this simple piperidine-based scaffold serves as a powerful tool to hijack the cell's own protein disposal machinery, offering unprecedented control over the cellular proteome.
I. The Scientific Underpinnings: Hijacking the Ubiquitin-Proteasome System
At the heart of the biological activity of 3-Aminopiperidine-2,6-dione and its derivatives, such as the renowned immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, lies the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] This complex, a key component of the ubiquitin-proteasome system (UPS), is responsible for tagging substrate proteins with ubiquitin, thereby marking them for degradation by the proteasome.
3-Aminopiperidine-2,6-dione itself is a crucial building block for these more complex molecules. When incorporated into a larger chemical entity, the glutarimide moiety of the piperidine-2,6-dione ring docks into a specific binding pocket on Cereblon.[4] This binding event does not inhibit the E3 ligase; instead, it allosterically modulates its substrate specificity. This creates a new protein-protein interaction surface on CRBN, enabling it to recognize and bind to "neosubstrates" – proteins that it would not typically target.[2][4]
Once the neosubstrate is brought into proximity with the E3 ligase complex, the enzymatic cascade of ubiquitination is initiated. A chain of ubiquitin molecules is covalently attached to the target protein, which is then recognized and degraded by the 26S proteasome. This elegant mechanism of action, often referred to as "molecular glue," effectively eliminates the target protein from the cell.[1][3] Prominent neosubstrates that are targeted by lenalidomide and pomalidomide include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α).[2][5][6] The degradation of these proteins is central to the therapeutic effects of IMiDs in hematological malignancies.[2][6]
Diagram 1: Mechanism of Action
Caption: Molecular mechanism of targeted protein degradation.
II. Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for successful and reproducible experimentation.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClN₂O₂ | [7] |
| Molecular Weight | 164.59 g/mol | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO. Sparingly soluble in aqueous buffers. | [8][9] |
| Storage | Store lyophilized powder at room temperature, desiccated. Store DMSO stock solutions at -20°C. Aliquot to avoid multiple freeze-thaw cycles. | [8] |
Note on Solubility: While the hydrochloride salt enhances water solubility compared to the free base, for cell culture experiments, it is highly recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the culture medium.[8][9]
Safety Precautions: this compound and its derivatives are potent biological agents. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handle the compound in a well-ventilated area or a chemical fume hood.[10][11]
III. Experimental Protocols
The following protocols provide a detailed framework for investigating the ubiquitination-inducing properties of this compound and its derivatives. These protocols are based on established methodologies for related compounds like lenalidomide and can be adapted as needed.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution for use in cell-based assays.
Materials:
-
This compound (or derivative)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a stock solution of a desired concentration (e.g., 10 mM or 15 mM). For a 15 mM stock of lenalidomide (MW: 259.26 g/mol ), you would dissolve 3.89 mg in 1 mL of DMSO.[8]
-
Dissolution: Carefully weigh the compound and dissolve it in the appropriate volume of anhydrous DMSO. Vortex briefly to ensure complete dissolution. Gentle warming may be necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.[8]
Protocol 2: Cell-Based Assay for Targeted Protein Degradation
Objective: To assess the degradation of a target protein (e.g., IKZF1) in cultured cells upon treatment.
Materials:
-
Cell line of interest (e.g., multiple myeloma cell lines like MM.1S, H929, or U266)
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 6-well plates)
-
Compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a positive control
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest. For a 6-well plate, a seeding density of 2.5 x 10^5 to 5 x 10^5 cells/well is a good starting point, but this should be optimized for your specific cell line.[12][13]
-
Treatment: The following day, treat the cells with the desired concentrations of the compound. A typical concentration range for lenalidomide to induce IKZF1/3 degradation is 0.1 to 10 µM.[5] Include a vehicle-only control (DMSO) and a positive control group treated with a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours prior to harvest) to confirm that the observed degradation is proteasome-dependent.[14][15]
-
Incubation: Incubate the cells for the desired period. Significant degradation of IKZF1 and IKZF3 can be observed as early as 3-6 hours post-treatment, with maximal degradation often seen at 24 hours.[5]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for subsequent analysis.
Diagram 2: Cell-Based Assay Workflow
Caption: Step-by-step workflow for assessing protein degradation in cells.
Protocol 3: Western Blot Analysis of Neosubstrate Degradation
Objective: To visualize and quantify the degradation of the target protein by immunoblotting.
Materials:
-
Cell lysates (from Protocol 2)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-IKZF1)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.
Protocol 4: In Vitro Ubiquitination Assay
Objective: To demonstrate the direct effect of the compound on the ubiquitination of a neosubstrate by the CRBN E3 ligase complex in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBCH5c)
-
Recombinant CRBN-DDB1-CUL4A-RBX1 (CRL4-CRBN) E3 ligase complex
-
Recombinant substrate protein (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Compound stock solution
-
Ubiquitination reaction buffer
-
Laemmli sample buffer
-
Western blot reagents (as in Protocol 3)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing the E1, E2, E3, substrate, ubiquitin, and ATP in the ubiquitination reaction buffer.[17]
-
Compound Addition: Add the compound of interest or vehicle control (DMSO) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Termination: Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by Western blotting, probing for the substrate protein. An increase in high molecular weight species (a "ladder" of ubiquitinated protein) in the presence of the compound indicates induced ubiquitination.[17]
IV. Data Interpretation and Troubleshooting
-
Successful Degradation: A dose-dependent decrease in the target protein band intensity on a Western blot, which is rescued by co-treatment with a proteasome inhibitor like MG132, is a strong indicator of successful targeted protein degradation.
-
No Degradation: If no degradation is observed, consider the following:
-
Compound Activity: Verify the activity of your compound.
-
Cell Line: Ensure the cell line expresses CRBN and the target protein.
-
Concentration and Time: Optimize the concentration and incubation time.
-
Antibody: Confirm the specificity and sensitivity of your primary antibody.
-
-
High Background in Western Blots: This can be due to insufficient blocking or washing. Increase the duration or stringency of these steps.
V. Broader Applications: Proteomics for Neosubstrate Discovery
Beyond validating the degradation of known targets, a powerful application of these compounds is in the discovery of novel neosubstrates. This is typically achieved through quantitative proteomics.
Workflow for Neosubstrate Discovery:
-
Cell Treatment: Treat cells with the compound of interest and a vehicle control.
-
Lysis and Digestion: Lyse the cells and digest the proteome into peptides, often using trypsin.
-
Peptide Labeling: Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. Proteins that are significantly downregulated in the compound-treated samples are potential neosubstrates.[18][19][20]
VI. Concluding Remarks
This compound is more than just a chemical reagent; it is a key that unlocks a powerful cellular process for therapeutic intervention. The protocols and insights provided in this guide are intended to serve as a robust starting point for your investigations into the fascinating world of targeted protein degradation. By understanding the "why" behind each step, you are well-equipped to design and execute experiments that will contribute to this rapidly evolving and impactful field of research.
VII. References
-
Mtoz Biolabs. (n.d.). Detect Protein Ubiquitination by Immunoprecipitation. Retrieved from [Link]
-
BenchChem. (2025). Application Notes and Protocols for Immunoprecipitation of Ubiquitinated Proteins with Ubistatin B Treatment.
-
BenchChem. (2025). Pomalidomide-PEG3-C2-NH2 TFA: A Technical Guide for Researchers in Targeted Protein Degradation.
-
Scientist.com. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cereblon Ubiquitination Homogeneous Assay Kit. Retrieved from [Link]
-
Chen, L., et al. (2011). Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells. Neoplasia, 13(7), 634–644.
-
Reddit. (2022). How to use proteasome inhibitors in western blot samples?. r/Biochemistry.
-
Lu, Y., et al. (2012). Ubiquitination Assay for Mammalian Cells. Bio-protocol, 2(22), e298.
-
Eman, M. R., et al. (2016). Systematic approaches to identify E3 ligase substrates. The FEBS Journal, 283(23), 4286-4301.
-
Tavaré, R., et al. (2020). Practical Guide for Quantification of In Vivo Degradation Rates for Therapeutic Proteins with Single-Cell Resolution Using Fluorescence Ratio Imaging. Molecular Pharmaceutics, 17(3), 853–863.
-
Li, B., & Li, G. (2005). MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage. BMC Cancer, 5, 111.
-
Biochemistry. (2021). Assembling a Robust Workflow for Characterizing Endogenous E3 Ligase Substrates. 60(23), 1835-1836.
-
Yen, H.-C. S., et al. (2022). Identifying E3 Ligase Substrates With Quantitative Degradation Proteomics. bioRxiv.
-
Siegel, D. H., et al. (2016). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood, 128(3), 349–358.
-
Ambrosi, A., et al. (2023). Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents. Nucleic Acids Research, 51(12), 6062–6078.
-
van der Veer, B. K., et al. (2019). Using proteomics to identify ubiquitin ligase–substrate pairs: how novel methods may unveil therapeutic targets for neurodegenerative diseases. Journal of Neurochemistry, 149(4), 433-451.
-
Yen, H.-C. S., et al. (2022). Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics. Molecular & Cellular Proteomics, 21(3), 100195.
-
Zhang, T., et al. (2023). Targeted protein degradation: advances in drug discovery and clinical practice. Signal Transduction and Targeted Therapy, 8(1), 321.
-
BenchChem. (2025). Mass Spectrometry Analysis of Pomalidomide-Induced Protein Degradation: A Comparative Guide.
-
Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305.
-
Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(1), e28372.
-
Chamberlain, P. P., & Cathers, B. E. (2019). Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide. Nature Reviews Cancer, 19(4), 225-240.
-
Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride. CN103864674A.
-
Farnaby, W., et al. (2022). Mechanism of degrader-targeted protein ubiquitinability. Nature Chemical Biology, 18(6), 644-653.
-
ResearchGate. (2022). What is the minimum number of cells should we seed to analyze 4 proteins by Western Blot?.
-
Al-Salihi, M. A., et al. (2023). Functional Characterization of Suppressor of Cytokine Signalling 6 and Its Interaction with Erythropoietin Receptor in Colorectal Cancer Cells. International Journal of Molecular Sciences, 24(13), 10696.
-
Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(1), e28372.
-
Hanzawa, H., et al. (2023). Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation. Communications Biology, 6(1), 844.
-
Marriott, J. B., et al. (2013). Isosteric analogs of lenalidomide and pomalidomide: synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters, 23(1), 144-148.
-
Fischer, E. S., & Ebert, B. L. (2015). The novel mechanism of lenalidomide activity. Myeloma, 2015(ASH Education Program Book), 463-467.
-
ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry.
-
Hideshima, T., & Anderson, K. C. (2010). Lenalidomide mode of action: linking bench and clinical findings. Blood Reviews, 24 Suppl 1, S15-S20.
-
Landsburg, D. J. (2022). Broadening the MIND: tafasitamab and lenalidomide versus synthetic controls. Blood Advances, 6(14), 4087–4089.
Sources
- 1. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.dana-farber.org [labs.dana-farber.org]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Lenalidomide | Cell Signaling Technology [cellsignal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Ubiquitin immunoprecipitation using an anti-ubiquitin nanobody [protocols.io]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. MG-132 | Cell Signaling Technology [cellsignal.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 18. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying E3 Ligase Substrates With Quantitative Degradation Proteomics | Semantic Scholar [semanticscholar.org]
- 20. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
Welcome to the technical support center for the synthesis of 3-aminopiperidine-2,6-dione hydrochloride. This critical intermediate, a cornerstone for the development of immunomodulatory drugs like lenalidomide and pomalidomide, presents unique synthetic challenges.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols to enhance yield, improve purity, and ensure the successful synthesis of this vital compound.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. The most common synthetic route involves the protection of L-glutamine, followed by cyclization and deprotection.[1][3]
Issue 1: Low Yield in the Cyclization Step
Question: I am experiencing a low yield during the cyclization of N-protected L-glutamine to form the piperidine-2,6-dione ring. What are the likely causes and how can I improve the yield?
Answer: Low yields in the cyclization step are a frequent challenge and can often be attributed to several factors:
-
Incomplete Reaction: The cyclization reaction may not have gone to completion. It is crucial to monitor the reaction progress diligently using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, a slight increase in temperature or the addition of a catalytic amount of a promoting agent like 4-dimethylaminopyridine (DMAP) can be beneficial.[4]
-
Suboptimal Cyclizing Agent: The choice and stoichiometry of the cyclizing agent are critical. N,N'-Carbonyldiimidazole (CDI) is a commonly used reagent for this transformation.[4][5] Ensure that the CDI is of high purity and is added under strictly anhydrous conditions, as it is sensitive to moisture. The molar ratio of CDI to the N-protected L-glutamine should be optimized, typically ranging from 1:1 to 1.5:1.[1]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Anhydrous tetrahydrofuran (THF), ethanol, or methanol are often suitable choices for the cyclization reaction.[1] It is advisable to perform small-scale solvent screening experiments to identify the optimal solvent for your specific N-protected glutamine derivative.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. One common side reaction is the intermolecular condensation of the N-protected L-glutamine. To minimize this, the reaction should be carried out under relatively dilute conditions.
Issue 2: Incomplete Deprotection of the N-Protected Intermediate
Question: My deprotection step is not going to completion, and I am left with a mixture of the starting material and the desired product. How can I ensure complete deprotection?
Answer: Incomplete deprotection is a common issue that can often be resolved by carefully considering the protecting group and the deprotection method.
-
For N-Cbz (Benzyloxycarbonyl) Protected Intermediates:
-
Catalyst Activity: The most common method for Cbz deprotection is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.[6][7] The activity of the Pd/C catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. The catalyst can be poisoned by sulfur or other impurities, so it is essential to use pure starting materials.[8]
-
Hydrogen Pressure and Stirring: For laboratory-scale reactions, a hydrogen balloon is often sufficient.[6] However, for more stubborn deprotections, increasing the hydrogen pressure using a hydrogenation apparatus may be necessary. Vigorous stirring is also crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Solvent Choice: Methanol and ethanol are excellent solvent choices for catalytic hydrogenation.[6][9]
-
Reaction Time: Cbz deprotection can sometimes be sluggish. It is important to monitor the reaction by TLC or LC-MS until all the starting material has been consumed.
-
-
For N-Boc (tert-Butoxycarbonyl) Protected Intermediates:
-
Acid Strength and Stoichiometry: Boc deprotection is typically achieved under acidic conditions, such as with hydrochloric acid in an organic solvent like ethyl acetate, methanol, or ethanol.[1] The concentration of the acid is important; a 2-4 M solution is generally effective.[1] Ensure that a sufficient excess of acid is used to drive the reaction to completion.
-
Temperature: The deprotection is usually carried out at temperatures ranging from 0°C to 50°C.[1] If the reaction is slow at room temperature, a gentle increase in temperature may be beneficial.
-
Issue 3: Formation of Impurities
Question: I am observing significant impurities in my final product. What are the potential sources of these impurities and how can I minimize them?
Answer: Impurity formation can occur at various stages of the synthesis. Identifying the source of the impurity is key to mitigating its formation.
-
Starting Material Purity: The purity of the starting L-glutamine is critical. Impurities in the starting material can be carried through the synthesis and can sometimes interfere with the reactions.
-
During Cyclization: As mentioned earlier, intermolecular side reactions can lead to oligomeric impurities. Maintaining dilute reaction conditions can help to minimize their formation.
-
During Deprotection:
-
Purification: A robust purification protocol is essential for obtaining high-purity this compound. Recrystallization from a suitable solvent system is often an effective method for removing minor impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for this compound?
The most widely adopted and efficient route starts from L-glutamine and involves three main steps: 1) Protection of the amino group (commonly with Boc or Cbz), 2) Cyclization to form the piperidine-2,6-dione ring, and 3) Deprotection to yield the final hydrochloride salt.[1][3] This method is favored due to the availability and low cost of L-glutamine and the generally mild reaction conditions.[1]
Q2: How should I monitor the progress of my reactions?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of each step. For more quantitative analysis and to check for the presence of minor impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q3: What are the critical safety precautions I should take during this synthesis?
-
Reagent Handling: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalytic Hydrogenation: When working with hydrogen gas and Pd/C, be aware that the catalyst can be pyrophoric (ignite spontaneously in air), especially after the reaction when it is dry.[6] It is crucial to filter the catalyst carefully and to keep it wet with solvent until it can be safely quenched.
-
Acid Handling: Strong acids used for deprotection should be handled with care to avoid skin and eye contact.
III. Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound starting from N-Cbz-L-glutamine.
Step 1: Cyclization of N-Cbz-L-Glutamine
-
To a stirred solution of N-Cbz-L-glutamine in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 12-16 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Cbz-3-aminopiperidine-2,6-dione, which can be purified by column chromatography on silica gel.
Step 2: Deprotection of N-Cbz-3-aminopiperidine-2,6-dione
-
Dissolve the N-Cbz-3-aminopiperidine-2,6-dione in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium) to the solution.[6]
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this cycle 3-5 times.[6]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed (typically 1-4 hours).[9]
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry.[6]
-
To the filtrate, add a solution of hydrochloric acid in ethanol to precipitate the this compound.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the final product.
IV. Data and Workflow Visualization
Table 1: Comparison of Common N-Protecting Groups for L-Glutamine
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Cbz | Benzyl chloroformate, base | H₂, Pd/C[6] | Stable, orthogonal to many other protecting groups | Requires hydrogenation, catalyst can be pyrophoric[6] |
| Boc | Di-tert-butyl dicarbonate, base[4] | Strong acid (e.g., HCl, TFA)[1] | Easily removed with acid | Acid-labile, may not be suitable for acid-sensitive substrates |
Diagram 1: Synthetic Workflow and Troubleshooting Points
Caption: Workflow for the synthesis of this compound with key troubleshooting checkpoints.
V. References
-
A Comparative Guide to the Synthesis of Thalidomide Analogs from 3-Bromopiperidine-2,6-dione - Benchchem.
-
A Comparative Analysis of Synthetic Routes to Substituted Piperidine-2,6-diones - Benchchem.
-
(S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH.
-
A New Synthesis Route for the Preparation of Pomalidomide | Request PDF - ResearchGate.
-
Technical Support Center: Optimization of Cbz Deprotection - Benchchem.
-
US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents.
-
Cbz Deprotection (H2 + Pd/C) - Common Organic Chemistry.
-
Green Chemistry - GREENTECH.
-
Buy this compound | 2686-86-4 - Smolecule.
-
CAS 24666-56-6 this compound Impurity.
-
CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.
-
NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com.
-
3-AMINO-PIPERIDINE-2,6-DIONE synthesis - ChemicalBook.
-
Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate.
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate.
-
(PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate.
-
(R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap.
-
This compound.
-
An asymmetric synthesis method for (R)-3-amino piperidine derivatives - SciSpace.
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC - NIH.
-
This compound | C5H9ClN2O2 | CID 134548 - PubChem.
-
This compound | CAS 24666-56-6 - Veeprho.
-
This compound - AK Scientific, Inc..
-
CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.
-
24666-56-6|this compound|BLD Pharm.
-
China “this compound(CAS#24666-56-6)” Manufacturer and Supplier | Xinchem.
-
Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PubMed Central.
-
Improved CO2 Capture and Catalytic Hydrogenation Using Amino Acid Based Ionic Liquids - PMC - NIH.
-
This compound - LGC Standards.
Sources
- 1. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. Buy this compound | 2686-86-4 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: PROTAC Linker Conjugation
From the desk of the Senior Application Scientist
Welcome to the technical support center for PROTAC (PROteolysis TArgeting Chimera) development. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of PROTAC synthesis. The conjugation of the warhead, linker, and E3 ligase ligand is a critical step where many promising projects encounter obstacles.
This resource provides in-depth, experience-driven troubleshooting guides and FAQs to directly address the specific issues you might encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and overcome synthetic challenges.
Troubleshooting Guides: Common Conjugation Problems
This section is structured in a question-and-answer format to address the most frequent and critical issues observed in PROTAC linker conjugation reactions.
Guide 1: Low or No Product Yield in Amide Coupling Reactions
Question: I am performing an amide coupling reaction to connect my warhead (or E3 ligase ligand), which has a carboxylic acid, to an amine-terminated linker, but I'm seeing very low conversion to the desired PROTAC product by LC-MS. What are the likely causes and how can I fix this?
Answer: Inefficient amide bond formation is a primary bottleneck in PROTAC synthesis.[1] The large, sterically hindered nature of the binding moieties can make this standard transformation surprisingly challenging. Let's break down the potential causes and solutions.
Potential Causes & Solutions
-
Inadequate Coupling Reagent Activation:
-
The "Why": Standard coupling reagents might not be potent enough to activate a sterically hindered carboxylic acid or may be susceptible to hydrolysis. The choice of reagent and additives is critical for generating the active ester intermediate efficiently.
-
Troubleshooting Steps:
-
Switch to a Stronger Reagent: If you are using a carbodiimide like EDC with HOBt, consider switching to a uronium-based reagent like HATU or HBTU . These reagents are generally more effective for hindered couplings.[2]
-
Include an Additive: Always include an additive like OxymaPure or HOBt. Oxyma helps to suppress racemization and forms a more reactive activated ester compared to HOBt, especially under basic conditions.
-
Verify Reagent Quality: Coupling reagents are moisture-sensitive. Use fresh, high-purity reagents and store them under inert gas in a desiccator.
-
-
-
Base Selection and Stoichiometry Issues:
-
The "Why": The base is crucial for deprotonating the amine nucleophile and neutralizing acidic byproducts. An inappropriate base or incorrect amount can stall the reaction.
-
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: A hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is the standard choice. It will not compete with your amine linker in reacting with the activated ester. Use at least 2-3 equivalents.
-
Counteract TFA Salts: If your amine starting material is a trifluoroacetic acid (TFA) salt (common after HPLC purification or deprotection), the acidic counterion will neutralize the base.[1][3] You must add at least one extra equivalent of base to compensate for the TFA salt. For example, if you use 2 eq of DIPEA for the coupling, add a 3rd equivalent for the TFA salt.
-
-
-
Solvent and Solubility Problems:
-
The "Why": PROTAC precursors are often large, "greasy" molecules with poor solubility. If your starting materials are not fully dissolved, the reaction becomes heterogeneous and inefficient.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents like DMF, NMP, or DMA. Water will hydrolyze your activated ester intermediate, killing the reaction.[2]
-
Improve Solubility: If solubility in DMF is poor, switch to a stronger solvent like NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide).[1][3] Gentle heating (40-50 °C) can also improve solubility and reaction rates, but monitor for potential degradation.
-
-
-
Reaction Order of Addition:
-
The "Why": The order in which you add reagents matters. The carboxylic acid must be pre-activated to form the active ester before the amine is added.
-
Recommended Protocol:
-
Dissolve the carboxylic acid component and the coupling reagent (e.g., HATU) in anhydrous DMF/NMP.
-
Add the base (e.g., DIPEA) and stir for 15-30 minutes at room temperature. This is the "pre-activation" step.
-
In a separate vial, dissolve the amine component.
-
Add the solution of the amine to the pre-activated carboxylic acid mixture.
-
Let the reaction proceed, monitoring by LC-MS.
-
-
Guide 2: Complications in "Click Chemistry" (CuAAC) Reactions
Question: I'm using a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate my two PROTAC halves, but the reaction is messy, with multiple byproducts, or is not going to completion. How can I troubleshoot this?
Answer: Click chemistry is a powerful tool for convergent PROTAC synthesis due to its high efficiency and orthogonality.[5][6] However, success hinges on careful control of the copper catalyst and reaction conditions.
Potential Causes & Solutions
-
Copper(I) Catalyst Oxidation:
-
The "Why": The active catalyst is Cu(I). Oxygen present in the solvent or headspace will rapidly oxidize it to the inactive Cu(II) state, stalling the reaction.[4]
-
Troubleshooting Steps:
-
Thoroughly Degas Solvents: Before use, sparge your reaction solvents (e.g., DMF, t-BuOH/water) with an inert gas like argon or nitrogen for at least 20-30 minutes.
-
Use a Reducing Agent: Always include a reducing agent like sodium ascorbate in the reaction mixture. This will continuously reduce any Cu(II) that forms back to the active Cu(I) state.[4]
-
Maintain an Inert Atmosphere: Run the reaction under a blanket of argon or nitrogen.
-
-
-
Formation of Side Products (Glaser Coupling):
-
The "Why": A common side reaction is the oxidative homocoupling of your terminal alkyne starting material, known as the Glaser coupling.[4] This is particularly problematic if the concentration of the copper catalyst is too high or if there's insufficient reducing agent.
-
Troubleshooting Steps:
-
Minimize Catalyst Concentration: Use the minimum effective amount of your copper source (e.g., CuSO₄·5H₂O). Typically, 1-5 mol% is sufficient.
-
Ensure Ascorbate Excess: Use a molar excess of sodium ascorbate relative to the copper catalyst (e.g., 5-10 mol% ascorbate for 1-2 mol% copper).
-
-
-
Poor Solubility of Precursors:
-
The "Why": As with amide couplings, the large, hydrophobic PROTAC fragments may not be fully soluble in common CuAAC solvent systems (like t-BuOH/water), leading to a heterogeneous mixture and low yield.[4]
-
Troubleshooting Steps:
-
Add a Co-solvent: Use a solvent system that can better dissolve your starting materials. A mixture of DMF or DMSO with water can be effective.
-
Use a Ligand: Adding a copper-stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can improve catalyst performance and solubility.
-
-
-
Slow Reaction Rate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
The "Why": If you are using the copper-free SPAAC reaction, the kinetics can be significantly slower than CuAAC. This is often due to the insufficient reactivity of the cyclooctyne or steric hindrance.[4]
-
Troubleshooting Steps:
-
Choose a More Reactive Cyclooctyne: Reagents like DBCO (Dibenzocyclooctyne) or BCN (Bicyclononyne) are highly reactive and can significantly speed up the reaction compared to simpler cyclooctynes.
-
Increase Concentration: If possible, run the reaction at a higher concentration to favor the bimolecular reaction.
-
Extend Reaction Time: Be patient. SPAAC reactions can sometimes require 24-48 hours to reach completion, especially with complex substrates.
-
-
Key Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol outlines a robust method for conjugating a carboxylic acid-containing component with an amine-functionalized component.
Materials:
-
Carboxylic acid component (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq - use 4.0 eq if amine is a TFA salt)
-
Anhydrous DMF or NMP
-
Argon or Nitrogen gas
Procedure:
-
Under an argon atmosphere, dissolve the carboxylic acid component (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (or NMP) to a concentration of ~0.1 M.
-
Add DIPEA (3.0-4.0 eq) to the solution.
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the amine component (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor progress: Check the reaction's completion by LC-MS. Look for the disappearance of the limiting starting material and the appearance of the product mass.
-
Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF/NMP), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne component (1.0 eq)
-
Azide component (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Solvent (e.g., DMF/H₂O 4:1, or tBuOH/H₂O 1:1)
-
Argon or Nitrogen gas
Procedure:
-
Degas all solvents by bubbling with argon for 30 minutes prior to use.
-
In a reaction vial under an argon atmosphere, dissolve the alkyne component (1.0 eq) and the azide component (1.1 eq) in the chosen solvent system.
-
In a separate microfuge tube, prepare fresh stock solutions of CuSO₄·5H₂O and Sodium Ascorbate in degassed water.
-
Add the Sodium Ascorbate solution (to give 0.10 eq) to the reaction mixture, followed by the CuSO₄·5H₂O solution (to give 0.05 eq). The solution may turn slightly yellow/orange.
-
Stir the reaction vigorously at room temperature for 4-24 hours.
-
Monitor progress: Track the reaction by LC-MS or TLC.
-
Work-up: Upon completion, dilute with ethyl acetate and wash with water and brine. Some reactions may require a mild EDTA wash to remove residual copper.
-
Dry the organic layer, concentrate, and purify the final PROTAC by chromatography.[4]
Visualizing the Process
Diagram 1: PROTAC Conjugation Workflow
Caption: Decision tree for troubleshooting low-yield PROTAC conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best point on my warhead/E3 ligand to attach the linker? This is a critical design choice. The attachment point, or "exit vector," should be at a position that does not disrupt the key binding interactions with the target protein or E3 ligase. [5]Structural information from co-crystal structures or computational modeling is invaluable here. [7]If this data is unavailable, you may need to empirically test several attachment points by synthesizing a small library of PROTACs.
Q2: I've successfully synthesized my PROTAC, but it's very difficult to purify. What can I do? PROTACs are often large (MW > 800 Da) and can be greasy or amphipathic, making purification by standard silica gel chromatography challenging. [4]Reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective method for final purification. [4]Optimizing the HPLC method, including the choice of column (e.g., C18, C8), mobile phase composition (e.g., Acetonitrile/Water vs. Methanol/Water with TFA or Formic Acid), and gradient is crucial. Ensure your crude product is fully dissolved before injection, which may require a strong solvent like DMSO.
Q3: Can the linker itself cause my reaction to fail? Yes. Certain functionalities within the linker can interfere with the conjugation chemistry. For example, if you are performing an amide coupling, an unprotected amine or carboxylic acid on the linker itself will compete. This is why using orthogonally protected linkers (e.g., with Boc and Fmoc protecting groups) is standard practice, allowing for sequential deprotection and conjugation. [5] Q4: How do I confirm the structure of my final PROTAC? Comprehensive characterization is essential. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the correct mass and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the full chemical structure is the gold standard. [8][9]High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
References
- Vertex AI Search. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Click Chemistry.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. eCollection 2020, 1(5), 273-312. [Link]
- BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- Valgimigli, L., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 823-830. [Link]
- Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
- Valgimigli, L., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 823-830. [Link]
- BOC Sciences. (2024).
- Yang, C., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(2), 189-197. [Link]
- Yang, C., et al. (2024). Click chemistry in the development of PROTACs.
- Yang, C., et al. (2024). Click chemistry in the development of PROTACs. RSC Chemical Biology, 5(2), 189-197. [Link]
- National Institutes of Health. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
- National Center for Biotechnology Information. (n.d.).
- BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.
- Testa, A., et al. (2020). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 85(15), 9539-9546. [Link]
- BenchChem. (2025).
- Testa, A., et al. (2020). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry, 85(15), 9539-9546. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Thalidomide-Based PROTAC Synthesis.
- YouTube. (2024). Best Practices for PROTACs - UPS, MoA and Design of PROTACs (Part 1A).
- American Chemical Society. (n.d.). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies | Journal of the American Society for Mass Spectrometry.
- ChemRxiv. (n.d.).
- Lee, H., et al. (2022). Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. Molecules, 27(6), 1977. [Link]
- ResearchGate. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells.
- The Biochemist. (2021).
- Biocompare. (2022). PROTACs: A Practical Guide.
- Tocris. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.
- Reaction Biology. (n.d.).
- WuXi AppTec DMPK. (2023).
- Creative Biolabs. (n.d.). Degrader-Antibody Conjugates (DAC)
- ResearchGate. (n.d.). of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras.
- ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis.
- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- National Center for Biotechnology Information. (2022). An overview of PROTACs: a promising drug discovery paradigm.
- YouTube. (2024). Advancing Drug Discovery with PROTAC Building Blocks.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- BOC Sciences. (2023). Metabolic Characteristics of PROTAC Drugs.
- MDPI. (n.d.).
- National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders.
- National Institutes of Health. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
- Royal Society of Chemistry. (2021). Proteolysis targeting chimeras (PROTACs)
- SpringerLink. (2022).
- BenchChem. (2025). common problems in PROTAC experiments and how to avoid them.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. biocompare.com [biocompare.com]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
How to improve solubility of 3-aminopiperidine-2,6-dione hydrochloride in assays
Welcome to the technical support guide for 3-aminopiperidine-2,6-dione hydrochloride. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments. Ensuring complete solubilization of this compound is critical for generating accurate, reproducible, and meaningful data in any assay.
Understanding the Molecule: Why Solubility Can Be a Challenge
3-Aminopiperidine-2,6-dione is a piperidine derivative, a class of compounds that are foundational in medicinal chemistry.[1][2] The hydrochloride salt form is supplied to enhance its stability and initial aqueous solubility compared to the free base.[3] This is because the amine group on the piperidine ring is basic and reacts with hydrochloric acid to form a more polar, water-soluble salt.[4][5]
However, several factors can still lead to poor solubility in the final assay environment:
-
pH of the Assay Buffer: The solubility of this amine salt is highly dependent on pH.[6][7] In basic solutions, the protonated amine can lose its charge, converting back to the less soluble free base form, which may then precipitate.[4]
-
"Salting Out" Effect: High concentrations of other salts in your buffer can decrease the solubility of the compound.
-
Common Ion Effect: In buffers containing chloride ions, the equilibrium can shift, potentially reducing the solubility of the hydrochloride salt.[6][8]
-
Dilution Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer where it is less soluble can cause the compound to precipitate out of solution.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a primary stock solution?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a standard choice due to its ability to dissolve a wide range of organic molecules.[10][11] Prepare a high-concentration stock (e.g., 10-50 mM) in anhydrous DMSO, which can then be serially diluted. Store these stocks properly to avoid degradation or precipitation.[12][13]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is a common issue known as dilution-induced precipitation.[9] Here are a few strategies to try:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤0.5% to avoid cellular toxicity) but high enough to maintain solubility.[10]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer that contains a higher percentage of the co-solvent before the final dilution into the assay medium.[9]
-
Warm the Assay Buffer: Gently warming the buffer before adding the compound can sometimes help, but be cautious about the temperature stability of your compound and other assay components.
Q3: Can I dissolve the compound directly in my aqueous buffer, like PBS?
While the hydrochloride salt form is intended to improve water solubility, direct dissolution in neutral pH buffers like PBS (pH 7.4) can be challenging if the intrinsic solubility of the free base is low.[3][9] It is generally more reliable to first create a concentrated stock in an organic solvent like DMSO.
Q4: How does pH affect the solubility of 3-aminopiperidine-2,6-dione HCl?
As a salt of a weak base, 3-aminopiperidine-2,6-dione HCl is most soluble in acidic conditions (pH < 7).[7] As the pH increases and becomes more basic, the protonated amine can be neutralized, leading to the formation of the less soluble free base and potential precipitation.[4]
In-Depth Troubleshooting Guide
If you are encountering persistent solubility issues, follow this systematic approach to identify and solve the problem.
Step 1: Assess and Optimize Your Stock Solution
Poor quality or improperly prepared stock solutions are a frequent source of error.
-
Ensure Complete Dissolution: Before its first use, visually inspect your stock solution to confirm there are no solid particulates. If needed, gentle warming or brief sonication can aid dissolution.[12]
-
Check for Degradation: Compound degradation can sometimes be mistaken for solubility issues. If the stock is old or has been stored improperly, consider preparing a fresh solution.[13]
-
Consider a Lower Stock Concentration: While counterintuitive, starting with a slightly lower, but fully solubilized, stock concentration can sometimes prevent precipitation during dilution.[9]
Step 2: Modify Your Assay Buffer and Dilution Protocol
The composition of your final assay medium is the most critical factor. The following workflow provides a decision-making process for troubleshooting.
Troubleshooting Workflow for Assay Dilution
Caption: A decision tree for troubleshooting precipitation upon dilution.
Step 3: Advanced Solubilization Strategies
If the above steps are insufficient, more advanced formulation techniques can be employed.
-
Co-solvents: While DMSO is the most common, other co-solvents like ethanol can be tested, always being mindful of their potential effects on the assay system.[10]
-
pH Adjustment: The most effective way to increase the solubility of a basic salt is to lower the pH of the medium.[14][15] If your assay can tolerate it, adjusting the buffer pH to be slightly acidic (e.g., pH 6.5) can significantly improve solubility by keeping the amine group protonated.
-
Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate poorly soluble compounds, forming an "inclusion complex" with enhanced aqueous solubility.[9] This can be an effective strategy, but requires careful validation to ensure the cyclodextrin itself does not interfere with the assay.
Conceptual pH-Solubility Relationship
Caption: The effect of pH on the ionization and solubility of the amine salt.
Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Calculate Mass: Determine the mass of this compound (MW: 164.59 g/mol ) required.[3] For 1 mL of a 10 mM stock, you will need 1.646 mg.
-
Weigh Compound: Accurately weigh the solid compound into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial or place it in a sonicating water bath for 5-10 minutes until all solid is dissolved.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Basic Kinetic Solubility Assessment via Turbidimetry
This protocol helps determine the approximate solubility limit in your specific buffer.
-
Prepare Dilutions: In a 96-well plate, serially dilute your DMSO stock solution into your final assay buffer. Create a gradient of concentrations that brackets your intended final assay concentration. Include a buffer + DMSO control.
-
Incubate: Cover the plate and let it incubate at your assay's operating temperature for 1-2 hours.
-
Measure Absorbance: Use a plate reader to measure the absorbance (or light scattering) at a wavelength where the compound does not absorb (e.g., 600-650 nm).
-
Analyze: An increase in absorbance/scattering compared to the control indicates the formation of a precipitate. The highest concentration that shows no increase in absorbance is your approximate kinetic solubility limit under those conditions.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure the integrity of your experimental results.
References
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
- Isolation (Recovery) of amines. (n.d.). Organic Web Chem University of Alberta.
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. (n.d.).
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF - ResearchGate. (n.d.).
- A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
- 17.6 pH Effects on Solubility - Chad's Prep®. (n.d.).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Why do amines dissolve in hydrochloric acid? - Quora. (2017, March 1).
- This compound | C5H9ClN2O2 | CID 134548 - PubChem. (n.d.).
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]
- Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow.
- Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-146.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
- This compound | CAS No : 24666-56-6 - Pharmaffiliates. (n.d.).
- Research progress on piperidine-containing compounds as agrochemicals. (n.d.).
- US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents. (n.t.).
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme Connect.
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
- (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - NIH. (n.d.).
- (PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - ResearchGate. (n.d.).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 3. benchchem.com [benchchem.com]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. quora.com [quora.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmsdr.org [ijmsdr.org]
- 15. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Lenalidomide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Overview of Lenalidomide Synthesis
Lenalidomide is a crucial therapeutic agent in the treatment of hematological malignancies, such as multiple myeloma and myelodysplastic syndromes.[1][2] Its synthesis is a multi-step process that demands precise control over reaction conditions to achieve high yield and purity.[3][4] The most common synthetic routes involve the cyclization of a substituted nitrobenzoate derivative with a glutamine derivative, followed by the reduction of the nitro group to form the final amino compound.[5]
Innovations in lenalidomide synthesis have focused on developing greener, more efficient, and cost-effective methods.[3][4] This includes the use of more environmentally friendly reagents and solvents, such as iron powder and ammonium chloride for the nitro reduction step, as an alternative to traditional platinum group metal catalysts.[2][4]
Below is a generalized workflow for a common lenalidomide synthesis route:
Caption: A generalized workflow for the synthesis of lenalidomide, highlighting the key steps of bromination, cyclization, and nitro reduction.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of lenalidomide.
Question: My yield is consistently low in the cyclization step (Step 2). What are the potential causes and how can I improve it?
Answer: Low yields in the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride can be attributed to several factors:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Triethylamine (Et3N) and N,N-diisopropylethylamine (DIPEA) are commonly used. Insufficient base will result in incomplete reaction, while an excessive amount can lead to side reactions. It is recommended to use 2-4 equivalents of the base.[6]
-
Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures (80-85°C).[6] Lower temperatures will slow down the reaction rate, while excessively high temperatures can promote the formation of impurities. The reaction time should also be optimized, typically ranging from 8-12 hours.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[6]
-
Solvent Purity: The purity of the solvent, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), is important. Water content in the solvent can lead to hydrolysis of the starting material and reduce the yield. Using anhydrous solvents is recommended.
-
Impurity in Starting Materials: The purity of both methyl 2-(bromomethyl)-3-nitrobenzoate and this compound is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.
Question: I am observing a significant amount of the 4-nitrophthalide impurity during the cyclization step. How can I minimize its formation?
Answer: The formation of 4-nitrophthalide is a known side reaction during the cyclization step, particularly when using aqueous micellar conditions.[6] To minimize its formation, consider the following:
-
Solvent System: While aqueous micellar conditions are promoted as a "green" alternative, they can sometimes lead to this side reaction.[6] Using a polar aprotic solvent like NMP or DMF is often more effective in minimizing this impurity.[8]
-
Control of Reaction Conditions: Strict control of the reaction temperature and time is essential. Overheating or prolonged reaction times can favor the formation of the phthalide byproduct.
-
Purification: If the impurity is still formed, it can be removed through recrystallization of the product.
Question: During the nitro reduction step (Step 3) using catalytic hydrogenation, I am experiencing catalyst poisoning. What could be the cause and how can I prevent it?
Answer: Catalyst poisoning during the reduction of the nitro group using palladium on carbon (Pd/C) is a common issue. The nitrogen atoms in the lenalidomide molecule can coordinate with the palladium, leading to deactivation of the catalyst.[6]
-
Alternative Reducing Agents: To avoid this issue, consider using alternative, metal-free reduction methods. A common and effective alternative is the use of sodium bisulfite or iron powder with ammonium chloride.[4][6] These methods are also more environmentally friendly and reduce the risk of metal contamination in the final product.[3][6]
-
Reaction Conditions for Catalytic Hydrogenation: If you must use catalytic hydrogenation, ensure the following:
-
Catalyst Loading: Use an appropriate catalyst loading. While a higher loading might seem beneficial, it can sometimes lead to more side reactions.
-
Hydrogen Pressure: The reaction is often carried out at elevated hydrogen pressure (e.g., 50 psi).[7][9]
-
Solvent: The choice of solvent is important. Methanol or a mixture of methanol and DMF are commonly used.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during lenalidomide synthesis?
A1: The critical process parameters that require careful monitoring include:
-
Temperature: Each step has an optimal temperature range that needs to be maintained to ensure the desired reaction rate and minimize side reactions.[9]
-
Reaction Time: Monitoring the reaction to completion is crucial to maximize yield and prevent the formation of degradation products.[9]
-
pH: In steps involving acid-base reactions, maintaining the correct pH is essential.
-
Purity of Reagents and Solvents: The quality of the starting materials directly impacts the purity of the final product.[3]
Q2: What are the recommended analytical techniques for monitoring the reaction and ensuring the purity of the final product?
A2: A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for monitoring reaction progress, identifying and quantifying impurities, and determining the final purity of the lenalidomide.[3][11]
-
Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to identify the structure of intermediates and impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the chemical structure of the final product and key intermediates.[3]
Q3: Are there any "green" or more sustainable approaches to lenalidomide synthesis?
A3: Yes, significant efforts have been made to develop more environmentally benign synthesis routes for lenalidomide.[6] These include:
-
Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives like methyl acetate.[4][8]
-
Alternative Reducing Agents: As mentioned earlier, using iron powder and ammonium chloride or sodium bisulfite for the nitro reduction step avoids the use of precious metal catalysts and reduces metal contamination.[4][6]
-
Improved Green Chemistry Metrics: The overall process can be evaluated using metrics like the complete E-factor (cEF) and process mass intensity (PMI) to quantify its environmental impact.[6]
IV. Experimental Protocols
Protocol 1: Cyclization of Methyl 2-(bromomethyl)-3-nitrobenzoate with this compound
-
Combine methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq), this compound (1.0 eq), and N,N-diisopropylethylamine (4.0 eq) in a reaction vessel.[6]
-
Add N-methylpyrrolidone (NMP) as the solvent.
-
Heat the mixture to 80-85°C and stir for 12 hours.[6]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product and wash with cold ethanol.[6]
-
The crude product can be further purified by recrystallization.
Protocol 2: Nitro Group Reduction using Sodium Bisulfite
-
Suspend the nitro-intermediate, 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, in a 1:1 mixture of ethanol and water.[6]
-
Add sodium bisulfite (5.0 eq) portion-wise to the stirred mixture.[6]
-
Heat the reaction mixture to 80°C and stir for 12 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove about 75% of the solvent.[6]
-
Filter the resulting slurry. The solid can be further purified by recrystallization from an ethanol/water mixture.[6]
V. Data Summary
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Bromination | Methyl 2-methyl-3-nitrobenzoate, NBS/DBDMH, AIBN | Methyl Acetate | 55-75 | 84-98 | [6][8] |
| Cyclization | Methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione HCl, Et3N/DIPEA | NMP/DMF | 80-85 | 57-89 | [6][8] |
| Nitro Reduction | 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, Pd/C, H2 or Fe/NH4Cl or NaHSO3 | Methanol or Ethanol/Water | 20-80 | 62 (overall) | [6][9] |
VI. References
-
Improved synthetic method of lenalidomide. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Wandre, R. S., Sharma, K., Pathan, A. M., Nabi, M., & Gade, A. B. (2025). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide. Organic Process Research & Development. [Link]
-
The Chemistry of Cure: A Look at Lenalidomide Synthesis and Quality Control. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
-
Unlocking the Power of Lenalidomide: A Deep Dive into its Synthesis and Manufacturing. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
-
DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF LENALIDOMIDE AND ITS IMPURITIES. (2023, February 28). Journal of Advanced Scientific Research. [Link]
-
Development, validation and greenness assessment of environmentally friendly analytical methods for the quantification of lenalidomide in pharmaceutical formulations. (2023, December 21). Acta Chromatographica. [Link]
-
Alternative synthesis of lenalidomide. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Experimental design optimization for the synthesis of lenalidomide nitro precursor. (2025, August 6). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma. (2024, October 19). MDPI. [Link]
-
A new rapid HPLC method for the analysis of lenalidomide related substances in bulk drug samples. (n.d.). ijpar. [Link]
-
Method Development and Validation of Degradation Studies of Lenalidomide by RP-HPLC. (n.d.). Research J. Pharm. and Tech. [Link]
-
Balaev, A. N., Okhmanovich, K. A., & Fedorov, V. E. (2013). Alternative synthesis of lenalidomide. Pharmaceutical Chemistry Journal, 46, 676-678. [Link]
-
Process for the preparation of lenalidomide. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
Process for the preparation of lenalidomide. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
LENALIDOMIDE. (2019, September 27). New Drug Approvals. Retrieved January 9, 2026, from [Link]
-
An improved process for synthesis of lenalidomide. (n.d.). Google Patents. Retrieved January 9, 2026, from
-
METHOD FOR PREPARING LENALIDOMIDE. (2019, February 11). European Patent Office. Retrieved January 9, 2026, from [Link]
Sources
- 1. ijpar.com [ijpar.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US8946265B2 - Process for the preparation of lenalidomide - Google Patents [patents.google.com]
- 10. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 11. sciensage.info [sciensage.info]
Technical Support Center: Overcoming Challenges in PROTAC Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the formation and characterization of PROTAC (Proteolysis Targeting Chimera) ternary complexes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the intricacies of PROTAC ternary complex formation.
Q1: What is the "hook effect" in the context of PROTACs, and how can I mitigate it?
A1: The "hook effect" is a paradoxical phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[1][2] This results in a characteristic bell-shaped dose-response curve.[1][2] It is caused by the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) at high PROTAC concentrations, which prevents the formation of the productive ternary complex (Target-PROTAC-E3 Ligase) necessary for degradation.[2][3]
Mitigation Strategies:
-
Broad Dose-Response: Test your PROTAC over a wide concentration range (e.g., picomolar to high micromolar) to fully define the bell-shaped curve and identify the optimal concentration window (Dmax).[1][2]
-
Linker Optimization: The linker's length, composition, and rigidity are critical.[3][4][5] Optimizing the linker can enhance cooperativity and stabilize the ternary complex, making its formation more favorable even at higher concentrations.[2]
-
Time-Course Experiments: Assess degradation at multiple time points to understand the kinetics of the hook effect.[1]
Q2: What is cooperativity in ternary complex formation, and why is it important?
A2: Cooperativity (alpha, α) quantifies how the binding of one protein (e.g., the target) to the PROTAC affects the PROTAC's affinity for the second protein (the E3 ligase).[6] It is a critical determinant of a PROTAC's efficiency.[7]
-
Positive Cooperativity (α > 1): The formation of the first binary complex increases the affinity for the second protein, stabilizing the ternary complex.[6] This is highly desirable as it can lead to more potent and efficient degradation.[6][7]
-
Negative Cooperativity (α < 1): The formation of the first binary complex decreases the affinity for the second protein, destabilizing the ternary complex.[6] This often results in weaker degradation.[8]
-
No Cooperativity (α = 1): The binding events are independent.[6]
High cooperativity can lead to the formation of stable, long-lived ternary complexes, which correlates with faster and more profound protein degradation.[7][9] It can also help mitigate the hook effect.[3]
Q3: My PROTAC binds well to the target protein and the E3 ligase in binary assays, but I don't observe any cellular degradation. What are the likely causes?
A3: This is a common and frustrating challenge. While binary affinity is necessary, it does not guarantee degradation.[10] Several factors could be at play:
-
Poor Cell Permeability: The PROTAC may not be able to cross the cell membrane to reach its intracellular targets.[10][11] This is a significant challenge for PROTACs, which are often large molecules that fall "beyond the Rule of Five".[12]
-
Unfavorable Ternary Complex Conformation: The PROTAC might bring the target and E3 ligase together, but in a spatial orientation that is not productive for the transfer of ubiquitin from the E2 enzyme to the target protein's lysine residues.[12]
-
Negative Cooperativity: Strong binary binding can sometimes lead to negative cooperativity, where the formation of a stable binary complex (e.g., Target-PROTAC) hinders the recruitment of the E3 ligase.[6][13]
-
Insufficient E3 Ligase Availability: The expression levels of the recruited E3 ligase (e.g., CRBN or VHL) in your specific cell line might be too low to support efficient degradation.[10]
Q4: How critical is the linker? What aspects should I focus on during optimization?
A4: The linker is not just a passive spacer; it plays a critical role in determining the PROTAC's overall activity, selectivity, and physicochemical properties.[3][4][5] Historically overlooked, rational linker design is now a central focus of PROTAC development.[3][5]
Key Optimization Parameters:
-
Length: The linker must be long enough to span the distance between the target and E3 ligase but not so long that it leads to unproductive conformations.[12]
-
Composition & Rigidity: The chemical nature of the linker (e.g., PEG, alkyl chains) influences solubility, permeability, and conformational flexibility.[3][4][12] Incorporating rigid elements (e.g., piperazine rings) can pre-organize the PROTAC into a more bioactive conformation.[12]
-
Attachment Points (Exit Vectors): The points where the linker connects to the two ligands are crucial.[12] Modifying the exit vector can dramatically alter the geometry of the ternary complex and impact cooperativity.[12]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed guides for specific experimental issues, complete with step-by-step protocols and the rationale behind them.
Guide 1: Difficulty Detecting Ternary Complex Formation in Biophysical Assays
Problem: You are not observing a signal, or the signal is too weak to interpret, in biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) designed to measure ternary complex formation.
Causality Analysis: The formation of a stable ternary complex is the cornerstone of PROTAC efficacy.[14] Failure to detect it biochemically suggests issues with either the proteins, the PROTAC, or the assay conditions. Direct biophysical measurement is essential for understanding the thermodynamics and kinetics that drive degradation.[15][16][17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absent ternary complex signal.
Protocol 1: Ternary Complex Characterization by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities for both binary and ternary complexes.[13][18] This protocol is adapted from established methods for characterizing PROTACs like MZ1.[6][15][17]
Objective: To measure the binding affinity (KD) and kinetics (ka, kd) of a PROTAC to an E3 ligase in the absence (binary) and presence (ternary) of a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S CM5 or NTA chip for His-tagged proteins)
-
Immobilization reagents (e.g., Amine Coupling Kit or Ni-NTA)
-
Purified E3 ligase complex (e.g., VCB - VHL, Elongin C, Elongin B)
-
Purified target Protein of Interest (POI)
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20, matched to sample buffer)
Methodology:
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VCB) onto the sensor chip surface according to the manufacturer's instructions. This creates a stable surface to measure binding events.[6]
-
Aim for a low to medium immobilization density to minimize mass transport limitations.
-
Use a reference flow cell (e.g., activated and blocked without protein) to subtract non-specific binding.
-
-
Binary Interaction Analysis (PROTAC binding to E3 Ligase):
-
Prepare a dilution series of the PROTAC in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the PROTAC solutions over the E3 ligase and reference surfaces, starting with the lowest concentration.
-
Include buffer-only injections (blanks) for double referencing.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KDbinary) and kinetic rates.[6]
-
-
Ternary Interaction Analysis (Target:PROTAC binding to E3 Ligase):
-
Prepare a new dilution series of the PROTAC in running buffer.
-
To each PROTAC dilution, add a constant, near-saturating concentration of the target POI. Pre-incubate the mixture for a sufficient time to allow the Target-PROTAC binary complex to form.
-
Inject this pre-formed complex series over the E3 ligase surface.
-
Fit the resulting sensorgrams to determine the ternary affinity (KDternary) and kinetic rates.[6]
-
-
Data Analysis & Cooperativity Calculation:
-
Process the data by subtracting the reference cell signal and buffer blanks.
-
Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary .[6]
-
An α > 1 indicates positive cooperativity, which is a favorable outcome.
-
Data Summary Table: Comparison of Biophysical Techniques
| Technique | Throughput | Sample Consumption | Key Output | Strengths | Limitations |
| SPR | Medium | Low | Kinetics (ka, kd), Affinity (KD) | Real-time, label-free, provides kinetic data.[18][19] | Surface immobilization can cause artifacts. |
| ITC | Low | High | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Gold standard for thermodynamics, in-solution, label-free.[20] | Low throughput, requires high sample purity and concentration.[20] |
| NanoBRET | High | Low | In-cell Proximity | Live-cell context, kinetic measurements, high throughput.[10][21][22] | Requires genetic modification (tagging), potential for artifacts from overexpression.[23] |
Guide 2: My PROTAC Shows Strong Degradation But No Detectable Ternary Complex in Cellular Assays
Problem: You observe robust target degradation in Western Blots or HiBiT lytic assays, but your live-cell NanoBRET/FRET ternary complex assay shows no signal.
Causality Analysis: This scenario often points towards a "hit-and-run" mechanism or a very transient ternary complex. The complex may form just long enough to facilitate ubiquitination before dissociating.[6] While the end result (degradation) is achieved, the steady-state population of the ternary complex at any given moment is too low to be detected by proximity-based assays.
Troubleshooting Workflow:
Caption: Workflow for when degradation occurs without a detectable ternary complex.
Protocol 2: Live-Cell Target Ubiquitination using NanoBRET
This protocol allows for the direct measurement of the PROTAC's functional consequence—target ubiquitination—downstream of ternary complex formation.[24][25] It can capture the activity of transient complexes that are otherwise difficult to detect.
Objective: To kinetically measure the ubiquitination of a target protein in live cells following PROTAC treatment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRISPR/Cas9 system to endogenously tag the target POI with HiBiT.[24][25]
-
Plasmid encoding HaloTag-Ubiquitin.[25]
-
PROTAC of interest
-
HaloTag NanoBRET 618 Ligand (fluorescent acceptor)
-
Nano-Glo Vivazine Substrate (luminescence substrate)
-
Luminescence-capable plate reader
Methodology:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag at the N- or C-terminus of the endogenous gene for your target POI in a cell line stably expressing LgBiT.[24] This creates the bioluminescent donor.
-
Select and validate a clonal cell line expressing the tagged protein at physiological levels.
-
-
Assay Setup:
-
Transfect the HiBiT-tagged cell line with the HaloTag-Ubiquitin plasmid. This introduces the fluorescent acceptor.
-
Plate the transfected cells in a white, 96-well assay plate and allow them to adhere.[24]
-
-
Labeling and Treatment:
-
Label the cells with the HaloTag NanoBRET 618 Ligand.
-
Add the Nano-Glo Vivazine Substrate, which provides a stable luminescent signal over time.[25]
-
Treat the cells with a dilution series of your PROTAC or a vehicle control (DMSO).
-
-
Kinetic Measurement:
-
Immediately place the plate in a plate reader equipped for BRET measurements (460 nm donor filter, 610 nm LP acceptor filter).[25]
-
Measure luminescence from both channels kinetically over several hours (e.g., readings every 5-10 minutes for 4-6 hours).
-
-
Data Analysis:
-
Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission).
-
A dose- and time-dependent increase in the NanoBRET ratio indicates that the PROTAC is inducing the ubiquitination of the target protein.[24][26] This provides strong mechanistic evidence of PROTAC activity even if the ternary complex itself is not directly observed.
-
By systematically applying these troubleshooting guides and experimental protocols, researchers can overcome common hurdles in PROTAC development, gain deeper mechanistic insights, and accelerate the optimization of effective targeted protein degraders.
References
- Donà, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Selvita.
- Daniels, D.L., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments.
- Sygnature Discovery. (2023). The Developability Challenges with Bifunctional Targeted Protein Degraders. Sygnature Discovery.
- Oxford Global. (2023). Challenges and Opportunities in Targeted Protein Degradation: Current and Future Strategies. Oxford Global.
- He, M., et al. (2020). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Chemistry.
- Kayumov, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy.
- o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. o2h discovery.
- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences.
- Vazquez, E., et al. (2023). Opportunities and challenges of protein-based targeted protein degradation. Cell Chemical Biology.
- Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute.
- Roy, M.J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.
- Daniels, D.L., et al. (2019). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments.
- JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE.
- NanoTemper Technologies. (n.d.). Assay setup for cooperativity assessment (e.g. PROTACs, molecular glues). NanoTemper Technologies.
- ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate.
- Riching, K.M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
- JoVE. (2023). Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. JoVE.
- Chai, J., et al. (2024). Precision-engineered PROTACs minimize off-tissue effects in cancer therapy. Signal Transduction and Targeted Therapy.
- DiVA. (2022). Development of biophysical assays for studies of PROTACs. DiVA.
- Arya, R., et al. (2024). Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences.
- Ciulli, A., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology.
- BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech.
- Roy, M.J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology.
- ResearchGate. (n.d.). Cellular Assays for characterization of PROTAC activity and... ResearchGate.
- Testa, A., et al. (2020). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. RSC Medicinal Chemistry.
- Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Reaction Biology.
- Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry.
- Hughes, S.J., et al. (2025). Cellular parameters shaping pathways of targeted protein degradation. Biochemical Society Transactions.
- MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. MarinBio.
- Sun, D., et al. (2023). Exploring PROTAC Cooperativity with Coarse-Grained Alchemical Methods. The Journal of Physical Chemistry B.
- Drummond, M.L., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PLOS Computational Biology.
- NanoTemper Technologies. (2024). How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube.
- Zoppi, V., et al. (2019). Iterative design and optimization of initially inactive Proteolysis Targeting Chimeras (PROTACs) identify VZ185 as a potent, fast, and selective von Hippel-Lindau (VHL) based dual degrader of BRD9 and BRD7. Journal of Medicinal Chemistry.
- Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.
- Velazquez-Campoy, A., et al. (2015). Isothermal titration calorimetry. Methods in Molecular Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. oxfordglobal.com [oxfordglobal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diva-portal.org [diva-portal.org]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. aragen.com [aragen.com]
- 19. o2hdiscovery.co [o2hdiscovery.co]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Protein Degradation and PROTACs [promega.com]
- 23. books.rsc.org [books.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. bmglabtech.com [bmglabtech.com]
- 26. NanoBRET® Ubiquitination Starter Kit [promega.jp]
Technical Support Center: Purification of 3-Aminopiperidine-2,6-dione Derivatives
Welcome to our dedicated technical support guide for navigating the complexities of purifying 3-aminopiperidine-2,6-dione derivatives. This resource is designed for researchers, chemists, and drug development professionals who are actively working with these valuable compounds. Here, we address common challenges with practical, field-tested solutions and provide in-depth explanations to empower your experimental success.
Troubleshooting Guide: Common Purification Challenges
This section directly addresses specific issues you may encounter during the purification of your target 3-aminopiperidine-2,6-dione derivatives.
Problem 1: My compound is co-eluting with a starting material or a closely related impurity during column chromatography.
Root Cause Analysis:
The glutarimide core of 3-aminopiperidine-2,6-dione derivatives imparts significant polarity. When substituents on the amine or the piperidine ring are similar in polarity to the starting materials or byproducts, achieving baseline separation via standard normal-phase or reverse-phase chromatography can be challenging.
Strategic Solutions:
-
Optimize Your Mobile Phase:
-
Normal-Phase Chromatography: If you are using a standard ethyl acetate/hexane system, consider adding a polar modifier. A small percentage (0.1-1%) of triethylamine (TEA) or ammonia in methanol can sharpen peaks and improve the resolution of basic compounds by neutralizing acidic sites on the silica gel. For highly polar derivatives, a dichloromethane (DCM)/methanol gradient may offer better separation.
-
Reverse-Phase Chromatography (RP-HPLC): For stubborn co-elution, switching to RP-HPLC is a powerful alternative. The use of acidic modifiers like formic acid (FA) or trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) in the water/acetonitrile or water/methanol mobile phase is crucial. These additives protonate the amine, leading to sharper peaks and altered retention times, which can resolve closely eluting species.
-
-
Consider Alternative Chromatographic Techniques:
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating chiral and achiral polar compounds. It often provides orthogonal selectivity compared to HPLC, meaning compounds that are difficult to separate on one system may be easily resolved on the other. Common mobile phases include supercritical CO2 with a co-solvent like methanol or ethanol.
-
Step-by-Step Protocol: Optimizing RP-HPLC for a Pomalidomide Analogue
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Initial Scouting Gradient:
-
Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of your compound and impurities. .
-
-
Focused Gradient for Separation:
-
Based on the scouting run, design a shallower gradient around the elution point of your target compound. For example, if your compound elutes at 40% B, you might run a gradient of 30-50% B over 20 minutes. .
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
Data Summary: Mobile Phase Modifiers
| Modifier | Concentration | Chromatography Mode | Rationale |
| Triethylamine (TEA) | 0.1 - 1% | Normal-Phase | Masks acidic silica sites, reducing peak tailing of basic amines. |
| Formic Acid (FA) | 0.05 - 0.1% | Reverse-Phase | Protonates amines, leading to sharper peaks and improved resolution. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Reverse-Phase | Stronger ion-pairing agent than FA, can significantly alter selectivity. |
Problem 2: My purified compound shows poor stability and degrades upon storage or during workup.
Root Cause Analysis:
The glutarimide ring in 3-aminopiperidine-2,6-dione derivatives can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The exocyclic amine also presents a potential site for oxidative degradation.
Strategic Solutions:
-
Control pH During Workup and Purification:
-
Avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary during the workup, perform it quickly and at low temperatures (0-5 °C). Neutralize the solution promptly.
-
When using RP-HPLC with TFA, it's advisable to neutralize the collected fractions containing your compound if it is sensitive to acid. A dilute solution of ammonium bicarbonate can be used, followed by rapid removal of the solvent.
-
-
Inert Atmosphere and Proper Storage:
-
For sensitive derivatives, perform the final evaporation of solvents and storage under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Store the final, dry compound at low temperatures (-20 °C is recommended) and protected from light.
-
Workflow for Minimizing Degradation
Caption: Workflow for minimizing degradation during purification.
Frequently Asked Questions (FAQs)
Q1: Is recrystallization a viable purification method for these compounds?
A1: Yes, recrystallization can be a very effective and scalable method, especially for crystalline solid derivatives. The key is finding a suitable solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Common solvent systems to screen include ethanol/water, isopropanol, or ethyl acetate/hexane mixtures. It is particularly useful for removing minor, less-soluble impurities.
Q2: How can I remove residual palladium catalyst from my compound after a coupling reaction?
A2: Palladium contamination is a common issue. Here are a few effective strategies:
-
Metal Scavengers: Commercially available silica-based scavengers with functional groups like thiols or amines can be very effective. Simply stir the scavenger with a solution of your crude product, then filter.
-
Activated Carbon: Treatment with activated carbon can also remove significant amounts of palladium, although it may sometimes lead to loss of the desired product.
-
Specific Washes: A wash with an aqueous solution of thiourea or sodium sulfide can sometimes help to precipitate palladium salts, which can then be removed by filtration.
Q3: My compound appears as a mixture of rotamers by NMR. Is this an impurity?
A3: Not necessarily. Amide bonds, including those in the glutarimide ring, can exhibit restricted rotation, leading to the presence of rotamers (rotational isomers) that are slowly interconverting on the NMR timescale. This often manifests as doubled or broadened peaks in the NMR spectrum. To confirm, you can acquire an NMR spectrum at an elevated temperature (e.g., 80-100 °C). If the peaks coalesce into a single set, it confirms the presence of rotamers rather than a chemical impurity.
References
- Title: Practical High-Performance Liquid Chrom
- Title: Preparative and Process Chromatography: A Practical Guide Source: Wiley URL:[Link]
- Title: A review of the development of lenalidomide and its analogues as antitumour agents Source: Future Medicinal Chemistry URL:[Link]
- Title: Supercritical Fluid Chromatography for the Analysis and Purification of Pharmaceutical Drugs Source: American Pharmaceutical Review URL:[Link]
Technical Support Center: Glutarimide-Based Compound Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with glutarimide-based compounds. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to address the stability challenges associated with these important molecules, including immunomodulatory drugs (IMiDs), molecular glues, and proteolysis-targeting chimeras (PROTACs).
The unique chemical architecture of the glutarimide ring, while crucial for its biological activity—particularly its interaction with the E3 ligase substrate receptor cereblon (CRBN)—also renders it susceptible to specific stability issues in solution.[1] Understanding and mitigating these instabilities is paramount for generating reliable and reproducible experimental data. This resource is structured to provide clarity on the underlying chemical principles and to offer actionable solutions for your research.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the stability of glutarimide-based compounds in solution.
Q1: What are the primary stability concerns when working with glutarimide-based compounds in solution?
The two main stability issues are chiral instability (epimerization/racemization) and chemical instability (hydrolysis) .
-
Chiral Instability: The hydrogen atom on the chiral carbon of the glutarimide ring (the α-carbon) is acidic and can be abstracted, leading to a loss of stereochemical integrity.[1][2][3] This process, known as epimerization or racemization, can result in a mixture of stereoisomers, which may possess different biological activities and toxicological profiles.[2][3]
-
Chemical Instability: The glutarimide ring contains amide bonds that are susceptible to hydrolysis, leading to ring-opening and the formation of inactive degradation products.[1][4][5] This degradation is often accelerated in aqueous solutions, particularly under basic conditions.[4]
Q2: How does pH affect the stability of my glutarimide compound?
The pH of your solution is a critical factor influencing both chiral and chemical stability.
-
Hydrolysis: The rate of hydrolysis of the glutarimide ring is significantly pH-dependent, with stability decreasing as the pH becomes more basic.[4] For instance, the half-life of thalidomide decreases from 11 hours at pH 7 to just 1.25 hours at pH 8.[4]
-
Epimerization/Racemization: Racemization of the chiral center is also accelerated at physiological and slightly basic pH. Studies have shown that glutarimide-based molecular glues have racemization half-lives of 3.0 to 7.3 hours in phosphate buffer at pD 7.8 and 37°C.[1][2][3]
Q3: My compound is a PROTAC with a glutarimide warhead. Are there specific stability issues I should be aware of?
Yes. In addition to the inherent instability of the glutarimide moiety, the overall structure of the PROTAC can influence its stability. While some PROTACs have demonstrated greater chiral stability than their corresponding molecular glues, they are still susceptible to hydrolysis.[2][3] The instability of IMiD-based PROTACs in cell culture media has been shown to significantly impact their cellular efficacy, with partial recovery of the target protein levels observed over time due to compound degradation.[4]
Q4: I've noticed a loss of activity of my compound in my cell-based assays over 24-48 hours. Could this be due to instability?
This is a strong possibility. The degradation of glutarimide-based compounds in cell culture media is a known issue.[4][5] For example, thalidomide can degrade rapidly in cell culture media with a half-life of only 3.3 hours.[4] This degradation can lead to a decrease in the effective concentration of your compound over the course of the experiment, resulting in diminished or misleading biological effects. It is crucial to consider the stability of your compound in your specific assay conditions.
Q5: What are the recommended storage conditions for glutarimide-based compounds in solution?
For short-term storage, it is generally recommended to keep solutions at low temperatures (e.g., -20°C or -80°C) and in a suitable solvent, such as DMSO.[6] However, even in DMSO stock solutions stored at room temperature, chiral instability has been observed, with approximately 7% inversion over two weeks for some phenyl glutarimide analogues.[4] For aqueous solutions, it is best to prepare them fresh before each experiment. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues related to the instability of glutarimide-based compounds.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability:
-
Protocol: Incubate your compound in the cell culture medium at the assay temperature (e.g., 37°C) for the duration of your experiment (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, analyze the remaining concentration of the parent compound using a suitable analytical method like HPLC or LC-MS.
-
-
Modify Experimental Design:
-
If significant degradation is observed, consider shortening the incubation time.
-
Alternatively, replenish the compound by replacing the medium at regular intervals during the experiment.
-
-
Use a More Stable Analog:
-
Issue 2: Unexpected biological activity or toxicity.
-
Potential Cause: Formation of active or toxic degradation products or epimers.
-
Troubleshooting Steps:
-
Characterize Degradation Products:
-
Protocol: Age a solution of your compound under your experimental conditions.
-
Analysis: Use LC-MS/MS to identify the major degradation products.
-
-
Assess Chiral Purity:
-
Protocol: Analyze a freshly prepared solution and a solution aged under experimental conditions.
-
Analysis: Use a chiral chromatography method (e.g., chiral SFC or HPLC) to determine the enantiomeric or diastereomeric ratio.
-
-
Test Purified Epimers/Degradants:
-
If possible, synthesize or isolate the major epimer and/or degradation products and test their biological activity separately to understand their contribution to the observed phenotype.
-
-
Issue 3: Difficulty in reproducing synthetic procedures or unexpected byproducts.
-
Potential Cause: Instability of the glutarimide ring under the reaction conditions.
-
Troubleshooting Steps:
-
Review Reaction Conditions:
-
Employ Protective Group Strategies:
-
A common strategy is to perform sensitive reactions on a ring-opened precursor and then perform the final cyclization to form the glutarimide ring in the last step of the synthesis.[8]
-
-
Utilize Milder Coupling Chemistries:
-
For cross-coupling reactions, specialized protocols have been developed to be compatible with the acidic N-H of the glutarimide.[8]
-
-
Data Summary and Visualization
Table 1: Comparative Stability of Cereblon Binders in Cell Culture Media (MV4-11)
| Compound | Type | Half-life (t½) in hours | Reference |
| Thalidomide | IMiD | 3.3 | [4] |
| Lenalidomide | IMiD | 11.7 | [4] |
| Pomalidomide | IMiD | 12.2 | [4] |
| Phenyl Glutarimide (2a) | Phenyl Glutarimide | >24 | [4] |
| dBET1 (PROTAC) | IMiD-based PROTAC | 4.2 | [4] |
| PG-PROTAC (4c) | PG-based PROTAC | >24 | [4] |
Diagram 1: Key Instability Pathways of Glutarimide-Based Compounds
Caption: Major degradation pathways for glutarimide compounds.
Diagram 2: Troubleshooting Workflow for Inconsistent Biological Data
Caption: A logical workflow for troubleshooting inconsistent results.
Conclusion
The stability of glutarimide-based compounds is a multifaceted challenge that requires careful consideration throughout the experimental process, from synthesis and storage to final biological evaluation. By understanding the fundamental mechanisms of hydrolysis and epimerization, researchers can proactively design more robust experiments and accurately interpret their results. This guide provides a foundation for addressing these challenges, and we encourage you to consult the referenced literature for more detailed information.
References
- Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.
- Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. PubMed.
- Glutarimide. Santa Cruz Biotechnology.
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.
- Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds.
- Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs.
- Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design.
- Phenyl‐Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Wiley Online Library.
- Which is the storage temperature of glutaraldehyde (grade II, 25% in H2O)?
Sources
- 1. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Chiral 3-Aminopiperidine-2,6-dione
Introduction
Welcome to the technical support guide for the stereocontrolled synthesis of 3-aminopiperidine-2,6-dione. This molecule is a critical pharmacophore and building block for a class of potent therapeutic agents, including thalidomide and its analogs (lenalidomide, pomalidomide).[1][2] The stereochemistry at the C3 position is paramount, as the biological activities—both therapeutic and toxic—are often enantiomer-specific.[1] For instance, the (S)-enantiomer of thalidomide is associated with teratogenicity, while the (R)-enantiomer possesses sedative properties.[1][3]
A significant challenge in the synthesis and handling of this compound is the propensity for racemization at the chiral center.[1][4] The acidic proton at the C3 position, being adjacent to a carbonyl group, is susceptible to epimerization under both acidic and basic conditions, leading to a loss of enantiomeric purity.[5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the stereochemical integrity of your material throughout your synthetic campaigns.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for 3-aminopiperidine-2,6-dione?
A1: The primary mechanism is base-catalyzed enolization. The proton on the stereogenic C3 carbon is acidic due to its position alpha to the carbonyl group of the glutarimide ring. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. Even weak bases or seemingly neutral conditions can facilitate this process, especially at elevated temperatures.[5][7]
Diagram: Base-Catalyzed Racemization Mechanism
Caption: Base-catalyzed epimerization via a planar enolate intermediate.
Q2: I'm performing a reaction on a derivative, like N-Boc-3-aminopiperidine-2,6-dione. Can racemization still occur?
A2: Yes. Protecting the C3-amino group with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) is a crucial strategy, but it does not eliminate the risk of racemization.[8] The acidic proton at C3 remains. Deprotection steps, particularly those requiring strongly acidic (e.g., TFA for Boc) or basic conditions, can create an environment ripe for epimerization. Similarly, subsequent coupling reactions that utilize basic conditions (e.g., amine bases like triethylamine or DIEA) can also compromise stereochemical integrity. The key is to carefully select reaction conditions for every step following the establishment of the chiral center.
Q3: Which reaction conditions are most likely to cause racemization?
A3: You should be particularly cautious with the following conditions:
-
Strong Bases: Reagents like DBU, LDA, or alkali metal hydroxides will rapidly cause racemization.[4]
-
Elevated Temperatures: Thermal energy can provide the activation energy needed for enolization, even with weaker bases. Refluxing in many common solvents should be avoided if possible.
-
Prolonged Reaction Times: The longer your material is exposed to racemization-prone conditions, the greater the loss of enantiomeric purity will be.
-
Protic Solvents: Solvents that can facilitate proton transfer (e.g., methanol, ethanol) can sometimes exacerbate the problem, especially in the presence of a base.
Q4: How can I accurately determine the enantiomeric excess (ee) of my sample?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[9] Direct analysis on a chiral column is often difficult for the free amine. Therefore, a derivatization step is typically required.[9][10] Reacting the amine with a chiral derivatizing agent like Marfey's reagent (FDAA) or an achiral agent like benzoyl chloride followed by separation on a chiral column are standard approaches.[1][10]
| Method | Principle | Common Reagents/Columns | Pros & Cons |
| Indirect Chiral HPLC | Derivatize enantiomers with a chiral agent to form diastereomers, then separate on a standard achiral column (e.g., C18). | Marfey's Reagent (FDAA) | Pro: Uses standard columns. Con: Derivatization must go to completion to avoid kinetic resolution.[1][11] |
| Direct Chiral HPLC | Derivatize with an achiral agent (for UV visibility), then separate enantiomers directly on a Chiral Stationary Phase (CSP). | Benzoyl Chloride derivatization; Chiralcel® or Crownpak® columns.[9][10] | Pro: More direct measurement. Con: Requires specialized and often expensive chiral columns. |
| Chiral SFC | Supercritical Fluid Chromatography uses a CSP but with supercritical CO₂ as the mobile phase. | Similar to chiral HPLC columns. | Pro: Faster, "greener" alternative to HPLC.[9] Con: Requires specialized SFC instrumentation. |
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis and provides actionable solutions.
Problem 1: Significant loss of enantiomeric purity after amino group deprotection.
| Scenario | Probable Cause & Explanation | Recommended Solution |
| Boc Deprotection | You are using standard TFA/DCM at room temperature or higher for an extended period. Trifluoroacetic acid (TFA), while acidic, can still facilitate enolization, especially if trace bases are present or if the reaction is heated to drive it to completion. | 1. Lower the Temperature: Perform the deprotection at 0 °C. 2. Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. 3. Alternative Acids: Consider milder acidic conditions if your substrate allows, though TFA is standard for Boc. |
| Cbz Deprotection | You are using catalytic hydrogenation (H₂, Pd/C). While generally stereochemically safe, the choice of solvent and any basic additives can be problematic. Some palladium sources or reaction workups can introduce basicity. | 1. Ensure Neutral pH: Use a neutral solvent like ethanol or ethyl acetate.[12] Avoid basic workups where possible. If a basic quench is necessary, use a weak, hindered base and keep the temperature low. 2. rigorously Neutral Catalyst: Ensure the Pd/C catalyst is neutral and has not been treated with any basic washes. |
Problem 2: Racemization observed during a coupling reaction with the C3-amino group.
| Scenario | Probable Cause & Explanation | Recommended Solution |
| Amide Bond Formation | You are using a standard peptide coupling reagent (e.g., HATU, HBTU) with a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIEA). These bases are strong enough to cause significant epimerization of the adjacent C3 proton. | 1. Use a Weaker Base: Replace TEA or DIEA with a less basic alternative like 2,4,6-collidine or N-methylmorpholine (NMM).[13] 2. Additive Suppression: Include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives can suppress racemization by forming activated esters that react faster, reducing the time the substrate is exposed to the basic environment.[14] 3. Low Temperature: Run the coupling at 0 °C or below. |
| Nucleophilic Substitution | You are performing an SₙAr reaction where the 3-amino group acts as a nucleophile, often requiring heat and a base to proceed. | 1. Optimize Base Choice: Screen non-nucleophilic, sterically hindered bases. If a stronger base is required, consider a carbonate base (e.g., K₂CO₃, Cs₂CO₃) which is heterogeneous and can sometimes lead to less racemization than soluble amine bases. 2. Catalyst Systems: Investigate if a transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig) could achieve the transformation under milder, less basic conditions. |
Workflow: Decision-Making for Stereopreservation
Caption: A logical workflow for minimizing racemization during synthesis.
III. Experimental Protocols
Protocol 1: General Procedure for Enantiomeric Excess (ee) Determination by Indirect Chiral HPLC
This protocol is based on derivatization with Marfey's reagent (FDAA).[1]
-
Sample Preparation:
-
Accurately weigh ~1 mg of your 3-aminopiperidine-2,6-dione sample into a 1.5 mL vial.
-
Dissolve the sample in 100 µL of acetone.
-
-
Derivatization:
-
To the sample solution, add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Cap the vial and heat at 40-50 °C for 1 hour.
-
-
Quenching and Dilution:
-
After cooling to room temperature, add 20 µL of 2 M HCl to neutralize the reaction.
-
Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the residue in 1.0 mL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% TFA). A typical starting point is 23% acetonitrile for 50 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[1]
-
Analysis: The two diastereomers formed will have different retention times. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Protocol 2: Recommended Conditions for Stereoretentive Boc-Deprotection
-
Reaction Setup:
-
Dissolve the N-Boc-3-aminopiperidine-2,6-dione substrate in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.2 M.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
Slowly add trifluoroacetic acid (TFA) (typically 5-10 equivalents) to the stirred solution at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LCMS every 15-30 minutes.
-
-
Workup:
-
Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (< 40 °C).
-
The resulting amine salt should be used immediately or stored under an inert atmosphere at low temperature.
-
References
- BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods.
- Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Zhang, Z., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. mLife, 1(2), 146-155.
- ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Organic Chemistry Tutor. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube.
- Chen, G., et al. (2002). Solid-phase synthesis of thalidomide and its analogues. Journal of Combinatorial Chemistry, 4(2), 149-153.
- ResearchGate. (n.d.). A Synthesis of Thalidomide.
- Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide.
- LibreTexts. (n.d.). Developing a Therapeutic Analog for Thalidomide.
- Hibino, H., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-35.
- Steinebach, M., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(7), 1195-1210.
- Wang, Z., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5369.
- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
- ResearchGate. (n.d.). Scheme 4 Proposed mechanism of the racemization of 3g.
- SciSpace. (n.d.). An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
- Thieme. (n.d.). Determination of Enantiomeric Purity by Direct Methods.
- Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(57), 7949-7952.
- University of Manchester. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
- Semantic Scholar. (n.d.). Computational Studies on Water-Catalyzed Mechanisms for Stereoinversion of Glutarimide Intermediates Formed from Glutamic Acid Residues in Aqueous Phase.
- Ishii, T., et al. (2018). Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers. Scientific Reports, 8(1), 17082.
- ResearchGate. (n.d.). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids.
- ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column.
- Walsh Medical Media. (n.d.). Racemisation of Thalidomide Drug Involving in Stereoisomers.
- PubChem. (n.d.). 3-Aminopiperidine-2,6-dione hydrochloride.
- PubMed. (2022). (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- ResearchGate. (n.d.). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation.
Sources
- 1. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 6. lsa.umich.edu [lsa.umich.edu]
- 7. youtube.com [youtube.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
- 13. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Linker Length for CRBN-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for optimizing the linker in Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in PROTAC design and development.
Introduction: The Critical Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] While the choice of ligands determines which protein is targeted and which E3 ligase is recruited, the linker is far from a passive spacer. The length, composition, and attachment points of the linker are critical determinants of the PROTAC's efficacy, selectivity, and physicochemical properties.[1][3]
For CRBN-based PROTACs, which utilize ligands like thalidomide and its analogs, linker optimization is a pivotal step in development.[2][] The linker dictates the spatial orientation of the POI and CRBN, influencing the formation and stability of the ternary complex (POI-PROTAC-CRBN).[][6] This ternary complex is the essential intermediate for the ubiquitination and subsequent degradation of the target protein.[7] A suboptimal linker can lead to poor degradation, off-target effects, or unfavorable drug-like properties.[8][9]
This guide will delve into the nuances of linker design, providing a structured approach to troubleshooting common issues and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a CRBN-based PROTAC?
The linker's primary role is to bridge the target protein and the CRBN E3 ligase, facilitating the formation of a productive ternary complex.[] Its length and flexibility determine the distance and relative orientation between the two proteins, which directly impacts the efficiency of ubiquitin transfer from the E2-conjugating enzyme to the target protein.[] A well-designed linker can also contribute to the overall stability of the ternary complex through favorable interactions with the proteins.[10]
Q2: How do I choose a starting linker length for my new target?
There are no universal rules for selecting an initial linker length, as the optimal length is highly dependent on the specific target protein and the attachment points on both ligands.[1] However, a common starting point is to synthesize a small library of PROTACs with varying linker lengths, typically using flexible polyethylene glycol (PEG) or alkyl chains.[11] Linker lengths often range from 3 to 19 atoms.[11] Computational modeling can also be employed to predict the minimal required linker length by docking the PROTAC into the respective ligand-binding pockets of the POI and CRBN.[3]
Q3: What are the most common types of linkers used for CRBN-based PROTACs?
The most common linker types are alkyl chains and polyethylene glycol (PEG) chains due to their synthetic accessibility and the ease with which their length can be varied.[1][] Alkyl chains offer hydrophobicity, while PEG linkers provide increased hydrophilicity and solubility.[] More rigid linkers, such as those containing piperazine, piperidine, or triazole moieties, are also used to restrict conformational flexibility and potentially improve ternary complex stability and cell permeability.[3][][11]
Q4: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?
The composition of the linker influences several key properties:
-
Solubility and Permeability: PEG linkers generally increase aqueous solubility, which can be beneficial for in vitro assays, but may negatively impact cell permeability.[] Alkyl linkers are more hydrophobic and can improve membrane permeability, but may lead to aggregation or poor solubility.[]
-
Ternary Complex Formation: The flexibility of the linker is crucial. Flexible linkers like PEG and long alkyl chains can allow the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[1] However, excessive flexibility can also lead to an entropic penalty upon binding.[1]
-
Metabolic Stability: The linker can be a site of metabolic modification. Replacing metabolically labile groups with more stable structures, such as aromatic rings or cycloalkanes, can improve the PROTAC's pharmacokinetic profile.[9]
Q5: What is the "hook effect" and how is it related to the linker?
The hook effect is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at high PROTAC concentrations.[8][9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex.[8][9] A well-designed linker can mitigate the hook effect by promoting positive cooperativity in ternary complex formation, where the binding of the first protein increases the affinity for the second.[9] More rigid linkers can pre-organize the ligands into a conformation that favors cooperative binding.[9]
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target and CRBN individually, but has poor degradation activity.
This is a common issue and often points to a problem with ternary complex formation.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Action |
| Incorrect Linker Length | The linker may be too short, causing steric clashes between the target protein and CRBN, or too long, preventing the formation of a stable and productive ternary complex.[3][12] | Synthesize a library of PROTACs with systematically varied linker lengths (e.g., by adding or removing PEG or methylene units).[9] Test for degradation activity to identify the optimal length.[12] |
| Suboptimal Linker Flexibility | A highly flexible linker may have a significant entropic penalty for adopting the correct conformation for ternary complex formation.[1] Conversely, a linker that is too rigid may not allow for the necessary conformational adjustments.[1][13] | Experiment with linkers of varying rigidity. For example, replace a flexible PEG linker with a more constrained piperazine-containing linker.[9] |
| Incorrect Attachment Points | The position where the linker is attached to the target ligand or the CRBN ligand is critical.[14][15] An incorrect attachment point can disrupt binding to one of the proteins or lead to an unproductive orientation in the ternary complex.[9] | If synthetically feasible, design and synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands.[9] Computational modeling can help identify promising attachment points.[9] |
Problem 2: My PROTAC has poor solubility and/or cell permeability.
Due to their larger size, PROTACs often have physicochemical properties that fall outside of traditional "rule-of-five" guidelines.[9]
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Action |
| High Lipophilicity | The PROTAC may be too greasy, leading to poor aqueous solubility and potential off-target binding. | Increase the hydrophilicity of the linker by incorporating polar functional groups, such as the ether oxygens in PEG linkers or heterocyclic elements like piperazine.[9] |
| High Polarity / Low Rigidity | A highly polar and flexible linker can hinder passive diffusion across the cell membrane.[9] | Balance lipophilicity and polarity. Replace flexible PEG or alkyl chains with shorter, more rigid linkers containing cyclic moieties (e.g., piperidine/piperazine) to improve passive permeability.[9] |
Problem 3: My CRBN-based PROTAC is causing degradation of off-target proteins.
Off-target degradation can arise from the promiscuous binding of the warhead or from the inherent activity of the CRBN ligand itself.[8]
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Action |
| Warhead Promiscuity | The ligand targeting the POI may bind to other proteins with similar binding pockets. | While not directly a linker issue, linker modifications can sometimes impart selectivity by favoring the formation of a stable ternary complex with the intended target over off-targets.[1] |
| Neosubstrate Degradation | CRBN ligands like thalidomide and its derivatives can induce the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1).[][8][14] This is a known activity of these molecules. | The choice of linker attachment point on the CRBN ligand can influence neosubstrate degradation.[14] Some studies suggest that modifying the CRBN ligand itself can modulate neosubstrate degradation.[] |
Experimental Protocols & Data Visualization
Visualizing the PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Workflow for Linker Length Optimization
Caption: A systematic workflow for optimizing PROTAC linker length.
Step-by-Step Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines a standard method for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.
-
Cell Culture and Seeding:
-
Culture your cell line of interest under standard conditions.
-
Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a dilution series of your PROTACs in cell culture medium. It is common to test a range of concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) and any other necessary controls (e.g., a negative control PROTAC with an inactive epimer of the CRBN ligand).
-
Remove the old medium from the cells and replace it with the PROTAC-containing medium.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
-
Quantitative Data Summary: Biophysical Techniques for Ternary Complex Analysis
The stability of the ternary complex is a key predictor of PROTAC efficacy.[16][17] Several biophysical techniques can be used to quantify its formation and stability.[17][18]
| Technique | Key Quantitative Outputs | Throughput | Sample Consumption | Key Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd), cooperativity (α) | Medium | Low to Medium | Real-time, label-free, provides kinetic data.[17][18] | Requires immobilization of one binding partner, which can affect its activity.[17] |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α) | Low | High | Provides a complete thermodynamic profile of the interaction in solution.[17] | Requires large amounts of pure protein. |
| Mass Photometry | Stoichiometry, relative concentrations of binary and ternary complexes | High | Very Low | Label-free, measures single molecules in solution, can characterize complex heterogeneity.[19] | Does not directly provide affinity or kinetic data. |
| Fluorescence Polarization (FP) | Binding affinity (KD), cooperativity (α) | High | Low | Homogeneous assay, suitable for high-throughput screening.[17] | Requires a fluorescently labeled probe. |
| NanoBRET | Ternary complex formation in live cells, target engagement | High | Low | Allows for the measurement of ternary complex dynamics in a cellular context.[20] | Requires genetic engineering of cells to express tagged proteins. |
Conclusion
The linker is a central element in the design of effective CRBN-based PROTACs. A rational, iterative approach to linker optimization, guided by an understanding of its impact on ternary complex formation, physicochemical properties, and potential off-target effects, is essential for success. This technical support guide provides a framework for troubleshooting common problems and employing key experimental techniques to systematically refine the linker and develop potent and selective protein degraders.
References
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC. PubMed Central. [Link]
- Characterizing PROTAC ternary complex formation with mass photometry. Refeyn. [Link]
- Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimiz
- Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design.
- Current strategies for the design of PROTAC linkers: a critical review - PMC.
- Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands | ACS Medicinal Chemistry Letters.
- Current strategies for the design of PROTAC linkers: a critical review.
- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
- Novel approaches for the rational design of PROTAC linkers - PMC.
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]
- PROTAC-induced Protein Functional Dynamics in Targeted Protein Degrad
- PROTAC-induced Protein Structural Dynamics in Targeted Protein Degrad
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF.
- Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation | Request PDF.
- Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC. PubMed Central. [Link]
- Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M. University of Wisconsin–Madison. [Link]
- PROTAC-induced Protein Functional Dynamics in Targeted Protein Degrad
- Novel approaches for the rational design of PROTAC linkers.
- E3 ligase ligand optimization of Clinical PROTACs - PMC. PubMed Central. [Link]
- Impact of linker length on the activity of PROTACs - PMC.
- Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Read by QxMD. [Link]
- (PDF) Current strategies for the design of PROTAC linkers: a critical review.
- Current strategies for the design of PROTAC linkers: a critical review. RSC Publishing. [Link]
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- A beginner's guide to PROTACs and targeted protein degrad
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Degradation and PROTACs [promega.com.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asset.library.wisc.edu [asset.library.wisc.edu]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | Semantic Scholar [semanticscholar.org]
- 17. tandfonline.com [tandfonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. refeyn.com [refeyn.com]
- 20. researchgate.net [researchgate.net]
Common side reactions in the synthesis of thalidomide analogues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of thalidomide analogues. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important class of molecules. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common side reactions and purification hurdles.
Troubleshooting Guide 1: Control of Stereochemistry
The stereocenter at the C3 position of the glutarimide ring is paramount to the biological activity of thalidomide and its analogues. Its labile nature under various conditions presents the most frequent and critical challenge in synthesis.
FAQ: Why am I observing significant racemization at the chiral center of my thalidomide analogue?
Answer:
Racemization is a well-documented issue stemming from the acidity of the proton at the chiral carbon of the glutarimide ring.[1] This carbon is positioned between two carbonyl groups, which act as electron-withdrawing groups, increasing the acidity of the C-H bond. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of (R) and (S) enantiomers.[2][3]
This process can occur both during the synthesis and in vivo.[1][4] Even if you synthesize a pure enantiomer, it can racemize under physiological conditions, which complicates the interpretation of biological data.[2][3]
Key Factors Influencing Racemization:
-
Base: The presence of even weak bases (e.g., triethylamine, potassium carbonate) used in cyclization or subsequent modification steps can catalyze epimerization.
-
Temperature: Higher reaction temperatures increase the rate of enolization and subsequent racemization.
-
Solvent: Polar aprotic solvents can stabilize the enolate intermediate, potentially facilitating racemization.
Troubleshooting & Prevention:
-
Choice of Cyclization Reagent: Avoid high temperatures and strong bases during the final glutarimide ring-closing step. Using milder coupling reagents is often the most effective strategy. N,N'-Carbonyldiimidazole (CDI) is an excellent choice as it allows the cyclization of N-phthaloyl-glutamine to proceed under neutral conditions, significantly minimizing racemization.[1]
-
Temperature Control: Perform reactions, especially those involving bases, at the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
pH Control during Workup and Purification: Avoid strongly acidic or basic conditions during aqueous workup and chromatography. Hydrolysis of the imide rings is also a risk under these conditions.[3]
Caption: Competing N- and O-alkylation pathways for the glutarimide anion.
Troubleshooting Guide 3: Phthalimide Ring Side Reactions
The synthesis of the core thalidomide structure often begins with phthalic anhydride or a derivative. Side reactions at this stage can lead to impurities that are difficult to remove later.
FAQ: My initial reaction of phthalic anhydride with glutamine (or an amino acid) is giving low yields and multiple spots on TLC. What is going wrong?
Answer:
The primary side reaction involving phthalic anhydride is its hydrolysis to phthalic acid. [5]This can occur if there is residual water in your starting materials or solvent. Phthalic acid will not react under the same conditions to form the desired N-phthaloyl derivative, leading to lower yields and purification difficulties.
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Toluene is a common solvent for this reaction and can be dried over sodium or with molecular sieves. [6]Ensure your glutamine or other amine starting material is dry.
-
Use a Dehydrating Agent: In some protocols, a dehydrating agent like acetic anhydride is added. This not only promotes the final cyclization to the imide but also scavenges any water present, preventing the hydrolysis of the phthalic anhydride starting material. [1][6]3. Reaction Temperature: While higher temperatures are needed for the condensation and cyclization, prolonged heating in the presence of trace moisture can accelerate anhydride hydrolysis. A common procedure involves refluxing in toluene (~110 °C). [1][6]
Troubleshooting Guide 4: Purification Challenges
Thalidomide and many of its analogues have poor solubility, which complicates purification by crystallization and chromatography. [6]Analogues designed for PROTACs often include polar linkers (like PEG chains), creating molecules with conflicting solubility properties (a hydrophobic core and a polar chain) that are challenging to purify. [7]
FAQ: I am struggling to get good separation and recovery while purifying my thalidomide analogue using column chromatography. What can I do?
Answer:
This is a common issue, particularly for more complex or polar analogues. The "sticky" nature of PEGylated compounds and the poor solubility of the core structure require careful optimization of your chromatographic method. [7] Troubleshooting & Optimization:
-
Technique Selection:
-
Flash Column Chromatography: Best for initial, large-scale purification of crude product. Normal-phase silica is common, but for very polar analogues, reversed-phase (C18) media may provide better separation. [7] * Reverse-Phase HPLC (RP-HPLC): Ideal for final purification to achieve high purity (>95%). C18 columns are the standard choice. [7]
-
-
Improving Solubility and Peak Shape:
-
Sample Preparation: Dissolve your crude product in a strong but compatible solvent like DMSO or DMF first, then dilute it with the initial mobile phase before injection. Always filter your sample (0.22 or 0.45 µm filter) to remove particulates that could clog the column. [7] * Mobile Phase Additives: Adding a small amount of an acid (like trifluoroacetic acid, TFA, 0.1%) or a base (like triethylamine, TEA, 0.1%) to the mobile phase can improve peak shape by suppressing the ionization of acidic or basic functional groups on your molecule.
-
Solvent Choice: For RP-HPLC, a gradient of acetonitrile in water is standard. For difficult separations, consider using methanol instead of acetonitrile, or a ternary system (e.g., water/acetonitrile/methanol).
-
This protocol provides a starting point for the purification of a moderately polar thalidomide analogue.
-
Column: C18 silica column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve ~50 mg of crude product in 1-2 mL of DMSO, then dilute with 5 mL of 50:50 Mobile Phase A:B. Filter through a 0.45 µm syringe filter.
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5-20% B over 5 minutes) to elute highly polar impurities.
-
Increase the gradient slope to elute the product (e.g., 20-70% B over 30 minutes).
-
Follow with a steep "wash" gradient (e.g., 70-95% B over 5 minutes) to remove highly non-polar impurities.
-
-
Detection: Monitor at two wavelengths, typically 254 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak and analyze by LC-MS to confirm the identity and purity before combining.
For multi-step syntheses, orthogonal protecting groups are essential to avoid side reactions. [8][9]
Caption: A generalized workflow for synthesizing complex analogues using a protecting group strategy.
References
- Wikipedia. Thalidomide. Wikipedia. [Link]
- Chiralpedia. The Thalidomide Paradox. Chiralpedia. [Link]
- Walsh Medical Media. Racemisation of Thalidomide Drug Involving in Stereoisomers. Walsh Medical Media. [Link]
- ResearchGate. A Synthesis of Thalidomide.
- LibreTexts. Developing a Therapeutic Analog for Thalidomide. Chemistry LibreTexts. [Link]
- Encyclopedia.pub. Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]
- Drugs.com. Thalidomide Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
- ACS Publications. Solid-Phase Synthesis of Thalidomide and Its Analogues.
- NIH PubChem. Thalidomide. PubChem. [Link]
- Mayo Clinic. Thalidomide (oral route) - Side effects & dosage. Mayo Clinic. [Link]
- Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
- News-Medical.Net. Thalidomide Side Effects. News-Medical.Net. [Link]
- ResearchGate. A Novel Green Synthesis of Thalidomide and Analogs.
- ACS Publications. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry. [Link]
- PubMed. Solid-phase synthesis of thalidomide and its analogues. PubMed. [Link]
- NIH PMC. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers. PubMed Central. [Link]
- PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
- Wikipedia. Phthalic anhydride. Wikipedia. [Link]
- ResearchGate. Why n-alkylation is more favorable than o-alkyation ?.
- Google Patents. Processes for the preparation of thalidomide.
- NIH PMC. Phthalic anhydride (PA)
- PubMed.
- University of Auckland. The preparation of thalidomide analogues and new nickel catalysts for organic synthesis. University of Auckland Research Repository. [Link]
Sources
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. lsa.umich.edu [lsa.umich.edu]
- 4. The Thalidomide Paradox – Chiralpedia [chiralpedia.com]
- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. biosynth.com [biosynth.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs with Piperidine Moieties
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of piperidine moieties to enhance the cellular permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are PROTACs and why is cell permeability a critical challenge?
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell.[1][2] They function by simultaneously binding to a POI and an E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]
The primary challenge with PROTACs is their size. Typically, their molecular weight is over 800 Da, placing them well beyond the conventional "Rule of Five" (bRo5) guidelines for orally bioavailable drugs.[1][5][6] This high molecular weight, combined with a large polar surface area, often results in poor passive diffusion across the cell's lipid bilayer membrane.[4][7] Consequently, a PROTAC that is highly effective in a cell-free biochemical assay may show little to no activity in a cell-based model simply because it cannot reach its intracellular target.[7]
Q2: How does incorporating a piperidine moiety into the PROTAC linker address this permeability issue?
The linker component of a PROTAC is not merely a spacer; it is a critical determinant of the molecule's overall properties. Incorporating a rigid heterocyclic scaffold like piperidine into the linker is a key strategy to improve its drug-like characteristics.[4][8]
-
Increased Rigidity and Pre-organization: Piperidine introduces conformational rigidity to the linker.[1][9] This can reduce the entropic penalty of forming the ternary complex by pre-organizing the PROTAC into a bioactive conformation, which is essential for potent protein degradation.[4]
-
Improved Physicochemical Properties: The introduction of a polar piperidine motif can modulate the PROTAC's properties to enhance both aqueous solubility and cell permeability.[4][10] This is crucial for navigating the journey from the extracellular space to the intracellular target.
-
Enhanced Metabolic Stability: The piperidine scaffold is relatively stable to metabolic degradation, which can improve the pharmacokinetic profile of the PROTAC.[1][10]
Prominent clinical candidates like ARV-110 and ARV-471 successfully utilize short, rigid linkers containing piperidine and piperazine moieties to achieve favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Q3: What are the potential trade-offs when using piperidine-containing linkers?
While beneficial, incorporating piperidine is not a universal solution and involves careful consideration. The primary trade-off is balancing rigidity with the optimal geometry for ternary complex formation. A linker that is too rigid may prevent the POI and E3 ligase from adopting the correct orientation for efficient ubiquitin transfer. Therefore, empirical testing of various linker lengths and compositions, including piperidine-based designs, is often necessary to identify the optimal degrader.[3]
Troubleshooting Guide
This section addresses common experimental issues encountered when working with piperidine-containing PROTACs.
Problem 1: My PROTAC shows potent target binding in a biochemical assay but weak or no degradation in my cell-based assay.
This is a classic sign of poor cell permeability.[7] Before concluding that the PROTAC design is flawed, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low cellular potency.
-
Causality & Explanation:
-
Confirm Permeability: The first step is to directly measure permeability. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay will provide quantitative data on the PROTAC's ability to cross a membrane.[11][12] Low apparent permeability (Papp) values confirm that the molecule is struggling to enter the cell.
-
Rule out the "Hook Effect": The "hook effect" occurs when PROTAC concentrations are too high, leading to the formation of binary complexes (PROTAC-POI or PROTAC-E3) instead of the productive ternary complex.[7] A wide dose-response curve is essential to find the optimal degradation concentration and ensure that you are not misinterpreting a high-dose inhibition for overall inactivity.[7]
-
Check Solubility: A PROTAC that precipitates in cell culture media will not be available to enter the cells.[13] Visually inspect your treatment media for precipitation and consider performing a formal solubility assay.
-
Problem 2: My PROTAC shows good permeability in the PAMPA assay but poor activity and a high efflux ratio in the Caco-2 assay.
This discrepancy points towards active transport mechanisms that are not captured by the cell-free PAMPA model.
-
Causality & Explanation:
-
PAMPA vs. Caco-2: PAMPA is a high-throughput assay that models only passive transcellular permeability across an artificial lipid layer.[11][14] In contrast, the Caco-2 assay uses a monolayer of differentiated human colon adenocarcinoma cells, which express various transporter proteins.[11][14] This makes the Caco-2 assay a more biologically relevant model that can account for both passive diffusion and active transport (both uptake and efflux).[1]
-
High Efflux Ratio: The efflux ratio is calculated as Papp (B-A) / Papp (A-B). A high ratio (>2) indicates that your PROTAC is a substrate for an efflux transporter (like P-glycoprotein), which actively pumps the compound out of the cell, preventing it from reaching the necessary intracellular concentration for target degradation.[11]
-
-
Recommended Action:
-
Identify the Transporter: Perform the Caco-2 assay again in the presence of known efflux transporter inhibitors to see if the efflux ratio decreases.
-
Structural Modification: The piperidine moiety or other parts of the PROTAC may be recognized by efflux transporters. Medicinal chemistry efforts should focus on modifying the structure to reduce its affinity for these transporters while preserving permeability and degradation activity.
-
Problem 3: I have low and inconsistent recovery in my permeability assays.
Low recovery can lead to an inaccurate calculation of permeability (Papp) and complicates data interpretation.[13]
-
Causality & Explanation:
-
Poor Aqueous Solubility: As mentioned, PROTACs often have limited solubility. If the concentration in your assay buffer exceeds its solubility limit, the compound will not be available for permeation.[13]
-
Nonspecific Binding: The large, often lipophilic nature of PROTACs can lead to nonspecific binding to the plastic walls of the assay plates or to the cell monolayer itself.[1]
-
-
Recommended Action:
-
Reduce Assay Concentration: Lower the concentration of the PROTAC in the donor compartment to a level well below its measured aqueous solubility.
-
Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., 0.5% Tween-80) to the assay buffer can sometimes improve recovery, but this should be done cautiously as it can also affect membrane integrity.
-
Use Low-Binding Plates: Utilize commercially available low-protein-binding plates for your assays.
-
Quantify Recovery: Always quantify the amount of PROTAC in both the donor and acceptor compartments at the end of the experiment to calculate a mass balance and ensure your results are reliable.
-
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of PROTACs.[11]
-
Preparation:
-
Prepare a phospholipid solution (e.g., 2% w/v lecithin in dodecane).
-
Using a 96-well filter plate (donor plate), carefully add 5 µL of the phospholipid solution to each well's filter membrane, ensuring complete coverage.
-
Prepare the test PROTAC and control compounds in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM).
-
-
Assay Setup:
-
Add 300 µL of clean buffer to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.
-
Add 150 µL of the PROTAC/control solution to each well of the donor plate.
-
-
Incubation:
-
Cover the plate assembly to prevent evaporation.
-
Incubate at room temperature for 4-18 hours with gentle shaking.
-
-
Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the established formula that accounts for concentration changes, membrane surface area, and incubation time.
-
Protocol 2: Caco-2 Permeability Assay
This assay measures permeability across a live cell monolayer.[11][14]
-
Cell Culture:
-
Seed Caco-2 cells onto 24-well Transwell inserts.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Optionally, perform a Lucifer Yellow permeability test to confirm the integrity of tight junctions.
-
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the monolayers twice with pre-warmed transport buffer (e.g., HBSS).
-
Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (top) compartment (donor).
-
Add fresh transport buffer to the basolateral (bottom) compartment (receiver).
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
In a separate set of wells, perform the reverse experiment by adding the PROTAC solution to the basolateral compartment and fresh buffer to the apical compartment. This is crucial for determining the efflux ratio.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours on an orbital shaker.
-
At the end of the incubation, collect samples from both donor and receiver compartments.
-
Analyze the concentration of the PROTAC in each sample by LC-MS/MS.
-
-
Calculation:
-
Calculate Papp for both A-B and B-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Caption: Comparison of PAMPA and Caco-2 permeability assays.
Quantitative Data Summary
The decision to use a piperidine-containing linker should be data-driven. While a direct comparison depends heavily on the specific PROTAC system, general principles can be summarized.
| Linker Characteristic | Flexible (e.g., PEG) | Rigid (e.g., Piperidine-based) | Rationale & Key Considerations |
| Conformational Freedom | High | Low | Rigidity can pre-organize the PROTAC for optimal ternary complex formation, but may also introduce unfavorable steric constraints.[4] |
| Metabolic Stability | Variable, can be prone to oxidation | Generally Higher | The saturated heterocyclic ring of piperidine is less susceptible to metabolic enzymes.[1][10] |
| Solubility | Generally good | Can be modulated; the basic nitrogen can improve solubility at lower pH.[4][15] | |
| Permeability | Can suffer from high polarity and flexibility | Can improve permeability by reducing the molecule's effective polarity and size through a more compact conformation.[1][16] |
References
- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online. [Link]
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020).
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022).
- Current strategies for the design of PROTAC linkers: a critical review. (2021). PubMed Central. [Link]
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (2020). Frontiers in Chemistry. [Link]
- 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development. [Link]
- Linker-dependent folding rationalizes PROTAC cell permeability. (2021). ChemRxiv. [Link]
- Solution Conformations Shed Light on PROTAC Cell Permeability. (2020).
- Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). PubMed Central. [Link]
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
- Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020). PubMed Central. [Link]
- Permeability Assay. (n.d.). Profacgen. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Novel approaches for the rational design of PROTAC linkers. (2020).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. explorationpub.com [explorationpub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Poor Degradation Efficiency in PROTAC® Experiments
Welcome to the technical support center for PROTAC® (Proteolysis Targeting Chimera) experiments. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor degradation efficiency. Our approach is rooted in a deep understanding of the PROTAC mechanism of action, providing not just steps, but the scientific reasoning behind them to empower your research.
Introduction to PROTAC® Technology
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] They consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][][5] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins.[5][6]
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[5][7] Achieving optimal DC50 and Dmax values is a common challenge, and this guide provides a systematic approach to troubleshooting when these values are not as expected.
Core Troubleshooting Workflow
When faced with poor degradation, a logical, stepwise investigation of the PROTAC's mechanism of action is the most effective approach. The following workflow will guide you from initial checks to in-depth mechanistic validation.
Caption: A logical workflow for troubleshooting poor PROTAC activity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Checks
Q1: My PROTAC shows little to no degradation of my target protein. What are the very first things I should check?
A1: Before diving into complex cellular assays, it's crucial to rule out basic experimental issues.
-
Compound Integrity and Concentration:
-
Expertise & Experience: It may seem obvious, but errors in compound dilution or degradation of the stock solution are common pitfalls. PROTACs can be large and complex molecules, sometimes with limited solubility or stability.
-
Troubleshooting Steps:
-
Confirm the identity and purity of your PROTAC compound using LC-MS and NMR.
-
Prepare fresh serial dilutions from a trusted stock solution for each experiment.
-
Ensure your final DMSO concentration is consistent across all treatments and is non-toxic to your cells.
-
-
-
Target Protein and E3 Ligase Expression:
-
Expertise & Experience: A PROTAC cannot degrade a protein that isn't there, nor can it function without its partner E3 ligase. The absence or low expression of either in your chosen cell line is a fundamental reason for failure.[5][8] While over 600 E3 ligases exist, most PROTACs utilize VHL or Cereblon (CRBN).[9][10]
-
Troubleshooting Steps:
-
Verify Target Expression: Use Western Blot or qPCR to confirm that your protein of interest (POI) is expressed at a detectable level in the cell line you are using.
-
Verify E3 Ligase Expression: Similarly, confirm the expression of the recruited E3 ligase (e.g., VHL, CRBN).[5] Public databases like the Human Protein Atlas can provide initial expression data, but empirical validation in your specific cell line is essential.
-
-
Section 2: Mechanistic Validation - The "Why" Behind the Failure
If foundational checks pass, the next step is to dissect the PROTAC's mechanism of action. Failure at any of these key stages will result in poor degradation.
Q2: How do I know if my PROTAC is getting into the cells and engaging the target?
A2: Poor cell permeability is a major hurdle for PROTACs due to their high molecular weight and large polar surface area, often placing them "beyond the rule of five".[1][11][12] If the PROTAC cannot enter the cell and bind to its target, no degradation will occur.[6][13]
-
Expertise & Experience: Cellular uptake is the first critical step.[6] Once inside, the PROTAC must bind to the target protein. Lack of engagement means the degradation cascade cannot be initiated.
-
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): This assay measures target engagement in intact cells. Target protein stabilization upon PROTAC binding leads to a higher melting temperature, which can be detected by Western Blot.
-
NanoBRET™ Target Engagement Assay: This live-cell assay provides a quantitative measure of target engagement by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc®-fused target protein and a fluorescent tracer.[6][13][14] Displacement of the tracer by the PROTAC reduces the BRET signal, allowing for the determination of intracellular affinity.[6]
-
Permeability Assays (PAMPA, Caco-2): These in vitro assays can predict the passive permeability of your PROTAC across artificial membranes or cell monolayers, respectively.[12][15]
-
Q3: My PROTAC engages the target, but I still see no degradation. Could the ternary complex be the problem?
A3: Absolutely. The formation of a stable and productive POI-PROTAC-E3 ligase ternary complex is the cornerstone of PROTAC activity.[][16][17] The linker plays a crucial role here; if it's too short, it can cause steric clashes, while if it's too long, it may lead to an unstable complex with inefficient ubiquitination.[8][18]
-
Expertise & Experience: Not all binding events lead to a productive complex. The geometry of the ternary complex must correctly position a lysine residue on the target for ubiquitination. The stability of this complex is often more predictive of degradation than the binary binding affinities of the PROTAC to its targets.[19]
-
Recommended Assays:
-
Co-Immunoprecipitation (Co-IP): Treat cells with your PROTAC, then immunoprecipitate the target protein and blot for the E3 ligase (or vice-versa). The presence of both proteins in the pulldown indicates ternary complex formation in a cellular context.[5]
-
Proximity Assays (TR-FRET, AlphaLISA®, NanoBRET®): These are powerful in vitro or in-cell assays to quantify ternary complex formation.[16][17][19] For example, a NanoBRET® assay can be configured with a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase to directly measure their PROTAC-induced proximity in live cells.[14][17]
-
Surface Plasmon Resonance (SPR): This biophysical technique can be used in vitro to measure the kinetics and affinity of ternary complex formation in real-time.[]
-
Q4: I've confirmed ternary complex formation, but degradation is still poor. What's the next step?
A4: The formation of the ternary complex is necessary, but not sufficient. The ultimate goal is the ubiquitination of the target protein.
-
Expertise & Experience: A non-productive ternary complex may form but fail to position the target correctly for ubiquitin transfer from the E2-conjugating enzyme to the target's lysine residues. Directly measuring target ubiquitination is the definitive test of this step.
-
Recommended Assay: In Vitro Ubiquitination Assay
-
This biochemical assay reconstitutes the key components of the UPS (E1, E2, E3, ubiquitin, ATP) in a test tube along with your target protein and PROTAC.[20][21] The output is typically a Western Blot probed for your target protein. PROTAC-induced ubiquitination will appear as a ladder of higher molecular weight bands above the unmodified protein band.[20]
-
Q5: I see ubiquitination, but the protein level isn't decreasing in my cells. How is this possible?
A5: This points to an issue with the final step: proteasomal degradation. It also highlights the importance of validating the entire pathway.
-
Expertise & Experience: If a protein is being ubiquitinated but not degraded, it could be due to several reasons. The cell's proteasome machinery might be impaired, or the rate of protein synthesis could be outpacing the rate of degradation. The most direct way to test this is to see if inhibiting the proteasome rescues the degradation effect.
-
Recommended Assay: Proteasome Inhibitor Rescue Experiment
-
Protocol: Co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Expected Outcome: If your PROTAC is working correctly, the proteasome inhibitor should block the degradation of the target protein, causing its levels to be "rescued" back to baseline.[7] This confirms that the protein loss you are measuring is indeed proteasome-dependent.
-
Section 3: Optimization Strategies
If the troubleshooting workflow reveals a specific mechanistic failure, the following strategies can be employed.
Q6: My dose-response curve is bell-shaped (a "hook effect"). What does this mean and how can I fix it?
A6: The "hook effect" is a classic phenomenon in PROTAC biology where degradation efficiency decreases at high PROTAC concentrations.[18]
-
Causality: It occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (POI-PROTAC or PROTAC-E3) rather than the productive ternary complex.[18]
-
Solution: This is less of a problem to "fix" and more of a characteristic to define. It is crucial to perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to fully characterize the degradation profile and identify the optimal concentration range.[18] Designing PROTACs with positive cooperativity, where the formation of a binary complex enhances binding of the third partner, can help mitigate the hook effect.[18]
Q7: My experiments suggest a problem with ternary complex formation or ubiquitination. What parts of the PROTAC can I change?
A7: The linker is the most common and impactful component to modify.[16][22]
-
Expertise & Experience: The linker's length, composition, and attachment points are critical determinants of ternary complex geometry.[18][22][23] Systematic optimization of the linker is often the key to converting a non-functional PROTAC into a potent degrader.
-
Optimization Strategies:
-
Vary Linker Length: Synthesize a series of PROTACs with different linker lengths (e.g., varying numbers of PEG or alkyl units).[22][23]
-
Alter Linker Rigidity: Introduce rigid elements like piperazine/piperidine rings or alkynes to constrain the conformation, which can improve ternary complex stability.[][15]
-
Change Attachment Points: Altering where the linker connects to the target or E3 ligand can dramatically change the exit vector and the resulting ternary complex geometry.[23]
-
Q8: I've tried optimizing the linker with no success. Should I consider a different E3 ligase?
A8: Yes. Some target proteins may be intrinsically difficult to degrade with a specific E3 ligase.[24]
-
Expertise & Experience: The choice of E3 ligase is critical.[25] VHL and CRBN are the most used, but their tissue expression and substrate scope differ.[9] If one fails, the other may succeed. The expanding toolbox of ligands for other E3 ligases (e.g., IAPs, RNF4, KEAP1) offers further possibilities.[9][10]
-
Strategy: If you have access to different E3 ligase ligands, synthesizing a new PROTAC that recruits a different E3 ligase is a valid and powerful strategy to overcome poor degradation.[24]
Data Presentation & Experimental Protocols
Table 1: Summary of Key PROTAC Efficacy Parameters
| Parameter | Definition | Implication for Efficacy | Typical Assay |
| DC50 | The concentration of PROTAC that induces 50% degradation of the target protein.[7] | A measure of potency . A lower DC50 indicates a more potent PROTAC. | Western Blot, ELISA, HiBiT Lysis |
| Dmax | The maximal percentage of target protein degradation achieved.[7] | A measure of efficacy . A higher Dmax indicates more complete degradation. | Western Blot, ELISA, HiBiT Lysis |
| Cooperativity (α) | A measure of how the binding of one protein (e.g., POI) to the PROTAC affects the binding of the second protein (e.g., E3 ligase).[18] | α > 1 (Positive): Stabilizes the ternary complex. α < 1 (Negative): Destabilizes the ternary complex. | SPR, TR-FRET, ITC |
Protocol: Western Blot for DC50 and Dmax Determination
This protocol provides a standard method for assessing PROTAC-induced protein degradation.
-
Cell Plating: Seed cells in 12- or 24-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of your PROTAC in complete cell culture medium. A common starting range is 0.1 nM to 10,000 nM.[7] Aspirate the old medium from the cells and add the medium containing the various PROTAC concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined duration. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to understand degradation kinetics, but 16-24 hours is a common single time point.[7]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[5]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of total protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and a chemiluminescence imager.[20]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein relative to the vehicle control against the log of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.[5]
References
- Vertex AI Search. (2022-05-25). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
- LifeSensors.
- Benchchem.
- WuXi Biology.
- BOC Sciences. PROTAC Ternary Complex Assay Services.
- PubMed Central. (2020).
- ACS Publications. (2022-08-22). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.
- Benchchem.
- National Institutes of Health (NIH). (2023).
- Springer Nature Experiments. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
- MDPI.
- Promega Corporation.
- MDPI. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Benchchem. Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC.
- Benchchem.
- Benchchem. Linker Design and its Impact on the Efficacy of PROTAC FLT3 Degraders: An In-depth Technical Guide.
- Benchchem. Strategies for optimizing the geometry of the PROTAC ternary complex.
- Benchchem.
- Benchchem. An In-depth Technical Guide to E3 Ligase Ligands for PROTACs.
- ResearchGate. (2022-11-14).
- National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review.
- National Institutes of Health (NIH). (2024-05-19).
- Elsevier.
- BOC Sciences. (2024-08-22).
- Precise PEG. E3 Ligase Ligands in PROTAC.
- Promega Corporation.
- National Institutes of Health (NIH). (2020-12-25). Solution Conformations Shed Light on PROTAC Cell Permeability.
- Bio-Techne.
- National Institutes of Health (NIH). Systematic Investigation of the Permeability of Androgen Receptor PROTACs.
- Taylor & Francis Online. (2023-03-12). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).
- arXiv.
- Springer Nature Experiments. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
- Benchchem.
- MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
- ACS Publications. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- LifeSensors. PA770 Manual.
- Benchchem.
- Research Collection. (2023-01-05). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs).
- BPS Bioscience.
- LifeSensors.
- Mtoz Biolabs.
- eLife. (2024-07-26). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA).
- ResearchGate.
- National Institutes of Health (NIH). (2023-12-01).
- Royal Society of Chemistry. (2023-07-03).
Sources
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation | MDPI [mdpi.com]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. tandfonline.com [tandfonline.com]
- 16. lifesensors.com [lifesensors.com]
- 17. 三重複合体の形成 [promega.jp]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 23. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. precisepeg.com [precisepeg.com]
Technical Support Center: Managing the Hydrolysis of 3-Aminopiperidine-2,6-dione Hydrochloride
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support guide for 3-aminopiperidine-2,6-dione hydrochloride. This document provides in-depth, experience-based guidance to help you understand, manage, and mitigate the hydrolytic instability of this critical chemical entity. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments and the reliability of your results.
Section 1: The Chemistry of Hydrolysis: Understanding the "Why"
3-Aminopiperidine-2,6-dione is a derivative of glutarimide. The glutarimide ring, a cyclic imide, is the primary site of hydrolytic instability.[1][2] Under aqueous conditions, particularly at neutral to basic pH, this ring is susceptible to cleavage.[3] This is a critical consideration as the intact glutarimide ring is often essential for the compound's biological activity, as seen in related molecules like thalidomide and lenalidomide.[2][4]
Mechanism of Hydrolysis:
The hydrolysis reaction involves the nucleophilic attack of a water molecule (or hydroxide ion) on one of the carbonyl carbons of the glutarimide ring. This leads to the opening of the ring and the formation of a glutamic acid derivative. This degradation compromises the structural integrity of the molecule and can lead to a complete loss of biological function.
Caption: Figure 1: Simplified schematic of base-catalyzed hydrolysis of the glutarimide ring.
Key Factors Influencing Hydrolysis Rate:
| Factor | Impact on Stability | Scientific Rationale |
| pH | High Impact. Stability decreases significantly as pH increases above neutral (pH > 7).[3] | The concentration of the hydroxide ion (OH⁻), a potent nucleophile, increases at higher pH, accelerating the rate of attack on the carbonyl carbons of the imide ring. |
| Temperature | High Impact. Increased temperature accelerates the rate of hydrolysis. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the hydrolysis reaction to proceed more quickly. |
| Solvent | Medium Impact. Protic solvents, especially water, are required for hydrolysis. Co-solvents can influence stability. | The presence of water is mechanistically necessary. The choice of organic co-solvent can alter water activity and the polarity of the solution, thereby affecting the hydrolysis rate. |
| Buffer Species | Variable Impact. Some buffer components can catalyze hydrolysis. | Certain buffer species can act as general acid or base catalysts, directly participating in the hydrolysis reaction and increasing its rate beyond the effect of pH alone. |
Section 2: Proactive Stability Management: Best Practices
Preventing hydrolysis begins with proper handling and storage from the moment you receive the compound. As a hydrochloride salt, the compound in its solid state is generally stable but is also hygroscopic, meaning it can absorb moisture from the air.[5]
Storage and Handling of Solid Compound
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[6][7] | Cool temperatures slow down any potential solid-state degradation and reduce the risk of moisture-related issues. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[5] | The compound is hygroscopic; an inert atmosphere prevents moisture absorption which could initiate hydrolysis.[5] |
| Light | Protect from light.[6][8] | While hydrolysis is the primary concern, photostability should also be considered to prevent other degradation pathways.[9][10] |
| Handling | Use only in a well-ventilated area or chemical fume hood.[11] Minimize time the container is open. Use clean, dry spatulas. | Minimizes exposure to atmospheric moisture and ensures user safety.[8] |
Preparation and Storage of Stock Solutions
Once dissolved, the compound is most vulnerable. The choice of solvent and pH are critical.
Protocol: Preparation of a Stable Stock Solution
-
Solvent Selection: For maximum stability, prepare initial high-concentration stock solutions in anhydrous DMSO or DMF. Avoid preparing aqueous stocks for long-term storage.
-
Weighing: Weigh the required amount of this compound in a fume hood, minimizing exposure to ambient air.
-
Dissolution: Add the anhydrous solvent to the solid and vortex until fully dissolved. Gentle warming may be used if necessary, but avoid high temperatures.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Storage: Store aliquots at -20°C or -80°C.
-
Usage: When ready to use, thaw an aliquot quickly and dilute it into your final aqueous experimental buffer immediately before the experiment. Do not store diluted aqueous solutions. Avoid repeated freeze-thaw cycles.[8]
Section 3: Analytical Monitoring of Hydrolysis
To ensure the integrity of your experiments, you must be able to confirm the stability of your compound. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose. A well-developed "stability-indicating" method can separate the intact parent compound from its hydrolysis products.[12]
Example HPLC Method for Stability Monitoring
This protocol provides a starting point. Method optimization will be required for your specific instrumentation and application.
| HPLC Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm[13] |
| Injection Volume | 10 µL |
Expected Results: The intact 3-aminopiperidine-2,6-dione will elute as a sharp peak. The primary ring-opened hydrolysis product, being more polar, will typically elute earlier than the parent compound.
Section 4: Troubleshooting Guide & FAQs
This section addresses common issues encountered by researchers. The following workflow can help diagnose stability problems.
Caption: Figure 2: Troubleshooting workflow for suspected hydrolysis issues.
Frequently Asked Questions (FAQs)
Q1: My experiment isn't working, and I suspect my compound has degraded. What's the first thing I should check?
A: First, review your solution preparation and storage procedures. The most common cause of degradation is prolonged storage in an aqueous buffer. Prepare a fresh stock solution from your solid material in anhydrous DMSO, and then dilute this into your final experimental buffer immediately before use. Analyze both the old and new solutions by HPLC if possible to confirm degradation.
Q2: I see a new, earlier-eluting peak in my HPLC chromatogram that grows over time. Is this hydrolysis?
A: It is highly likely. Hydrolysis of the glutarimide ring creates a more polar carboxylic acid derivative, which typically has a shorter retention time on a reverse-phase HPLC column. To confirm, you can perform a forced degradation study.[9]
Protocol: Forced Degradation Study
-
Prepare a solution of the compound in a slightly basic buffer (e.g., pH 8 phosphate buffer).
-
Gently heat the solution (e.g., 50-60°C) for a few hours.[10]
-
Inject samples onto the HPLC at time zero and at regular intervals (e.g., every hour).
-
If the new peak grows in intensity while the parent peak decreases, and its retention time matches the unknown peak in your experimental samples, you have confirmed its identity as a hydrolytic degradant.
Q3: Can I use a phosphate buffer at pH 7.4 for my cell-based assay?
A: Yes, but with caution. While pH 7.4 is necessary for many biological experiments, the compound will hydrolyze over time.[3] The half-life may be on the order of hours.[3] Therefore, you must minimize the time the compound spends in the aqueous buffer. Add the compound to your cells immediately after dilution. For longer experiments (e.g., >24 hours), you may need to replenish the compound or account for the loss in concentration.
Q4: Is the hydrochloride salt more stable than the free base form?
A: In its solid form, the hydrochloride salt is generally preferred. The salt form is typically more crystalline and less hygroscopic than the free base, which can improve its shelf-life. In solution, once dissolved, the pH of the medium becomes the dominant factor in determining stability, regardless of the initial form.
Q5: My compound is delivered as a lyophilized powder. How should I handle it?
A: Lyophilized materials offer good stability but are very sensitive to moisture.[8] Keep the vial tightly sealed until you are ready to use it.[8] Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold powder. Reconstitute the entire vial in an appropriate anhydrous solvent like DMSO, and then aliquot for storage as described in Section 2.2.
References
- Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: ResearchG
- Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversific
- Title: Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs Source: PMC - NIH URL:[Link]
- Title: Storage & Handling Guidelines Source: Origin Compounds URL:[Link]
- Title: Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column Source: ResearchG
- Title: (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine Source: NIH URL:[Link]
- Title: Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling Source: ACS Public
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL:[Link]
- Title: Synthesis and Enantiomeric Separation of 2-Phthalimidino-glutaric Acid Analogues: Potent Inhibitors of Tumor Metastasis Source: ACS Public
- Title: Urinary excretion profile for thalidomide, lenalidomide and pomalidomide Source: ResearchG
- Title: Forced Degradation Studies Source: MedCrave online URL:[Link]
- Title: Forced Degradation Studies Source: SciSpace URL:[Link]
- Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm Intern
- Title: A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride Source: Google Patents URL
- Title: Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs Source: PubMed URL:[Link]
- Title: What are the storage stability of Piperidine Series compounds over time? Source: BTC URL:[Link]
- Title: (S)
- Title: NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF Source: European P
- Title: Plasma and Cerebrospinal Fluid Pharmacokinetics of Thalidomide and Lenalidomide in Nonhuman Primates Source: PMC - PubMed Central URL:[Link]
- Title: Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride Source: Google Patents URL
- Title: Method for preparing (R)
- Title: Structures of thalidomide, pomalidomide, lenalidomide, and protonated and deuterated enantiomers of compound 1 [CC-11006] Source: ResearchG
- Title: Preparation of (r)
- Title: Lenalidomide Source: PubChem - NIH URL:[Link]
- Title: Differential inhibition of protein synthesis: a possible biochemical mechanism of thalidomide ter
Sources
- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 7. This compound [lgcstandards.com]
- 8. origincompounds.com [origincompounds.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. fishersci.com [fishersci.com]
- 12. onyxipca.com [onyxipca.com]
- 13. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of 3-aminopiperidine-2,6-dione hydrochloride. This critical intermediate, a cornerstone for immunomodulatory drugs like lenalidomide, presents unique challenges, especially during scale-up.[1][2][3] This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory and during process development.
I. Overview of Synthetic Strategy
The synthesis of 3-aminopiperidine-2,6-dione, a derivative of glutarimide, typically originates from L-glutamine or its derivatives.[4][5] The core transformation involves the cyclization of the glutamine backbone to form the piperidine-2,6-dione ring. This is a critical step where yield and purity can be compromised. Subsequent deprotection and salt formation yield the final hydrochloride product.
This guide will focus on a common synthetic route: N-protection of L-glutamine, cyclization to the protected glutarimide, and subsequent deprotection/salt formation.
Caption: General workflow for the synthesis of 3-aminopiperidine-2,6-dione HCl.
II. Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Category 1: Starting Materials & Reagents
Question 1: My L-Glutamine has poor solubility in the reaction solvent for the Boc-protection step. What can I do?
Answer: This is a common issue, as L-glutamine has limited solubility in many organic solvents.
-
Immediate Solution: Utilize a biphasic solvent system, such as dioxane/water or THF/water, with a suitable base like sodium bicarbonate or sodium hydroxide. The base not only facilitates the reaction but also forms the sodium salt of glutamine, which has better solubility in the aqueous phase.
-
Causality: The reaction with Di-tert-butyl dicarbonate (Boc₂O) can occur at the interface of the two phases or in the aqueous phase where the deprotonated amine is more nucleophilic. Vigorous stirring is crucial to maximize the interfacial area and ensure a reasonable reaction rate. A patent suggests using an alkaline medium like sodium hydroxide or sodium bicarbonate aqueous solution for this protection step.[4]
Question 2: I suspect my cyclizing agent (e.g., CDI, DCC) has degraded. How can I confirm this and what are the consequences?
Answer: Carbodiimides and other activated carbonyl compounds are highly moisture-sensitive.
-
Verification: The simplest method is to run a small-scale control reaction with fresh, unopened reagent. Degradation of N,N'-Carbonyldiimidazole (CDI) yields imidazole and CO₂, while Dicyclohexylcarbodiimide (DCC) hydrolyzes to dicyclohexylurea (DCU). A melting point test can also be crude but effective; degraded reagents often have a wider, lower melting range.
-
Consequences: Degraded cyclizing agents will lead to a stalled reaction, resulting in low to no yield of the desired cyclized product. You will primarily isolate the unreacted N-Boc-L-Glutamine starting material after workup. Always store these reagents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.[6]
Category 2: Reaction Conditions & Monitoring
Question 3: The cyclization of N-Boc-L-Glutamine is slow and gives a low yield. How can I optimize this critical step?
Answer: Incomplete cyclization is a frequent bottleneck, especially on a larger scale. Several factors can be at play.
-
Temperature: While initial activation may be done at 0°C or room temperature, a moderate heating step is often required to drive the intramolecular cyclization. A typical temperature range is 40-70°C.[4] Be cautious, as excessive heat can lead to side reactions, including racemization.
-
Solvent: A dry, polar aprotic solvent like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) is essential. Water will consume the activating agent.
-
Catalyst: The addition of a catalytic amount of an acylation catalyst, such as 4-Dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[4] DMAP works by forming a highly reactive intermediate with the activated carboxylic acid.
-
Causality: The cyclization is an intramolecular nucleophilic acyl substitution. The terminal amide nitrogen attacks the activated carbonyl carbon of the carboxylic acid. The reaction rate is dependent on the concentration of the activated intermediate and the nucleophilicity of the amide nitrogen. DMAP enhances the rate by creating a more electrophilic intermediate.
Question 4: I am observing significant epimerization/racemization. What is causing this and how can it be prevented?
Answer: The chiral center at position 3 is susceptible to epimerization, particularly under harsh conditions.[7] This is a critical quality attribute, as the biological activity of derivatives like lenalidomide is stereospecific.[8][9]
-
Primary Cause: The proton on the chiral carbon (α- to the carbonyl group) is acidic and can be abstracted by base, leading to a planar enolate intermediate which can be protonated from either face, causing racemization.
-
Preventative Measures:
-
Base: Avoid strong, non-nucleophilic bases during and after the cyclization step. If a base is needed, use a weaker one (e.g., DIPEA) and add it slowly at low temperatures.
-
Temperature: Keep reaction and workup temperatures as low as reasonably possible.
-
Reaction Time: Minimize reaction times. Once the reaction is complete by TLC or HPLC, proceed immediately to workup.
-
pH Control: During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Caption: Decision tree for troubleshooting low yield in the cyclization step.
Category 3: Work-up, Purification, & Salt Formation
Question 5: The final deprotection and salt formation step with HCl gives a sticky, oily product instead of a crystalline solid. What's happening?
Answer: Obtaining a clean, crystalline hydrochloride salt is crucial for purity and handling. An oiling out or incomplete precipitation is a common scale-up challenge.
-
Solvent Choice: The choice of solvent is critical. A common method is using a solution of HCl in a non-polar or moderately polar solvent where the free base is soluble, but the HCl salt is not. Common choices include HCl in ethyl acetate, methanol, or ethanol.[4] If the product oils out, the solvent may be too polar. Try switching to a less polar system, like HCl in diethyl ether or dioxane, or use a co-solvent system.
-
Water Content: The presence of excess water can lead to the formation of a hygroscopic, oily product. Ensure all starting materials and solvents for this step are anhydrous.
-
Rate of Addition/Temperature: Add the HCl solution slowly to a cooled solution (0-5°C) of the protected amine. Rapid addition can cause localized supersaturation and lead to oiling. Allowing the crystallization to proceed slowly at a low temperature often yields a better crystalline form.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the solution. This provides a template for proper crystal lattice formation.
Question 6: My final product purity by HPLC is low (<98%). What are the likely impurities?
Answer: Purity is paramount. The impurities often originate from the preceding steps.
-
Likely Impurities:
-
Unreacted Starting Material: N-Boc-3-aminopiperidine-2,6-dione, if the deprotection was incomplete.
-
Ring-Opened Species: The glutarimide ring can be susceptible to hydrolysis under very strong acidic or basic conditions, leading to glutamic acid derivatives.[7]
-
Epimer: The (R)-enantiomer if racemization occurred. This requires a chiral HPLC method to detect.
-
-
Purification Strategy: Recrystallization is the most effective method for removing minor impurities on a large scale. A common solvent system is an alcohol/water mixture (e.g., Ethanol/Water).[10] The crude HCl salt is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to induce crystallization, leaving impurities behind in the mother liquor.
III. Process Parameters & Data
The following table summarizes typical reaction parameters for a lab-scale synthesis. These should be considered starting points for optimization.
| Parameter | Step 1: Boc-Protection | Step 2: Cyclization | Step 3: Deprotection/Salting |
| Key Reagents | L-Glutamine, Boc₂O, NaHCO₃ | N-Boc-L-Glutamine, CDI | N-Boc-Intermediate, HCl |
| Solvent | Dioxane / Water (1:1) | Anhydrous THF | Ethyl Acetate or Methanol |
| Temperature | 0°C to 25°C | 25°C to 60°C | 0°C to 10°C |
| Typical Time | 12-18 hours | 6-12 hours | 1-3 hours |
| Stoichiometry | Boc₂O (1.1 eq) | CDI (1.1 - 1.2 eq) | HCl (1.5 - 2.0 eq) |
| Work-up | Acidify, Extract with EtOAc | Quench, Aqueous Wash | Filter, Wash with cold solvent |
| Typical Yield | >90% | 70-85% | >95% |
IV. Safety & Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][11][12]
-
Ventilation: Handle all reagents, especially volatile solvents and corrosive HCl solutions, in a well-ventilated fume hood.[13][14]
-
Reagent Handling:
-
Boc₂O: Can sublime and is an irritant. Handle in a fume hood.
-
CDI/DCC: Highly moisture sensitive and irritants.
-
HCl Solutions: Corrosive. Avoid inhalation of vapors.[14]
-
-
Product Handling: The final product, this compound, is classified as a skin, eye, and respiratory irritant.[6][11][12] Avoid generating dust.[12][13]
-
Storage: Store the final product in a tightly sealed container in a cool, dry place away from incompatible substances.[6][11]
References
- This compound Safety D
- Safety Data Sheet - this compound salt. Biosynth. (2021-04-08). Link
- This compound Safety D
- Ponomaryov, Y., et al. (2015). SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE.Chemistry of Heterocyclic Compounds, 51, 133. Link
- (S)-3-Amino-piperidine-2,6-dione hydrochloride Safety Data Sheet. Apollo Scientific. (2022-05-16). Link
- Reddy, G. J., et al. (2021). Environmentally Benign Synthesis of Anticancer Drug Lenalidomide.Organic Process Research & Development, 25(9), 2146–2153. Link
- MSDS of (S)-3-aMino-piperidine-2,6-dione hydrochloride. Capot Chemical. Link
- Li, B., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition.ChemistrySelect, 8(12). Link
- Steinebach, M., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.RSC Medicinal Chemistry, 14(6), 960-981. Link
- Zhang, Z., et al. (2022). (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine.mLife, 1(2), 146-155. Link
- 3-AMINO-PIPERIDINE-2,6-DIONE synthesis. ChemicalBook. Link
- CN105523939B - A kind of preparation method of lenalidomide intermediate.
- Request PDF: Scalable and green process for the synthesis of anticancer drug lenalidomide.
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF.
- (PDF) (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
- CN105523939A - Lenalidomide intermediate preparation method.
- WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
- Cyclization reactions of N-terminal glutamine and glutamate residues in...
- Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosph
- An asymmetric synthesis method for (R)
- Glutarimide: Synthesis and deriv
- Messer, M. (1963). Enzymatic cyclization of L-glutamine and L-glutaminyl peptides.
- Preparation of N- and C-Functionally-Substituted Glutarimides: A Review.
- 3-Aminopiperidine-2,6-dione HCl. Sigma-Aldrich. Link
- Glutarimide - Wikipedia.Link
- Thalidomide - Wikipedia.Link
- Yu, L., et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development.Journal of Pharmaceutical and Biomedical Analysis, 42(4), 455-463. Link
Sources
- 1. SCALABLE AND GREEN PROCESS FOR THE SYNTHESIS OF ANTICANCER DRUG LENALIDOMIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. CN105523939B - A kind of preparation method of lenalidomide intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 5. Glutarimide - Wikipedia [en.wikipedia.org]
- 6. biosynth.com [biosynth.com]
- 7. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aksci.com [aksci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. capotchem.com [capotchem.com]
Technical Support Center: Strategies to Reduce Off-Target Effects in CRBN-Mediated Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRBN-mediated protein degradation. This guide is designed to provide you with in-depth technical information, troubleshooting strategies, and frequently asked questions to help you minimize off-target effects and enhance the selectivity of your CRBN-based degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Introduction to CRBN-Mediated Degradation and Off-Target Effects
The Cereblon (CRBN) E3 ubiquitin ligase complex is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] CRBN, as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ligase complex, can be recruited by small molecules to ubiquitinate and degrade specific proteins of interest (POIs).[4][5][6][7] While powerful, this technology is not without its challenges, with off-target effects being a primary concern for therapeutic development.[8][9]
Off-target effects in CRBN-mediated degradation can arise from several mechanisms:
-
Neosubstrate Degradation: The CRBN-binding moiety of a degrader, often derived from immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, can act as a "molecular glue."[2][10][11] This can induce the degradation of endogenous proteins, known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1), independently of the intended target.[10][][13]
-
Formation of Off-Target Ternary Complexes: The degrader can form a ternary complex with the E3 ligase and an unintended protein, leading to its degradation.[10]
-
Binary Complex Sequestration: The degrader can form binary complexes with off-target proteins, reducing the available concentration for on-target ternary complex formation.
This guide will provide you with the knowledge and tools to identify, understand, and mitigate these off-target effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with CRBN-based degraders.
Q1: What are the primary drivers of off-target effects with CRBN-based PROTACs?
A1: The primary drivers are twofold: the inherent molecular glue activity of the CRBN ligand and the formation of unintended ternary complexes. The immunomodulatory drug (IMiD) derivatives (thalidomide, lenalidomide, pomalidomide) commonly used as CRBN ligands can independently recruit and degrade a set of endogenous zinc finger transcription factors known as neosubstrates (e.g., IKZF1, IKZF3).[10][][13] Additionally, the bifunctional nature of PROTACs means they can bridge CRBN to proteins other than the intended target, leading to their degradation.
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" is a phenomenon observed with PROTACs where, at very high concentrations, the degradation of the target protein is reduced.[8][10] This occurs because an excess of PROTAC molecules can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[10][14]
Mitigation Strategies:
-
Comprehensive Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.[10]
-
Use Lower Concentrations: Employ lower concentrations of the PROTAC to favor the formation of the productive ternary complex.[10]
-
Kinetic Analysis: Analyze the degradation kinetics at various concentrations to better understand the dynamics of ternary complex formation.[10]
Q3: My PROTAC is not degrading the target protein. What are the possible reasons?
A3: Several factors can contribute to a lack of target degradation:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[10]
-
Low Binding Affinity: The PROTAC may have a low affinity for either the target protein or CRBN.[10]
-
Suboptimal Linker: The length and composition of the linker are crucial for the formation of a stable and productive ternary complex.[10]
-
Inactive E3 Ligase Complex: Ensure all components of the ubiquitin-proteasome system are active in your cellular model.[10]
-
Rapid Deubiquitination: Deubiquitinating enzymes (DUBs) can counteract the ubiquitination process.[10]
Q4: How do I choose between CRBN and VHL as the E3 ligase for my PROTAC?
A4: The choice between CRBN and von Hippel-Lindau (VHL) is a critical design decision.[][16][17]
-
CRBN: Ligands are typically smaller and may have better oral bioavailability.[][] However, they are known for off-target neosubstrate degradation.[][17] CRBN is ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[17]
-
VHL: Ligands are generally more selective with a smaller off-target window.[][17] However, they tend to be larger, which can impact cell permeability.[] VHL expression can be low in certain tumors and is regulated by oxygen levels.[17]
The optimal choice depends on the specific target, its subcellular localization, and the desired tissue distribution.[16]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: High Levels of Off-Target Protein Degradation Observed
Unwanted degradation of proteins other than your target is a significant hurdle. This guide provides a systematic approach to identifying and mitigating these off-target effects.
Workflow for Troubleshooting High Off-Target Degradation
Caption: A workflow for troubleshooting high off-target degradation.
Experimental Protocols
1. Global Proteomics (Mass Spectrometry-based)
This is the gold standard for unbiasedly identifying all proteins whose abundance changes upon treatment with your degrader.[18][19][20][21]
-
Cell Treatment: Treat cells with your PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[10]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[10]
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from different treatment conditions for multiplexed analysis.[10]
-
LC-MS/MS Analysis: Separate and analyze the labeled peptides using liquid chromatography-tandem mass spectrometry.[10]
-
Data Analysis: Identify and quantify proteins that show a dose-dependent decrease in abundance.[10]
2. Targeted Validation (Western Blotting)
This technique is used to confirm the degradation of potential off-target proteins identified from the proteomics screen.[10]
-
Cell Treatment: Treat cells with the PROTAC as in the proteomics experiment.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with validated antibodies against the potential off-target proteins to confirm their degradation.[10]
Strategies for Improving Selectivity
-
CRBN Ligand Modification: Introducing chemical modifications to the CRBN ligand can abrogate the degradation of neosubstrates.[11][][22] For example, adding a methoxy group to the phthalimide ring has been shown to block neosubstrate degradation.[10] Developing novel, non-phthalimide CRBN binders is also a promising strategy.[23][24]
-
Linker Optimization: The length, rigidity, and attachment points of the linker are critical for determining the geometry of the ternary complex and, consequently, its selectivity.[10] Systematically varying the linker can help identify a configuration that favors the on-target ternary complex over off-target ones.
-
Switching the E3 Ligase: If modifying the CRBN-based degrader does not yield sufficient selectivity, consider switching to a different E3 ligase, such as VHL. VHL has a different set of endogenous substrates and may offer a more favorable off-target profile for your specific target.[17]
Issue 2: Weak or No Ternary Complex Formation
The formation of a stable ternary complex (Target-PROTAC-CRBN) is the essential first step in the degradation process.
Workflow for Troubleshooting Weak or No Ternary Complex Formation
Caption: A workflow for troubleshooting weak or no ternary complex formation.
Experimental Protocols
Ternary Complex Formation Assays (e.g., FRET, AlphaLISA, NanoBRET)
These assays directly measure the formation of the ternary complex in vitro or in cells.
-
Reagent Preparation: Prepare solutions of the purified target protein, CRBN-DDB1 complex, and the PROTAC.[10]
-
Assay Setup: In a microplate, combine the proteins and serial dilutions of the PROTAC.[10]
-
Incubation: Allow the components to incubate and reach equilibrium.[10]
-
Detection: Measure the signal (e.g., fluorescence resonance energy transfer, chemiluminescence) to quantify ternary complex formation.
Data Presentation
Table 1: Example Data for Ternary Complex Formation
| PROTAC Variant | Target Binding (KD, nM) | CRBN Binding (KD, nM) | Ternary Complex (KD, nM) | Cellular DC50 (nM) |
| PROTAC-A | 50 | 250 | 100 | 75 |
| PROTAC-B (Optimized Linker) | 50 | 250 | 25 | 15 |
| PROTAC-C (Optimized Warhead) | 10 | 250 | 15 | 10 |
This table illustrates how optimizing different components of the PROTAC can lead to improved ternary complex formation and cellular degradation potency.
The CRBN E3 Ligase Complex and PROTAC Mechanism of Action
A fundamental understanding of the molecular machinery you are manipulating is crucial for rational design and troubleshooting.
The CRL4CRBN E3 Ubiquitin Ligase Complex
The functional E3 ligase is a multi-protein complex.
Caption: The architecture of the CRL4CRBN E3 ubiquitin ligase complex.
CRBN acts as the substrate receptor, binding to both the degrader molecule and the target protein.[6][25] DDB1 serves as an adaptor protein, linking CRBN to the Cullin-4A (CUL4A) scaffold.[26][27] RBX1 is a RING-box protein that recruits the ubiquitin-charged E2 enzyme, which is essential for the catalytic transfer of ubiquitin to the target protein.[7]
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a CRBN-based PROTAC.
Sources
- 1. gosset.ai [gosset.ai]
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. rcsb.org [rcsb.org]
- 26. researchgate.net [researchgate.net]
- 27. rcsb.org [rcsb.org]
Validation & Comparative
Navigating the PROTAC Landscape: A Comparative Guide to CRBN and VHL Ligands for Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins rather than merely inhibiting them. This is achieved by co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). At the heart of this technology lies the strategic selection of an E3 ubiquitin ligase to be hijacked by the PROTAC. Among the over 600 E3 ligases in the human proteome, Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor have emerged as the frontrunners in PROTAC development.[1]
This guide provides a comprehensive, data-driven comparison of CRBN and VHL as E3 ligase targets for PROTACs, designed to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their targeted protein degradation endeavors. We will delve into the nuances of their respective ligands, compare their performance with supporting experimental data, and provide detailed protocols for key validation assays.
The architects of degradation: a tale of two ligases
PROTACs are heterobifunctional molecules comprising a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two. The fundamental mechanism for both CRBN- and VHL-based PROTACs involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain is then recognized by the 26S proteasome, which proteolytically degrades the target protein.[2]
Caption: General mechanism of PROTAC-mediated protein degradation.
While the overarching principle is the same, fundamental differences in the biology of CRBN and VHL, their ligands, and the ternary complexes they form have profound implications for PROTAC design and performance.
At a Glance: Key Differences Between CRBN and VHL
| Feature | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Recruiting Ligands | Immunomodulatory drugs (IMiDs) e.g., Thalidomide, Pomalidomide | Hydroxyproline-based ligands |
| Ligand Properties | Smaller molecular weight, orally available scaffolds[] | Higher molecular weight, generally good selectivity[1] |
| Binding Pocket | Softer, more compliant surface, permissive to diverse structures[1] | More buried, leading to better selectivity[] |
| Substrate Scope | Broader substrate promiscuity[1] | Generally considered more selective with a smaller promiscuity window[] |
| Off-Target Effects | Known to degrade neosubstrate zinc-finger transcription factors (e.g., Ikaros, Aiolos), which can lead to immunological side effects[][4] | Generally considered to have fewer off-target effects[1] |
| Expression Profile | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues[] | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels[] |
| Subcellular Localization | Primarily nuclear, but can shuttle to the cytoplasm[] | Predominantly cytosolic, but can be found in the nucleus[] |
| Ternary Complex Stability | Forms ternary complexes with a shorter lifetime, allowing for faster catalytic turnover[5] | Tends to form more rigid and stable ternary complexes[5] |
| Resistance Mechanisms | CRBN is a non-essential gene in many cell lines, and its loss can be a mechanism of resistance[6] | VHL is an essential gene in many cell lines, which may limit resistance via loss of the ligase[6] |
Performance Showdown: A Head-to-Head Comparison with Experimental Data
The choice between a CRBN or VHL recruiter is highly dependent on the specific target protein and the desired therapeutic outcome. The following tables summarize available quantitative data for PROTACs targeting the same protein but recruiting either CRBN or VHL. It is crucial to note that direct head-to-head comparisons in the same study are limited, and variations in linker design and experimental conditions can significantly influence the results.
Table 1: Comparison of BET (BRD4) Degraders
| PROTAC Name/ID | E3 Ligase Recruiter | Target | DC50 | Dmax | Cell Line | Reference |
| dBET1 | CRBN | BRD4 | 4.3 nM | >98% | MV4-11 | [7] |
| ARV-825 | CRBN | BET proteins | ~2.5 nM | >95% | OVCAR-8 | [8] |
| MZ1 | VHL | BRD4 | ~10 nM | >90% | HeLa | [9] |
| ARV-771 | VHL | BET proteins | ~5 nM | >95% | OVCAR-8 | [8] |
Table 2: Comparison of FLT3 Degraders
| PROTAC Name/ID | E3 Ligase Recruiter | FLT3 Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Unspecified | VHL | Quizartinib derivative | MV4-11 | ~10-100 | >90 | [7] |
| TL12-186 | CRBN | Unspecified | MOLM-14 | <100 | >85 | [7] |
| LWY-713 | CRBN | Unspecified | MV4-11 | 0.614 | 94.8 | [7] |
| CRBN(FLT3)-8 | CRBN | Gilteritinib | MOLM-14 | ~1-10 | >90 | [7] |
Table 3: Comparison of KRAS G12D/G12C Degraders
| PROTAC Name/ID | E3 Ligase Recruiter | Target | Cell Line | DC50 | Dmax | Reference |
| MRTX849-based | CRBN | KRAS G12C | MIA PaCa-2 | Failed to degrade | N/A | [7] |
| LC-2 | VHL | KRAS G12C | MIA PaCa-2 | 1.1 nM | >90% | [7] |
| Several reported | VHL | KRAS G12D | Pancreatic cancer cells | Nanomolar range | Significant degradation | [7] |
| ASP-4396 | CRBN | KRAS G12D | Pancreatic cancer cells | Not Reported | Effective | [7] |
These data highlight that high potency can be achieved with either recruiter, and the optimal choice is target-dependent. For instance, in the case of KRAS G12C, VHL-based degraders have shown more promising results in some studies.[10]
Causality Behind Experimental Choices: A Self-Validating System of Protocols
To rigorously compare CRBN- and VHL-based PROTACs, a systematic experimental workflow is essential. This workflow is designed to be a self-validating system, where each step provides a crucial piece of the puzzle, from initial binding to final cellular consequence.
Caption: A typical experimental workflow for comparing PROTACs.
Ternary Complex Formation Assay (NanoBRET™)
Rationale: The formation of a stable ternary complex is the prerequisite for subsequent ubiquitination and degradation. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the proximity of the target protein and the E3 ligase.[11] A higher BRET signal indicates more efficient ternary complex formation.
Protocol:
-
Cell Line Generation: Engineer a cell line to express the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN or VHL) fused to a HaloTag®.[12]
-
Assay Setup: Seed the engineered cells in a 384-well plate. Add the HaloTag® fluorescent ligand to label the E3 ligase, followed by the NanoLuc® substrate.[6]
-
PROTAC Treatment: Treat the cells with a serial dilution of the CRBN- and VHL-based PROTACs.
-
Measurement: Measure the light emission at the donor (~460 nm) and acceptor (~618 nm) wavelengths.[13]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increased ratio upon PROTAC addition confirms ternary complex formation. Plot the ratio against PROTAC concentration to determine the EC50 for complex formation.[11]
In-Cell Target Ubiquitination Assay
Rationale: This assay directly confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., DC50). Co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysate using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in higher molecular weight bands corresponding to the ubiquitinated target protein confirms PROTAC activity.
Target Degradation Assay (Western Blot for DC50/Dmax Determination)
Rationale: This is the gold-standard assay to quantify the potency (DC50) and efficacy (Dmax) of a PROTAC in degrading the target protein.[14]
Protocol:
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a defined period (e.g., 24 hours).[15]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration to ensure equal loading.[14]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, probe with a corresponding secondary antibody.[7]
-
Detection and Densitometry: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.[14]
Cellular Functional Assay (e.g., Cell Viability)
Rationale: This assay assesses the downstream biological consequence of target protein degradation, such as the inhibition of cancer cell proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTACs for an extended period (e.g., 72 hours).
-
Viability Measurement: Add a viability reagent such as MTT or CellTiter-Glo and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the PROTAC concentration to determine the IC50 value.
Field-Proven Insights: Navigating the Nuances
Tissue-Specific Expression: The expression levels of CRBN and VHL can vary significantly across different tissues and tumor types.[13] CRBN is ubiquitously expressed, with particularly high levels in hematopoietic cells, making it a good choice for hematological malignancies.[] VHL is also widely expressed but its levels can be low in certain solid tumors and are regulated by oxygen levels, which can be a consideration for treating hypoxic tumors.[]
Off-Target Effects: A key consideration for CRBN-based PROTACs is the potential for off-target degradation of neosubstrates, particularly zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[4] This is due to the inherent activity of the immunomodulatory drug (IMiD) ligands used to recruit CRBN.[10] While this can have therapeutic benefits in some cancers, it can also lead to unintended immunomodulatory effects or toxicities.[12] VHL ligands are generally considered to have fewer off-target effects.
Resistance Mechanisms: Resistance to PROTACs can emerge through various mechanisms. For CRBN-based PROTACs, a common mechanism is the downregulation or mutation of CRBN itself, as CRBN is a non-essential gene in many cell lines.[6][8] In contrast, VHL is an essential gene in a majority of cell lines, which may limit the development of resistance through the loss of VHL.[6] However, resistance to VHL-based PROTACs can arise from mutations in other components of the VHL E3 ligase complex, such as CUL2.[8]
Conclusion: A Strategic Choice for Targeted Protein Degradation
The decision to utilize a CRBN or VHL ligand in PROTAC development is a multifaceted one, with no single "best" answer. The optimal choice is contingent upon a thorough evaluation of the target protein, the desired therapeutic context, and the acceptable risk profile. CRBN offers the advantages of smaller, more drug-like ligands and a fast catalytic rate, but at the cost of potential off-target effects. VHL provides a more selective approach with a lower risk of off-target degradation but with larger ligands that may present pharmacokinetic challenges.
By employing a systematic and rigorous experimental workflow, researchers can effectively compare the performance of CRBN- and VHL-based PROTACs for their specific target of interest. This data-driven approach, combined with a deep understanding of the underlying biology of each E3 ligase, will pave the way for the rational design of the next generation of highly potent and selective targeted protein degraders.
References
- Ebert, G., et al. (2022). Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders.
- Ciulli, A., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry. [Link]
- Zhang, X., et al. (2018). Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes. Molecular Cancer Therapeutics. [Link]
- ICE Bioscience. (n.d.).
- Selvita. (2025).
- Creative Biolabs. (n.d.). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. [Link]
- Ciulli, A., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PubMed. [Link]
- Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]
- Bond, M. J., et al. (2024). Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation.
- Zhang, X., et al. (2018). Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes. AACR Journals. [Link]
- Ciulli, A., et al. (2019). Cereblon vs VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. [Link]
- Luo, J., et al. (2022). Genomic and expression profiles of VHL and CRBN in normal tissue and cancer.
- Profacgen. (n.d.).
- Ciulli, A., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU. [Link]
- Creative Biolabs. (n.d.). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. [Link]
- Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. [Link]
- Bio-Techne. (n.d.).
- BMG Labtech. (n.d.).
- Schneekloth, J. S., Jr., & Crews, C. M. (2010). PROTAC-Induced Proteolytic Targeting. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 3-Aminopiperidine-2,6-dione Binding to Cereblon
In the rapidly evolving field of targeted protein degradation, the interaction between small molecule ligands and E3 ubiquitin ligases is a cornerstone of therapeutic innovation. Among these, the binding of molecules containing the 3-aminopiperidine-2,6-dione scaffold to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase, has emerged as a critical mechanism for the development of novel therapeutics, including the well-known immunomodulatory drugs (IMiDs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides a comprehensive comparison of methodologies to validate and characterize this pivotal binding event, offering researchers the insights needed to select the most appropriate techniques for their drug discovery programs.
The Significance of the 3-Aminopiperidine-2,6-dione:Cereblon Interaction
The 3-aminopiperidine-2,6-dione moiety, a key component of molecules like thalidomide, lenalidomide, and pomalidomide, binds to a specific pocket within the CRBN protein.[4] This binding event can modulate the substrate specificity of the CRL4CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[3][5] This "molecular glue" mechanism is the basis for the therapeutic effects of IMiDs in treating multiple myeloma and other hematological malignancies.[6][7] For PROTACs, the 3-aminopiperidine-2,6-dione serves as the E3 ligase-recruiting ligand, bringing the CRL4CRBN complex into proximity with a target protein of interest for its degradation.[2]
Given the therapeutic importance of this interaction, robust and quantitative validation of ligand binding to CRBN is paramount. The choice of assay can significantly impact the interpretation of structure-activity relationships (SAR) and the progression of drug candidates. This guide will explore a range of well-established biochemical, biophysical, and cellular methods for this purpose.
Comparative Analysis of Binding Validation Methodologies
The validation of ligand binding to CRBN can be approached from multiple angles, each providing unique insights into the interaction. The primary methodologies can be broadly categorized as:
-
Biochemical Assays: These in vitro techniques utilize purified proteins to directly measure the binding affinity between the ligand and CRBN.
-
Biophysical Methods: These approaches provide detailed information on the thermodynamics, kinetics, and structural aspects of the binding event.
-
Cellular Target Engagement Assays: These assays confirm that the ligand can bind to CRBN within the complex environment of a living cell.
The following sections will delve into the principles, protocols, and comparative advantages of key techniques within each category.
Biochemical Assays: Direct Measurement of Binding Affinity
Biochemical assays are fundamental for the initial characterization of ligand binding and for high-throughput screening campaigns.
Fluorescence Polarization (FP)
Principle: FP is a competitive binding assay that measures the change in the polarization of fluorescent light emitted from a labeled tracer molecule.[8] A fluorescently labeled ligand (tracer) with known affinity for CRBN is used. In the absence of a competitor, the tracer binds to the larger CRBN protein, resulting in a slower tumbling rate and high fluorescence polarization. When an unlabeled test compound binds to CRBN, it displaces the tracer, which then tumbles more rapidly in solution, leading to a decrease in fluorescence polarization.[2]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Add a fixed concentration of CRBN and the fluorescent tracer to the wells of a microplate.
-
Add the serially diluted test compounds.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation.
-
Causality Behind Experimental Choices: The choice of a fluorescent tracer with optimal binding affinity and spectral properties is crucial for a robust assay window. The use of a CRBN-DDB1 complex often enhances the stability and solubility of CRBN.[10]
Diagram of the Fluorescence Polarization Workflow:
Caption: Workflow for a competitive Fluorescence Polarization assay.
Homogeneous Time-Resolved Fluorescence (HTRF)
Principle: HTRF is a fluorescence resonance energy transfer (FRET)-based technology. In a competitive binding assay format, a GST-tagged CRBN protein is recognized by a terbium cryptate-labeled anti-GST antibody (donor), and a red-labeled thalidomide analog (acceptor) binds to CRBN.[11] When in close proximity, excitation of the donor leads to energy transfer to the acceptor, resulting in a specific FRET signal. A test compound that binds to CRBN will displace the labeled ligand, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
GST-tagged human CRBN protein.
-
Terbium cryptate-labeled anti-GST antibody.
-
Red-labeled thalidomide analog.
-
Test compounds.
-
-
Assay Procedure:
-
Dispense test compounds into an assay plate.
-
Add the GST-tagged CRBN protein.
-
Add a pre-mixed solution of the anti-GST antibody and the red-labeled thalidomide analog.
-
Incubate to reach equilibrium.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the HTRF ratio against the compound concentration to determine the IC50.
-
Causality Behind Experimental Choices: The use of time-resolved fluorescence minimizes interference from background fluorescence, leading to a highly sensitive and robust assay. The pre-mixing of detection reagents simplifies the workflow.[11]
Biophysical Methods: In-Depth Characterization of the Binding Interaction
Biophysical techniques provide quantitative data on binding affinity, thermodynamics, and kinetics, which are crucial for lead optimization.[12][13]
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., CRBN) is immobilized on the chip, and the other (the ligand) is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index, which is detected in real-time as a change in the SPR signal. This allows for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (Kd).[14]
Experimental Protocol:
-
Immobilization:
-
Covalently immobilize purified CRBN protein onto a sensor chip.
-
-
Binding Measurement:
-
Inject a series of concentrations of the test compound over the sensor surface.
-
Monitor the SPR response during the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kinetic and affinity constants.
-
Causality Behind Experimental Choices: Immobilizing the protein allows for the label-free detection of ligand binding, avoiding potential artifacts from labeling. The real-time nature of the measurement provides valuable kinetic information.[15]
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[15][16] A solution of the ligand is titrated into a solution containing the protein, and the resulting heat change is measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of purified CRBN and the test compound in the same buffer.
-
-
Titration:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.
-
Perform a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.
-
Fit the data to a binding isotherm to determine the thermodynamic parameters.
-
Causality Behind Experimental Choices: ITC is considered the "gold standard" for affinity determination as it is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[15]
Diagram of the ITC Experimental Setup:
Caption: Schematic of an Isothermal Titration Calorimetry experiment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy can be used to study protein-ligand interactions at an atomic level.[14] Ligand-observed NMR methods, such as saturation transfer difference (STD) and WaterLOGSY, can detect weak binding events. Protein-observed NMR, such as chemical shift perturbation (CSP) experiments, can map the binding site of the ligand on the protein surface.
Experimental Protocol (CSP):
-
Sample Preparation:
-
Prepare a sample of isotopically labeled (e.g., 15N) CRBN.
-
-
Data Acquisition:
-
Acquire a 2D 1H-15N HSQC spectrum of the protein in the absence of the ligand.
-
Titrate in the test compound and acquire a series of HSQC spectra at different ligand concentrations.
-
-
Data Analysis:
-
Compare the spectra to identify chemical shift changes in specific amino acid residues upon ligand binding, thereby mapping the binding interface.
-
Causality Behind Experimental Choices: Isotopic labeling of the protein is necessary for protein-observed NMR experiments to resolve the signals from individual amino acids. This technique provides high-resolution structural information about the binding event.[15]
Cellular Target Engagement Assays: Confirming Binding in a Biological Context
While in vitro assays are essential, it is crucial to confirm that a compound can bind to its target in the complex milieu of a living cell.[17][18]
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures ligand binding to a target protein in live cells.[19] CRBN is expressed as a fusion protein with NanoLuc® luciferase (the BRET donor). A cell-permeable fluorescent tracer that binds to CRBN is added to the cells, acting as the BRET acceptor.[20] Binding of the tracer to the NanoLuc®-CRBN fusion protein brings the donor and acceptor into close proximity, resulting in energy transfer and a BRET signal. A test compound that enters the cell and binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.[19]
Experimental Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-CRBN fusion protein.
-
-
Assay Procedure:
-
Dispense the transfected cells into a white assay plate.
-
Add the test compound at various concentrations.
-
Add the fluorescent tracer.
-
Add the NanoLuc® substrate.
-
Measure the donor and acceptor emission signals using a luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
Causality Behind Experimental Choices: The use of a bright NanoLuc® luciferase and a spectrally matched fluorescent tracer provides a sensitive and quantitative measure of intracellular target engagement. This assay can also be used to assess compound permeability.[19][21]
Diagram of the NanoBRET™ Signaling Pathway:
Sources
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. worldscientific.com [worldscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 20. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Thalidomide, Lenalidomide, and Pomalidomide for Cellular and Molecular Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. We will explore their molecular mechanisms, comparative potencies, and the critical experimental methodologies used to evaluate their activity, presenting a framework for their investigation in a research setting.
Section 1: The IMiD Class: From Historical Infamy to Targeted Cancer Therapy
The story of thalidomide is one of the most dramatic in pharmaceutical history. Initially marketed as a safe sedative in the 1950s, its severe teratogenicity led to a global tragedy and a subsequent overhaul of drug safety regulations.[1] Decades later, its anti-angiogenic and immunomodulatory properties were discovered, leading to its repurposing for erythema nodosum leprosum and, pivotally, multiple myeloma (MM).[1] This renaissance spurred the development of structural analogs, lenalidomide and pomalidomide, engineered to enhance therapeutic efficacy and improve the safety profile.[2] Today, these three compounds form a cornerstone of therapy for several hematological malignancies.
Section 2: The Core Mechanism: Hijacking an E3 Ubiquitin Ligase
The pleiotropic effects of IMiDs are orchestrated through a single primary target: the Cereblon (CRBN) protein. CRBN functions as a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3][4] By binding to a specific pocket in CRBN, IMiDs act as "molecular glues," allosterically modulating the ligase's substrate specificity. This drug-induced interaction recruits specific proteins, termed neosubstrates, for polyubiquitination and subsequent degradation by the 26S proteasome.
The key neosubstrates for the anti-myeloma and immunomodulatory effects of IMiDs are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[5][6][7] The degradation of these factors is a central event, leading to:
-
Direct Anti-Myeloma Effects: Downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[5][8]
-
Immunomodulatory Effects: Increased production of Interleukin-2 (IL-2) and enhanced T-cell and Natural Killer (NK) cell activity, which boosts the anti-tumor immune response.[6]
Figure 1: IMiDs bind to CRBN, inducing the ubiquitination and proteasomal degradation of Ikaros and Aiolos, which triggers anti-myeloma and immunomodulatory responses.
Section 3: Comparative Analysis of Potency and Activity
The three generations of IMiDs exhibit a clear hierarchy in potency, which is a direct consequence of their differential binding affinity for CRBN and the subsequent efficiency of neosubstrate degradation.
Binding Affinity to Cereblon (CRBN)
The interaction between an IMiD and CRBN is the initiating event for all downstream activity. Pomalidomide displays the highest affinity, followed by lenalidomide and then thalidomide. This enhanced binding translates directly to greater biological potency.
| Compound | Dissociation Constant (Kd) | IC50 (Competitive Binding) |
| Thalidomide | ~250 nM[3] | ~30 µM[4] |
| Lenalidomide | ~178 nM[3] | ~3 µM[4] |
| Pomalidomide | ~157 nM[3] | ~3 µM[4] |
| Table 1: Comparative binding affinities of IMiDs to the CRBN-DDB1 complex. Data are compiled from biophysical assays. Note that IC50 values can vary based on assay conditions. |
Neosubstrate Degradation Potency
The potency of Ikaros (IKZF1) and Aiolos (IKZF3) degradation mirrors the CRBN binding affinity. Pomalidomide is significantly more potent at inducing the degradation of these transcription factors than lenalidomide, which is, in turn, more potent than thalidomide.
| Compound | IKZF1 Degradation ED50 (H929 Myeloma Cells) |
| Thalidomide | 4795 nM[9] |
| Lenalidomide | 10.2 nM[9] |
| Pomalidomide | 4.9 nM[9] |
| Table 2: Comparative potency of IMiDs in inducing Ikaros (IKZF1) degradation. ED50 represents the effective dose for 50% degradation, measured via a luciferase reporter assay. |
Anti-Proliferative Activity
The differential potency in substrate degradation translates to varied anti-proliferative effects on multiple myeloma cell lines.
| Compound | Relative Anti-Proliferative Potency |
| Thalidomide | Baseline (1x) |
| Lenalidomide | ~10-100x > Thalidomide |
| Pomalidomide | ~100-1000x > Thalidomide[9] |
| Table 3: Estimated relative anti-proliferative potency in multiple myeloma cells. |
Section 4: Clinical and Safety Profile Comparison
While mechanistically similar, the clinical applications and side-effect profiles of the three IMiDs have important distinctions.
| Feature | Thalidomide | Lenalidomide | Pomalidomide |
| Primary Indication | Multiple Myeloma, Erythema Nodosum Leprosum[1] | Multiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma[10] | Relapsed/Refractory Multiple Myeloma, AIDS-related Kaposi Sarcoma[10] |
| Key Adverse Events | Peripheral neuropathy, drowsiness, constipation, venous thromboembolism (VTE)[1][11][12] | Myelosuppression (neutropenia, thrombocytopenia), fatigue, VTE[10][13] | Myelosuppression (primarily neutropenia), fatigue, VTE[14] |
| Distinguishing Toxicity | Highest incidence and severity of peripheral neuropathy.[13][15] | More pronounced myelosuppression compared to thalidomide.[1] | Potent myelosuppression, often dose-limiting.[14] |
| Table 4: Comparative clinical and safety profiles of IMiDs. All IMiDs carry a black box warning for teratogenicity and VTE. |
Section 5: Essential Experimental Protocols for IMiD Evaluation
The following protocols provide a framework for the direct comparison of thalidomide, lenalidomide, and pomalidomide in a laboratory setting.
Protocol: CRBN Competitive Binding Assay
Objective: To determine the relative binding affinity (IC50) of test compounds to the CRBN-DDB1 complex. This protocol utilizes fluorescence polarization (FP), where the displacement of a fluorescently-labeled tracer from the large protein complex by a competitive binder results in a decrease in polarization.
Figure 2: A step-by-step workflow for determining IMiD binding affinity to CRBN using a fluorescence polarization competition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of thalidomide, lenalidomide, and pomalidomide (e.g., from 100 µM to 1 nM) in assay buffer (e.g., PBS with 0.01% Tween-20).
-
Assay Plate Setup: In a low-volume, black 384-well plate, add the recombinant CRBN-DDB1 protein complex (e.g., 50 nM final concentration) and a fluorescently-labeled IMiD tracer (e.g., 20 nM Cy5-thalidomide) to each well.
-
Compound Addition: Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (high concentration of a known binder).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert FP values to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the competitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each compound.
Protocol: Neosubstrate Degradation via Western Blot
Objective: To quantify the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in MM cells following IMiD treatment.
Methodology:
-
Cell Culture and Treatment: Seed MM.1S or H929 multiple myeloma cells at a density of 0.5 x 106 cells/mL. Treat cells with a range of concentrations of each IMiD (e.g., 0.01 µM to 10 µM) or DMSO vehicle control for 6-24 hours.
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the Ikaros/Aiolos band intensity to the loading control. Calculate the DC50 (concentration causing 50% degradation) for each compound.
Protocol: Anti-Proliferative MTT Assay
Objective: To determine the half-maximal effective concentration (EC50) of IMiDs on the proliferation of myeloma cells.
Methodology:
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) into a 96-well plate at a predetermined optimal density (e.g., 1 x 104 cells/well) in 100 µL of culture medium.
-
Compound Treatment: Prepare 2x serial dilutions of each IMiD in culture medium and add 100 µL to the respective wells. Include wells with media only (blank) and cells with DMSO vehicle (negative control).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of drug concentration and calculate the EC50 value.
Section 6: Summary and Future Directions
The progression from thalidomide to lenalidomide and pomalidomide illustrates a triumph of medicinal chemistry, refining a molecule with a troubled past into a highly potent and more specific class of anti-cancer agents. The core mechanism—the CRBN-mediated degradation of Ikaros and Aiolos—provides a clear rationale for their therapeutic efficacy. Pomalidomide's superior CRBN binding affinity establishes it as the most potent of the three, a fact corroborated by its efficacy in lenalidomide-refractory patients. Understanding the subtle differences in their molecular interactions and downstream effects continues to drive the development of next-generation CRBN E3 ligase modulators (CELMoDs), promising even greater selectivity and therapeutic potential.
References
- Lopez-Girona, A., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326–2335. [Link]
- Fischer, E.S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Gandhi, A. K., et al. (2014). Lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN.
- Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301–305. [Link]
- Vargesson, N. (2015). Thalidomide-induced teratogenesis: History and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140–156. [Link]
- Luo, S., et al. (2016). Comparative effectiveness and safety of thalidomide and lenalidomide in patients with multiple myeloma in the United States of America: A population-based cohort study. Cancer, 122(12), 1925–1933. [Link]
- Drugs.com. (n.d.). Lenalidomide vs Thalidomide Comparison.
- Wikipedia. (n.d.). Thalidomide.
- Bjorklund, C. C., et al. (2015). Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. Blood Cancer Journal, 5(10), e354. [Link]
- Pal, R., et al. (2015). Thalidomide As Effective As Lenalidomide in Combo Regimen for Untreated Multiple Myeloma.
- Hideshima, T., & Anderson, K. C. (2013). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma.
- Richardson, P. G., et al. (2019). Pomalidomide. Nature Reviews Drug Discovery, 18(7), 493–494. [Link]
- Sanquin. (2022). Cytokine analysis - ELISA / CBA.
- Görgün, G., et al. (2015). Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma. Blood, 126(23), 464. [Link]
- Görgün, G., et al. (2015). Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. Blood Cancer Journal, 5, e354. [Link]
- Gandhi, A.K., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN.
- Lu, G., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Oncoimmunology, 3(1), e27532. [Link]
- An, G., et al. (2017). Pomalidomide and low-dose dexamethasone for relapsed/refractory multiple myeloma: a retrospective, single-center study in China. Cancer Management and Research, 9, 307–313. [Link]
- News-Medical. (n.d.). Thalidomide Side Effects.
- GoodRx. (2022). These Are The Most Common Side Effects of Thalidomide.
Sources
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteasome inhibitors block Ikaros degradation by lenalidomide in multiple myeloma | Haematologica [haematologica.org]
- 10. drugs.com [drugs.com]
- 11. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization-based competition binding assay for c-Jun N-terminal kinases 1 and 2. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative effectiveness and safety of thalidomide and lenalidomide in patients with multiple myeloma in the United States of America: A population-based cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to E3 Ligase Ligands in PROTACs: A Comparative Efficacy Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs). The selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant of PROTAC efficacy, selectivity, and therapeutic potential.[1][2] This guide provides an in-depth, objective comparison of the performance of different E3 ligase ligands, supported by experimental data and field-proven insights to inform your targeted protein degradation (TPD) strategies.
The Central Paradigm: Mechanism of Action of PROTACs
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4][5][6] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[7]
Caption: Catalytic cycle of PROTAC-mediated protein degradation.[8]
The Workhorses: A Head-to-Head Comparison of VHL and CRBN Ligands
The vast majority of PROTACs in development, including those in clinical trials, utilize ligands for either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.[5][6][9][10][11][12][13][14] The choice between these two is not trivial and depends on a multitude of factors including the target protein, cell type, and desired pharmacokinetic properties.[2][]
| Feature | VHL (von Hippel-Lindau) | CRBN (Cereblon) | Rationale & Causality |
| Ligand Scaffold | Hydroxyproline mimetics (e.g., VH032) | Immunomodulatory drugs (IMiDs) (e.g., Pomalidomide, Lenalidomide) | VHL ligands mimic the endogenous substrate HIF-1α, leading to a more buried binding pocket which can enhance selectivity.[] CRBN ligands are smaller, often leading to better oral availability.[] |
| Expression Profile | Ubiquitously expressed. | Broadly expressed, with particularly high levels in hematopoietic cells.[1][2] | The tissue distribution of the E3 ligase is paramount. A PROTAC will only be effective where its cognate E3 ligase is present. CRBN's high expression in certain cancer types (e.g., multiple myeloma) makes it an attractive choice for hematologic malignancies.[1][2] |
| Ternary Complex | Often forms highly stable and cooperative ternary complexes. | Ternary complex stability can be more variable and target-dependent. | The stability and cooperativity of the ternary complex are more predictive of degradation efficiency than the binary binding affinity of the PROTAC to its targets.[16] High cooperativity signifies that the POI and E3 ligase prefer to bind to the PROTAC simultaneously rather than individually. |
| Selectivity | Generally higher due to the more enclosed binding site.[] | IMiD ligands can have off-target effects on neosubstrate transcription factors like IKZF1 and IKZF3.[3][] | The inherent specificity of the E3 ligase-ligand interaction influences the off-target degradation profile. While VHL offers better intrinsic selectivity, the neosubstrate activity of CRBN can sometimes be therapeutically beneficial. |
| Physicochemical Properties | Ligands are often larger and more complex, which can lead to poorer cell permeability.[][17] | Ligands are smaller and often possess more favorable drug-like properties.[] | The physicochemical properties of the E3 ligase ligand significantly impact the overall properties of the final PROTAC molecule, including its size, polarity, and permeability. |
| Resistance Mechanisms | Mutations or downregulation of VHL. | Mutations or downregulation of CRBN. | As with any targeted therapy, resistance can emerge through alterations in the target pathway. Expanding the repertoire of E3 ligases can help overcome this.[10][11][18] |
Key Insight: There is no universally superior E3 ligase ligand.[1][2] CRBN-based degraders often show excellent performance in hematological cancers, whereas VHL-based PROTACs may have advantages in certain solid tumors.[1][2] Empirical testing through head-to-head comparisons is the most definitive way to select the optimal E3 ligase for a specific target.[17]
Beyond the Big Two: Emerging E3 Ligase Ligands
The reliance on VHL and CRBN has created a bottleneck in the field.[19][20] To overcome limitations such as resistance and to expand the scope of degradable proteins, researchers are actively exploring ligands for other E3 ligases.[3][10][11][18][19]
-
MDM2 and IAP: Ligands for Mouse double minute 2 homolog (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) were among the first alternatives to be explored.[4][5][21] While they have shown utility, their application in PROTAC design remains less common than VHL and CRBN.[14][21]
-
DCAF Family: Ligands for DDB1 and CUL4-associated factors (DCAFs), such as DCAF15 and DCAF16, are gaining traction.[19][22] For example, a DCAF15-recruiting PROTAC has demonstrated in vivo degradation of BRD4.[22]
-
KEAP1, RNF114, and others: The expanding toolbox now includes ligands for ligases like KEAP1 and RNF114, offering new avenues for targeting specific tissues or overcoming resistance.[5][19][23]
The development of new E3 ligase ligands is a crucial step to unlock the full therapeutic potential of targeted protein degradation.[4][10][11][18]
Experimental Workflows: A Guide to Efficacy Comparison
Objectively comparing the efficacy of different E3 ligase ligands requires a systematic and multi-faceted experimental approach. The following workflow outlines the key assays and decision points.
Caption: A systematic workflow for comparing PROTAC efficacy.[17]
Detailed Experimental Protocols
1. Biophysical Characterization of Ternary Complex Formation
Causality: The formation of a stable ternary complex is the cornerstone of PROTAC activity.[24] Biophysical assays provide quantitative data on the kinetics and thermodynamics of this interaction, which are often more predictive of cellular efficacy than simple binary binding affinities.[16][25][26]
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the biotinylated E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB) onto a streptavidin-coated sensor chip.
-
Binary Affinity (PROTAC:E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the target protein (POI).
-
Injection: Inject the PROTAC-POI mixture over the immobilized E3 ligase surface.
-
Data Analysis: Measure the association (kon) and dissociation (koff) rates. Calculate the ternary complex KD and the cooperativity factor (alpha). A high alpha value (>1) indicates positive cooperativity.[27]
2. Cellular Degradation Potency and Efficacy
Causality: The ultimate goal of a PROTAC is to degrade the target protein within a cellular context. Western blotting is the gold standard for quantifying changes in protein levels and determining key performance metrics.[28]
Protocol: Western Blot for DC50 and Dmax Determination
-
Cell Seeding: Seed cells (e.g., HEK293, or a cancer cell line relevant to the POI) in multi-well plates and allow them to adhere overnight.[8][28]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).[8][28]
-
Incubation: Treat the cells with the PROTAC dilutions for a defined period (e.g., 4, 8, or 24 hours). A time-course experiment is recommended to understand the degradation kinetics.[8]
-
Cell Lysis: Harvest the cells and prepare lysates using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[8][28]
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[28]
-
Probe the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, Actin).
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the POI signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[8][28][29]
-
| Parameter | Definition | Significance |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point. | Measures the potency of the degrader. A lower DC50 value indicates higher potency.[28] |
| Dmax | The maximum percentage of target protein degradation observed across the tested concentration range. | Measures the efficacy of the degrader. A higher Dmax value indicates more complete degradation.[28] |
Self-Validation: To confirm that protein loss is due to proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) before adding the PROTAC.[8] A rescue of protein degradation confirms the intended mechanism of action.
Conclusion and Future Perspectives
The choice of an E3 ligase ligand is a strategic decision that profoundly impacts the entire PROTAC development pipeline. While VHL and CRBN remain the most utilized, a deep understanding of their distinct characteristics is essential for rational design. The "context dictates strategy" paradigm holds true; the optimal choice is dependent on the specific biological context and therapeutic goal.[1][2] The continued expansion of the E3 ligase ligand toolbox promises to overcome current limitations, mitigate resistance, and broaden the therapeutic reach of targeted protein degradation, propelling this revolutionary technology into the next golden age of small molecule drugs.[19][30]
References
- Zargari, F., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry.
- WPP, et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments.
- Ward, C. C., et al. (2022). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Biochemistry.
- Yin, L., et al. (2025). Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. Protein & Cell.
- Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules.
- Qi, S. M., et al. (2022). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery.
- Yin, L., et al. (2025). Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance. Protein & Cell.
- Broad Institute. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Broad Institute.
- Semantic Scholar. (2024). E3 ligase ligand optimization of Clinical PROTACs. Semantic Scholar.
- Zhang, M., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry.
- WPP, et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments.
- Cowan, A. D., & Ciulli, A. (2022). Driving E3 Ligase Substrate Specificity for Targeted Protein Degradation: Lessons from Nature and the Laboratory. Annual Review of Biochemistry.
- Kumar, A., et al. (2024). Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo. RSC Chemical Biology.
- Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules.
- Park, J. H., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. ResearchGate.
- Zargari, F., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. PubMed.
- Zargari, F., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU.
- MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
- Gabizon, R., et al. (2022). Current Challenges in Small Molecule Proximity-Inducing Compound Development for Targeted Protein Degradation Using the Ubiquitin Proteasomal System. International Journal of Molecular Sciences.
- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
- ResearchGate. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. ResearchGate.
- Zhang, C., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Acta Pharmaceutica Sinica B.
- Sun, X., et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters.
- Girnita, A., et al. (2020). Targeted protein degradation: current and future challenges. Journal of Hematology & Oncology.
- Li, Y., et al. (2025). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy.
- Yang, Y., et al. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. Journal of Medicinal Chemistry.
- Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Pharmacology.
- MtoZ Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. MtoZ Biolabs.
- Sun, Y., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Chemistry.
- Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications.
- ResearchGate. (2022). Von Hippel-Lindau (VHL)-based and cereblon (CRBN)-based small-molecule... ResearchGate.
- Chalmers University of Technology. (2024). Modeling PROTAC degradation activity with machine learning. Chalmers Research.
- Pro-Acta. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dual-ligand PROTACS mediate superior target protein degradation in vitro and therapeutic efficacy in vivo - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03555K [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of E3 Ligase Ligands for Target Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
- 14. researchgate.net [researchgate.net]
- 16. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeted protein degradation: current and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. research.chalmers.se [research.chalmers.se]
- 30. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity of 3-Aminopiperidine-2,6-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-aminopiperidine-2,6-dione scaffold is a cornerstone of a class of therapeutics known as immunomodulatory imide drugs (IMiDs) and serves as a critical component in the development of proteolysis-targeting chimeras (PROTACs).[1][2] These compounds, including the notable drugs thalidomide, lenalidomide, and pomalidomide, exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3][4] This interaction redirects the E3 ligase activity towards new "neosubstrates," leading to their ubiquitination and subsequent degradation by the proteasome.[4][5] While this mechanism is key to their efficacy in treating diseases like multiple myeloma, it also presents a significant challenge: the potential for cross-reactivity and off-target effects.[6][7]
This guide provides an in-depth comparison of the cross-reactivity profiles of various 3-aminopiperidine-2,6-dione derivatives. It will explore the structural determinants of binding specificity, detail experimental methodologies for assessing cross-reactivity, and present comparative data to inform the selection and design of more targeted therapeutics.
The Central Role of Cereblon and the Mechanism of Action
The therapeutic and adverse effects of 3-aminopiperidine-2,6-dione derivatives are intrinsically linked to their interaction with Cereblon.[8][9] The glutarimide moiety of these compounds binds to a specific pocket within CRBN, altering its substrate specificity.[7] This leads to the recruitment and degradation of various proteins, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[3][10]
However, this induced proximity can also lead to the degradation of other zinc-finger-containing proteins, contributing to off-target effects.[6] The potential for such cross-reactivity is a critical consideration in drug development, as it can lead to unforeseen toxicities.[11] For instance, hypersensitivity reactions have been reported with thalidomide and its analogues, suggesting possible cross-reactivity among these structurally similar drugs.[12][13]
Visualizing the Core Mechanism
The following diagram illustrates the general mechanism of action for 3-aminopiperidine-2,6-dione derivatives in targeted protein degradation.
Caption: Mechanism of 3-aminopiperidine-2,6-dione derivatives.
Comparative Cross-Reactivity of Key Derivatives
The structural modifications on the 3-aminopiperidine-2,6-dione core significantly influence the cross-reactivity profile of the resulting derivatives. Understanding these structure-activity relationships is crucial for designing compounds with improved selectivity.
| Derivative | Key Structural Feature | Known Neosubstrates | Notable Off-Target Effects/Cross-Reactivities |
| Thalidomide | Phthalimide group | IKZF1, IKZF3, SALL4 | Teratogenicity, peripheral neuropathy.[8][12] Cross-reactivity with lenalidomide has been observed.[11] |
| Lenalidomide | 4-amino substitution on the phthalimide ring | IKZF1, IKZF3, CK1α | Myelosuppression, thromboembolism.[4] Potential for cross-reactivity with thalidomide and pomalidomide.[11][13] |
| Pomalidomide | 4-amino and 5-chloro substitution on the phthalimide ring | IKZF1, IKZF3 | Neutropenia, thromboembolism.[11] While structurally similar, it shows incomplete cross-resistance with lenalidomide in terms of anti-myeloma effect.[11] |
| Iberdomide (CC-220) | Novel CRBN binder | IKZF1, IKZF3 | Generally well-tolerated, with ongoing clinical trials.[4] |
| Avadomide (CC-122) | Novel CRBN binder | IKZF1, IKZF3 | Under investigation for various hematological malignancies.[4] |
Experimental Approaches for Assessing Cross-Reactivity
A multi-faceted approach is necessary to thoroughly evaluate the cross-reactivity of 3-aminopiperidine-2,6-dione derivatives. This involves a combination of in vitro binding assays, cellular assays, and broader proteomic studies.
In Vitro Binding Assays
These assays directly measure the binding affinity of a compound to its target protein and potential off-targets.
-
Isothermal Titration Calorimetry (ITC): Considered a gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event, providing quantitative data on binding affinity (Kd), stoichiometry, and enthalpy.[14]
-
Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI): These label-free techniques monitor the binding of an analyte to a ligand immobilized on a sensor surface in real-time, allowing for the determination of association and dissociation rate constants.[14]
-
Fluorescence Polarization/Anisotropy: This method measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner, providing a sensitive measure of binding affinity.[14]
Experimental Protocol: Quantitative Pull-Down Assay
This is a straightforward method to assess direct protein-protein interactions.[15]
-
Protein Preparation: Purify the "bait" protein (e.g., CRBN) and the "prey" protein (a potential off-target).
-
Immobilization: Covalently couple the bait protein to beads.
-
Binding Reaction: Incubate the bait-coupled beads with increasing concentrations of the prey protein.
-
Separation: Pellet the beads to separate the bound complex from the unbound prey protein.
-
Analysis: Analyze the bound fraction by SDS-PAGE and quantify the bands to determine the dissociation constant (Kd).[15]
Caption: Workflow for a quantitative pull-down assay.
Cellular Assays
These assays evaluate the functional consequences of compound binding within a cellular context.
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a test compound to a target protein in live cells by monitoring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer probe.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a specific transcription factor. Changes in reporter activity can indicate on-target or off-target effects on a signaling pathway.
Proteomics-Based Approaches
Global proteomic analysis provides a comprehensive view of a compound's impact on the entire proteome, enabling the identification of unintended off-target effects.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This technique allows for the quantitative comparison of protein abundance between different cell populations, revealing proteins that are degraded or upregulated in response to drug treatment.
-
Isobaric Tagging for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These methods use chemical tags to label peptides from different samples, allowing for multiplexed quantitative proteomics to identify and quantify changes in protein levels across multiple conditions.
Experimental Protocol: Global Proteomic Analysis
-
Cell Treatment: Treat cells with the 3-aminopiperidine-2,6-dione derivative or a vehicle control.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.
-
Peptide Labeling: Label the peptides with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins to determine changes in abundance upon drug treatment.[6]
Mitigating Cross-Reactivity: Strategies and Future Directions
The development of novel 3-aminopiperidine-2,6-dione derivatives with improved selectivity is an active area of research. Key strategies include:
-
Structure-Based Drug Design: Utilizing the crystal structure of CRBN in complex with various ligands to rationally design new derivatives with enhanced specificity.
-
Modifications to the Phthalimide Ring: Altering the substituents on the phthalimide ring can significantly impact the neosubstrate profile and reduce off-target degradation.[6]
-
Development of Novel CRBN Binders: Exploring alternative scaffolds that bind to CRBN but exhibit different neosubstrate specificities.[5][16]
Conclusion
The therapeutic potential of 3-aminopiperidine-2,6-dione derivatives is undeniable. However, their clinical utility is intrinsically linked to their cross-reactivity profiles. A thorough understanding of their interactions with Cereblon and a comprehensive assessment of their on- and off-target effects are paramount for the development of safer and more effective therapies. By employing a combination of in vitro, cellular, and proteomic approaches, researchers can gain crucial insights into the cross-reactivity of these compounds and rationally design the next generation of targeted protein degraders with improved therapeutic indices.
References
- Journal of Medicinal Chemistry.
- bioRxiv.
- Nature. Proteolysis-targeting chimeras with reduced off-targets. [Link]
- BioAgilytix. Protein Binding Assays. [Link]
- National Center for Biotechnology Inform
- Frontiers in Chemistry.
- AxisPharm.
- National Center for Biotechnology Information. Repurposing Immunomodulatory Imide Drugs (IMiDs)
- ResearchGate. Cross-reactivity among drugs: Clinical problems. [Link]
- Wikipedia.
- National Center for Biotechnology Information. Testing for Drug Hypersensitivity Syndromes. [Link]
- OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
- National Center for Biotechnology Information.
- Veeprho. 3-Aminopiperidine-2,6-dione Hydrochloride | CAS 24666-56-6. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- National Center for Biotechnology Information.
- Direct MS.
- National Center for Biotechnology Information. New thalidomide analogues derived through Sonogashira or Suzuki reactions and their TNF expression inhibition profiles. [Link]
- National Center for Biotechnology Information. Guideline for the diagnosis of drug hypersensitivity reactions: S2K-Guideline of the German Society for Allergology and Clinical Immunology (DGAKI) and the German Dermatological Society (DDG) in collaboration with the Association of German Allergologists (AeDA), the German Society for Pediatric Allergology and Environmental Medicine (GPA)
- ResearchGate.
- National Center for Biotechnology Information. Thalidomide Analogues as Anticancer Drugs. [Link]
- ResearchGate. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
- National Center for Biotechnology Information. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. [Link]
- National Center for Biotechnology Information.
- Encyclopedia.pub. Development of Analogs of Thalidomide. [Link]
- ACS Publications. Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. [Link]
- American Academy of Allergy, Asthma & Immunology.
- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- European Patent Office.
- National Center for Biotechnology Information.
- Scilit.
- National Center for Biotechnology Information. This compound. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Key regulators of sensitivity to immunomodulatory drugs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing Immunomodulatory Imide Drugs (IMiDs) in Neuropsychiatric and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Generation of IMiDs as Treatments for Neuroinflammatory and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 15. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating Target Protein Degradation with Western Blot and Its Alternatives
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation (TPD), robust and reliable validation of target protein knockdown is paramount. The advent of novel therapeutic modalities like proteolysis-targeting chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the selective elimination of disease-causing proteins.[1] Verifying the efficacy and specificity of these degraders requires rigorous analytical techniques.
This guide provides an objective comparison of Western blotting—the foundational workhorse of protein analysis—with key alternative methods. We will delve into the causality behind protocol choices, provide supporting experimental workflows, and present a framework for selecting the most appropriate validation strategy for your research.
The Central Mechanism: Hijacking the Ubiquitin-Proteasome System
Targeted protein degradation technologies do not inhibit a protein's function directly; instead, they hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2] Degraders, such as PROTACs, are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase.[3][4] This induced proximity facilitates the formation of a ternary complex, leading to the tagging of the POI with polyubiquitin chains.[3][5] This "tag" marks the protein for destruction by the 26S proteasome, a multi-catalytic protease complex that degrades the target into small peptides.[6][7][8] The degrader molecule itself is not consumed and can catalytically induce the degradation of multiple POI molecules.[3]
Caption: PROTAC-mediated Ubiquitin-Proteasome Pathway.
The Workhorse: Quantitative Western Blot for Degradation Assessment
Western blotting is the cornerstone technique for visually and semi-quantitatively measuring the reduction of a target protein.[4] It provides indispensable information on the protein's molecular weight, confirming that the detected band corresponds to the target of interest and not a non-specific product.
The effectiveness of a protein degrader is often quantified by two key parameters: the half-maximal degradation concentration (DC₅₀) and the maximum percentage of degradation (Dₘₐₓ).[4] A lower DC₅₀ value indicates higher potency, while a higher Dₘₐₓ signifies greater efficacy.[4] Achieving reliable quantitative data requires a meticulously planned and executed experiment.
Experimental Protocol: Quantitative Western Blot
This protocol is designed as a self-validating system, with internal controls and normalization checks built in to ensure data integrity.
Caption: Quantitative Western Blot Workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Treat cells with a serial dilution of the degrader compound (e.g., 8-10 concentrations) for a predetermined time (e.g., 18-24 hours) to determine the DC₅₀. A vehicle control (e.g., DMSO) is essential.
-
Cell Lysis (The 'Why'): After washing with ice-cold PBS, lyse cells in a suitable buffer like RIPA, which is stringent enough to solubilize most cellular proteins. Crucially, the lysis buffer must be supplemented with a protease and phosphatase inhibitor cocktail. This is a non-negotiable step to prevent artefactual degradation of your target protein after cell harvest, ensuring you are measuring the effect of the degrader, not poor sample handling.[9][10]
-
Protein Quantification: Determine the total protein concentration of each lysate using a reliable method like the bicinchoninic acid (BCA) assay. This step is fundamental for the next step: equal loading.
-
Sample Preparation: Normalize the protein concentration of all samples using lysis buffer. Add Laemmli sample buffer, which contains SDS to denature proteins and impart a uniform negative charge, and a reducing agent (like DTT or β-mercaptoethanol) to break disulfide bonds. Heat samples (e.g., 70°C for 10 minutes) to complete denaturation.[11] Avoid boiling some membrane proteins, which can cause aggregation.[12]
-
SDS-PAGE: Load equal amounts of total protein (e.g., 20-30 µg) for each sample into the wells of a polyacrylamide gel.[13] This equal loading is the first step in ensuring your results are comparable lane-to-lane.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose). PVDF is often preferred for its higher binding capacity and mechanical strength. Verify transfer efficiency using a reversible stain like Ponceau S. This provides a visual check that the transfer was uniform across the gel.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat dry milk or Bovine Serum Albumin in TBST) to prevent non-specific binding of antibodies to the membrane surface.[13]
-
Immunodetection: Incubate the membrane with a primary antibody specific to your POI. Following washes, incubate with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore that recognizes the primary antibody.
-
Signal Detection: For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. For fluorescent antibodies, use an imager with appropriate lasers/filters. It is critical to ensure the signal is not saturated. Saturated signals are not quantitative. Modern imaging systems can detect and flag saturation.[14]
-
Densitometry Analysis: Use image analysis software (e.g., ImageJ, LI-COR Image Studio™, or Phoretix 1D) to quantify the intensity of the band for your POI in each lane.[15][16][17]
-
Normalization (The Trustworthiness Pillar): This is the most critical step for quantitative accuracy. The raw density of your POI band must be normalized to a loading control to correct for unavoidable variations in loading and transfer.[18][19]
-
Housekeeping Proteins (HKPs): Traditionally, proteins like GAPDH, β-actin, or β-tubulin are used. However, you must validate that your HKP expression is not affected by your experimental treatment. [19] Run a blot with treated and untreated samples to confirm the HKP signal is stable.
-
Total Protein Normalization (TPN): A more robust and increasingly recommended method is to normalize to the total protein in each lane, measured by the Ponceau S stain or a stain-free gel technology.[20][21] TPN is less susceptible to expression changes that can affect single HKPs.[20]
-
-
Data Interpretation: Calculate the normalized POI level for each concentration relative to the vehicle control. Plot the percentage of remaining protein against the log of the degrader concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ.
Beyond the Blot: A Comparative Guide to Alternative Validation Methods
While Western blotting is indispensable, it can be low-throughput and only semi-quantitative.[22] Several alternative technologies offer distinct advantages for a comprehensive validation workflow.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | Cellular Thermal Shift Assay (CETSA) | Reporter Assays (e.g., HiBiT) |
| Principle | Antibody-based detection of a specific protein separated by size.[23] | Unbiased identification and quantification of peptides from digested proteins.[24] | Measures ligand-induced changes in protein thermal stability.[25][26] | Measures luminescence/fluorescence from a reporter tag fused to the POI.[27][28] |
| Primary Output | Semi-quantitative measurement of a single target protein.[23] | Relative or absolute quantification of thousands of proteins simultaneously.[23][29] | Confirmation of direct target engagement in a cellular context.[30][31] | Quantitative, real-time monitoring of protein levels.[27] |
| Key Advantage | Provides molecular weight confirmation; widely accessible. | Unbiased, proteome-wide view of on-target and off-target effects.[24][32] | Directly confirms physical binding of the degrader to the target in cells.[26] | High-throughput, highly quantitative, and suitable for live-cell kinetics.[4][27] |
| Key Limitation | Low throughput, dependent on antibody quality, semi-quantitative.[22][33] | Requires specialized equipment and bioinformatics expertise; higher cost.[29] | Does not directly measure degradation; lower throughput for traditional WB-based readout.[31] | Requires genetic modification of cells to express the tagged protein; tag may affect protein function.[4] |
| Best For | Initial validation of degradation, confirming on-target molecular weight. | Assessing degrader specificity, identifying off-targets, biomarker discovery. | Confirming target engagement, mechanism of action studies. | High-throughput screening (HTS) of degrader libraries, detailed kinetic analysis. |
Protocols for Alternative Methodologies
Mass Spectrometry-Based Proteomics (Global Proteomics)
Mass spectrometry offers an unbiased, global view of a degrader's effects, making it the gold standard for assessing specificity.[24][29]
Experimental Protocol:
-
Sample Preparation: Treat cells with the degrader and a vehicle control. Lyse cells and quantify total protein.
-
Protein Digestion: Denature proteins, reduce disulfide bonds, alkylate cysteines, and digest proteins into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): For accurate quantification, label peptides from different samples with isobaric tags (e.g., TMT or iTRAQ). This allows multiple samples to be combined and analyzed in a single MS run, reducing variability.
-
LC-MS/MS Analysis: Separate peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first MS scan measures the mass of the peptides, and the second (MS/MS) fragments the peptides and measures the fragment masses for identification.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and, by extension, the proteins. Quantify the relative abundance of each protein across the samples by comparing the reporter ion intensities from the isobaric tags. A significant decrease in the abundance of the POI in the degrader-treated sample validates degradation, while changes in other proteins reveal off-target effects.[32]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement by the degrader in a physiological context.[25][26] The principle is that when a ligand binds to a protein, it typically stabilizes the protein, increasing its melting temperature.[26]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the degrader compound or vehicle control.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures in a PCR machine.[26] Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.[34]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.
-
Readout: Analyze the amount of soluble POI remaining at each temperature using Western blot. A shift in the melting curve to a higher temperature in the degrader-treated sample confirms target engagement.[25]
Reporter Assays (HiBiT Lytic Assay)
Luminescence- or fluorescence-based reporter assays are highly amenable to high-throughput screening.[28][35] The HiBiT system is a particularly powerful example. The POI is endogenously tagged with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9. This peptide has a low affinity for a larger, complementary subunit called LgBiT. When LgBiT is added to the cell lysate, it binds to the HiBiT-tagged POI, forming a functional NanoLuc® luciferase that produces a bright luminescent signal directly proportional to the amount of POI.[27]
Experimental Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to knock-in the HiBiT tag at the endogenous locus of the gene encoding your POI.
-
Cell Plating and Treatment: Plate the engineered cells in a multi-well plate (e.g., 96- or 384-well) and treat with a dilution series of the degrader.
-
Lysis and Detection: Add a lytic reagent containing the LgBiT protein and luciferase substrate directly to the wells.
-
Signal Measurement: Incubate briefly at room temperature and measure luminescence using a plate reader. A decrease in luminescence indicates degradation of the HiBiT-tagged POI.[27] This method is extremely fast, quantitative, and scalable.[27]
Caption: Logic for selecting an appropriate validation method.
Conclusion: An Integrated Approach
Validating targeted protein degradation is not a one-size-fits-all process. While Western blotting remains an indispensable tool for the initial characterization of targeted protein degraders, offering visual confirmation of protein loss and molecular weight information, a multi-faceted approach provides the most robust and reliable data.[4] For high-throughput screening, methods like reporter assays or automated capillary Westerns are superior.[27] To definitively prove target engagement, CETSA is the method of choice.[25] Finally, to understand the full cellular impact and ensure the specificity of a lead compound, mass spectrometry-based proteomics is unparalleled.[29] By strategically combining these techniques, researchers can build a comprehensive and compelling data package to confidently advance their TPD programs.
References
- Title: Targeted Protein Degradation: Principles and Applications of the Proteasome Source: MDPI URL:[Link]
- Title: Cellular thermal shift assay: an approach to identify and assess protein target engagement Source: Taylor & Francis Online URL:[Link]
- Title: Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC Source: National Institutes of Health (NIH) URL:[Link]
- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Public
- Title: Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Title: Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome p
- Title: Proteolysis-Targeting Chimeras: Harnessing the Ubiquitin-Proteasome System to Induce Degradation of Specific Target Proteins Source: Annual Reviews URL:[Link]
- Title: The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins de
- Title: Western Blot Quantification Software Source: Silk Scientific URL:[Link]
- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: National Institutes of Health (NIH) URL:[Link]
- Title: Free Western Blot Quantification Software Source: LI-COR Biosciences URL:[Link]
- Title: Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders Source: Biognosys URL:[Link]
- Title: Normalization Handbook Source: LI-COR Biosciences URL:[Link]
- Title: Automated 1D Gel & Western Blot Analysis Software | Phoretix 1D Source: TotalLab URL:[Link]
- Title: A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement Source: bioRxiv URL:[Link]
- Title: What is the Best Way to Normalize your Western blot? Source: Azure Biosystems URL:[Link]
- Title: Reporter-based Growth Assay for Systematic Analysis of Protein Degrad
- Title: Troubleshooting and Optimizing a Western Blot Source: Addgene Blog URL:[Link]
- Title: The 8 Western Blot Failures and How to Prevent Them (2025 Guide) Source: Wildtype One URL:[Link]
- Title: Evaluating Strategies to Normalise Biological Replicates of Western Blot Data - PMC Source: National Institutes of Health (NIH) URL:[Link]
- Title: The How and Why of Normalizing Your Western Blots Source: Bio-Rad URL:[Link]
- Title: PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Altern
- Title: Ten Tips for Successful Westerns Source: 2BScientific URL:[Link]
- Title: The Simple Way to Targeted Protein Degradation Analysis Source: Bio-Techne URL:[Link]
- Title: Reporter-Based Screens for the Ubiquitin/Proteasome System Source: Frontiers in Molecular Biosciences URL:[Link]
- Title: Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC Source: National Institutes of Health (NIH) URL:[Link]
- Title: Protein Degrader/PROTAC assays Source: Proteome Sciences URL:[Link]
- Title: Targeted Protein Degraders Source: Bruker URL:[Link]
- Title: CiteAb's introductory guide: western blotting altern
- Title: Assays and technologies for developing proteolysis targeting chimera degraders - PMC Source: National Institutes of Health (NIH) URL:[Link]
- Title: The Design of a Quantitative Western Blot Experiment - PMC Source: National Institutes of Health (NIH) URL:[Link]
- Title: Protein Degraders and Molecular Glues Part 1 2023 Archive Source: Discovery On Target URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. annualreviews.org [annualreviews.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. 2bscientific.com [2bscientific.com]
- 13. wildtypeone.substack.com [wildtypeone.substack.com]
- 14. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Quantification Software [silkscientific.com]
- 16. licorbio.com [licorbio.com]
- 17. Automated 1D Gel & Western Blot Analysis Software | Phoretix 1D By TotalLab [totallab.com]
- 18. licorbio.com [licorbio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. bioradiations.com [bioradiations.com]
- 22. CiteAb's introductory guide: western blotting alternatives - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. selvita.com [selvita.com]
- 28. Frontiers | Reporter-Based Screens for the Ubiquitin/Proteasome System [frontiersin.org]
- 29. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. biorxiv.org [biorxiv.org]
- 32. Protein Degrader [proteomics.com]
- 33. Protein Degraders and Molecular Glues Part 1 2023 Archive [discoveryontarget.com]
- 34. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Biologics [promega.kr]
A Senior Application Scientist's Guide to Benchmarking New CRBN Ligands Against Pomalidomide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of CRBN Modulation
The discovery of Cereblon (CRBN) as the target for immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide has revolutionized therapeutic strategies, particularly in oncology.[1][2][3] These molecules function as "molecular glues," redirecting the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex to induce the degradation of specific "neosubstrate" proteins.[3][4][5] Pomalidomide, a third-generation IMiD, has demonstrated significant efficacy in treating multiple myeloma.[6][7][8] However, the quest for novel CRBN ligands with improved potency, selectivity, and safety profiles is a critical frontier in drug discovery.
This guide provides a comprehensive framework for the head-to-head comparison of new CRBN ligands against the benchmark, pomalidomide. We will delve into the critical experimental workflows and data interpretation necessary to rigorously evaluate the next generation of CRBN modulators.
The Mechanism of Action: A Molecular Glue Approach
CRBN is a substrate receptor for the Cullin 4 (CUL4), DDB1, and RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[3][4][9] IMiDs bind to a specific pocket on CRBN, inducing a conformational change that creates a new binding surface for proteins not typically recognized by the E3 ligase.[5] This leads to the polyubiquitination and subsequent proteasomal degradation of these "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][10] The degradation of these factors is central to the anti-myeloma and immunomodulatory effects of pomalidomide.[10][11]
Newer CRBN ligands, including those developed for Proteolysis Targeting Chimeras (PROTACs), leverage this same fundamental mechanism.[5][12][13] However, they may differ in their binding affinity for CRBN, the stability of the ternary complex they form with CRBN and a neosubstrate, and their portfolio of degradable proteins.
Caption: Mechanism of CRBN-mediated protein degradation.
Key Performance Indicators for Benchmarking
A rigorous comparison of a new CRBN ligand to pomalidomide necessitates a multi-faceted approach. The following key performance indicators (KPIs) provide a robust framework for evaluation:
| Key Performance Indicator | Rationale |
| CRBN Binding Affinity | The initial and fundamental step. Higher affinity can translate to greater potency. |
| Ternary Complex Formation & Stability | The cornerstone of the degradation process. Efficient formation and a stable complex are critical for effective ubiquitination. |
| Neosubstrate Degradation Profile | Assesses the potency and selectivity of the ligand in degrading known pomalidomide neosubstrates (e.g., IKZF1, IKZF3). |
| Global Proteomic Selectivity | Unbiased analysis to identify novel neosubstrates and potential off-target effects. |
| Downstream Phenotypic Effects | Correlates molecular events with cellular consequences, such as anti-proliferative and immunomodulatory activity. |
Experimental Protocols for Head-to-Head Comparison
CRBN Binding Affinity
Objective: To quantitatively determine the binding affinity of the new ligand to CRBN in comparison to pomalidomide.
Methodology: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
Step-by-Step Protocol:
-
Protein Preparation: Express and purify recombinant human CRBN-DDB1 complex. Ensure high purity and proper folding.
-
Ligand Preparation: Dissolve the new ligand and pomalidomide in the same buffer as the protein to the desired concentration.
-
ITC Experiment:
-
Load the CRBN-DDB1 solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis: Fit the resulting data to a suitable binding model to determine the dissociation constant (KD).
Alternative Methods: Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP).[14][15]
Ternary Complex Formation
Objective: To assess the ability of the new ligand to induce the formation of a ternary complex between CRBN and a neosubstrate.
Methodology: NanoBRET® Ternary Complex Assay
This live-cell, proximity-based assay measures the interaction between a NanoLuc® luciferase-tagged protein and a HaloTag®-labeled protein.[16][17]
Step-by-Step Protocol:
-
Cell Line Engineering: Co-express a NanoLuc®-tagged neosubstrate (e.g., IKZF1) and a HaloTag®-CRBN fusion protein in a suitable cell line (e.g., HEK293T).
-
Assay Setup:
-
Plate the engineered cells in a multi-well plate.
-
Add the HaloTag® ligand to label the CRBN fusion protein.
-
Add the NanoLuc® substrate.
-
-
Ligand Treatment: Treat the cells with a dilution series of the new ligand and pomalidomide.
-
Signal Detection: Measure both the NanoLuc® luminescence and the energy transfer to the HaloTag® acceptor (BRET signal).
-
Data Analysis: Calculate the BRET ratio to quantify ternary complex formation.
Caption: Experimental workflow for benchmarking new CRBN ligands.
Neosubstrate Degradation
Objective: To measure the potency and efficacy of the new ligand in degrading target neosubstrates.
Methodology: In-Cell ELISA
This high-throughput method allows for the quantification of intracellular protein levels in a plate-based format.
Step-by-Step Protocol:
-
Cell Treatment: Seed a relevant cell line (e.g., multiple myeloma cell line MM.1S) in a 96-well plate and treat with a dose-response of the new ligand and pomalidomide for a defined time course (e.g., 4, 8, 24 hours).
-
Cell Lysis and Fixation: Lyse the cells and fix the proteins to the plate.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for the neosubstrate (e.g., anti-IKZF1).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to a housekeeping protein and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Alternative Methods: Western Blotting, Flow Cytometry.
Global Proteomic Selectivity
Objective: To identify the full spectrum of proteins degraded by the new ligand and compare it to pomalidomide.
Methodology: Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein abundance changes upon ligand treatment.[18][19][20]
Step-by-Step Protocol:
-
Sample Preparation: Treat cells with the new ligand, pomalidomide, or vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the peptides and proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the ligand-treated samples compared to the control.
Downstream Phenotypic Effects
Objective: To evaluate the functional consequences of ligand-induced protein degradation.
Methodology: Cell Proliferation and Cytokine Release Assays
These assays measure key biological responses relevant to the therapeutic mechanism of IMiDs.[21][22][23]
Step-by-Step Protocol (Cell Proliferation):
-
Cell Seeding: Plate multiple myeloma cells at a low density.
-
Ligand Treatment: Treat the cells with a dilution series of the new ligand and pomalidomide.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), measure cell viability using a reagent such as CellTiter-Glo®.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Step-by-Step Protocol (Cytokine Release):
-
PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Cell Culture and Treatment: Culture the PBMCs and treat with the new ligand and pomalidomide in the presence of T-cell stimulation.
-
Cytokine Measurement: After 24-48 hours, collect the cell culture supernatant and measure the levels of key cytokines (e.g., IL-2, IFN-γ) using an ELISA or a multiplex bead-based assay.
-
Data Analysis: Quantify the fold-change in cytokine production relative to the vehicle control.
Data Summary and Interpretation
A clear and concise presentation of the data is essential for a meaningful comparison.
Table 1: Comparative Performance of a Hypothetical New CRBN Ligand (NCL-1) vs. Pomalidomide
| Parameter | NCL-1 | Pomalidomide |
| CRBN Binding Affinity (KD) | 50 nM | 200 nM |
| IKZF1 Ternary Complex Formation (BRET EC50) | 100 nM | 300 nM |
| IKZF1 Degradation (DC50) | 25 nM | 100 nM |
| MM.1S Cell Proliferation (GI50) | 50 nM | 150 nM |
| IL-2 Release (EC50) | 75 nM | 250 nM |
Interpretation: In this hypothetical example, NCL-1 demonstrates superior performance across all key parameters, suggesting it may be a more potent CRBN modulator than pomalidomide.
Conclusion: A Pathway to Superior CRBN-Targeting Therapeutics
The systematic benchmarking of new CRBN ligands against established drugs like pomalidomide is a critical process in the development of next-generation therapeutics. By employing a suite of robust biophysical, cellular, and proteomic assays, researchers can gain a comprehensive understanding of a new ligand's performance characteristics. This data-driven approach is essential for identifying and advancing candidates with the potential for enhanced efficacy and improved safety profiles, ultimately leading to better treatment options for patients.
References
- Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects...
- Cereblon E3 Ligase P
- Cereblon E3 ligase modul
- Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PubMed Central. (URL: [Link])
- Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC - NIH. (URL: [Link])
- Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PubMed. (URL: [Link])
- Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide | Blood - ASH Public
- What are CRBN modulators and how do they work?. (URL: [Link])
- Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma.
- Proteomic approaches advancing targeted protein degrad
- In vitro assays for effector T cell functions and activity of immunomodul
- Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC - NIH. (URL: [Link])
- Evaluation of the binding affinity of E3 ubiquitin ligase ligands by cellular target engagement and in-cell ELISA assay - NIH. (URL: [Link])
- Pomalidomide for Multiple Myeloma - NCI - N
- Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics. (URL: [Link])
- Targeted Protein Degraders | Bruker. (URL: [Link])
- Cellular Immunoassays for Drug Development - MarinBio. (URL: [Link])
- Why is Targeted Protein Degradation a Hot Topic in Drug Development? - Biognosys. (URL: [Link])
- Targeted proteomics addresses selectivity and complexity of protein degradation by autophagy - PMC - PubMed Central. (URL: [Link])
- Relative binding affinities of CRBN ligands to CRBN in cellular and...
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs | Journal of Medicinal Chemistry - ACS Public
- Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degrad
- Selectivity of new CRBN ligands and structural modeling of...
- The real‐world use and efficacy of pomalidomide for relapsed and refractory multiple myeloma in the era of CD38 antibodies - PMC - NIH. (URL: [Link])
- IMMUNOMODULATORY DRUGS - Altasciences. (URL: [Link])
- US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google P
- Role of Ternary Complex Formation and Ubiquitylation Assays in Early Protein Degrader Discovery - Nurix Therapeutics. (URL: [Link])
- Pomalidomide: A Review of Its Use in Patients with Recurrent Multiple Myeloma. (URL: [Link])
- Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1...
- Efficacy and safety of pomalidomide, bortezomib, and dexamethasone combination chemotherapy for newly diagnosed multiple myeloma: POMACE Phase II Study - NIH. (URL: [Link])
- Engineering CRBN for rapid identification of next gener
- Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC - PubMed Central. (URL: [Link])
- Phase 1 study of pomalidomide MTD, safety, and efficacy in patients with refractory multiple myeloma who have received lenalidomide and bortezomib - NIH. (URL: [Link])
- Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed. (URL: [Link])
- Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simul
- Determination of X-ray Crystal Structure of Human E3 Ligase in Complex with Small Molecule Ligands - eScholarship.org. (URL: [Link])
- CRBN binding and E3 inhibition by thalidomide derivatives. (a)...
Sources
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. What are CRBN modulators and how do they work? [synapse.patsnap.com]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gosset.ai [gosset.ai]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pomalidomide for Multiple Myeloma - NCI [cancer.gov]
- 7. The real‐world use and efficacy of pomalidomide for relapsed and refractory multiple myeloma in the era of CD38 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomalidomide: A Review of Its Use in Patients with Recurrent Multiple Myeloma | springermedicine.com [springermedicine.com]
- 9. researchgate.net [researchgate.net]
- 10. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Design of a Cereblon construct for crystallographic and biophysical studies of protein degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 17. Ternary Complex Formation [worldwide.promega.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Proteomic approaches advancing targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation | Biognosys [biognosys.com]
- 21. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 23. marinbio.com [marinbio.com]
A Senior Application Scientist's Guide to the Structural Analysis of Ternary Complexes with Different CRBN Ligands
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation (TPD), understanding the structural nuances of ternary complexes is paramount. The formation of a stable and productive ternary complex—comprising the target protein, a Cereblon (CRBN) E3 ligase-recruiting ligand, and the CRBN-DDB1 complex—is the linchpin of efficacy for a vast array of molecular glues and proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth, objective comparison of the structural analysis of ternary complexes formed with different classes of CRBN ligands, supported by experimental data and detailed methodologies.
The Central Role of CRBN in Targeted Protein Degradation
Cereblon, as the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex, has emerged as a key player in the TPD field.[1][2] Its activity is modulated by small molecules that can either act as "molecular glues" to induce the degradation of neo-substrates or as the E3 ligase-recruiting handle in PROTACs.[3][4] The therapeutic potential of modulating CRBN activity is underscored by the clinical success of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide in treating hematological malignancies.[5][6] These molecules function by redirecting the ubiquitination activity of the CRL4CRBN complex towards neo-substrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3]
The formation of a productive ternary complex is the critical first step in this process. The stability, conformation, and dynamics of this complex, dictated by the specific CRBN ligand and the target protein, directly influence the efficiency of polyubiquitination and subsequent proteasomal degradation of the target. A thorough structural and biophysical characterization of these complexes is therefore indispensable for the rational design of novel protein degraders.
Caption: A simplified workflow of targeted protein degradation mediated by CRBN ligands.
A Comparative Analysis of CRBN Ligands and Their Ternary Complexes
The landscape of CRBN ligands is diverse, ranging from the pioneering IMiDs to the more recently developed Cereblon E3 Ligase Modulating Drugs (CELMoDs) and a plethora of ligands incorporated into PROTACs. Each class of ligand imparts distinct structural and functional characteristics to the resulting ternary complex.
Immunomodulatory Imide Drugs (IMiDs) and Molecular Glues
The archetypal molecular glues—thalidomide, lenalidomide, and pomalidomide—all bind to a hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.[7][8] The glutarimide moiety of these drugs is essential for this interaction, while the isoindolinone ring is solvent-exposed and contributes to the recruitment of specific neo-substrates.[1][7]
Crystal structures of CRBN in complex with these IMiDs have revealed the molecular basis for their activity. For instance, the structure of the human CRBN-DDB1-lenalidomide complex shows how the glutarimide ring is nestled within a hydrophobic pocket, while the isoindolinone ring remains accessible to the solvent, creating a new surface for protein-protein interactions.[7]
Next-Generation Molecular Glues: CELMoDs
Building on the IMiD scaffold, CELMoDs have been developed to exhibit enhanced potency and selectivity for specific neo-substrates. These compounds often feature modifications to the isoindolinone ring system, leading to altered surface properties of the CRBN-ligand complex and, consequently, the recruitment of a different repertoire of target proteins.
| Ligand | Binding Affinity (Kd to CRBN) | Key Neo-substrates | Structural Features of Ternary Complex |
| Thalidomide | ~1-3 µM | IKZF1, IKZF3 | Glutarimide ring in hydrophobic pocket, phthalimide ring solvent-exposed.[8] |
| Lenalidomide | ~250 nM | IKZF1, IKZF3, CK1α | Similar to thalidomide but with an additional amino group on the phthalimide ring, altering the surface electrostatics.[7][9] |
| Pomalidomide | ~180 nM | IKZF1, IKZF3 | Features an amino group and a carbonyl group on the phthalimide ring, further modifying the neo-substrate binding surface.[7] |
| Iberdomide (CC-220) | High Affinity | Ikaros, Aiolos | Designed for higher affinity to CRBN, leading to more efficient degradation of known neosubstrates.[5] |
PROTACs Incorporating CRBN Ligands
In the context of PROTACs, CRBN ligands serve as the E3 ligase-recruiting moiety. The choice of the CRBN ligand and the attachment point of the linker are critical determinants of ternary complex formation and subsequent degradation efficiency. Pomalidomide and thalidomide derivatives are commonly used due to their well-characterized binding to CRBN and established synthetic routes for linker attachment.[4]
The linker itself is not merely a passive tether but plays an active role in orienting the target protein relative to the E3 ligase, influencing the cooperativity of ternary complex formation. Positive cooperativity, where the binding of the target protein and the E3 ligase to the PROTAC is mutually reinforcing, is often a hallmark of efficient degraders.[10]
| Parameter | Molecular Glues | PROTACs | Significance |
| Binding Affinity (Kd) | Ligand-CRBN affinity is crucial. | Binary affinities of PROTAC to both target and CRBN are important starting points.[11] | Determines the concentration required for complex formation. |
| Cooperativity (α) | Not typically measured in the same way as PROTACs. | A key parameter; α > 1 indicates positive cooperativity.[10] | High positive cooperativity often correlates with potent degradation. |
| Degradation (DC50 / Dmax) | Potent low nanomolar DC50 values for neo-substrates. | Highly variable depending on the target, linker, and CRBN ligand.[12][13] | Measures the cellular efficacy of the degrader. |
Key Experimental Techniques for Structural and Biophysical Analysis
A multi-pronged approach employing a suite of biophysical and structural techniques is essential for a comprehensive understanding of ternary complex formation.
Caption: A typical experimental workflow for the comprehensive analysis of ternary complexes.
X-ray Crystallography
X-ray crystallography provides high-resolution atomic-level insights into the interactions within the ternary complex.[10][14] It has been instrumental in elucidating the binding modes of IMiDs to CRBN and in revealing the protein-protein interfaces in PROTAC-induced ternary complexes.[7][15]
Step-by-Step Protocol for X-ray Crystallography of a Ternary Complex:
-
Protein Expression and Purification: Express and purify high-quality, homogenous CRBN-DDB1 complex and the target protein.
-
Complex Formation: Incubate the purified proteins with the CRBN ligand (molecular glue or PROTAC) in a stoichiometric ratio to form the ternary complex.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the ternary complex.[6]
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data.[16]
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build and refine the atomic model of the ternary complex.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible complexes that are challenging to crystallize. It allows for the visualization of different conformational states of the ternary complex in a near-native, frozen-hydrated state.
Step-by-Step Protocol for Cryo-EM of a Ternary Complex:
-
Sample Preparation: Prepare a purified and concentrated sample of the ternary complex.
-
Grid Preparation and Vitrification: Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane to create a thin layer of vitreous ice.[17][18]
-
Data Collection: Acquire a large number of images of the frozen particles at different orientations using a transmission electron microscope.
-
Image Processing and 3D Reconstruction: Perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the ternary complex.[19]
-
Model Building and Refinement: Build and refine an atomic model into the cryo-EM density map.
Biophysical Techniques for Quantitative Analysis
While structural methods provide a static picture, biophysical techniques offer quantitative data on the thermodynamics and kinetics of ternary complex formation.
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of binding events. It is widely used to determine the binding affinities (Kd) and kinetics (kon, koff) of binary and ternary interactions, and to calculate the cooperativity factor (α).[3][11][20]
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[21][22][23]
-
Native Mass Spectrometry (MS): Allows for the direct observation of intact non-covalent protein-ligand and protein-protein complexes, providing information on stoichiometry and complex assembly.[8][24][25]
Conclusion
The structural and biophysical analysis of ternary complexes is a cornerstone of modern drug discovery in the field of targeted protein degradation. A deep understanding of the molecular interactions that govern the formation and stability of these complexes is essential for the rational design of next-generation CRBN-based molecular glues and PROTACs with improved potency, selectivity, and therapeutic efficacy. By employing a combination of high-resolution structural techniques like X-ray crystallography and cryo-EM, alongside quantitative biophysical methods such as SPR and ITC, researchers can gain unprecedented insights into the intricate dance of molecules that leads to the selective removal of disease-causing proteins.
References
- Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. PubMed. [Link]
- Native MS Sample Preparation. Mass Spectrometry Research Facility - University of Oxford. [Link]
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). JoVE. [Link]
- Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. NIH. [Link]
- Native Mass Spectrometry Imaging of Proteins and Protein Complexes by Nano-DESI. NIH. [Link]
- Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. MDPI. [Link]
- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. JoVE. [Link]
- Native mass spectrometry-A valuable tool in structural biology.
- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences. [Link]
- Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Medicinal Chemistry Letters. [Link]
- Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. PMC. [Link]
- The Cyclimids: Degron-inspired cereblon binders for targeted protein degrad
- Relative binding affinities of CRBN ligands to CRBN in cellular and biochemical assays.
- Determination of Ligand-Binding Affinity (Kd) Using Transverse Relaxation Rate (R2) in the Ligand-Observed 1H NMR Experiment and Applications to Fragment-Based Drug Discovery.
- Specimen preparation for high-resolution cryo-EM. PMC - PubMed Central. [Link]
- Trivalent PROTACs enhance protein degradation through cooper
- Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery. [Link]
- Characterising PROTAC ternary complex formation using SPR. o2h discovery website. [Link]
- Modeling the effect of cooperativity in ternary complex formation and targeted protein degradation mediated by heterobifunctiona. bioRxiv. [Link]
- Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. Protocols.io. [Link]
- Cryo-EM Protocols and Methods.
- The step-by-step procedure for collecting and selecting Cryo-EM protein datasets from EMPIAR database.
- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- Binding Constants of Cereblon Ligand-Binding Domains from Human, C. elegans, and Magnetospirillum a.
- Getting Started with Cryo-EM. McGill University. [Link]
- Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling. NIH. [Link]
- Isothermal Titration Calorimetry (ITC). Protocols.io. [Link]
- Reconciling isothermal titration calorimetry analyses of interactions between complexin and truncated SNARE complexes. PubMed Central. [Link]
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.
- x Ray crystallography. PMC - PubMed Central - NIH. [Link]
- Flowchart representing the major steps during X-ray crystallography.
- Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. PMC. [Link]
- X-ray Diffraction Protocols and Methods.
- Lenalidomide stabilizes protein-protein complexes by turning labile intermolecular H-bonds into robust interactions.
- Key Considerations in Targeted Protein Degradation Drug Discovery and Development. No source found.
- Example of a ternary complex. X-ray crystal structure of PROTAC 1.
Sources
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. The Cyclimids: Degron-inspired cereblon binders for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hands on Native Mass Spectrometry Analysis of Multi-protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Native Mass Spectrometry Imaging of Proteins and Protein Complexes by Nano-DESI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. lifesensors.com [lifesensors.com]
- 13. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 22. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 23. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Native MS Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 25. mdpi.com [mdpi.com]
A Comparative Guide to the In Vivo Efficacy of Lenalidomide and its Next-Generation Analogues
This guide provides a comprehensive comparison of the in vivo efficacy of lenalidomide and its key analogues, pomalidomide and iberdomide. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms, presents comparative preclinical data, and offers detailed experimental protocols to empower your research.
Introduction: The Evolution from Lenalidomide
Lenalidomide, an analogue of thalidomide, marked a significant advancement in the treatment of multiple myeloma (MM) and other hematological malignancies.[1][2] Its success spurred the development of next-generation analogues, known as immunomodulatory drugs (IMiDs) and Cereblon E3 Ligase Modulating Drugs (CELMoDs), with the goals of enhancing potency and overcoming therapeutic resistance.[1][3] This guide focuses on two such critical analogues:
-
Pomalidomide: A second-generation IMiD with a distinct potency profile compared to lenalidomide.[1][4]
-
Iberdomide (CC-220): A novel, potent CELMoD designed for greater efficacy, particularly in relapsed/refractory settings.[3][5]
Understanding the comparative in vivo efficacy of these agents is paramount for selecting appropriate models and designing translational studies.
The Mechanistic Core: Cereblon-Mediated Protein Degradation
The therapeutic effects of lenalidomide and its analogues are mediated through a novel mechanism of action: the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4CRBN).[2][6][7]
Here's the key process:
-
Drug Binding: The IMiD or CELMoD molecule binds directly to a specific pocket on the CRBN protein.[4]
-
Neosubstrate Recruitment: This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment of proteins not normally targeted by CRL4CRBN.[7]
-
Ubiquitination & Degradation: The primary neosubstrates in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[6][7][8] The CRL4CRBN complex tags Ikaros and Aiolos with ubiquitin chains, marking them for destruction by the proteasome.[8][9]
-
Therapeutic Effect: The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival and proliferation, leads to direct anti-tumor effects and a potent immunomodulatory response.[9][10]
The efficacy of each analogue is directly linked to its binding affinity for CRBN and its efficiency in inducing the degradation of these neosubstrates.[3]
Figure 1. Mechanism of Action for Lenalidomide Analogues.
In Vivo Efficacy: A Head-to-Head Comparison
The enhanced biochemical potency of next-generation analogues translates to superior performance in preclinical in vivo models. Pomalidomide is more potent than lenalidomide, and iberdomide demonstrates even greater activity, particularly in overcoming resistance.[3][11]
Key Differentiators:
-
Cereblon Binding Affinity: Iberdomide binds to CRBN with approximately 20-fold higher affinity than lenalidomide or pomalidomide.[12][13] This stronger binding leads to more efficient and deeper degradation of Ikaros and Aiolos.[3][5][12]
-
Potency: Pomalidomide generally exhibits about 10-fold higher potency in cellular assays compared to lenalidomide.[11] Iberdomide shows potent activity even in cell lines resistant to both lenalidomide and pomalidomide.[13]
-
Immunomodulation: The enhanced degradation of Ikaros and Aiolos by iberdomide leads to superior immunomodulatory effects, such as increased IL-2 secretion and enhanced T-cell and NK-cell activity, compared to its predecessors.[5][12]
| Parameter | Lenalidomide | Pomalidomide | Iberdomide | References |
| Relative CRBN Affinity | Baseline | Similar to Lenalidomide | ~20x higher than Len/Pom | [11][12][13] |
| Ikaros/Aiolos Degradation | Effective | More potent than Lenalidomide | Faster, deeper degradation | [3][5][14] |
| Anti-Proliferative IC50 | Higher (less potent) | ~10x lower than Lenalidomide | Lower than Len/Pom; active in resistant models | [11][13] |
| Immunomodulatory Activity | Effective | More potent than Lenalidomide | Superior to Len/Pom (e.g., IL-2 secretion) | [4][5][12] |
| In Vivo Efficacy | Standard of care | Effective in Len-resistant models | Potent activity, overcomes IMiD resistance | [15][16][17] |
Table 1. Comparative performance summary of lenalidomide and its analogues.
Experimental Framework: Assessing In Vivo Efficacy
A robust and well-controlled xenograft model is the cornerstone for evaluating the in vivo efficacy of these compounds. The following workflow and protocol outline a standard approach using a human multiple myeloma cell line in immunodeficient mice.
Figure 2. Standard Workflow for a Xenograft Efficacy Study.
Detailed Protocol: Multiple Myeloma Xenograft Model
This protocol provides a validated methodology for establishing a subcutaneous multiple myeloma xenograft model to test compound efficacy.
1. Materials & Reagents
-
Cell Line: Human multiple myeloma cell line (e.g., MM.1S, H929).
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and penicillin/streptomycin.
-
Animals: Severely immunodeficient mice such as NOD/SCID or NCG, aged 6-8 weeks.[18]
-
Injection Medium: Sterile PBS or serum-free medium.
-
Test Compounds: Lenalidomide, Pomalidomide, Iberdomide.
-
Vehicle Control: Appropriate vehicle for compound formulation (e.g., 0.5% carboxymethylcellulose).
2. Cell Preparation
-
Culture MM.1S cells according to standard protocols to achieve a sufficient number for implantation.
-
On the day of injection, harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (should be >95%) using a method like Trypan Blue exclusion.
-
Resuspend the cells in sterile PBS at a final concentration of 50-100 x 106 cells/mL. Keep on ice.
3. Tumor Implantation
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 0.1-0.2 mL of the cell suspension (typically 5-10 x 106 cells) into the right flank of each mouse.[19]
4. Study Initiation and Monitoring
-
Allow tumors to establish and grow. Begin monitoring tumor size 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[19]
-
Group 1: Vehicle Control
-
Group 2: Lenalidomide
-
Group 3: Pomalidomide
-
Group 4: Iberdomide
-
-
Record the body weight of each mouse.
5. Drug Administration
-
Administer the compounds and vehicle daily via oral gavage at the predetermined doses. Dosing regimens can be adapted from established preclinical studies.
-
Continue treatment for a specified period (e.g., 21-28 days).
6. Efficacy Evaluation
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
The primary endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100
-
ΔT = Change in mean tumor volume for the treated group.
-
ΔC = Change in mean tumor volume for the vehicle control group.
-
Conclusion and Future Outlook
The development of lenalidomide analogues represents a paradigm of rational drug design, moving from a broadly active agent to highly potent and specific modulators of the Cereblon E3 ligase. Pomalidomide offered a more potent alternative, while newer CELMoDs like iberdomide demonstrate the ability to achieve deeper, more rapid degradation of key oncogenic drivers, Ikaros and Aiolos.[3][10] This increased potency translates to significant in vivo efficacy and provides a promising strategy for overcoming clinical resistance to earlier-generation IMiDs.[15] Ongoing clinical trials are now evaluating iberdomide in various combinations and settings, aiming to further improve outcomes for patients with multiple myeloma.[20][21][22]
References
- Krönke, J., Udeshi, N. D., et al. (2014). Lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN).
- Gandhi, A. K., Mendy, D., et al. (2014). Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN.
- Giallongo, C., Tibullo, D., et al. (2021). Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them. Cancers, 13(3), 399. [Link]
- Uchida, N., & Ito, T. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(14), 6034-6047. [Link]
- Zhu, Y. X., Braggio, E., et al. (2011). Cereblon expression is required for the antimyeloma activity of lenalidomide and pomalidomide. Blood, 118(18), 4771-4779. [Link]
- Wikipedia. (2024). Thalidomide. Wikipedia. [Link]
- Fischer, E. S. (2017). The novel mechanism of lenalidomide activity.
- Licht, T. (2014). Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide.
- Richardson, P. G., & Anderson, K. C. (2024). Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide.
- Gandhi, A. K., et al. (2013). Lenalidomide and pomalidomide induce the degradation of Aiolos and Ikaros in T cells.
- Shortt, J., & Hsu, A. K. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5678. [Link]
- Lopez-Girona, A., et al. (2012). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex.
- Chesi, M., & Bergsagel, P. L. (2013). Preclinical animal models of multiple myeloma.
- Lopez-Girona, A., Mendy, D., et al. (2012). Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia, 26(11), 2326-2335. [Link]
- Lopez-Girona, A., et al. (2012). Binding of lenalidomide and pomalidomide to CRBN within the CRBN–DDB1 complex.
- Amatangelo, M., Bjorklund, C., et al. (2018). Iberdomide (CC-220) Has Synergistic Anti-Tumor and Immunostimulatory Activity Against Multiple Myeloma in Combination with Both Bortezomib and Dexamethasone, or in Combination with Daratumumab in Vitro. Blood, 132(Supplement 1), 1988. [Link]
- Rasche, L., et al. (2024). Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma.
- Kang, J., et al. (2023).
- Amatangelo, M., Bjorklund, C., et al. (2020). Preclinical and Translational Support for Clinical Development of Iberdomide in Combination with Proteasome Inhibitors: Mechanism of Synergy in Clinical Trial CC-220-MM-001. Blood, 136(Supplement 1), 35-36. [Link]
- Moschetta, M., et al. (2018). Mouse models of multiple myeloma: technologic platforms and perspectives.
- Zhang, L., et al. (2022). Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance. Frontiers in Oncology, 12, 951631. [Link]
- Korst, C. (2024).
- Paíno, T., et al. (2015). In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone. Leukemia, 29(3), 705-714. [Link]
- withpower.com. (n.d.). Iberdomide vs Lenalidomide for Multiple Myeloma. withpower.com. [Link]
- Cho, S. F., et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances, 4(17), 4274-4287. [Link]
- National Cancer Institute. (n.d.). A Study to Compare Iberdomide Maintenance Versus Lenalidomide Maintenance Therapy Following Autologous Stem Cell Transplant in Participants With Newly Diagnosed Multiple Myeloma.
- Herbert Irving Comprehensive Cancer Center. (n.d.). A Phase 3, Two-stage, Randomized, Multi-center, Controlled, Open-label Study Comparing Iberdomide Maintenance to Lenalidomide Maintenance Therapy after Autologous Stem Cell Transplantation (ASCT) in Participants with Newly Diagnosed Multiple Myeloma (NDMM). Herbert Irving Comprehensive Cancer Center. [Link]
Sources
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iberdomide increases innate and adaptive immune cell subsets in the bone marrow of patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Paper: Preclinical and Translational Support for Clinical Development of Iberdomide in Combination with Proteasome Inhibitors: Mechanism of Synergy in Clinical Trial CC-220-MM-001 [ash.confex.com]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. In vivo murine model of acquired resistance in myeloma reveals differential mechanisms for lenalidomide and pomalidomide in combination with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 20. Iberdomide with cyclophosphamide and dexamethasone in RRMM: first results from the ICON study | VJHemOnc [vjhemonc.com]
- 21. Iberdomide vs Lenalidomide for Multiple Myeloma · Recruiting Participants for Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 22. Facebook [cancer.gov]
A Senior Application Scientist's Guide to Validating Anti-proliferative Activity in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the accurate validation of a compound's anti-proliferative activity is a cornerstone of pre-clinical cancer research. This guide provides an in-depth comparison of commonly employed assays, moving beyond mere protocols to elucidate the causality behind experimental choices. We aim to equip you with the knowledge to select the most appropriate assay for your specific research question and to design experiments with self-validating systems for robust and reproducible data.
The Foundational Principle: Choosing Your Endpoint
The first critical decision in designing an anti-proliferative study is selecting the biological endpoint you wish to measure. Assays can quantify various cellular parameters, each offering a different perspective on cell health.[1][2][3] The choice of assay should align with the anticipated mechanism of action of your test compound and the specific question you are asking.[3]
Key considerations include whether you want to measure:
-
Metabolic Activity: An indicator of cellular health and viability.
-
Cellular Biomass: A direct measure of the number of cells.
-
Real-time Proliferation: Continuous monitoring of cell growth over time.
This guide will compare four widely used endpoint assays: MTT, MTS, CellTiter-Glo®, and SRB, alongside a discussion on the advantages of real-time cell analysis.
Comparative Analysis of Endpoint Anti-proliferative Assays
The following table provides a high-level comparison of the most common endpoint assays used to assess anti-proliferative activity.
| Assay | Principle | Detection | Throughput | Key Advantages | Key Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in viable cells.[4][5] | Colorimetric | High | Well-established, cost-effective.[6] | Requires a solubilization step, potential for interference from colored compounds, less sensitive than newer assays.[6][7] |
| MTS | A "one-step" version of the MTT assay where the formazan product is soluble in culture medium.[7][8] | Colorimetric | High | Simpler and faster than MTT, no solubilization step required.[4][7] | More expensive than MTT, susceptible to colorimetric interference.[8][9] |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, through a luciferase reaction that generates a luminescent signal.[10][11][12] | Luminescent | High | Highly sensitive, "add-mix-measure" format reduces handling errors, stable signal.[10][12] | Higher cost, requires a luminometer. |
| SRB | Binds to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to cell number.[13][14][15] | Colorimetric | High | Independent of metabolic activity, stable endpoint, good linearity with cell number.[14][16] | Does not distinguish between viable and dead cells, multiple washing steps.[15] |
Experimental Workflows and Protocols: A Causality-Driven Approach
Here, we provide detailed protocols for each assay, emphasizing the rationale behind each step to ensure a self-validating experimental design.
General Experimental Workflow
The overall workflow for assessing anti-proliferative activity is conceptually similar across different assays. The key is to establish a clear and logical progression from cell culture to data analysis.
Caption: A generalized workflow for in vitro anti-proliferative assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay was the first homogeneous cell viability assay developed for a 96-well format and remains a widely used method.[4] Its principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of culture medium.[17]
-
Rationale: The optimal cell number should fall within the linear range of the assay to ensure that the signal is proportional to the cell number.[17]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and resume growth.
-
Compound Treatment: Add 10 µL of your test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only for background).
-
Incubation with Compound: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[17]
-
Rationale: The MTT solution should be sterile-filtered and protected from light to prevent degradation.
-
-
Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Rationale: This incubation allows for the enzymatic conversion of MTT to formazan in viable cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[6][18]
-
Rationale: The insoluble formazan crystals must be dissolved to allow for accurate absorbance measurement. Incomplete solubilization is a common source of error.
-
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[6]
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a second-generation tetrazolium dye assay that overcomes a major limitation of the MTT assay. The formazan product of MTS is soluble in the culture medium, eliminating the need for a separate solubilization step.[7][8] This makes the assay faster and less prone to errors associated with the removal of medium and solubilization.[4]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PMS solution (e.g., CellTiter 96® AQueous One Solution) directly to each well.
-
Incubation: Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker for metabolically active cells.[10][11] The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.[10] The "glow-type" signal is very stable, with a half-life of over five hours, providing flexibility in measurement timing.[10]
Protocol:
-
Plate Preparation: Prepare an opaque-walled multiwell plate with cells in culture medium (100 µL for 96-well plates).[19]
-
Rationale: Opaque plates are necessary to prevent crosstalk between wells during luminescence measurement.
-
-
Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[19][20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19][20]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19][20]
-
Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the measurement of cellular protein content.[13][15] The dye binds to basic amino acid residues in proteins under mildly acidic conditions.[13][15] Since the amount of bound dye is proportional to the total protein mass, it provides an estimate of cell number.[14]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells.[13] Incubate at 4°C for at least 1 hour.[13]
-
Rationale: Fixation with TCA preserves the cellular proteins for staining.
-
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel. Air-dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[13] Incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13][15]
-
Rationale: Insufficient washing can lead to high background, while excessive washing can cause bleaching of the protein-bound dye.[15]
-
-
Dye Solubilization: Air-dry the plates. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm.[15]
The Rise of Real-Time Cell Analysis
While endpoint assays provide a snapshot of cell viability at a single time point, real-time cell analysis systems, such as the Agilent xCELLigence RTCA, offer continuous monitoring of cell proliferation.[21] These systems measure changes in electrical impedance as cells attach and proliferate on microelectrodes integrated into the bottom of the wells.[21] This provides a more dynamic and detailed view of a compound's effect on cell growth over time.[21][22]
Advantages of Real-Time Analysis:
-
Kinetic Data: Provides a continuous readout of cell proliferation, allowing for the determination of the precise onset and rate of anti-proliferative effects.
-
Label-Free: Does not require exogenous labels or dyes that could potentially affect cell health.
-
Richer Data Sets: Generates more data points from a single experiment, increasing statistical power and providing deeper insights into the mechanism of action.[21]
Case Study: Doxorubicin and the mTOR Signaling Pathway
To illustrate the application of these assays, let's consider the well-characterized anti-cancer drug, Doxorubicin. Doxorubicin has multiple mechanisms of action, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which ultimately lead to cell cycle arrest and apoptosis.[23][24][25][26]
A common signaling pathway implicated in cancer cell proliferation and survival is the mTOR (mammalian target of rapamycin) pathway.[27][28][29] Dysregulation of the mTOR pathway is a hallmark of many cancers.[27][29]
Caption: Doxorubicin's mechanism and its impact on cell proliferation.
When validating a novel compound with a hypothesized mechanism similar to Doxorubicin or one that targets the mTOR pathway, a researcher might choose the CellTiter-Glo® assay for its high sensitivity in detecting early changes in metabolic activity, a hallmark of apoptosis. Alternatively, the SRB assay could be used to confirm a reduction in cell number over a longer time course.
Data Analysis: Determining the IC50
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[30] It is the concentration of a drug that is required for 50% inhibition in vitro.[30]
Steps for IC50 Calculation:
-
Background Subtraction: Subtract the average absorbance/luminescence of the no-cell control wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle control.
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using software such as GraphPad Prism or an Excel add-in.[31][32] The IC50 is the concentration at which the curve passes through the 50% viability mark.[30]
Conclusion: A Framework for Rigorous Validation
The validation of anti-proliferative activity is a multi-faceted process that requires careful consideration of the biological question, the choice of assay, and a meticulous experimental design. By understanding the principles and causality behind different assay methodologies, researchers can generate high-quality, reproducible data that will confidently advance their drug discovery programs. This guide serves as a foundational framework, empowering you to make informed decisions and to design robust experiments that stand up to scientific scrutiny.
References
- Agilent. (n.d.). Proliferation - xCELLigence RTCA.
- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.
- Pang, B., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(18), 10483.
- PharmGKB. (n.d.). Doxorubicin Pathway (Cancer Cell), Pharmacodynamics.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- eLife. (2012). Cancer: How does doxorubicin work?. eLife, 1, e00203.
- Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984.
- Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
- Attia, M., et al. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. Remedy Publications LLC.
- Pediaa.Com. (2019). Difference Between MTT and MTS Assay.
- Hua, H., et al. (2019). Targeting mTOR pathway: A new concept in cancer therapy. Cancer letters, 443, 63-69.
- AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay.
- Saxton, R. A., & Sabatini, D. M. (2017). The expanding role of mTOR in cancer cell growth and proliferation. Nature reviews. Cancer, 17(4), 211–226.
- Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay.
- Janku, F., et al. (2018). The Role of mTOR Signaling as a Therapeutic Target in Cancer. Cancers, 10(9), 313.
- Zou, Z., et al. (2012). The mTOR Signalling Pathway in Human Cancer. Biochimica et biophysica acta, 1826(1), 17–28.
- OncLive. (2015). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Harris, G., et al. (2015). A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation. Journal of biomolecular screening, 20(9), 1117–1128.
- ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?.
- Sartorius. (n.d.). Cell Proliferation Assays for Live-Cell Analysis.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Wikipedia. (n.d.). MTT assay.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116.
- G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay.
- ResearchGate. (2013). How does data for viability MTS assay compare with MTT assay?.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?.
- Biocompare. (n.d.). Real-Time Cell Analysis Systems.
- Science Gateway. (n.d.). How to calculate IC50.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- Conforti, F., et al. (2008). Antiproliferative activity against human tumor cell lines and toxicity test on Mediterranean dietary plants. Food and chemical toxicology, 46(10), 3325–3332.
- YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial.
- El-Sayed, N. N. E., et al. (2020). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Scientific reports, 10(1), 1–17.
Sources
- 1. Cell viability assay selection guide | Abcam [abcam.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 7. pediaa.com [pediaa.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. zellx.de [zellx.de]
- 17. atcc.org [atcc.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. agilent.com [agilent.com]
- 22. 細胞生存・毒性・増殖・細胞死アッセイ [promega.jp]
- 23. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ClinPGx [clinpgx.org]
- 25. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. remedypublications.com [remedypublications.com]
- 27. Targeting mTOR pathway: A new concept in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The expanding role of mTOR in cancer cell growth and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. clyte.tech [clyte.tech]
- 31. researchgate.net [researchgate.net]
- 32. Star Republic: Guide for Biologists [sciencegateway.org]
A Senior Application Scientist's Guide to Assessing Novel Glutarimide Immunomodulators: From Mechanism to Validated Protocols
As the therapeutic landscape for hematological malignancies and autoimmune diseases evolves, the limitations of first-generation immunomodulatory drugs (IMiDs) like thalidomide and its analogs have driven the development of a more potent and specific class of agents. This guide provides an in-depth comparison of novel glutarimide-based compounds, now termed Cereblon E3 Ligase Modulators (CELMoDs), against their predecessors. We will delve into the mechanistic rationale for their enhanced activity, provide validated, step-by-step protocols for their immunomodulatory assessment, and present comparative data to guide researchers in this dynamic field.
The Mechanistic Leap: From IMiDs to CELMoDs
The immunomodulatory activity of all glutarimide-based drugs hinges on their ability to bind to Cereblon (CRBN), a critical substrate receptor within the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] These drugs act as "molecular glues," inducing a conformational change in Cereblon that expands its substrate repertoire.[3] This action facilitates the recruitment, polyubiquitination, and subsequent proteasomal degradation of specific "neosubstrates."
The primary targets responsible for the profound immunomodulatory and anti-neoplastic effects are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][5] These factors are crucial for plasma cell survival and also act as repressors of T-cell activity.[1][6] Their degradation leads to two key therapeutic outcomes: direct cancer cell death and enhanced T-cell mediated anti-tumor immunity, partly through the de-repression of Interleukin-2 (IL-2) production.[6]
Novel CELMoDs, such as Iberdomide (CC-220) and Mezigdomide (CC-92480), represent a significant advancement. While sharing the core glutarimide structure, they are engineered for higher binding affinity to Cereblon compared to lenalidomide and pomalidomide.[7][8] This enhanced affinity translates into more rapid and profound degradation of Ikaros and Aiolos, leading to superior anti-myeloma and immunostimulatory effects.[7][9] This increased potency is a key differentiator, allowing CELMoDs to overcome resistance mechanisms that emerge in patients refractory to earlier IMiD therapies, including those with low or mutated CRBN expression.[7][10][11]
Caption: Mechanism of novel glutarimide (CELMoD) action.
Comparative Performance: IMiDs vs. Novel CELMoDs
The enhanced biochemical potency of novel glutarimides translates directly to superior performance in preclinical and clinical settings. CELMoDs demonstrate more potent anti-proliferative and immunostimulatory activities, often in models where traditional IMiDs have failed.[2] For instance, both iberdomide and mezigdomide are effective in lenalidomide- and pomalidomide-resistant myeloma cells.[12][13]
| Compound Class | Representative Drug | Key Differentiators | Relative Potency (IKZF1/3 Degradation) | Clinical Activity in IMiD-Refractory Disease |
| IMiD | Lenalidomide | Backbone of myeloma therapy; resistance is common. | + | Limited |
| IMiD | Pomalidomide | More potent than lenalidomide; active in some lenalidomide-refractory cases.[14] | ++ | Moderate |
| CELMoD | Iberdomide (CC-220) | >20-fold higher affinity for CRBN than IMiDs.[8] Effective despite low CRBN levels.[8] | +++ | Yes[15] |
| CELMoD | Mezigdomide (CC-92480) | Considered the most potent CELMoD for CRBN binding and substrate degradation.[3][12] | ++++ | Yes[16] |
Validated Experimental Protocols for Immunomodulatory Assessment
To accurately assess and compare the immunomodulatory effects of novel glutarimides, a series of validated in vitro assays using primary human cells is essential. These protocols provide a self-validating framework by including necessary controls to ensure data integrity.
Overall Experimental Workflow
The assessment follows a logical progression from peripheral blood mononuclear cell (PBMC) isolation to functional endpoint analysis. This workflow ensures that the direct effects on target degradation can be correlated with downstream immunomodulatory outcomes like cytokine production and T-cell activation.
Caption: Workflow for assessing glutarimide immunomodulatory effects.
Protocol 1: In Vitro Cytokine Modulation Assay
Objective: To quantify the effect of novel glutarimides on the production of pro-inflammatory cytokines, such as TNF-α, by monocytes within a PBMC population. IMiDs and CELMoDs are known to inhibit TNF-α release from lipopolysaccharide (LPS)-stimulated monocytes.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[17][18]
-
Cell Plating: Perform a cell count and assess viability (>95%). Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate.
-
Compound Pre-treatment: Prepare serial dilutions of the test glutarimide compounds and appropriate controls (e.g., lenalidomide, pomalidomide, vehicle-only). Add compounds to the cells and incubate for 1-2 hours at 37°C, 5% CO2.
-
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 10-100 ng/mL to all wells except for the unstimulated controls.[19][20] The optimal concentration should be determined empirically to induce robust but submaximal TNF-α production.[18][21]
-
Incubation: Incubate the plate for 16-24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell-free supernatant for analysis.
-
Cytokine Quantification: Measure TNF-α concentration in the supernatants using a validated ELISA or a multiplex immunoassay (e.g., Luminex, HTRF).[18][22]
-
Data Analysis: Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration at which 50% of the cytokine production is inhibited).
Self-Validation System:
-
Positive Control: LPS-stimulated cells with vehicle treatment (defines 100% response).
-
Negative Control: Unstimulated cells with vehicle treatment (defines baseline).
-
Reference Compound: A well-characterized IMiD (e.g., pomalidomide) to benchmark the potency of novel compounds.
-
Viability Assay: Concurrently run a cell viability assay (e.g., MTS or CellTiter-Glo) on a parallel plate to ensure that cytokine inhibition is not due to cytotoxicity.
Protocol 2: T-Cell Co-stimulation Assay
Objective: To measure the enhancement of T-cell activation and IL-2 production, a key immunomodulatory effect of glutarimides.
Methodology:
-
Cell Source: Use either total PBMCs or isolated T-cells. For PBMCs, T-cells will be activated in the context of other immune cells.
-
Cell Plating: Plate 2 x 10^5 PBMCs or 1 x 10^5 purified T-cells per well in a 96-well U-bottom plate in complete RPMI-1640 medium.
-
Compound Addition: Add serial dilutions of test compounds, reference compounds, and vehicle control to the wells.
-
Co-stimulation: Add anti-CD3/anti-CD28 coated beads or soluble antibodies to provide the primary and co-stimulatory signals for T-cell activation.[23][24][25] A bead-to-cell ratio of 1:1 is a common starting point.[26]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Supernatant Collection & Analysis: Collect supernatants as described in Protocol 1 and measure IL-2 concentration by ELISA.
-
Data Analysis: Calculate the fold-increase in IL-2 production relative to the stimulated vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximal effect).
Self-Validation System:
-
Positive Control: Cells stimulated with anti-CD3/CD28 and vehicle (defines baseline stimulated response).
-
Negative Control: Unstimulated cells with vehicle (defines baseline IL-2).
-
Reference Compound: Lenalidomide or pomalidomide.
Protocol 3: Target Protein Degradation Assay (Western Blot)
Objective: To directly visualize and quantify the degradation of the primary neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3).
Methodology:
-
Cell Line: Use a relevant human cell line, such as the MM.1S multiple myeloma cell line, which is sensitive to glutarimide-induced degradation.[4]
-
Treatment: Plate cells and treat with various concentrations of the test compounds for a defined time course (e.g., 2, 4, 8, 24 hours) to observe the kinetics of degradation.[4]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies specific for Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., β-Actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Perform densitometry analysis to quantify the band intensity for Ikaros and Aiolos, normalizing to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[27]
Self-Validation System:
-
Positive Control: Pomalidomide or Mezigdomide treatment.
-
Negative Control: Vehicle (DMSO) treatment.
-
Proteasome Inhibitor Control: Co-treat cells with the compound and a proteasome inhibitor (e.g., MG-132). Abrogation of protein loss confirms that degradation is proteasome-dependent.[4]
-
Loading Control: Ensures equal protein loading across all lanes.
By employing this integrated approach—understanding the advanced mechanism, leveraging comparative data, and executing validated protocols—researchers can rigorously assess the immunomodulatory profiles of novel glutarimides and accelerate the development of next-generation therapies.
References
- CELMoDs in multiple myeloma. (2024). Vertex AI Search.
- Hideshima, T., & Anderson, K. C. (2021). Developing next generation immunomodulatory drugs and their combinations in multiple myeloma. Journal of Hematology & Oncology.
- Alhadidi, S., & Usmani, S. Z. (2024). Cereblon E3 Ligase Modulators Mezigdomide and Iberdomide in Multiple Myeloma. Clinical Lymphoma, Myeloma & Leukemia.
- Barańska, M., & Dytfeld, D. (2021). Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma. Cancers.
- A Review of the Immunomodulatory Activity of Novel Drug Iberdomide (CC-220) for Multiple Myeloma. (2023). International Journal of Research and Publication Reviews.
- Understanding CELMoDs (Cereblon E3 Ligase Modulatory Drugs). International Myeloma Foundation.
- Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. (2023). MDPI.
- A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (2023). STAR Protocols.
- A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. Broad Institute.
- Amatangelo, M., et al. (2024). Pharmacodynamic changes in tumor and immune cells drive iberdomide's clinical mechanisms of activity in relapsed and refractory multiple myeloma. Cell Reports Medicine.
- Benefits of CELMoDs over IMiDs in multiple myeloma. (2022). VJHemOnc.
- Mezigdomide (CC-92480), a Potent, Novel Cereblon E3 Ligase Modulator (CELMoD), Combined with Dexamethasone (DEX) in Patients (pts) with Relapsed/Refractory Multiple Myeloma (RRMM): Preliminary Results from the Dose-Expansion Phase of the CC-92480-MM-001 Trial. ResearchGate.
- CELMoDs Aim to Build on Established IMiDs in Multiple Myeloma Management. (2022). OncLive.
- From IMiDs to CELMoDs: Pioneering next generation treatments for blood cancer. (2023). Bristol Myers Squibb.
- Differentiation of IMiDs and CELMoDs. ResearchGate.
- Analysis of CELMoDs and REVLIMID in Multiple Myeloma. (2024). DelveInsight.
- Mezigdomide Combo vs. Pomalidomide Combo for Multiple Myeloma (SUCCESSOR-1 Trial). Power.
- Richardson, P. G., et al. (2023). Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma. National Institutes of Health.
- Increasing robustness of in vitro assay for immnosuppressive effect of mesenchymal stromal/stem cells: The role of inflammatory cytokine production by peripheral blood mononuclear cells. (2021). National Institutes of Health.
- Trickett, A., & Kwan, Y. L. (2003). T cell stimulation and expansion using anti-CD3/CD28 beads. Journal of Immunological Methods.
- A phase 3, two-stage,randomized, multicenter, open-label study comparing Mezigdomide(CC-92480), Bortezomib and Dexamethasone (MeziVd)versus Pomalidomide,Bortezomib and Dexamethasone (PVD) in subjects with Relapsed or RefractoryMultiple myeloma (RRMM): successor-1. MD Anderson Cancer Center.
- Bjorklund, C. C., et al. (2019). Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. Leukemia.
- Iberdomide. International Myeloma Foundation.
- Iberdomide (CC-220) is a potent cereblon E3 ligase modulator with antitumor and immunostimulatory activities in lenalidomide- and pomalidomide-resistant multiple myeloma cells with dysregulated CRBN. ResearchGate.
- T cell stimulation and expansion using anti-CD3/CD28 beads. ResearchGate.
- Bjorklund, C. C., et al. (2015). Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4. Blood Cancer Journal.
- LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein. (1994). Cytokine.
- TNF- α production by PBMC stimulated either with LPS or with different fungal cell wall polysaccharides. BGs. ResearchGate.
- Protective Effects of Humic Acid on Intestinal Barrier Dysfunction and Inflammatory Activation in Canine Cell-Based Models. (2024). MDPI.
- LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling. (2014). PLoS ONE.
- Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science.
- Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. (2024). National Institutes of Health.
- Lenalidomide induces degradation of IKZF1 and IKZF3. Dana-Farber Cancer Institute.
Sources
- 1. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beyondspringpharma.com [beyondspringpharma.com]
- 6. labs.dana-farber.org [labs.dana-farber.org]
- 7. Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic changes in tumor and immune cells drive iberdomide’s clinical mechanisms of activity in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Developing next generation immunomodulatory drugs and their combinations in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benefits of CELMoDs over IMiDs in multiple myeloma | VJHemOnc [vjhemonc.com]
- 12. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mezigdomide Combo vs. Pomalidomide Combo for Multiple Myeloma · Recruiting Participants for Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 15. myeloma.org [myeloma.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Optimizing T Cell Activation with CD3/CD28 Magnetic Beads: A Comprehensive Guide - nanomicronspheres [nanomicronspheres.com]
- 27. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Study of PROTACs with PEG vs. Alkyl Linkers
For fellow researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical juncture in the design process. The linker, far from being a passive spacer, is a pivotal determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a deep, evidence-based comparison of two of the most prevalent flexible linker classes: polyethylene glycol (PEG) and alkyl chains. Our objective is to equip you with the fundamental principles and practical methodologies required to make rational, data-driven decisions in your PROTAC development programs.
The core function of a PROTAC is to orchestrate the formation of a productive ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[4][5][] The linker's length, composition, and flexibility are paramount for achieving the optimal geometry for this complex.[4][5]
The Mechanism of Action: A Linker's Central Role
Before dissecting the differences between linker types, it is crucial to visualize the PROTAC's mechanism of action. The linker must be sufficiently long and flexible to bridge the two proteins without introducing steric hindrance, yet optimized to facilitate favorable protein-protein interactions that stabilize the ternary complex.[3][5]
Caption: PROTAC-mediated protein degradation workflow.
Head-to-Head Comparison: PEG vs. Alkyl Linkers
The choice between a hydrophilic PEG linker and a more lipophilic alkyl chain has profound consequences for a PROTAC's overall profile.[4][7] While both are synthetically accessible, their distinct properties make them suitable for different optimization strategies.[8]
Physicochemical Properties: The Solubility-Permeability Trade-off
A primary hurdle in PROTAC design is their tendency to fall "beyond the Rule of 5" (bRo5), characterized by high molecular weight and lipophilicity, which often results in poor aqueous solubility.[4][9]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are inherently hydrophilic.[1][4] Their incorporation generally increases the aqueous solubility of the PROTAC molecule, which is beneficial for formulation and can reduce non-specific binding caused by aggregation.[8][10] However, an excessive increase in polarity can be detrimental to cell permeability.
-
Alkyl Linkers: As simple hydrocarbon chains, alkyl linkers are hydrophobic.[1][8] While they can enhance cell permeability due to increased lipophilicity, they often decrease the overall aqueous solubility of the PROTAC.[1][5][] This can lead to challenges in formulation and may cause the formation of colloidal aggregates that reduce the free concentration of the molecule available to form the ternary complex.[]
Cell Permeability and the "Chameleon Effect"
For a PROTAC to be effective, it must traverse the cell membrane to engage its intracellular target.[9] The linker plays a crucial role in this process.
-
PEG Linkers: The flexibility of PEG linkers can allow the PROTAC to adopt folded conformations.[9] These conformations can be stabilized by intramolecular hydrogen bonds, which effectively shield polar groups and reduce the solvent-accessible polar surface area, thus facilitating passage across the lipid bilayer.[][13] This phenomenon is sometimes referred to as the "chameleon effect."[5] Studies have shown a correlation between the propensity of a PROTAC to adopt folded conformations and higher cell permeability.[9][14]
-
Alkyl Linkers: The hydrophobicity of alkyl linkers can inherently improve passive diffusion across the cell membrane.[4] However, their tendency to adopt more elongated, linear conformations compared to the folded structures of PEG-linked PROTACs can sometimes be less favorable for permeability, despite the higher lipophilicity.[9]
Degradation Efficacy (DC50 & Dmax) and the "Hook Effect"
The ultimate measure of a PROTAC's success is its ability to efficiently degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15]
-
Linker Impact: The linker's composition directly influences the stability and productivity of the ternary complex.[5] In some cases, the increased plasticity of a PEG linker has been shown to enhance ternary complex formation compared to an alkyl linker of the same length.[9] Conversely, in other systems, the replacement of a PEG linker with an alkyl chain has led to more potent degradation.[8] This underscores that the optimal linker is highly context-dependent, relying on the specific POI and E3 ligase pair.[7][8]
-
The Hook Effect: A common phenomenon with PROTACs is the "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[15] This occurs when an excess of PROTAC leads to the formation of binary complexes (POI-PROTAC or E3-PROTAC) instead of the productive ternary complex.[15] A well-designed linker, whether PEG or alkyl, can enhance the cooperativity of ternary complex formation, thereby mitigating the hook effect.[15]
Pharmacokinetics (PK) and Metabolic Stability
For in vivo applications, the linker's impact on a PROTAC's PK profile is a key consideration.
-
PEG Linkers: The hydrophilicity of PEG linkers can improve a PROTAC's PK profile by increasing solubility and reducing clearance.[10] However, PEG chains can be susceptible to metabolism (e.g., oxidation), potentially reducing their in vivo stability.[1][8]
-
Alkyl Linkers: Alkyl chains are generally considered more metabolically stable than PEG linkers.[8][] This can translate to a longer half-life in vivo. However, their poor solubility can present bioavailability challenges.[]
Quantitative Data Summary
To illustrate these differences, the following table presents hypothetical but representative data for a model BRD4-targeting PROTAC, comparing an 8-atom PEG linker (PEG3) with an 8-atom alkyl linker (octane).
| Parameter | PROTAC-BRD4 (PEG3 Linker) | PROTAC-BRD4 (Alkyl Linker) | Rationale |
| DC50 (nM) | 15 | 35 | The PEG linker's flexibility may promote a more favorable ternary complex geometry. |
| Dmax (%) | >95% | 90% | Enhanced complex stability with the PEG linker can lead to more complete degradation. |
| Aqueous Solubility (µM) | 50 | 5 | The hydrophilic nature of PEG significantly improves solubility over the lipophilic alkyl chain.[8] |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 5.2 | 3.8 | The PEG linker's ability to form folded conformations can shield polarity and enhance permeability.[9] |
| Metabolic Stability (t½ in microsomes, min) | 45 | >120 | Alkyl chains are generally less prone to oxidative metabolism than PEG chains.[8][] |
Experimental Corner: Protocols for a Self-Validating System
To objectively compare linkers, robust and reproducible experimental protocols are essential.
Protocol 1: Assessing Target Degradation via Western Blot
The Western blot is a cornerstone technique for quantifying changes in protein levels.[16][17]
Objective: To determine the DC50 and Dmax of PROTACs with PEG vs. alkyl linkers.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for BRD4) at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of each PROTAC (e.g., from 0.1 nM to 10 µM) in cell culture medium.
-
Treat the cells with the range of PROTAC concentrations for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).[15]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the total protein concentration of each lysate supernatant using a BCA assay to ensure equal protein loading.[19]
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[18] Include a molecular weight marker.
-
Run the gel to separate proteins by size.[18]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.[18]
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[20]
-
Protocol 2: Evaluating Cell Permeability using a PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive membrane permeability.[21][22][23]
Objective: To compare the passive permeability of PROTACs with PEG vs. alkyl linkers.
Methodology:
-
Reagent Preparation:
-
Prepare a lipid solution (e.g., 2% w/v lecithin in dodecane).
-
Prepare donor solutions by dissolving each PROTAC in a buffer at a known concentration (e.g., 100 µM).
-
Prepare the acceptor buffer.
-
-
Plate Preparation:
-
Coat the filter membrane of a 96-well PAMPA filter plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate for 5-10 minutes.
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
-
Permeability Assay:
-
Carefully place the lipid-coated filter plate onto the acceptor plate, forming the "sandwich."[23]
-
Add the donor solutions containing the PROTACs to the wells of the filter plate.
-
Incubate the sandwich plate at room temperature for a set period (e.g., 4-16 hours).
-
-
Quantification:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
-
Where [Drug]equilibrium is the concentration if the drug were evenly distributed, V is volume, and A is the surface area of the membrane.
-
A Self-Validating Experimental Workflow
A logical progression of experiments is key to efficient PROTAC optimization. The workflow should allow for early go/no-go decisions based on integrated data.
Caption: A typical experimental workflow for PROTAC evaluation.
Senior Scientist's Insights: Making the Right Choice
The choice between PEG and alkyl linkers is not absolute; it is a strategic decision based on the specific challenges of your project.
-
When to Favor PEG Linkers: If your initial PROTAC candidates suffer from poor aqueous solubility, aggregation, or low cell permeability, incorporating a PEG linker is a logical first step. Their ability to improve solubility and adopt permeability-enhancing folded conformations makes them excellent tools for overcoming these common hurdles.[7]
-
When to Favor Alkyl Linkers: If metabolic stability is a primary concern for in vivo efficacy, or if you are developing a PROTAC for oral bioavailability, an alkyl linker may be advantageous.[4][] Their inherent stability and lipophilicity can lead to better PK properties, provided that solubility issues can be managed through other modifications to the molecule.
-
The Hybrid Approach: It is not an either/or scenario. Modern PROTAC design often involves creating linkers that are a hybrid of PEG and alkyl motifs, aiming to strike an optimal balance between solubility, permeability, and stability.[24]
Conclusion and Future Directions
The linker is a master modulator of PROTAC activity. While this guide has focused on the foundational choice between PEG and alkyl chains, the field is rapidly evolving. More rigid linkers, such as those incorporating piperazine or alkyne motifs, are being explored to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding.[5][24] Additionally, "smart" linkers that are photo-cleavable or photo-switchable are emerging, offering spatiotemporal control over protein degradation.[5]
Ultimately, the development of a successful PROTAC relies on a systematic, empirical approach to linker optimization.[7][24] By employing the robust comparative assays detailed here, researchers can rationally navigate the complex interplay of physicochemical and pharmacological properties to unlock the full therapeutic potential of targeted protein degradation.
References
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. SINOPEG.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
- Parallel artificial membrane permeability assay. Wikipedia.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.
- Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. SINOPEG.
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate.
- The 4 Important Steps for Western Blot Quantification. Bitesize Bio.
- Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health.
- PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs.
- Linkers in PROTACs. Precise PEG.
- Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health.
- Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. ACS Publications.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
- Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA.
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Western Blot. Addgene.
- Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. yeasenbio.com [yeasenbio.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. addgene.org [addgene.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 24. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 3-Aminopiperidine-2,6-dione Hydrochloride
For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors marked by precision and foresight. This same meticulous approach must extend to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth operational plan for the proper disposal of 3-Aminopiperidine-2,6-dione hydrochloride (CAS No. 24666-56-6), a compound often used in targeted protein degradation and other advanced pharmaceutical research. Our focus is to move beyond mere procedural lists, offering a framework grounded in scientific rationale to ensure safety and regulatory adherence.
Foundational Safety Intelligence: Understanding the Hazard Profile
Before any handling or disposal preparation, a comprehensive understanding of the compound's hazard profile is paramount. This compound is not a benign substance; its risks necessitate rigorous control measures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2][3][4][5] It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][5] Some classifications also include warnings for being harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[3] The causality is clear: the chemical's properties can lead to inflammation and damage upon contact with epithelial tissues. Overexposure could potentially lead to more serious illness.[1] Therefore, all procedures must be designed to eliminate direct contact and aerosol generation.
| Hazard Classification | GHS Hazard Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled | H302, H312, H332 |
The First Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | Protects against accidental splashes and airborne dust particles which can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, which can lead to irritation.[1] Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or spill response, a chemical-resistant apron or suit should be used. | Protects skin on the arms and body from contact with the compound. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling the solid outside of a certified chemical fume hood or if dust generation is likely. | Prevents inhalation of airborne particles, which can cause respiratory tract irritation.[1] |
Spill Management: An Immediate Action Protocol
Accidents, though preventable, must be planned for. A swift and correct response to a spill of this compound is critical to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above, including respiratory protection.
-
Contain the Spill: For a solid spill, gently cover the material with an absorbent pad to prevent dust from becoming airborne. Do NOT use water to clean up the initial spill , as this can create a solution that is harder to contain.
-
Dry Cleanup: Carefully sweep or scoop the solid material into a designated, sealable waste container.[5] Use tools that will not generate excess dust. A vacuum cleaner equipped with a HEPA filter may be used if available and approved for chemical waste.
-
Decontaminate the Area: Once the bulk material is collected, decontaminate the spill area. Wipe the surface with a damp cloth (water is acceptable for the final decontamination step).
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, wipes, etc.) must be placed in the same hazardous waste container as the spilled chemical.
-
Final Steps: Wash the affected area thoroughly with soap and water. Launder any contaminated clothing before reuse.[1]
The Core Directive: Waste Classification and Disposal
Proper disposal begins with correct waste classification. As the waste generator, the laboratory is legally responsible for making an accurate hazardous waste determination in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 261.3).[1]
RCRA Hazardous Waste Determination
A chemical waste is considered hazardous under RCRA if it is either a "listed" waste or exhibits a hazardous "characteristic."
-
Listed Wastes (F, K, P, U lists): this compound is not explicitly found on the F, K, P, or U lists of hazardous wastes.
-
Characteristic Wastes (D-codes): A waste is hazardous if it exhibits one of the four characteristics:
-
Ignitability (D001): The compound is a non-combustible solid and does not meet this characteristic.[5]
-
Corrosivity (D002): The compound is not an aqueous solution with a high or low pH and does not meet this characteristic.
-
Reactivity (D003): The compound is stable under normal conditions and does not meet this characteristic.
-
Toxicity (D004-D043): This characteristic applies if a waste extract contains specific contaminants at or above regulated concentrations. This compound itself is not a listed toxic contaminant.[6][7] Therefore, unless the waste is contaminated with a substance on this list, it does not meet the toxicity characteristic.
-
Beyond RCRA: Prudent Management as Chemical Waste
Despite not meeting the formal RCRA definition, the compound's inherent hazards (irritant, potential toxicity) demand that it be managed responsibly.[8] Many states and institutions have regulations for "non-RCRA hazardous waste" or require that all laboratory chemical waste be disposed of through a licensed hazardous waste vendor.[9][10] This is the core of a self-validating and trustworthy safety system.
The primary disposal pathway for this compound is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Why Incineration? As a halogenated organic compound (due to the hydrochloride), high-temperature incineration is the preferred method. This process ensures the complete destruction of the organic molecule, preventing its release into the environment. Specialized scrubbers are used at these facilities to neutralize the hydrochloric acid gas that is generated during combustion.
Disposal Workflow Diagram
Caption: Waste Disposal Workflow for 3-Aminopiperidine-2,6-dione HCl.
Detailed Protocol for Waste Accumulation and Disposal
This protocol provides the step-by-step methodology for safely accumulating and preparing the waste for final disposal.
Materials:
-
Designated hazardous waste container (wide-mouth, high-density polyethylene - HDPE - is suitable)
-
Hazardous waste labels
-
Permanent marker
-
Secondary containment bin
Procedure:
-
Container Preparation: Select a clean, dry waste container that is chemically compatible with the compound. Ensure it has a secure, leak-proof lid.
-
Labeling: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date you first add waste to the container (the "accumulation start date").
-
-
Waste Accumulation:
-
Place all waste, including unused pure chemical and any materials contaminated with it (e.g., weigh boats, contaminated gloves, paper towels), directly into the labeled container.
-
Keep the waste container closed at all times except when adding waste. This is a critical regulatory requirement and prevents the release of dust or fumes.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
The SAA must be under the control of laboratory personnel.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to contain any potential leaks.
-
Segregate this waste from incompatible materials, such as strong oxidizing agents.
-
-
Requesting Disposal:
-
Once the container is full, or as per your institution's guidelines, submit a chemical waste pickup request to your EHS department.
-
Ensure all labeling is accurate and legible before the scheduled pickup.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility, building a foundation of trust in laboratory operations from discovery to disposal.
References
- National Center for Biotechnology Information (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
- IONICS (n.d.). Properly Managing Chemical Waste in Laboratories.
- U.S. Environmental Protection Agency (n.d.). Waste Code - RCRAInfo.
- University of Pennsylvania EHRS (n.d.). Laboratory Chemical Waste Management Guidelines.
- PubChem (n.d.). This compound.
- Vanderbilt University Medical Center (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
- The University of Iowa (n.d.). Chemical Waste | Environmental Health and Safety.
- Ace Environmental (2021). Hazardous & Non Hazardous Solutions.
- Lab Manager (2017). How to Determine and Manage Hazardous Chemical Waste in Your Lab.
- California Code of Regulations (n.d.). List of Restricted Non-RCRA Hazardous Wastes.
- Temarry Recycling (2020). How To Dispose Non-Hazardous Waste.
- U.S. Environmental Protection Agency (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- American Chemical Society (n.d.). Regulation of Laboratory Waste.
- Texas Commission on Environmental Quality (n.d.). Toxicity Concentration of Contaminants - D004-D043 Codes.
- U.S. Environmental Protection Agency (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. aksci.com [aksci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. epa.gov [epa.gov]
- 7. 40 CFR § 261.24 - Toxicity characteristic. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. aceenvironmental.net [aceenvironmental.net]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
Navigating the Safe Handling of 3-Aminopiperidine-2,6-dione Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 3-Aminopiperidine-2,6-dione hydrochloride (CAS RN: 24666-56-6), a compound of significant interest in medicinal chemistry. Moving beyond a simple checklist, we will delve into the "why" behind each safety protocol, empowering you to make informed decisions and foster a culture of safety in your laboratory.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is crucial. This compound is classified with several key hazards that dictate the necessary protective measures.[1][2][3]
| Hazard Classification | GHS Category | Description |
| Skin Irritation | Category 2 | Causes skin irritation upon contact.[1][2][3][4] |
| Serious Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2][4] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific procedure being performed. The following is a tiered approach to PPE selection for handling this compound.
Foundational PPE for All Operations
Regardless of the scale or nature of the work, the following PPE should be considered the absolute minimum when in the vicinity of this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[1] Tightly fitting safety goggles are recommended.[4]
-
Hand Protection: Wear compatible chemical-resistant gloves.[1] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, consider a chemical-resistant apron or coveralls.[1]
Enhanced PPE for Specific Procedures
Certain laboratory operations increase the risk of exposure and necessitate an elevated level of PPE.
| Procedure | Recommended PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | Foundational PPE + Respiratory Protection | The fine, dusty nature of the solid compound presents a significant inhalation hazard. A NIOSH/MSHA or European Standard EN 149 approved respirator is essential to prevent respiratory tract irritation.[1] This should be done in a ventilated enclosure like a fume hood or a powder-containment balance hood. |
| Dissolution and Solution Handling | Foundational PPE | While the inhalation risk is reduced once the compound is in solution, the risk of skin and eye contact from splashes remains. Maintain diligent use of gloves and eye protection. |
| Reaction Setup and Monitoring | Foundational PPE + Face Shield (if not behind a sash) | When setting up reactions, particularly those involving heating or pressure, a face shield provides an extra layer of protection for the entire face from unexpected splashes or vessel failures. |
| Work-up and Purification | Foundational PPE | Post-reaction procedures often involve handling larger volumes and multiple transfer steps, increasing the potential for spills and splashes. |
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined plan for handling and disposal is critical for minimizing risk and ensuring compliance.
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][5][6]
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[2][4] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][6]
-
Storage: Keep the container tightly closed when not in use to prevent exposure to moisture, as the compound can be hygroscopic.[1][7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Spill Management and Emergency Procedures
In the event of an accidental release or exposure, a swift and correct response is crucial.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (including respiratory protection), carefully sweep or vacuum up the spilled solid. Avoid generating dust.[5][6]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[5][6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2][5][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid waste (e.g., contaminated gloves, weigh paper) and solutions in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: Ensure containers are labeled with the full chemical name and appropriate hazard warnings.
-
Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2][5][6] Do not dispose of this chemical down the drain.[1][2]
Visualizing the PPE Decision-Making Process
To aid in the rapid selection of appropriate PPE, the following workflow diagram outlines the key decision points based on the intended laboratory operation.
Caption: A workflow diagram for selecting appropriate PPE when handling this compound.
By integrating these safety protocols and a deep understanding of the potential hazards into your daily laboratory practices, you can confidently and safely advance your research and development efforts.
References
- PubChem. (n.d.). This compound.
- Jubilant Ingrevia Limited. (2024). (R)-3-Aminopiperidine dihydrochloride Safety Data Sheet.
Sources
- 1. biosynth.com [biosynth.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C5H9ClN2O2 | CID 134548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

